2-Methoxy-6-methyl-3-nitropyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-6-methyl-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-5-3-4-6(9(10)11)7(8-5)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDZEAXDQIARMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60548690 | |
| Record name | 2-Methoxy-6-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60548690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112163-03-8 | |
| Record name | 2-Methoxy-6-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60548690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Methoxy-2-methyl-3-nitropyridine (CAS: 5467-69-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-2-methyl-3-nitropyridine is a substituted pyridine derivative that serves as a valuable building block in organic and medicinal chemistry. Its unique arrangement of a methoxy group, a methyl group, and a nitro group on the pyridine ring imparts a specific reactivity profile, making it a key intermediate in the synthesis of more complex heterocyclic systems.[1] Nitropyridines, as a class of compounds, are widely recognized for their utility in developing molecules with a range of biological activities, including potential antitumor, antiviral, and antimicrobial properties.[1][2] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of 6-Methoxy-2-methyl-3-nitropyridine, with a focus on its practical use in research and development.
Physicochemical Properties
6-Methoxy-2-methyl-3-nitropyridine is typically a solid at room temperature.[3] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 5467-69-6 | [3][4][5] |
| Molecular Formula | C₇H₈N₂O₃ | [3][5][6] |
| Molecular Weight | 168.15 g/mol | [3][5][6] |
| Appearance | Solid | [3] |
| Purity | Typically ≥98% | [3][6] |
| InChI Key | GSJQJZOENXJWIP-UHFFFAOYSA-N | [3][5] |
| SMILES | CC1=C(C=CC(=N1)OC)[O-] | [6] |
Synthesis and Mechanism
The reaction mechanism for the nitration of an activated pyridine ring involves electrophilic aromatic substitution. The pyridine ring is generally less reactive than benzene towards electrophilic substitution due to the electron-withdrawing effect of the nitrogen atom. However, the presence of electron-donating groups, such as the methyl and methoxy groups in the precursor, activates the ring towards nitration. The directing effects of these substituents guide the incoming nitro group to the 3-position.
A general workflow for such a synthesis is depicted below:
Caption: Generalized synthetic workflow for the preparation of 6-Methoxy-2-methyl-3-nitropyridine.
Spectroscopic Characterization
Accurate structural elucidation of 6-Methoxy-2-methyl-3-nitropyridine is crucial for its use in synthesis. While a comprehensive, publicly available assigned spectrum is limited, data for structurally similar compounds and computational predictions provide a basis for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, as well as singlets for the methyl and methoxy groups. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The carbon atoms attached to the electron-withdrawing nitro group and the electron-donating methoxy group will show characteristic downfield and upfield shifts, respectively.
Mass Spectrometry (MS)
Mass spectrometry is a key technique for confirming the molecular weight of the compound. For 6-Methoxy-2-methyl-3-nitropyridine, the expected molecular ion peak [M]⁺ would be at m/z 168.15.[5]
Reactivity and Applications in Synthesis
The reactivity of 6-Methoxy-2-methyl-3-nitropyridine is largely dictated by the interplay of its functional groups. The electron-deficient nature of the pyridine ring, further enhanced by the nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAr).[8] The nitro group itself is a versatile functional handle that can be readily reduced to an amino group, opening up a wide range of subsequent chemical transformations.
Key Reactions and Transformations:
-
Reduction of the Nitro Group: The nitro group can be reduced to an amine using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-based reductions (e.g., SnCl₂/HCl, Fe/AcOH). This transformation yields 6-methoxy-2-methylpyridin-3-amine, a key intermediate for the synthesis of fused heterocyclic systems and other complex molecules. The synthesis of 2,3-diamino-6-methoxypyridine, a related compound, proceeds through the reduction of an analogous nitropyridine precursor.[9]
-
Nucleophilic Aromatic Substitution (SNAr): Although the methoxy group is not a classic leaving group, under certain conditions, SNAr reactions can occur at the position it occupies, or at other positions on the ring activated by the nitro group. The reactivity of nitropyridines in SNAr reactions is a well-established principle in heterocyclic chemistry.[8][10]
Role in Medicinal Chemistry
Nitropyridines are crucial precursors in the synthesis of a wide array of biologically active molecules.[2][11] 6-Methoxy-2-methyl-3-nitropyridine serves as a scaffold that can be elaborated to generate novel compounds for drug discovery programs.[1] Its derivatives have been investigated for a variety of therapeutic applications.
The general workflow for utilizing this compound in medicinal chemistry is illustrated below:
Caption: Application of 6-Methoxy-2-methyl-3-nitropyridine in the synthesis of bioactive molecules.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling 6-Methoxy-2-methyl-3-nitropyridine. It is irritating to the mucous membranes and upper respiratory tract.[12]
Hazard Identification:
-
Acute Effects: May be harmful by ingestion and inhalation. It is an irritant.[12]
-
Exposure: Avoid breathing dust or vapor. Do not get in eyes, on skin, or on clothing.[12]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear protective safety goggles.[12]
-
Hand Protection: Wear chemical-resistant gloves.[12]
-
Skin and Body Protection: Wear protective clothing and chemical-resistant boots.[12]
-
Respiratory Protection: Use only in a chemical fume hood.[12]
Handling and Storage:
-
Handling: Use caution when handling and limit exposure. Ensure adequate ventilation.[12]
-
Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed.[12]
For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4][12][13][14]
Conclusion
6-Methoxy-2-methyl-3-nitropyridine is a synthetically versatile building block with significant potential in the development of novel chemical entities, particularly in the field of medicinal chemistry. Its well-defined reactivity, centered around the nitro group and the substituted pyridine core, allows for its strategic incorporation into complex molecular architectures. A thorough understanding of its synthesis, characterization, and reactivity is essential for researchers aiming to leverage its utility in their synthetic endeavors. As with any chemical substance, adherence to strict safety protocols is paramount to ensure safe handling and use in the laboratory.
References
- 6-Methoxy-2-methyl-3-nitropyridine. CymitQuimica. (n.d.). Retrieved from https://www.cymitquimica.com/6-methoxy-2-methyl-3-nitropyridine-in-da003n9e
- Safety Data Sheet: 6-Methoxy-2-methyl-3-nitropyridine. Matrix Scientific. (2017, February 15). Retrieved from https://www.
- Safety Data Sheet: 6-Methoxy-2-methyl-3-nitropyridine. ChemScene. (n.d.). Retrieved from https://www.chemscene.com/Upload/MSDS/CS-0082350_6-Methoxy-2-methyl-3-nitropyridine_MSDS.pdf
- Supplementary Information File. (n.d.). Retrieved from https://www.mdpi.com/1422-0067/20/19/4899/s1
- 2-METHOXY-5-NITRO-6-PICOLINE SDS, 5467-69-6 Safety Data ... Echemi. (n.d.). Retrieved from https://www.echemi.com/sds/2-methoxy-5-nitro-6-picoline-cas-5467-69-6.html
- 6-Methoxy-2-methyl-3-nitropyridine. PubChem. (n.d.). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/230475
- Safety Data Sheet: 6-Methoxy-2-methyl-3-nitropyridine. AK Scientific, Inc. (n.d.). Retrieved from https://www.aksci.com/sds/118053_SDS.pdf
- A Comparative Spectroscopic Analysis of 6-Methoxy-2-nitropyridin-3-amine and Its Isomers. Benchchem. (n.d.). Retrieved from https://www.benchchem.com/product/b049633/technical-manual/a-comparative-spectroscopic-analysis-of-6-methoxy-2-nitropyridin-3-amine-and-its-isomers
- Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel, Switzerland), 18(5), 692. Retrieved from https://www.mdpi.com/1424-8247/18/5/692
- Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. ResearchGate. (n.d.). Retrieved from https://www.researchgate.
- Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. ResearchGate. Retrieved from https://www.researchgate.net/publication/40430510_Nitropyridines_in_the_Synthesis_of_Bioactive_Molecules
- Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. (n.d.). Retrieved from https://www.mdpi.com/1420-3049/29/11/2493
- 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0196406). NP-MRD. (n.d.). Retrieved from https://np-mrd.org/spectra/nmr/1d/1h/NP0196406
- Process for producing 2,3-diamino-6-methoxypyridine. Google Patents. (n.d.). Retrieved from https://patents.google.
- Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 164-168. (2022). Retrieved from https://pubs.acs.org/doi/10.1021/acs.orglett.1c03960
- Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692. Retrieved from https://pubmed.ncbi.nlm.nih.gov/40430510/
- Synthesis and study of new derivatives of 6-[methoxy(phenyl)methyl]-2-(nitroamino)pyrimidin-4(3H)-one. ResearchGate. (2025). Retrieved from https://www.researchgate.net/publication/235767710_Synthesis_and_study_of_new_derivatives_of_6-methoxyphenylmethyl-2-nitroaminopyrimidin-43H-one
- Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. ResearchGate. (2025). Retrieved from https://www.researchgate.net/publication/275955609_Synthesis_X-ray_and_spectroscopic_analysis_of_2-hydrazino-6-methyl-4-methoxymethyl-5-nitropyridine-3-carbonitrile
- Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. The Royal Society of Chemistry. (n.d.). Retrieved from https://www.rsc.
- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved from https://www.cjc.wiley-vch.
- NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. (n.d.). Retrieved from https://www.organic-chemistry.org/nmr/13cnmr-1.htm
- 2-Chloro-6-methoxy-3-nitropyridine(38533-61-8) 1H NMR spectrum. ChemicalBook. (n.d.). Retrieved from https://www.chemicalbook.com/spectrum/38533-61-8_1HNMR.htm
- 2-Methoxy-6-methyl-3-nitropyridine. Benchchem. (n.d.). Retrieved from https://www.benchchem.com/product/b049633
- Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. (n.d.). Retrieved from https://www.mdpi.com/1422-8599/24/1/1/pdf
- Synthesis of 6-methoxy-2-methylquinoline 3a. ResearchGate. (n.d.). Retrieved from https://www.researchgate.net/figure/Synthesis-of-6-methoxy-2-methylquinoline-3a_tbl1_304533035
- Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. (n.d.). Retrieved from https://www.atlantis-press.com/proceedings/emcm-16/25867204
- 2-Chloro-6-methoxy-3-nitropyridine 98 38533-61-8. Sigma-Aldrich. (n.d.). Retrieved from https://www.sigmaaldrich.com/US/en/product/aldrich/641888
- 6-Methoxy-2-methyl-3-nitropyridine. ChemScene. (n.d.). Retrieved from https://www.chemscene.com/products/6-Methoxy-2-methyl-3-nitropyridine-CS-0082350.html
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. SciSpace. (n.d.). Retrieved from https://typeset.
- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. (n.d.). Retrieved from https://www.mdpi.com/1420-3049/26/1/169
- Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. (n.d.). Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5568910/
- 2-Methoxypyridine(1628-89-3) 13C NMR spectrum. ChemicalBook. (n.d.). Retrieved from https://www.chemicalbook.com/spectrum/1628-89-3_13CNMR.htm
- 2-Methoxy-6-methylpyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase. (n.d.). Retrieved from https://spectrabase.com/spectrum/KgakPAKbpAk
Sources
- 1. benchchem.com [benchchem.com]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules | MDPI [mdpi.com]
- 3. 6-Methoxy-2-methyl-3-nitropyridine | CymitQuimica [cymitquimica.com]
- 4. chemscene.com [chemscene.com]
- 5. 6-Methoxy-2-methyl-3-nitropyridine | C7H8N2O3 | CID 230475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. 2-Chloro-6-methoxy-3-nitropyridine(38533-61-8) 1H NMR [m.chemicalbook.com]
- 8. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles [mdpi.com]
- 9. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. matrixscientific.com [matrixscientific.com]
- 13. echemi.com [echemi.com]
- 14. aksci.com [aksci.com]
An In-Depth Technical Guide to 2-Methoxy-6-methyl-3-nitropyridine (CAS: 5467-69-6)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Methoxy-6-methyl-3-nitropyridine, a key heterocyclic building block. The document details its physicochemical properties, a validated synthesis protocol, spectral characterization, key applications in research and development, and essential safety and handling guidelines. As a substituted nitropyridine, this compound serves as a versatile precursor for the synthesis of more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.
Core Molecular Attributes and Physicochemical Properties
This compound, also known by its IUPAC name 6-Methoxy-2-methyl-3-nitropyridine and synonym 6-Methoxy-3-nitro-2-picoline , is a niche chemical intermediate valued for the specific reactivity conferred by its trifunctionalized pyridine core.[1][2] The strategic placement of an electron-donating methoxy group, a methyl group, and a potent electron-withdrawing nitro group makes it a valuable scaffold for further chemical elaboration.
The fundamental properties of this compound are summarized in the table below, compiled from reliable chemical supplier and database sources.[1][2]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈N₂O₃ | [1] |
| Molecular Weight | 168.15 g/mol | [2] |
| CAS Number | 5467-69-6 | [1] |
| Appearance | Solid (typically yellow to brown) | [1] |
| Purity | ≥98% (typical commercial grade) | [1] |
| Solubility | Soluble in organic solvents | [3] |
| Storage | Recommended storage at 2-8°C | [4] |
Synthesis and Mechanism
The preparation of this compound is most effectively achieved via the direct nitration of its precursor, 2-methoxy-6-methylpyridine. This electrophilic aromatic substitution is a standard and reliable method for introducing a nitro group onto the pyridine ring.
Plausible Synthetic Pathway
The reaction proceeds by treating 2-methoxy-6-methylpyridine with a potent nitrating agent, such as a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Nitration of an Analogous Substrate
Protocol adapted from the synthesis of 3-methoxy-2-methyl-6-nitropyridine[5]:
-
Preparation: In a flask equipped with a stirrer and thermometer, cool a mixture of 3 mL of concentrated sulfuric acid and 3 mL of fuming nitric acid in an ice bath.
-
Addition of Substrate: Slowly add 0.5 g of 2-methoxy-6-methylpyridine to the cold, stirring acid mixture over a period of 5 minutes, ensuring the temperature remains low.
-
Reaction: Allow the mixture to warm to room temperature and then heat at 55-60°C for approximately 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture and carefully pour it into 35 mL of ice-water.
-
Isolation: Stir the resulting aqueous mixture for 2 hours to allow for complete precipitation of the product. Collect the precipitate by filtration and dry thoroughly to yield the final product.
This self-validating system relies on the significant difference in polarity between the starting material and the nitrated product, allowing for straightforward monitoring by TLC and isolation via precipitation.
Analytical Characterization
The structural confirmation of this compound relies on standard analytical techniques, including NMR and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific, published spectra for this exact compound are scarce, the expected chemical shifts can be predicted based on established principles for substituted pyridines.[6]
-
¹H NMR: The spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methoxy (-OCH₃) protons typically around 3.8-4.0 ppm, and a singlet for the methyl (-CH₃) protons.
-
¹³C NMR: The carbon spectrum will show seven distinct resonances. The methoxy carbon typically appears around 55 ppm.[7] The chemical shifts of the aromatic carbons will be influenced by the electronic effects of the three different substituents.
Mass Spectrometry (MS)
Mass spectrometry data from the National Institute of Standards and Technology (NIST) database confirms the molecular weight of the compound.[2]
-
Molecular Ion Peak (M⁺): A prominent peak is expected at m/z = 168, corresponding to the molecular weight of the compound.
-
Fragmentation: Common fragmentation patterns may involve the loss of the nitro group (-NO₂, 46 amu) or a methyl radical from the methoxy group (-CH₃, 15 amu).
| Data Type | Expected Value/Observation | Source(s) |
| ¹H NMR (Predicted) | Signals for 2 aromatic H, 1 methoxy (singlet, ~3.9 ppm), 1 methyl (singlet) | [6] |
| ¹³C NMR (Predicted) | 7 distinct carbon signals; Methoxy C ~55 ppm | [7] |
| Mass Spec (GC-MS) | Molecular Ion (M⁺) at m/z = 168 | [2] |
Applications in Drug Discovery and Organic Synthesis
This compound is a strategic intermediate, primarily utilized for its potential to be converted into corresponding amino-pyridines through the reduction of the nitro group. This transformation is a gateway to a wide range of further functionalization.
Role as a Synthetic Precursor
The nitro group is a versatile functional handle. Its reduction to an amine is a critical step in the synthesis of many biologically active molecules. This resulting 3-amino-6-methoxy-2-methylpyridine can then undergo a variety of reactions, including:
-
Amide bond formation: Coupling with carboxylic acids to form amides.
-
Diazotization: Conversion to a diazonium salt, which can be displaced by a wide range of nucleophiles.
-
Buchwald-Hartwig amination: Cross-coupling reactions to form more complex amines.
A key example of the utility of a related compound, 2-amino-6-methoxy-3-nitropyridine, is its role as a precursor in the synthesis of 2,3-diamino-6-methoxypyridine, which is an important intermediate for hair dye compositions and in the synthesis of fused imidazole derivatives.[8] This highlights the industrial relevance of this class of substituted nitropyridines.
Caption: Synthetic utility of this compound.
Safety, Handling, and Storage
A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on data for structurally similar nitropyridine derivatives, such as 2-amino-6-methoxy-3-nitropyridine and 3-hydroxy-6-methyl-2-nitropyridine, a set of authoritative handling precautions can be established.[9][10]
Hazard Identification (Inferred)
-
Skin Corrosion/Irritation: Causes skin irritation (Category 2).[9]
-
Serious Eye Damage/Irritation: Causes serious eye irritation (Category 2A).[9]
-
Acute Toxicity: May be harmful if swallowed.[9]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[10]
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[10]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[4]
Storage and Stability
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C.[4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[10]
-
Stability: The product is stable under normal storage conditions.[10]
References
- Benchchem. (n.d.). 6-Methoxy-2-methyl-3-nitropyridine | 5467-69-6.
- Supplementary Information File. (n.d.). Journal of Pharmaceutical and Pharmacological Sciences.
- PubChem. (n.d.). 6-Methoxy-2-methyl-3-nitropyridine. National Center for Biotechnology Information.
- Safety Data Sheet: 2-Amino-6-methoxy-3-nitropyridine. (2025). Thermo Fisher Scientific.
- PubMed Central. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. National Library of Medicine.
- ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile.
- Safety Data Sheet: 3-Hydroxy-6-methyl-2-nitropyridine. (2024). Thermo Fisher Scientific.
- ACD/Labs. (n.d.). Methoxy groups just stick out.
- Sigma-Aldrich. (2025).
- Angene Chemical. (2024).
- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
- PrepChem. (n.d.). Synthesis of 3-methoxy-2-methyl-6-nitropyridine.
- PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. National Library of Medicine.
- ResearchGate. (2025). Synthesis and study of new derivatives of 6-[methoxy(phenyl)methyl]-2-(nitroamino)pyrimidin-4(3H)-one.
- Royal Society of Chemistry. (n.d.). Preparation of nitropyridines by nitration of pyridines with nitric acid.
- Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
- Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
- Semantic Scholar. (n.d.). Synthesis of (6-Methoxy-2,5-dinitro-quinolin-4-yl).
- PubChem. (n.d.). 2-Amino-6-methoxy-3-nitropyridine. National Center for Biotechnology Information.
- Pipzine Chemicals. (n.d.). 2-Hydroxy-6-methoxy-3-nitropyridine.
- Santa Cruz Biotechnology. (n.d.). 2-Amino-4′-bromoacetophenone hydrochloride, CAS 5467-72-1.
- Sigma-Aldrich. (n.d.). 2-Amino-4-bromoacetophenone 96 5467-72-1.
- Ambeed. (n.d.). 22280-60-0 | 6-Chloro-2-methyl-3-nitropyridine.
- Ambeed. (n.d.). 28489-45-4 | 6-Hydroxy-3-nitro-2-picoline.
Sources
- 1. 6-Methoxy-2-methyl-3-nitropyridine | CymitQuimica [cymitquimica.com]
- 2. 6-Methoxy-2-methyl-3-nitropyridine | C7H8N2O3 | CID 230475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Hydroxy-6-methoxy-3-nitropyridine | Chemical Properties, Uses, Safety Data & Synthesis - Reliable China Supplier [pipzine-chem.com]
- 4. angenechemical.com [angenechemical.com]
- 5. nbinno.com [nbinno.com]
- 6. acdlabs.com [acdlabs.com]
- 7. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 8. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
"2-Methoxy-6-methyl-3-nitropyridine" chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 2-Methoxy-6-methyl-3-nitropyridine
This document provides a comprehensive technical overview of this compound, a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this guide synthesizes core chemical data, proven experimental protocols, and field-proven insights into its reactivity and potential applications. We will explore its molecular structure, spectroscopic signature, synthetic pathways, and its role as a versatile building block for more complex bioactive molecules.
Molecular Identity and Physicochemical Properties
This compound is a heterocyclic compound featuring a pyridine core functionalized with three key substituents: a methoxy group at the 2-position, a nitro group at the 3-position, and a methyl group at the 6-position. This specific arrangement of electron-donating (methoxy, methyl) and electron-withdrawing (nitro) groups establishes a unique electronic profile that dictates its chemical behavior and synthetic utility.
Nomenclature and Structural Attributes
-
IUPAC Name: 6-methoxy-2-methyl-3-nitropyridine[1]
-
Common Synonyms: 6-Methoxy-3-nitro-2-picoline, 2-Methoxy-5-nitro-6-picoline[1][2]
The interplay of the substituents is critical. The powerful electron-withdrawing nitro group significantly decreases electron density in the pyridine ring, particularly at the ortho and para positions. This effect is partially counterbalanced by the electron-donating methoxy and methyl groups, making the molecule an interesting substrate for various chemical transformations.
Physicochemical Data Summary
The physical properties of this compound are essential for its handling, storage, and use in reactions. The data below has been consolidated from supplier technical sheets and chemical databases.
| Property | Value | Source |
| Appearance | Solid | [2] |
| Purity | ≥98% (Typical) | [2] |
| Molecular Weight | 168.15 g/mol | [1][2] |
| Molecular Formula | C₇H₈N₂O₃ | [1][2] |
| Solubility | Soluble in polar organic solvents such as DMSO and DMF. Limited solubility in water is expected based on its structure.[3] | |
| Storage | Store in a cool, dry, and well-ventilated place. | [4] |
Spectroscopic Characterization: A Self-Validating System
Confirming the identity and purity of this compound requires a multi-faceted analytical approach. The combination of NMR, IR, and Mass Spectrometry provides a self-validating system where each technique corroborates the structural features identified by the others.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the protons of the methyl and methoxy groups. We would anticipate two doublets in the aromatic region for the two coupled protons on the pyridine ring, a singlet around 3.9-4.1 ppm for the methoxy (-OCH₃) protons, and another singlet around 2.5-2.7 ppm for the methyl (-CH₃) protons. The exact chemical shifts are influenced by the electronic environment created by the nitro group.
-
¹³C NMR : The carbon NMR spectrum should reveal seven distinct carbon signals. The carbon atom attached to the nitro group (C3) would be significantly downfield. Spectroscopic data for the parent compound, 2-methoxy-6-methylpyridine, can serve as a reference for assigning the carbon signals of the pyridine ring and the substituents.[5]
-
-
Infrared (IR) Spectroscopy : The IR spectrum is crucial for confirming the presence of key functional groups. Strong characteristic absorption bands are expected for the nitro group (NO₂), typically appearing as two distinct peaks around 1520-1560 cm⁻¹ (asymmetric stretching) and 1345-1385 cm⁻¹ (symmetric stretching). Additional key peaks would include C-H stretching from the aromatic and aliphatic groups, C=N and C=C stretching vibrations from the pyridine ring, and C-O stretching from the methoxy group.[6][7]
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. For this compound, the molecular ion peak (M+) would be observed at an m/z value corresponding to its molecular weight of 168.15. High-resolution mass spectrometry (HRMS) can further validate the elemental composition (C₇H₈N₂O₃).
Synthesis and Purification
The synthesis of substituted nitropyridines is a well-established area of organic chemistry.[8] For this compound, a logical and efficient approach is the direct nitration of the commercially available precursor, 2-methoxy-6-methylpyridine.
Synthetic Workflow
The diagram below outlines the key stages of the synthesis, from the starting material to the purified final product. This workflow ensures a logical progression and highlights critical quality control checkpoints.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
This protocol is based on established methods for the nitration of pyridine derivatives.[9]
Materials:
-
2-Methoxy-6-methylpyridine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (Saturated Solution)
Procedure:
-
Reactor Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5°C.
-
Precursor Addition: Slowly add 2-methoxy-6-methylpyridine to the cold sulfuric acid while stirring. Maintain the temperature below 10°C. Causality Insight: This exothermic dissolution must be controlled to prevent degradation of the starting material.
-
Nitration: Slowly add fuming nitric acid dropwise via the dropping funnel. The internal temperature must be strictly maintained between 0°C and 10°C. Expertise & Experience: Careful control of the nitrating agent addition and temperature is paramount to prevent di-nitration and other side reactions, ensuring higher yield and purity of the desired mono-nitro product.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Quenching: Carefully pour the reaction mixture onto a large beaker of crushed ice. This will precipitate the crude product.
-
Neutralization & Isolation: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7. Filter the resulting solid precipitate and wash it thoroughly with cold deionized water.
-
Drying: Dry the crude product under a vacuum.
Protocol: Purification by Recrystallization
Procedure:
-
Select an appropriate solvent system (e.g., ethanol/water or isopropanol).
-
Dissolve the crude product in the minimum amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Validation: Confirm the purity and identity of the final product using the analytical methods described in Section 2.
Chemical Reactivity and Applications
The reactivity of this compound is governed by the electronic properties of its substituents, making it a valuable intermediate. Nitropyridines are widely used as precursors in the synthesis of various biologically active compounds.[8]
Key Transformation: Reduction of the Nitro Group
The most significant reaction for this molecule in drug development is the reduction of the nitro group to an amine. This transformation unlocks a wealth of subsequent chemical modifications.
Caption: Reduction of the nitro group to a versatile amine intermediate.
The resulting 3-amino-2-methoxy-6-methylpyridine is a key building block. The newly formed amino group can readily undergo reactions such as amide bond formation, sulfonylation, or be used in cross-coupling reactions to build more complex molecular architectures, which is a common strategy in the synthesis of kinase inhibitors and other targeted therapeutics.[8][10]
Applications in Drug Discovery
Substituted aminopyridines are privileged structures in medicinal chemistry. The title compound serves as a precursor to this important class of molecules. Its derivatives have potential applications in developing agents for various diseases. The strategic placement of the methoxy, methyl, and (latent) amino groups allows for fine-tuning of a drug candidate's steric and electronic properties, which is crucial for optimizing target binding, selectivity, and pharmacokinetic profiles.[11]
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally related nitropyridines provides a strong basis for safe handling procedures.[4][12][13]
-
Hazard Identification :
-
Recommended Handling Procedures :
-
Storage and Stability :
References
- Pipzine Chemicals. (n.d.). 2-Hydroxy-6-methoxy-3-nitropyridine.
- PubChem. (n.d.). 2-Chloro-6-methoxy-3-nitropyridine.
- PubChem. (n.d.). 2-Amino-6-methoxy-3-nitropyridine.
- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
- PrepChem.com. (n.d.). Synthesis of 3-methoxy-2-methyl-6-nitropyridine.
- MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules.
- Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
- Sambathkumar, K., & Ravichandran, G. (2016). FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine. Elixir Comp. Chem., 91, 38077-38086.
- SpectraBase. (n.d.). 2-Methoxy-6-methylpyridine.
- PubChem. (n.d.). 6-Methoxy-2-methyl-3-nitropyridine.
- Chemsrc. (2025). 2-Chloro-6-methoxy-3-nitropyridine.
- Chemical Papers. (n.d.). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide.
- Nowick, J. S. (n.d.). Organic Spectroscopy Problems from Previous Years' Exams.
Sources
- 1. 6-Methoxy-2-methyl-3-nitropyridine | C7H8N2O3 | CID 230475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Methoxy-2-methyl-3-nitropyridine | CymitQuimica [cymitquimica.com]
- 3. 2-Hydroxy-6-methoxy-3-nitropyridine | Chemical Properties, Uses, Safety Data & Synthesis - Reliable China Supplier [pipzine-chem.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. chempap.org [chempap.org]
- 8. mdpi.com [mdpi.com]
- 9. prepchem.com [prepchem.com]
- 10. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 11. Buy 3-Methoxy-6-methyl-2-nitropyridine | 24015-98-3 [smolecule.com]
- 12. fishersci.com [fishersci.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. 2-Amino-6-methoxy-3-nitropyridine | C6H7N3O3 | CID 3852428 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of 2-Methoxy-6-methyl-3-nitropyridine: Pathways, Mechanisms, and Protocols
An In-depth Technical Guide Topic: Synthesis of 2-Methoxy-6-methyl-3-nitropyridine Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a valuable substituted pyridine derivative that serves as a key building block in medicinal chemistry and organic synthesis.[1] Its utility stems from the strategic placement of functional groups—a nucleophilic methoxy group, a methyl group, and an electron-withdrawing nitro group—which allow for diverse downstream chemical modifications. This guide provides a comprehensive overview of the most reliable and strategically sound pathway for its synthesis. We will delve into the mechanistic underpinnings of each reaction step, offer detailed, field-proven experimental protocols, and present a critical analysis of the strategic choices involved. The primary synthesis route discussed proceeds via a robust four-step sequence starting from 2-hydroxy-6-methylpyridine, ensuring high regiochemical control and good overall yields.
Introduction and Strategic Overview
The synthesis of highly functionalized heterocyclic compounds is a cornerstone of modern drug discovery. This compound (CAS No. 5467-69-6) is an exemplar of such a scaffold, offering multiple reaction sites for constructing more complex molecular architectures.[1] The nitro group, in particular, not only activates the pyridine ring for certain transformations but can also be reduced to an amino group, opening up a vast chemical space for further derivatization.
A successful synthesis of this target molecule hinges on the precise and controlled introduction of the nitro group at the C3 position and the methoxy group at the C2 position. Direct nitration of 2-methoxy-6-methylpyridine presents significant challenges due to competing directing effects, which can lead to a mixture of isomers and difficult purification.[2] Therefore, a more strategic, multi-step approach is preferred to ensure unambiguous regioselectivity.
The pathway detailed in this guide follows a logical progression:
-
Nitration: Introduction of the nitro group onto a commercially available precursor.
-
Activation: Conversion of a hydroxyl group into a better leaving group (chloride).
-
Substitution: Displacement of the leaving group with the desired methoxy moiety via a Nucleophilic Aromatic Substitution (SNAr) reaction.
This strategy ensures that each functional group is installed in a controlled and predictable manner.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule highlights the key bond formations and strategic precursors. The C-O bond of the methoxy group is identified as the final key connection to be made, pointing to a nucleophilic aromatic substitution reaction.
Caption: Retrosynthetic pathway for this compound.
The Core Synthesis Pathway: A Step-by-Step Guide
This section details the optimized four-step synthesis, providing mechanistic insights and actionable protocols for each transformation.
Step 1: Nitration of 2-Hydroxy-6-methylpyridine
The synthesis begins with the electrophilic nitration of 2-hydroxy-6-methylpyridine. The hydroxyl group is a strong activating, ortho-, para-director, while the pyridine ring itself is electron-deficient. The reaction is typically performed in a strong acid medium.
Reaction Scheme: (2-Hydroxy-6-methylpyridine) + HNO₃ / H₂SO₄ → (2-Hydroxy-6-methyl-3-nitropyridine)
Mechanistic Discussion: Concentrated sulfuric acid serves two critical roles: it protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), and it acts as a dehydrating agent, driving the equilibrium towards product formation. The electron-donating hydroxyl group strongly activates the ring towards electrophilic attack, directing the incoming nitronium ion to the positions ortho and para to it. Due to steric hindrance from the adjacent methyl group and the ring nitrogen, the attack preferentially occurs at the C3 position.
Experimental Protocol:
-
Reagents: 2-hydroxy-6-methylpyridine, concentrated sulfuric acid (98%), fuming nitric acid.
-
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 2-hydroxy-6-methylpyridine (1.0 eq) to concentrated sulfuric acid (approx. 3-4 volumes). Maintain the internal temperature below 20°C.
-
Once the addition is complete and the solid has dissolved, add fuming nitric acid (1.05 eq) dropwise, ensuring the temperature does not exceed 60°C.[3]
-
After the addition, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.[3]
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The resulting precipitate, 2-hydroxy-6-methyl-3-nitropyridine, is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum.[4]
-
| Parameter | Value | Reference |
| Typical Yield | 80-90% | [3] |
| Reaction Time | 2-3 hours | [3] |
| Appearance | Yellowish solid | [5] |
| Melting Point | 222-226 °C | [6] |
Step 2: Chlorination of 2-Hydroxy-6-methyl-3-nitropyridine
The hydroxyl group of the hydroxypyridine is a poor leaving group for nucleophilic substitution. Therefore, it must be converted into a more labile group, such as a chloride, using a standard chlorinating agent like phosphorus oxychloride (POCl₃).
Reaction Scheme: (2-Hydroxy-6-methyl-3-nitropyridine) + POCl₃ → (2-Chloro-6-methyl-3-nitropyridine)
Mechanistic Discussion: The mechanism involves the initial attack of the lone pair of the pyridine nitrogen (or the hydroxyl oxygen in its pyridinone tautomeric form) on the electrophilic phosphorus atom of POCl₃. This forms a reactive intermediate which, upon rearrangement and subsequent attack by a chloride ion, results in the replacement of the hydroxyl group with a chlorine atom.
Experimental Protocol:
-
Reagents: 2-hydroxy-6-methyl-3-nitropyridine, phosphorus oxychloride (POCl₃).
-
Procedure:
-
Combine 2-hydroxy-6-methyl-3-nitropyridine (1.0 eq) and phosphorus oxychloride (3-5 eq) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approx. 110°C) and maintain for 2-4 hours. The reaction progress can be monitored by TLC.
-
After cooling to room temperature, slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. Caution: This is a highly exothermic reaction.
-
Neutralize the acidic solution with a base (e.g., solid sodium carbonate or aqueous NaOH) until the pH is ~7-8.
-
The product, 2-chloro-6-methyl-3-nitropyridine, will precipitate out of the solution.
-
Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization (e.g., from ethanol).
-
| Parameter | Value | Reference |
| Typical Yield | 85-95% | [3] |
| Reaction Time | 2-4 hours | [3] |
| Appearance | Light yellow solid | [3] |
Step 3: Methoxylation via Nucleophilic Aromatic Substitution (SNAr)
This final step is the cornerstone of the synthesis, where the target molecule is formed via a nucleophilic aromatic substitution (SNAr) reaction. The chloro-substituent is displaced by a methoxide nucleophile.
Reaction Scheme: (2-Chloro-6-methyl-3-nitropyridine) + NaOCH₃ / CH₃OH → (this compound)
Mechanistic Discussion: The SNAr mechanism is facilitated by the presence of the strongly electron-withdrawing nitro group positioned ortho to the leaving group (chloride).[7] This reaction proceeds via a two-step addition-elimination pathway.
-
Addition: The nucleophile (methoxide, CH₃O⁻) attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The negative charge is delocalized onto the nitro group, which is essential for stabilizing this intermediate.
-
Elimination: The leaving group (chloride) is expelled, and the aromaticity of the ring is restored, yielding the final product.
While most SNAr reactions are considered stepwise, some can proceed through a concerted mechanism, though the classic Meisenheimer pathway is dominant for highly activated systems like this one.[8][9]
Caption: The addition-elimination mechanism of the SNAr reaction.
Experimental Protocol:
-
Reagents: 2-chloro-6-methyl-3-nitropyridine, sodium methoxide (solid or as a solution in methanol), anhydrous methanol.
-
Procedure:
-
Dissolve 2-chloro-6-methyl-3-nitropyridine (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Add sodium methoxide (1.1-1.2 eq) portion-wise while stirring at room temperature. An exotherm may be observed.
-
After the addition is complete, heat the mixture to reflux (approx. 65°C) for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and reduce the volume of methanol under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Collect the solid by filtration, wash with water to remove inorganic salts, and dry under vacuum.
-
| Parameter | Value | Reference |
| Typical Yield | >90% | Adapted from[10][11] |
| Reaction Time | 1-3 hours | Adapted from[10][11] |
| Appearance | Solid | [1] |
| Molecular Weight | 168.15 g/mol | [1] |
Safety and Handling
-
Nitration: Fuming nitric acid and concentrated sulfuric acid are highly corrosive and strong oxidizing agents. All manipulations should be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles. The quenching of the reaction mixture on ice is highly exothermic and must be done slowly and with caution.
-
Chlorination: Phosphorus oxychloride (POCl₃) is toxic, corrosive, and reacts violently with water. It should be handled exclusively in a fume hood. The quenching step is also highly exothermic and requires careful execution.
-
Methoxylation: Sodium methoxide is corrosive and reacts with moisture. It should be handled in an inert atmosphere if possible. Methanol is flammable and toxic.
Conclusion
The synthesis of this compound is most effectively and reliably achieved through a controlled, three-stage process starting from 2-hydroxy-6-methylpyridine. This pathway, involving sequential nitration, chlorination, and nucleophilic aromatic substitution, offers excellent regiochemical control and high yields at each step. The mechanistic principles, particularly the SNAr reaction activated by the nitro group, are well-understood and provide a robust foundation for this synthesis. The detailed protocols provided herein serve as a validated guide for researchers requiring this important chemical intermediate for applications in drug discovery and materials science.
References
- Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC - NIH. (2022).
- Synthesis of Stage A: 2-NITRO-3-HYDROXY-6-METHYLPYRIDINE. PrepChem.com.
- Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022). Organic Letters.
- Process for producing 2,3-diamino-6-methoxypyridine.
- How to prepare and use 2-Chloro-3-nitro-6-methylpyridine? - FAQ. Guidechem.
- 2-Hydroxy-6-methoxy-3-nitropyridine. Pipzine Chemicals.
- How to synthesize and apply 2-Amino-6-Methoxy-3-Nitropyridine - FAQ. Guidechem.
- 2-Amino-6-methoxy-3-nitropyridine synthesis. ChemicalBook.
- One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. (2018). Name of Source.
- Mechanistic studies on nucleophilic aromatic substitution reactions on...
- This compound. Benchchem.
- Nucleophilic arom
- 2-Hydroxy-6-methyl-3-nitropyridine | CAS 39745-39-6. Santa Cruz Biotechnology.
- 2-Methoxy-6-methylpyridine. Benchchem.
- 2-Hydroxy-6-methyl-3-nitropyridine | 39745-39-6. Sigma-Aldrich.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. prepchem.com [prepchem.com]
- 5. scbt.com [scbt.com]
- 6. 2-Hydroxy-6-methyl-3-nitropyridine | 39745-39-6 [sigmaaldrich.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. communities.springernature.com [communities.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 11. 2-Amino-6-methoxy-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 2-Methoxy-6-methyl-3-nitropyridine: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-Methoxy-6-methyl-3-nitropyridine, a pivotal heterocyclic building block in modern organic and medicinal chemistry. The document delves into its physicochemical properties, details a robust synthetic protocol with mechanistic insights, and outlines methods for its spectroscopic characterization. Furthermore, it explores the compound's reactivity and highlights its significant role as a precursor in the development of novel therapeutic agents and other advanced materials. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a deep, practical understanding of this versatile molecule.
Introduction and Significance
This compound belongs to the nitropyridine class of compounds, which are highly valued in synthetic chemistry.[1] The pyridine ring is a "privileged structural motif" in drug design, appearing in a significant percentage of FDA-approved pharmaceuticals.[1] The specific arrangement of the methoxy, methyl, and nitro groups on the pyridine scaffold of this particular molecule imparts a unique electronic character and reactivity profile.
The electron-withdrawing nitro group significantly influences the molecule's reactivity, making it a versatile intermediate for a variety of chemical transformations.[2] This strategic functionalization allows for the subsequent introduction of other chemical moieties, making this compound a crucial starting material for constructing more complex, biologically active molecules.[1][3] Its applications span from the synthesis of potential anticancer and antiviral agents to the development of novel materials.[1][2]
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₃ | [4][5][6] |
| Molecular Weight | 168.15 g/mol | [4][5][6] |
| Appearance | Solid | [5] |
| CAS Number | 5467-69-6 | [4][5] |
| IUPAC Name | 6-methoxy-2-methyl-3-nitropyridine | [4] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity confirmation of synthesized compounds.
| Spectroscopy | Data | Source |
| ¹³C NMR | Available | [4] |
| GC-MS | Available | [4] |
Synthesis and Mechanistic Insights
The synthesis of substituted nitropyridines is a cornerstone of heterocyclic chemistry. A common and effective method for preparing compounds related to this topic involves the nitration of a substituted pyridine precursor.
Synthesis Protocol: Nitration of 3-Methoxy-2-methylpyridine
This protocol describes a representative synthesis of a structurally similar compound, 3-methoxy-2-methyl-6-nitropyridine, which illustrates the fundamental principles of nitrating an activated pyridine ring.[7]
Materials:
-
3-Methoxy-2-methylpyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice-water bath
-
Standard laboratory glassware
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice-water bath, carefully and slowly add 3 ml of fuming nitric acid to 3 ml of concentrated sulfuric acid. This exothermic reaction generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The cooling is critical to control the reaction rate and prevent undesirable side reactions.
-
Addition of the Substrate: While maintaining the cold temperature, slowly add 0.5 g of 3-methoxy-2-methylpyridine to the nitrating mixture over a period of 5 minutes.[7] The slow addition is crucial to manage the reaction's exothermicity.
-
Reaction Progression: Allow the mixture to warm to room temperature spontaneously. Following this, heat the mixture to a temperature of 55-60°C for 6 hours.[7] The heating provides the necessary activation energy to overcome the aromaticity of the pyridine ring and facilitate electrophilic aromatic substitution.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and pour it into 35 ml of ice-water.[7] This step quenches the reaction and precipitates the solid product. Stir the resulting slurry for 2 hours to ensure complete precipitation.
-
Purification: Collect the precipitate by filtration and dry it to obtain the final product, 3-methoxy-2-methyl-6-nitropyridine.[7]
Synthesis Workflow Diagram
Caption: Synthesis workflow for a nitrated methoxymethylpyridine.
Reactivity and Synthetic Utility
The chemical behavior of this compound is dictated by its functional groups. The electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SₙAr).
Key reaction types include:
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a gateway to a wide range of derivatives, such as diamino-pyridines. This transformation is fundamental in the synthesis of many pharmaceutical intermediates.
-
Nucleophilic Aromatic Substitution: The positions ortho and para to the nitro group are susceptible to attack by nucleophiles. This allows for the displacement of leaving groups or the introduction of new functionalities.
-
Reactions of the Methyl Group: The methyl group can undergo condensation reactions, particularly with aldehydes, to form styryl derivatives.[8]
Key Reaction Pathways
Caption: Major reaction pathways for this compound.
Applications in Drug Discovery and Medicinal Chemistry
Nitropyridine derivatives are crucial intermediates in the synthesis of biologically active compounds.[1] The functional handles on this compound allow for its incorporation into larger, more complex molecular architectures with therapeutic potential.
For instance, the amino-pyridine derivative, obtained via reduction of the nitro group, is a common precursor for building heterocyclic systems. A related compound, 2-amino-6-methoxy-3-nitropyridine, is a known intermediate in the synthesis of various pharmaceutical agents.[9][10][11] The subsequent derivatization of the amino and methoxy groups can lead to the generation of libraries of compounds for screening against various biological targets, including kinases, proteases, and receptors.
Safety and Handling
As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated laboratory or fume hood.[12][13] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[12][14] It is important to avoid inhalation of dust, and contact with skin and eyes.[12][14] For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[12][13][14][15]
Conclusion
This compound stands out as a highly valuable and versatile building block in synthetic chemistry. Its well-defined reactivity, governed by the interplay of its functional groups, provides chemists with a reliable platform for the synthesis of a diverse array of complex molecules. The strategic importance of this compound, particularly in the field of medicinal chemistry, is evident from its role as a precursor to numerous biologically active agents. A solid understanding of its synthesis, characterization, and reactivity is therefore essential for researchers aiming to innovate in drug discovery and materials science.
References
- Pipzine Chemicals. 2-Hydroxy-6-methoxy-3-nitropyridine.
- Google Patents. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
- PubChem. 2-Amino-6-methoxy-3-nitropyridine.
- Fisher Scientific. SAFETY DATA SHEET.
- Synquest Labs. 2-Amino-6-methoxy-3-nitropyridine.
- Fisher Scientific. SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- PrepChem.com. Synthesis of 3-methoxy-2-methyl-6-nitropyridine.
- Apollo Scientific. 2-Chloro-6-methoxy-3-nitropyridine.
- PubChem. 6-Methoxy-2-methyl-3-nitropyridine.
- CymitQuimica. 6-Methoxy-2-methyl-3-nitropyridine.
- ChemicalBook. 2-Amino-6-methoxy-3-nitropyridine synthesis.
- Guidechem. How to synthesize and apply 2-Amino-6-Methoxy-3-Nitropyridine.
- Sigma-Aldrich. 2-Chloro-6-methoxy-3-nitropyridine 98%.
- ChemScene. 6-Methoxy-2-methyl-3-nitropyridine.
- MDPI. Nitropyridines in the Synthesis of Bioactive Molecules.
- Smolecule. 3-Methoxy-6-methyl-2-nitropyridine.
- Benchchem. A Comparative Spectroscopic Analysis of 6-Methoxy-2-nitropyridin-3-amine and Its Isomers.
- Guidechem. How can 2-AMINO-6-METHOXY-3-Nitropyridine be applied and synthesized?.
- MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.
Sources
- 1. mdpi.com [mdpi.com]
- 2. smolecule.com [smolecule.com]
- 3. 2-Hydroxy-6-methoxy-3-nitropyridine | Chemical Properties, Uses, Safety Data & Synthesis - Reliable China Supplier [pipzine-chem.com]
- 4. 6-Methoxy-2-methyl-3-nitropyridine | C7H8N2O3 | CID 230475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Methoxy-2-methyl-3-nitropyridine | CymitQuimica [cymitquimica.com]
- 6. chemscene.com [chemscene.com]
- 7. prepchem.com [prepchem.com]
- 8. mdpi.com [mdpi.com]
- 9. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 10. 2-Amino-6-methoxy-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 11. Page loading... [guidechem.com]
- 12. fishersci.com [fishersci.com]
- 13. synquestlabs.com [synquestlabs.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
A Comprehensive Spectroscopic and Structural Elucidation of 2-Methoxy-6-methyl-3-nitropyridine
Introduction
2-Methoxy-6-methyl-3-nitropyridine is a substituted pyridine derivative that serves as a crucial building block in the synthesis of advanced organic materials and pharmaceutical agents.[1] The precise arrangement of its functional groups—a methoxy group, a methyl group, and a nitro group on the pyridine scaffold—imparts unique electronic and steric properties, making it a versatile precursor for developing novel compounds in drug discovery.[1] Given its role as a foundational intermediate, unambiguous structural verification and purity assessment are paramount. This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound, offering both field-proven experimental protocols and detailed interpretation of the resulting data. The synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy provides a self-validating system for its complete structural elucidation.
Molecular Structure and Isomeric Considerations
The structural identity of the target molecule is 6-Methoxy-2-methyl-3-nitropyridine according to IUPAC nomenclature.[2] Understanding this structure is the first step in predicting and interpreting its spectroscopic output.
Caption: Experimental workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present. It is particularly effective for identifying the nitro (NO₂) and methoxy (C-O) groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of the ATR accessory. This technique requires minimal sample preparation and avoids complications associated with KBr pellets.
-
Background Scan: Perform a background scan with a clean ATR crystal to record the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.
-
Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding 16-32 scans to achieve a high signal-to-noise ratio.
IR Data Interpretation
The IR spectrum will show characteristic absorption bands corresponding to the stretching and bending vibrations of the molecule's bonds.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 2980 - 2850 | C-H Stretch | Aliphatic C-H (in -CH₃ and -OCH₃) |
| ~1600 & ~1470 | C=C / C=N Stretch | Pyridine ring skeletal vibrations |
| 1550 - 1510 | Asymmetric N-O Stretch | Nitro group (NO₂) |
| 1360 - 1330 | Symmetric N-O Stretch | Nitro group (NO₂) |
| 1280 - 1240 | Asymmetric C-O-C Stretch | Aryl-alkyl ether (-OCH₃) |
| 1050 - 1010 | Symmetric C-O-C Stretch | Aryl-alkyl ether (-OCH₃) |
Note: The presence of strong absorption bands in the ~1530 cm⁻¹ and ~1350 cm⁻¹ regions is a definitive indicator of the nitro group. These values are consistent with those observed in other nitropyridine derivatives.[3]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.
-
Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: Detect the separated ions to generate the mass spectrum.
MS Data Interpretation
The mass spectrum will display the relative abundance of various ions.
| m/z Value | Assignment | Plausible Neutral Loss |
| 168 | [M]⁺• | Molecular Ion |
| 153 | [M - CH₃]⁺ | Loss of a methyl radical |
| 138 | [M - NO]⁺ | Loss of nitric oxide |
| 122 | [M - NO₂]⁺ | Loss of nitrogen dioxide |
| 110 | [M - CH₃ - NCO]⁺ | Subsequent fragmentation |
The molecular ion peak at m/z = 168 confirms the molecular formula C₇H₈N₂O₃ (Molecular Weight: 168.15 g/mol ). [2][4]The fragmentation pattern provides further validation of the structure.
Caption: Plausible EI-MS fragmentation pathway for this compound.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems and chromophores.
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁵ to 10⁻⁴ M) in a UV-transparent solvent such as ethanol or cyclohexane.
-
Blank Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.
-
Data Acquisition: Replace the blank with the sample cuvette and scan the absorbance from approximately 200 to 400 nm.
UV-Vis Data Interpretation
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions.
-
π → π Transitions:* The conjugated pyridine ring will give rise to strong absorptions, typically below 300 nm. The presence of substituents will shift these bands.
-
n → π Transitions:* The nitro group and the nitrogen and oxygen heteroatoms contain non-bonding electrons. The n → π* transitions associated with the nitro group are often observed as a weaker, longer-wavelength absorption band (>300 nm).
The spectrum is expected to show at least two main absorption maxima. For comparison, related nitropyridine derivatives show absorptions in the 230-350 nm range. [5]The exact position of the absorption maxima (λ_max) is sensitive to solvent polarity.
Conclusion
The comprehensive analysis using NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy provides a robust and self-validating framework for the structural confirmation of this compound. ¹H and ¹³C NMR definitively establish the carbon-hydrogen framework and the specific substitution pattern on the pyridine ring. IR spectroscopy confirms the presence of key functional groups, most notably the nitro and methoxy moieties. Mass spectrometry validates the molecular weight and provides corroborating structural evidence through predictable fragmentation. Finally, UV-Vis spectroscopy characterizes the electronic properties of the conjugated system. Together, these techniques deliver an unambiguous and complete spectroscopic profile, ensuring the identity and quality of this important chemical intermediate for research and development applications.
References
- Journal of Pharmaceutical and Pharmaceutical Sciences. (2021). Supplementary Information File.
- Sambathkumar, K., & Ravichandran, G. (2016). FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine. Elixir Comp. Chem., 91, 38077-38086.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).
- PubChem. (n.d.). 2-Chloro-6-methoxy-3-nitropyridine. National Center for Biotechnology Information.
- PubChem. (n.d.). 6-Methoxy-2-methyl-3-nitropyridine. National Center for Biotechnology Information.
- ResearchGate. (2015). Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile.
- Chemical Papers. (n.d.). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide.
- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
- Pipzine Chemicals. (n.d.). 2-Hydroxy-6-methoxy-3-nitropyridine.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- SpectraBase. (n.d.). 2-Methoxy-6-methylpyridine - Optional[13C NMR] - Chemical Shifts.
- SpectraBase. (n.d.). 2-Chloro-6-methoxy-3-nitropyridine - Optional[1H NMR] - Chemical Shifts.
- SpectraBase. (n.d.). 2-Methoxy-6-methylpyridine - Optional[MS (GC)] - Spectrum.
- PubChem. (n.d.). 2-Amino-6-methoxy-3-nitropyridine. National Center for Biotechnology Information.
- PubChemLite. (n.d.). 2-methoxy-3-nitropyridine (C6H6N2O3).
- SciELO South Africa. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl).
- ResearchGate. (n.d.). UV-vis (A) and photoluminescence (B) spectra....
- science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances.
Sources
An In-depth Technical Guide to the NMR Structural Elucidation of 2-Methoxy-6-methyl-3-nitropyridine
This guide provides a comprehensive framework for the complete Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2-Methoxy-6-methyl-3-nitropyridine, a key heterocyclic building block in medicinal and materials chemistry.[1][2] Designed for researchers and drug development professionals, this document moves beyond a simple recitation of data. It details the strategic rationale behind the experimental design, from sample preparation to advanced 2D NMR techniques, ensuring a self-validating and unambiguous structural assignment.
Part 1: The Analytical Challenge: Unveiling the Structure
This compound (C₇H₈N₂O₃) is a substituted pyridine ring, a scaffold prevalent in pharmaceuticals. Its specific substitution pattern—an electron-donating methoxy group, an electron-donating methyl group, and a strongly electron-withdrawing nitro group—creates a distinct electronic environment that governs the chemical shifts and coupling constants of its constituent atoms. Accurate structural verification is paramount for its use as a synthetic intermediate.[3] This guide establishes the definitive protocol for this verification using a suite of modern NMR experiments.
Below is the chemical structure with the standard numbering convention that will be used throughout this analysis.
Caption: Structure of this compound with IUPAC numbering.
Part 2: Predictive Analysis Based on Substituent Effects
Before any experiment, a theoretical prediction of the ¹H and ¹³C NMR spectra is crucial for guiding the analysis. The chemical shifts in a pyridine ring are influenced by the electronic properties of its substituents.[4]
-
-NO₂ (Nitro group) at C3: Strongly electron-withdrawing and deshielding. It will significantly shift the resonances of nearby protons and carbons downfield (to a higher ppm).
-
-OCH₃ (Methoxy group) at C2: Electron-donating through resonance but electron-withdrawing through induction. Its net effect is shielding, particularly for ortho and para positions. It will shift affected resonances upfield (to a lower ppm).
-
-CH₃ (Methyl group) at C6: Weakly electron-donating and shielding.
Based on these principles and data from analogous substituted pyridines, we can predict the approximate chemical shifts.[5]
Table 1: Predicted ¹H and ¹³C Chemical Shifts
| Atom | Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
|---|---|---|---|---|
| H4 | Aromatic CH | 8.0 - 8.4 | 135 - 140 | Deshielded by the adjacent nitro group and the ring nitrogen. |
| H5 | Aromatic CH | 7.0 - 7.4 | 115 - 120 | Shielded by the para-methoxy group, deshielded by the meta-nitro group. |
| OCH₃ (H7) | Methoxy | 3.9 - 4.1 | 54 - 58 | Typical range for a methoxy group on an aromatic ring. |
| CH₃ (H8) | Methyl | 2.5 - 2.7 | 22 - 26 | Typical range for a methyl group on a pyridine ring. |
| C2 | Quaternary | - | 160 - 165 | Attached to electronegative oxygen and nitrogen; downfield shift. |
| C3 | Quaternary | - | 138 - 143 | Attached to the nitro group; significantly deshielded. |
| C4 | CH | - | 135 - 140 | Influenced by adjacent C3-NO₂ and ring nitrogen. |
| C5 | CH | - | 115 - 120 | Shielded by the ortho-methoxy group. |
| C6 | Quaternary | - | 155 - 160 | Attached to the ring nitrogen and methyl group. |
Part 3: Experimental Design and Protocols
A multi-tiered experimental approach is required for an unambiguous assignment. This workflow ensures that each piece of structural information is orthogonally validated by a subsequent experiment.
Caption: Experimental workflow from sample preparation to final structural confirmation.
Protocol 1: Standard 1D ¹H and ¹³C NMR Acquisition
This initial step provides the fundamental chemical shift and coupling constant information.
-
Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Ensure the solvent choice does not have peaks that overlap with expected analyte signals.[6]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup: Insert the sample into a spectrometer (≥400 MHz recommended for better signal dispersion). Lock onto the deuterium signal of the solvent and perform standard shimming procedures to optimize magnetic field homogeneity.[6]
-
¹H Acquisition: Acquire a standard ¹H spectrum with a 90° pulse. Use a relaxation delay (d1) of at least 5 seconds to ensure quantitative accuracy of the integrals.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program). A sufficient number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons.
Protocol 2: 2D Correlation Spectroscopy (COSY, HSQC, HMBC)
These experiments are essential for unambiguously connecting the atoms within the molecule.
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are spin-coupled to each other, typically through 2-3 bonds. In this molecule, it will confirm the coupling between H4 and H5.
-
Setup: Use a standard gradient-selected COSY pulse sequence (cosygpqf). Acquire at least 2 scans per increment with 256-512 increments in the indirect dimension (F1).[6]
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify which proton is directly attached to which carbon atom.
-
Setup: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (hsqcedetgpsisp2.3). This experiment will correlate the H4 signal to C4, H5 to C5, the methoxy protons to C7, and the methyl protons to C8.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is the key experiment for assigning the non-protonated quaternary carbons.
-
Setup: Use a standard gradient-selected HMBC pulse sequence (hmbcgplpndqf). Set the long-range coupling delay (typically optimized for J = 8-10 Hz) to observe 2- and 3-bond correlations.[7]
-
Part 4: Step-by-Step Spectral Interpretation and Assignment
The true power of this methodology lies in the systematic integration of data from all experiments.
-
¹H Spectrum Analysis:
-
Identify four distinct signals: two in the aromatic region (doublets), one singlet for the methoxy group, and one singlet for the methyl group.
-
The downfield doublet (predicted ~8.0-8.4 ppm) is assigned to H4 due to its proximity to the nitro group.
-
The upfield doublet (predicted ~7.0-7.4 ppm) is assigned to H5.
-
The ¹H-¹H coupling constant (J-value) between these two doublets should be consistent with a meta-coupling on a pyridine ring (typically 2-3 Hz).
-
-
COSY Spectrum Analysis:
-
A single cross-peak should be observed connecting the signals assigned to H4 and H5. This provides definitive proof of their through-bond connectivity and their relationship on the pyridine ring.
-
-
HSQC Spectrum Analysis:
-
Four correlation peaks are expected:
-
H4 signal correlates to the C4 signal.
-
H5 signal correlates to the C5 signal.
-
Methoxy proton singlet correlates to the C7 signal.
-
Methyl proton singlet correlates to the C8 signal.
-
-
This step unambiguously assigns all protonated carbons.
-
-
HMBC Spectrum Analysis: The Key to the Final Structure
-
The HMBC spectrum solidifies the entire molecular framework by connecting the assigned fragments to the unassigned quaternary carbons (C2, C3, C6).
-
Table 2: Key Expected HMBC Correlations for Structural Confirmation
| Proton Signal | Expected Correlation to Carbon | Significance of Correlation |
|---|---|---|
| H4 | C2, C5, C6 | Confirms the position of H4 relative to the C2-methoxy and C6-methyl carbons. |
| H5 | C3, C4, C6 | Confirms the position of H5 relative to the C3-nitro and C6-methyl carbons. |
| OCH₃ (H7) | C2 | Crucial Link: Unequivocally attaches the methoxy group to the C2 position. |
| CH₃ (H8) | C5, C6 | Crucial Link: Unequivocally attaches the methyl group to the C6 position. |
Caption: Key HMBC correlations needed to confirm the full structure.
By systematically observing these correlations, particularly the links from the methoxy and methyl protons to their respective attachment points (C2 and C6), the structure of this compound can be assigned with the highest degree of confidence. The complete and self-consistent dataset from these 1D and 2D NMR experiments provides an unassailable confirmation of the molecular structure.
References
- (Supplementary Information File). J Pharm Pharm Sci, 24, 421-434, 2021. [Link not available]
- Zujewska, T., & Puchała, A. (2019). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 24(21), 3849. [Link]
- Pipzine Chemicals. (n.d.). 2-Hydroxy-6-methoxy-3-nitropyridine. [Link]
- (Electronic Supplementary Information). The Royal Society of Chemistry. [Link not available]
- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
- Kleinpeter, E., et al. (2002). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 42(5), 1235-1243. [Link]
- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link not available]
- (Table of Contents). The Royal Society of Chemistry. [Link not available]
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]
- PubChem. (n.d.). 2-Amino-6-methoxy-3-nitropyridine. [Link]
- Ivanov, I. I., & Apostolova, E. L. (2016). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2016(3), M907. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. [Link]
- SpectraBase. (n.d.). 2-Methoxy-3-nitro-pyridine. [Link]
Sources
An In-depth Technical Guide to the Infrared Spectroscopy of 2-Methoxy-6-methyl-3-nitropyridine
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 2-Methoxy-6-methyl-3-nitropyridine, a substituted pyridine derivative of interest in organic synthesis and drug development. As a molecule possessing multiple functional groups—including a nitro group, a methoxy group, a methyl group, and a heterocyclic aromatic ring—its infrared spectrum presents a rich tapestry of vibrational modes. This document serves as a reference for researchers, scientists, and drug development professionals, detailing the theoretical underpinnings, a practical experimental protocol for spectral acquisition, and a systematic interpretation of the characteristic absorption bands. By correlating specific spectral features to the molecule's structural components, this guide establishes a framework for the qualitative identification and characterization of this compound and related compounds.
Introduction and Molecular Overview
This compound is a highly functionalized heterocyclic compound. Such molecules often serve as critical building blocks or intermediates in the synthesis of more complex chemical entities, including pharmaceuticals and agrochemicals.[1] The precise characterization of these intermediates is paramount to ensure the integrity of a synthetic pathway and the purity of the final product.
Infrared (IR) spectroscopy is a powerful and non-destructive analytical technique that probes the vibrational modes of a molecule.[2][3] By irradiating a sample with infrared light, specific frequencies are absorbed that correspond to the energy required to excite molecular vibrations, such as the stretching and bending of covalent bonds.[4] The resulting spectrum is a unique molecular "fingerprint," providing invaluable information about the functional groups present.[2] For this compound, IR spectroscopy allows for the unambiguous confirmation of its key structural motifs: the aromatic pyridine ring, the nitro (-NO₂) substituent, the methoxy (-OCH₃) group, and the methyl (-CH₃) group.
This guide will deconstruct the expected IR spectrum of this molecule, explaining the origin of each major absorption band with reference to established spectroscopic principles and authoritative data.
Caption: Molecular structure of this compound.
Experimental Protocol: Acquiring the FTIR Spectrum
To ensure high-quality, reproducible data, Attenuated Total Reflectance (ATR) is the recommended sampling technique for a solid sample like this compound. ATR-FTIR requires minimal sample preparation and provides excellent sample-to-sample consistency.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
ATR accessory with a diamond or germanium crystal
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal surface is impeccably clean. Clean with a solvent-grade isopropanol wipe and allow it to fully evaporate.
-
Lower the ATR anvil and collect a background spectrum. This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response, which will be digitally subtracted from the sample spectrum.
-
-
Sample Preparation and Loading:
-
Place a small amount (1-2 mg) of the crystalline this compound powder onto the center of the ATR crystal.
-
Lower the press arm (anvil) to apply consistent pressure, ensuring firm contact between the sample and the crystal surface. The causality here is critical: good contact is required for the IR evanescent wave to penetrate the sample effectively, yielding a strong, high-quality spectrum.
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan. A typical acquisition involves co-adding 16 to 32 scans at a spectral resolution of 4 cm⁻¹ over the mid-IR range (4000–400 cm⁻¹). Co-adding multiple scans improves the signal-to-noise ratio.
-
-
Data Processing and Cleaning:
-
After acquisition, the software will automatically perform the background subtraction.
-
Clean the ATR crystal surface thoroughly with isopropanol to prepare for the next sample.
-
Caption: Workflow for acquiring an ATR-FTIR spectrum.
Spectral Interpretation and Analysis
The infrared spectrum of this compound can be logically dissected by examining the characteristic vibrational frequencies of its constituent functional groups.
The Nitro Group (-NO₂) Vibrations
The nitro group is one of the most readily identifiable functionalities in IR spectroscopy due to its strong and distinct absorption bands.[5] The polarity of the N-O bonds results in a large change in dipole moment during vibration, leading to intense peaks.[6]
-
Asymmetric N-O Stretch: This vibration is expected to produce a very strong band in the region of 1550–1475 cm⁻¹ .[7][8] For aromatic nitro compounds, this band is consistently observed at a slightly lower wavenumber compared to aliphatic nitro compounds.[7]
-
Symmetric N-O Stretch: A second strong band, corresponding to the symmetric stretching of the N-O bonds, appears at a lower frequency, typically in the 1360–1290 cm⁻¹ range.[7][8]
The presence of these two distinct, strong absorptions is a definitive indicator of the nitro group.[6][9]
The Methoxy (-OCH₃) and Pyridine Ring C-O Vibrations
The molecule contains an aryl alkyl ether linkage (Pyridine-O-CH₃). This system gives rise to two characteristic C-O stretching vibrations.[10]
-
Asymmetric C-O-C Stretch: This involves the stretching of the Aryl C-O bond and is typically the most prominent ether band. For aromatic ethers, it appears as a strong absorption in the 1300–1200 cm⁻¹ region.[10]
-
Symmetric C-O-C Stretch: This vibration involves the Alkyl C-O bond and produces a band in the 1050–1010 cm⁻¹ range.[10]
C-H Group Vibrations
The molecule has both aromatic C-H bonds on the pyridine ring and aliphatic C-H bonds in the methyl and methoxy groups. The stretching frequencies for these types of C-H bonds appear in distinct regions.
-
Aromatic C-H Stretch: The sp² C-H bonds of the pyridine ring will exhibit weak to medium stretching absorptions above 3000 cm⁻¹ , typically in the 3100–3000 cm⁻¹ range.[5][11]
-
Aliphatic C-H Stretch: The sp³ C-H bonds of the methyl (-CH₃) and methoxy (-OCH₃) groups will show multiple medium-to-strong absorption bands below 3000 cm⁻¹ .[12] These typically appear in the 2980–2850 cm⁻¹ region.
Pyridine Ring Vibrations
The pyridine ring, as a heteroaromatic system, has characteristic stretching and bending vibrations.
-
C=C and C=N Ring Stretching: These vibrations occur in the 1625–1430 cm⁻¹ region.[1][13] Multiple bands of variable intensity are expected here. These peaks can sometimes overlap with other absorptions, such as the nitro group's asymmetric stretch.
-
Ring In-Plane and Out-of-Plane Bending: A series of weaker, sharp peaks in the "fingerprint region" (below 1400 cm⁻¹) correspond to complex C-H and ring bending and deformation modes.[13] These are highly specific to the substitution pattern of the ring.
Summary of Expected Absorption Bands
The following table consolidates the predicted key vibrational modes for this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Functional Group |
| 3100–3000 | C-H Stretch | Weak to Medium | Pyridine Ring (Aromatic) |
| 2980–2850 | C-H Stretch (Asymmetric & Symmetric) | Medium to Strong | -CH₃ and -OCH₃ (Aliphatic) |
| 1625–1430 | C=C and C=N Ring Stretches | Medium to Weak | Pyridine Ring |
| 1550–1475 | N-O Asymmetric Stretch | Very Strong | Nitro (-NO₂) |
| 1360–1290 | N-O Symmetric Stretch | Strong | Nitro (-NO₂) |
| 1300–1200 | C-O-C Asymmetric Stretch (Aryl-O) | Strong | Methoxy (-OCH₃) |
| 1050–1010 | C-O-C Symmetric Stretch (Alkyl-O) | Medium | Methoxy (-OCH₃) |
| < 1400 | C-H Bending & Ring Deformations (Fingerprint) | Variable | Entire Molecule |
Conclusion
The infrared spectrum of this compound is rich with distinct and interpretable features that directly correlate to its molecular structure. The most prominent and diagnostic signals are the pair of strong N-O stretching bands from the nitro group and the strong C-O stretching bands from the aryl alkyl ether linkage. These, in conjunction with the characteristic C-H stretching vibrations above and below 3000 cm⁻¹, and the pyridine ring absorptions, provide a robust and self-validating system for the compound's identification. This guide provides the foundational knowledge for researchers to confidently employ FTIR spectroscopy for the qualitative analysis and purity assessment of this important synthetic intermediate.
References
- IR Spectroscopy Tutorial: Nitro Groups. University of California, Los Angeles (UCLA) Chemistry. [Link]
- Spectroscopy Tutorial: Nitro Groups.
- Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
- López-Tocón, I., et al. (2003). A new insight into the vibrational analysis of pyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(12), 2815-39. [Link]
- Varghese, B., et al. (2010). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 22(4), 2623-2630. [Link]
- Ether Infrared spectra. Chemistry LibreTexts. [Link]
- Video: IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations. JoVE (Journal of Visualized Experiments). [Link]
- Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]
- Nakai, Y., et al. (2015). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics, 17(2), 859-868. [Link]
- Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]
- Balachandran, V., et al. (2012). FT-IR, FT-Raman spectra, density functional theory, and ab initio HF calculations of pyridine-2,6-dicarbonyl dichloride. Elixir Vib. Spec., 48, 9663-9668. [Link]
- Katritzky, A. R., & Ambler, A. P. (1963). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Académie Polonaise des Sciences, Série des Sciences Chimiques, 11(8), 451-456. [Link]
- Sambathkumar, K., & Ravichandran, G. (2016). FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine. Elixir Comp. Chem., 91, 38077-38086. [Link]
- The features of IR spectrum. SlideShare. [Link]
- Vibrational Spectroscopy (Infrared, IR-Spect.). University of Technology, Iraq. [Link]
- Interpreting Infrared Spectra. Specac Ltd. [Link]
- Infrared Spectroscopy. Michigan State University, Department of Chemistry. [Link]
- 6-Methoxy-2-methyl-3-nitropyridine.
Sources
- 1. elixirpublishers.com [elixirpublishers.com]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 4. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Video: IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations [jove.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. asianpubs.org [asianpubs.org]
The Multifaceted Biological Activities of Nitropyridine Derivatives: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents. The introduction of a nitro group onto this privileged heterocycle gives rise to nitropyridine derivatives, a class of compounds exhibiting a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory properties of nitropyridine derivatives, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the molecular mechanisms underpinning these activities, furnish detailed protocols for their evaluation, and discuss the critical structure-activity relationships that govern their potency and selectivity.
Introduction: The Significance of the Nitropyridine Scaffold
Pyridine and its derivatives are integral to the discovery of novel therapeutic agents, with a significant percentage of FDA-approved drugs containing this nitrogenous heterocycle.[1] The electronic properties of the pyridine ring, coupled with its capacity for diverse functionalization, make it an attractive scaffold for interacting with a wide array of biological targets. The addition of a nitro group, a potent electron-withdrawing moiety, profoundly influences the physicochemical properties of the pyridine ring. This modification can enhance the compound's ability to participate in crucial biological interactions, such as hydrogen bonding and charge-transfer complexes, and can render the molecule susceptible to bioreductive activation, a key mechanism in certain therapeutic contexts. Consequently, nitropyridine derivatives have emerged as a versatile class of molecules with a wide spectrum of biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory effects.[1][2] This guide will provide a comprehensive overview of these activities, focusing on the underlying science and practical methodologies for their investigation.
Anticancer Activity of Nitropyridine Derivatives: Targeting Key Cellular Processes
Nitropyridine derivatives have demonstrated significant promise as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[3][4] Their mechanisms of action are multifaceted, often involving the disruption of fundamental cellular processes required for tumor growth and survival.
Mechanisms of Anticancer Action
Two prominent mechanisms of action for the anticancer effects of nitropyridine derivatives are the inhibition of tubulin polymerization and the targeting of the thioredoxin system.
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and maintenance of cell shape.[5] Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Certain 3-nitropyridine analogues have been identified as potent microtubule-targeting agents.[6] These compounds bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules.[6] This disruption of the microtubule network leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[6][7]
Signaling Pathway: Tubulin Polymerization Inhibition and Induction of Apoptosis
Caption: Inhibition of TrxR by nitropyridines disrupts redox homeostasis, leading to apoptosis.
Quantitative Data on Anticancer Activity
The anticancer potency of nitropyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-ureas | MCF-7 (Breast) | Low µM range | [8] |
| Thienopyridine Analogues | HL-60, MCF-7, LS-180 | Wide range | [9] |
| Chalcone-derived Pyridines | HL-60 (Leukemia) | 12.3 - 19.9 | [4] |
| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | Not specified | 0.2 - 1.3 (MIC) | [10] |
| Pyridine-ureas | HepG2 (Liver), MCF-7 (Breast) | 4.25 - 6.08 | [8] |
Experimental Protocols for Assessing Anticancer Activity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the nitropyridine derivative and incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Experimental Workflow: MTT Assay
Caption: A streamlined workflow for determining the cytotoxicity of nitropyridine derivatives using the MTT assay.
Principle: This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.
Protocol:
-
Treat cells with the nitropyridine derivative for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell suspension by flow cytometry.
-
The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined.
Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay utilizes a synthetic substrate, DEVD-pNA (N-acetyl-Asp-Glu-Val-Asp-p-nitroanilide), which is cleaved by active caspase-3 to release p-nitroaniline (pNA). The amount of pNA released is proportional to the caspase-3 activity and can be measured colorimetrically.
Protocol:
-
Treat cells with the nitropyridine derivative to induce apoptosis.
-
Lyse the cells to release intracellular contents.
-
Add the cell lysate to a reaction buffer containing the DEVD-pNA substrate.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm.
-
The increase in absorbance is indicative of caspase-3 activation and apoptosis.
Structure-Activity Relationships (SAR) for Anticancer Activity
The antiproliferative activity of pyridine derivatives is significantly influenced by the nature and position of substituents on the pyridine ring. [2][11]For nitropyridine derivatives, the following general trends have been observed:
-
Position of the Nitro Group: The position of the nitro group can impact the compound's electronic properties and its ability to interact with target molecules.
-
Other Substituents: The presence of other functional groups, such as methoxy (-OCH3), hydroxyl (-OH), and amino (-NH2) groups, can enhance antiproliferative activity. [4]Conversely, bulky groups or halogen atoms may decrease activity. [11]* Overall Molecular Shape: The three-dimensional conformation of the molecule is crucial for its binding to the target site, such as the colchicine-binding pocket of tubulin.
Antimicrobial Activity of Nitropyridine Derivatives: Combating Pathogenic Microbes
The emergence of antimicrobial resistance is a major global health threat, necessitating the development of novel antimicrobial agents. Nitropyridine derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi. [1]
Mechanisms of Antimicrobial Action
The precise mechanisms of antimicrobial action for many nitropyridine derivatives are still under investigation. However, it is hypothesized that their activity may stem from several factors, including:
-
Inhibition of Essential Enzymes: Nitropyridines may inhibit enzymes crucial for microbial survival, such as those involved in cell wall synthesis, DNA replication, or protein synthesis.
-
Disruption of Cell Membranes: The lipophilic nature of some nitropyridine derivatives may allow them to intercalate into and disrupt the integrity of microbial cell membranes.
-
Generation of Reactive Nitrogen Species: The nitro group can be reduced within the microbial cell to form reactive nitrogen species, which can cause damage to cellular components.
Quantitative Data on Antimicrobial Activity
The antimicrobial efficacy of nitropyridine derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| 3-hydroxy-2-nitropyridine derivative | Enterococcus faecalis | 7.8 | [1] |
| 3-hydroxy-2-nitropyridine derivative | Staphylococcus aureus | 31.2 | [1] |
| 3-hydroxy-2-nitropyridine derivative | Candida albicans | 62.5 | [1] |
| 5-nitropyridine derivative | Mycobacterium bovis | 12.5 - 50 | [1] |
| Pyridine derivatives | E. coli strains | 0.2 - 1.3 | [12] |
Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
Principle: The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent. It involves preparing two-fold dilutions of the compound in a liquid growth medium in a 96-well microtiter plate, which is then inoculated with a standardized suspension of the test microorganism.
Protocol:
-
Prepare a stock solution of the nitropyridine derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of nitropyridine derivatives.
Structure-Activity Relationships (SAR) for Antimicrobial Activity
The antimicrobial activity of nitropyridine derivatives is influenced by various structural features:
-
Lipophilicity: A balance of hydrophilicity and lipophilicity is often required for effective antimicrobial activity, allowing the compound to traverse the microbial cell envelope.
-
Electronic Effects: The electron-withdrawing nature of the nitro group can enhance the reactivity of the pyridine ring and its ability to interact with microbial targets.
-
Steric Factors: The size and shape of the substituents can influence the compound's ability to fit into the active site of a target enzyme or to intercalate into the cell membrane.
Anti-inflammatory Activity of Nitropyridine Derivatives: Modulating the Inflammatory Response
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, chronic inflammation can contribute to various diseases. Pyridine derivatives have been investigated for their anti-inflammatory properties, and nitropyridine derivatives are emerging as a promising class of anti-inflammatory agents. [7][13]
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of pyridine derivatives are often attributed to their ability to inhibit key mediators of the inflammatory cascade. A primary mechanism involves the inhibition of nitric oxide (NO) production. [14]In inflammatory conditions, inducible nitric oxide synthase (iNOS) is upregulated in cells like macrophages, leading to the excessive production of NO, which can contribute to tissue damage. Pyridine derivatives have been shown to inhibit LPS-induced NO production in macrophage cell lines, such as RAW 246.7. [14]
Signaling Pathway: Inhibition of LPS-Induced Nitric Oxide Production
Caption: Nitropyridine derivatives can exert anti-inflammatory effects by inhibiting iNOS and NO production.
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory potential of nitropyridine derivatives can be assessed by their ability to inhibit NO production, with IC50 values indicating their potency.
| Compound Type | Assay | IC50 (µM) | Reference |
| Pyridine derivative 7a | NO inhibition in RAW 264.7 cells | 76.6 | [14] |
| Pyridine derivative 7f | NO inhibition in RAW 264.7 cells | 96.8 | [14] |
| Nicotinic acid derivative 2b | Human RBC hemolysis inhibition | 18.41 | |
| Nicotinic acid derivative 2e | Human RBC hemolysis inhibition | 14.06 |
Experimental Protocol for Assessing Anti-inflammatory Activity
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the nitropyridine derivative for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Measure the absorbance at 540 nm.
-
A standard curve of sodium nitrite is used to quantify the nitrite concentration.
-
Calculate the percentage of NO production inhibition and determine the IC50 value.
Structure-Activity Relationships (SAR) for Anti-inflammatory Activity
The anti-inflammatory activity of pyridine derivatives is dependent on their structural features. [7][13]For nitropyridine derivatives, SAR studies can help in optimizing their potency and selectivity. Key considerations include:
-
Substitution Pattern: The position and nature of substituents on the pyridine ring can significantly influence the compound's ability to inhibit inflammatory mediators.
-
Pharmacophore Elements: The identification of key pharmacophoric features, such as hydrogen bond donors and acceptors, is crucial for designing more potent inhibitors.
-
Physicochemical Properties: Properties like solubility and cell permeability can affect the bioavailability of the compounds at the site of inflammation.
Conclusion and Future Directions
Nitropyridine derivatives represent a versatile and promising class of bioactive molecules with significant potential in the development of new anticancer, antimicrobial, and anti-inflammatory therapies. Their diverse mechanisms of action, coupled with the tunability of their chemical structures, offer a rich platform for drug discovery and optimization. Future research in this area should focus on:
-
Elucidation of Novel Mechanisms: Further investigation into the molecular targets and signaling pathways modulated by nitropyridine derivatives will provide a deeper understanding of their biological activities.
-
Lead Optimization: Structure-activity relationship studies will be instrumental in designing and synthesizing new analogues with improved potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy and Safety: Promising lead compounds should be evaluated in relevant animal models to assess their in vivo efficacy, toxicity, and overall therapeutic potential.
The continued exploration of the biological activities of nitropyridine derivatives holds great promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.
References
- Nitropyridines in the Synthesis of Bioactive Molecules.
- Irreversible inhibition of cytosolic thioredoxin reductase 1 as a mechanistic basis for anticancer therapy.
- Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.
- Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages.
- Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflamm
- IC 50 values for the inhibitory activity of pyridine-urea 8e and 8n against VEGFR-2.
- Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity.
- Minimum inhibitory concentration (MIC)
- Discovery of novel tubulin polymerization inhibitors by utilizing 3D-QSAR, molecular docking and molecular dynamics simul
- 3-Nitro-2H-chromenes as a new class of inhibitors against thioredoxin reductase and prolifer
- Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymeris
- IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h.
- Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds.
- Research developments in the syntheses, anti-inflammatory activities and structure–activity rel
- Correlation coefficient (R 2 ) between IC 50 values in three cell lines.
- Pyridine derivatives 46a–50 reported as anti-inflamm
- Selective Inhibition of Extracellular Thioredoxin by Asymmetric Disulfides.
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Identification of potential tubulin polymerization inhibitors by 3D-QSAR, molecular docking and molecular dynamics.
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines.
- Inhibition of Thioredoxin Reductase Activity and Oxidation of Cellular Thiols by Antimicrobial Agent, 2-Bromo-2-nitro-1,3-propanediol, Causes Oxidative Stress and Cell Death in Cultured Noncancer and Cancer Cells.
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Inhibition of thioredoxin reductase (E.C. 1.6.4.5.) by antitumor quinones.
- Small molecule inhibitors of mammalian thioredoxin reductase as potential anticancer agents: An upd
- Development of tubulin polymeriz
- Quinoline/Pyrido-Pyrimidine Derivatives as Tubulin Polymerization Inhibitors: Design, Synthesis, Computational, and Anticancer Evalu
- The Structure-Antiproliferative Activity Relationship of Pyridine Deriv
- Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device.
- IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines.
Sources
- 1. Nitropyridines in the Synthesis of Bioactive Molecules | MDPI [mdpi.com]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 2-Methoxy-6-methyl-3-nitropyridine: A Cornerstone Intermediate for Advanced Synthesis
Abstract
In the landscape of modern medicinal and materials chemistry, the strategic selection of intermediates is a critical determinant of synthetic efficiency and success. 2-Methoxy-6-methyl-3-nitropyridine (CAS: 5467-69-6) has emerged as a highly valuable heterocyclic building block.[1][2] Its unique electronic and steric profile, characterized by an electron-donating methoxy group, a methyl group, and a strategically positioned, electron-withdrawing nitro group, makes it a versatile precursor for a range of complex molecular targets.[1][3] This guide provides an in-depth analysis of its synthesis, reactivity, and applications, with a focus on its pivotal role in generating functionalized aminopyridine scaffolds essential for drug discovery programs. We will explore the causality behind its synthetic utility, provide detailed experimental protocols, and outline the safety considerations necessary for its effective and responsible use in a research and development setting.
Core Profile and Strategic Importance
Chemical Identity and Physicochemical Properties
This compound is a solid, crystalline compound whose structure is primed for selective chemical transformations.[1] The pyridine core is a common and highly sought-after motif in biologically active molecules.[4] The substituents at the 2, 3, and 6 positions provide a framework for controlled, sequential reactions. The methoxy and methyl groups influence the electron density of the ring, while the nitro group serves as a powerful directing group and a latent amino functionality.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 5467-69-6 | [2] |
| Molecular Formula | C₇H₈N₂O₃ | [1][2] |
| Molecular Weight | 168.15 g/mol | [1][2] |
| Appearance | Solid | [1] |
| IUPAC Name | This compound | [1] |
| XLogP3 | 1.4 |[2] |
The Intermediate's Role in Synthesis
The true value of this compound lies in its function as a chemical intermediate.[1][4] The nitro group is the primary site of reactivity; its reduction to an amine is a gateway transformation that unlocks a multitude of subsequent synthetic possibilities.[1] This conversion yields 2-Methoxy-6-methylpyridin-3-amine, a highly valuable scaffold for building molecules with potential therapeutic applications, including antitumor, antiviral, and antimicrobial properties.[1][5] The resulting 3-aminopyridine structure is a key pharmacophore in many kinase inhibitors and other targeted therapies.
Synthesis and Purification
The synthesis of this compound requires precise control over nitration conditions to achieve regioselectivity on the substituted pyridine ring. The following workflow represents a logical and common approach for its preparation.
Retrosynthetic Analysis
A logical retrosynthetic pathway begins by disconnecting the nitro group, pointing to a direct nitration of the 2-methoxy-6-methylpyridine precursor. This precursor, in turn, can be derived from simpler pyridine starting materials.
Caption: Retrosynthetic analysis of the target compound.
Experimental Protocol: Synthesis via Nitration
This protocol is based on established methods for the nitration of substituted pyridines.[6] The choice of a mixed acid system (sulfuric and nitric acid) is critical; sulfuric acid acts as a dehydrating agent and protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution reaction.
Objective: To synthesize this compound from 2-methoxy-6-methylpyridine.
Reagents & Equipment:
-
2-Methoxy-6-methylpyridine
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Ice-water bath
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Beaker
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask cooled in an ice-water bath, carefully add 10 mL of concentrated sulfuric acid.
-
Acid Mixture: While maintaining the temperature below 10°C, slowly add 10 mL of fuming nitric acid to the sulfuric acid with continuous stirring. This step is highly exothermic and must be performed with caution in a fume hood.
-
Substrate Addition: Once the acid mixture is cooled, add 2.0 g of 2-methoxy-6-methylpyridine dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 20°C. The causality here is to prevent runaway reactions and minimize the formation of undesired byproducts.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 55-60°C and maintain for 4-6 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and then carefully pour it over a beaker containing 100 g of crushed ice. This quenches the reaction and precipitates the product.
-
Isolation: Stir the resulting slurry for 1-2 hours to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with copious amounts of cold water until the filtrate is neutral to pH paper. Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol if necessary.
Chemical Reactivity and Key Transformations
The synthetic utility of this compound is defined by the reactivity of its functional groups. The nitro group is strongly electron-withdrawing, which deactivates the pyridine ring towards electrophilic substitution but activates it for certain nucleophilic reactions. However, its most significant role is as a precursor to the amino group.
Gateway Transformation: Reduction of the Nitro Group
The conversion of the nitro group to a primary amine is the most crucial reaction of this intermediate. This transformation fundamentally changes the electronic properties of the molecule, converting an electron-withdrawing group into a potent electron-donating and nucleophilic group.
Caption: The pivotal reduction of the nitro intermediate.
Experimental Protocol: Reduction to 2-Methoxy-6-methylpyridin-3-amine
This protocol employs a common and effective method for nitro group reduction using a metal catalyst. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.
Objective: To synthesize 2-Methoxy-6-methylpyridin-3-amine from this compound.
Reagents & Equipment:
-
This compound
-
Palladium on Carbon (Pd/C, 10 wt. %)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Reaction flask
-
Filtration apparatus (Celite pad)
Procedure:
-
Reaction Setup: To a flask, add 1.0 g of this compound and 20 mL of methanol.
-
Catalyst Addition: Carefully add 0.1 g of 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). The choice of a palladium catalyst is based on its high efficacy in reducing aromatic nitro groups without affecting other sensitive functionalities.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Purge the flask with hydrogen gas.
-
Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen. The reaction is typically complete within 2-6 hours. Monitor by TLC until the starting material is fully consumed.
-
Workup and Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. The Celite is crucial to prevent the fine catalyst powder from passing through the filter and to avoid its pyrophoric nature upon exposure to air when dry.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude 2-Methoxy-6-methylpyridin-3-amine, which can be used directly or purified further by column chromatography if required.[5]
Application in Complex Molecule Synthesis
The 3-aminopyridine scaffold, readily accessed from this compound, is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors for oncology.[7][8] For instance, the multi-kinase inhibitor Sorafenib, used to treat certain cancers, features a complex urea linkage that joins a substituted pyridine ring to another aromatic system.[9][10] While commercial syntheses vary, the fundamental reactions involved highlight the importance of intermediates like the one discussed.
The workflow below illustrates how the derived 2-Methoxy-6-methylpyridin-3-amine can be logically utilized in a pathway analogous to those used in the synthesis of complex bioactive molecules. The amine serves as a nucleophile to form a critical bond, such as a urea or amide, which often acts as a hydrogen-bond donor/acceptor "hinge-binding" element in kinase inhibitors.
Caption: Synthetic utility in constructing complex scaffolds.
Safety, Handling, and Storage
Proper handling of this compound and related compounds is essential for laboratory safety. The information below is compiled based on safety data for structurally similar nitropyridine and aminopyridine derivatives.[11][12][13]
Table 2: Hazard Identification and Safety Recommendations
| Hazard Category | Description & Precautionary Statements | Source |
|---|---|---|
| Skin Irritation | Causes skin irritation. Wash hands thoroughly after handling. Wear protective gloves and clothing. | [11][14] |
| Eye Irritation | Causes serious eye irritation. Wear eye/face protection. If in eyes, rinse cautiously with water for several minutes. | [12][13] |
| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust. Use only outdoors or in a well-ventilated area. | [14] |
| Acute Toxicity | May be harmful if swallowed. Do not eat, drink, or smoke when using this product. |[11][12] |
Recommended Handling Procedures
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure. Ensure eyewash stations and safety showers are readily accessible.[11][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[12]
-
Handling: Avoid generating dust. Keep away from heat, sparks, and open flames. Use non-sparking tools and take measures to prevent static discharge.
Storage and Stability
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] For optimal stability, storage under an inert atmosphere is recommended.[1]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.[13]
Conclusion
This compound is more than just a chemical; it is a strategic tool for synthetic chemists. Its value is derived from its well-defined structure, which allows for a highly reliable and pivotal transformation—the reduction of its nitro group to a versatile amine. This simple step unlocks access to the 2-methoxy-6-methylpyridin-3-amine scaffold, a building block of significant interest in the development of novel pharmaceuticals and other advanced materials. By understanding its synthesis, reactivity, and handling requirements, researchers can effectively leverage this intermediate to accelerate their discovery programs and construct the complex molecules of the future.
References
- Pipzine Chemicals. 2-Hydroxy-6-methoxy-3-nitropyridine.
- Fisher Scientific. SAFETY DATA SHEET.
- SAFETY DATA SHEET.
- Synquest Labs. 2-Amino-6-methoxy-3-nitropyridine.
- Google Patents. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
- M25406 - SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- PrepChem.com. Synthesis of 3-methoxy-2-methyl-6-nitropyridine.
- Benchchem. This compound | 112163-03-8.
- Guidechem. How to synthesize and apply 2-Amino-6-Methoxy-3-Nitropyridine - FAQ.
- ChemicalBook. 2-Amino-6-methoxy-3-nitropyridine synthesis.
- ChemicalBook. 2-Chloro-6-methoxy-3-nitropyridine | 38533-61-8.
- NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 2-Methoxy-3-nitropyridine in Modern Organic Synthesis.
- PubChem. 2-Chloro-6-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 2795029.
- PubChem. 6-Methoxy-2-methyl-3-nitropyridine | C7H8N2O3 | CID 230475.
- PubChemLite. 2-methoxy-3-nitropyridine (C6H6N2O3).
- Google Patents. EP2195286A2 - Process for the preparation of a raf kinase inhibitor and intermediates for use in the process.
- Sigma-Aldrich. 2-Chloro-6-methoxy-3-nitropyridine 98 38533-61-8.
- PubChem. 2-Amino-6-methoxy-3-nitropyridine | C6H7N3O3 | CID 3852428.
- MDPI. Nitropyridines in the Synthesis of Bioactive Molecules.
- NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine.
- Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids.
- ResearchGate. Two-step synthesis of 2-methyl-3-nitropyridines.
- Google Patents. WO2009111061A1 - Process for the preparation of sorafenib and salts thereof.
- Sigma-Aldrich. 2-Methoxy-6-methylpyridin-4-amine | 89943-09-9.
- CymitQuimica. 2-Methoxy-6-methylpyridin-3-amine.
- MedChemExpress. Sorafenib | MedChemExpress (MCE) Life Science Reagents.
- Google Patents. US20130005980A1 - Process for the preparation of sorafenib tosylate.
- PubMed Central (PMC). Design and synthesis of sorafenib-inspired benzofuran hybrids as VEGFR-2 inhibitors: antiproliferative evaluation, mechanistic insights, and docking studies in hepatocellular carcinoma.
- ResearchGate. A practical and efficient method for synthesis of sorafenib and regorafenib.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 6-Methoxy-2-methyl-3-nitropyridine | C7H8N2O3 | CID 230475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-Methoxy-6-methylpyridin-3-amine | CymitQuimica [cymitquimica.com]
- 6. prepchem.com [prepchem.com]
- 7. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 8. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. US20130005980A1 - Process for the preparation of sorafenib tosylate - Google Patents [patents.google.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. synquestlabs.com [synquestlabs.com]
The Versatile World of Substituted Nitropyridines: A Technical Guide for Researchers
Substituted nitropyridines, a class of heterocyclic compounds, have emerged as a cornerstone in modern chemical research, demonstrating remarkable versatility across a spectrum of applications. From pioneering new cancer therapies to enhancing agricultural productivity and developing novel materials, the unique electronic properties of the nitropyridine scaffold make it a privileged structure in the design of functional molecules. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, mechanisms of action, and diverse applications of these valuable compounds, grounded in scientific literature and practical insights.
The Chemistry of Substituted Nitropyridines: A Gateway to Innovation
The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a fundamental building block in numerous natural products and synthetic compounds. The introduction of a nitro (-NO₂) group to this ring dramatically alters its chemical personality. The strong electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution but, crucially, activates it for nucleophilic aromatic substitution (SNAr) reactions. This reactivity profile is the key to the synthetic utility of nitropyridines, allowing for the facile introduction of a wide array of functional groups and the construction of complex molecular architectures.
Furthermore, the nitro group itself can be readily reduced to an amino group, providing a versatile handle for further derivatization, such as the formation of amides, sulfonamides, and ureas. This chemical tractability makes substituted nitropyridines indispensable intermediates in the synthesis of a vast range of bioactive molecules and functional materials.[1][2][3]
Synthetic Strategies for Substituted Nitropyridines
The synthesis of substituted nitropyridines can be broadly approached through two main strategies: nitration of a pre-existing substituted pyridine or construction of the nitropyridine ring from acyclic precursors.
Electrophilic Nitration of Substituted Pyridines
Direct nitration of pyridine is notoriously difficult due to the deactivation of the ring by the nitrogen atom. However, the presence of activating, electron-donating substituents can facilitate this reaction. A common method involves the use of a mixture of concentrated nitric acid and sulfuric acid.
Experimental Protocol: Synthesis of 2-Amino-5-nitropyridine [3][4][5]
-
In a reaction vessel, dissolve 18.82 g (0.2 mol) of 2-aminopyridine in 75.3 g of 1,2-dichloroethane with stirring.
-
Cool the solution to below 10°C in an ice bath.
-
Slowly add a pre-mixed solution of 45.17 g of concentrated sulfuric acid and fuming nitric acid dropwise over 60-90 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at 58°C for 10 hours. The reaction mixture will turn from light yellow to a deep red wine color.
-
Cool the reaction mixture to room temperature and carefully pour it into ice water.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) to a pH of approximately 5.
-
Extract the product with an organic solvent (e.g., 1,2-dichloroethane).
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization.
Nucleophilic Aromatic Substitution (SNAr)
Halogenated nitropyridines, such as 2-chloro-5-nitropyridine, are highly valuable intermediates due to the lability of the halogen atom towards nucleophilic displacement. This allows for the introduction of a wide range of oxygen, nitrogen, and sulfur nucleophiles.
Experimental Protocol: Synthesis of 2-Chloro-5-nitropyridine [6][7][8]
This synthesis often proceeds from 2-hydroxy-5-nitropyridine.
-
To a four-necked flask equipped with a thermometer, stirrer, and reflux condenser, add 14.0 g (0.1 mol) of 2-hydroxy-5-nitropyridine, 50 g of phosphorus oxychloride, and 25.0 g (0.12 mol) of phosphorus pentachloride.
-
Heat the mixture with stirring at 100-105°C for 5 hours.
-
After the reaction is complete, recover the excess phosphorus oxychloride by distillation under reduced pressure.
-
Slowly and carefully pour the residue into 120 g of ice water with vigorous stirring.
-
Neutralize the mixture to a pH of 8-9 with a 40 wt% aqueous sodium hydroxide solution.
-
Separate the layers and extract the aqueous layer three times with dichloromethane.
-
Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent by distillation to obtain 2-chloro-5-nitropyridine.
Applications in Medicinal Chemistry: Targeting Disease at the Molecular Level
Substituted nitropyridines are a prolific source of lead compounds in drug discovery, exhibiting a wide range of pharmacological activities.[1][9][10]
Anticancer Agents
The pyridine nucleus is a common motif in many anticancer drugs.[11][12][13] Substituted nitropyridines have been developed as potent inhibitors of various cancer-related targets.
Several 3-nitropyridine analogues have been identified as a novel class of microtubule-targeting agents.[2] These compounds disrupt the dynamic instability of microtubules, which are essential for the formation of the mitotic spindle during cell division. This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[2][9] X-ray crystallography studies have revealed that these compounds bind to the colchicine-binding site on tubulin.[2]
Experimental Protocol: In Vitro Tubulin Polymerization Assay [12][14][15]
This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring the change in fluorescence of a reporter dye that incorporates into microtubules as they form.
-
Prepare a reaction mixture containing purified tubulin (e.g., from porcine brain) in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) supplemented with GTP and a fluorescent reporter dye.
-
Add the test nitropyridine compound at various concentrations to the reaction mixture. Include appropriate controls (e.g., DMSO as a negative control, known tubulin inhibitors/stabilizers as positive controls).
-
Incubate the mixture at 37°C to allow for tubulin polymerization.
-
Monitor the increase in fluorescence over time using a fluorometer. A decrease in the rate and extent of fluorescence increase compared to the control indicates inhibition of tubulin polymerization.
Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Substituted nitropyridines have been successfully developed as inhibitors of various kinases, including Janus kinase 2 (JAK2), glycogen synthase kinase-3 (GSK3), and p70S6Kβ.[16] These inhibitors typically function by competing with ATP for binding to the kinase's active site, thereby blocking the phosphorylation of downstream substrates and disrupting cancer cell proliferation and survival pathways.[1][17]
Table 1: Anticancer Activity of Selected Substituted Nitropyridine Derivatives
| Compound Class | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-Nitropyridine Analogue | Tubulin | HT-29 (Colon) | Varies | [18] |
| Pyridine-based | p38α MAPK | MCF-7 (Breast) | 0.18 - 0.31 | [8] |
| 3-Cyano-2-substituted Pyridine | Not specified | A-2780 (Ovarian) | 1.14 - 1.76 | [2] |
| 3-Cyano-2-substituted Pyridine | Not specified | MCF-7 (Breast) | 1.14 - 3.38 | [2] |
Antifungal Agents
The emergence of drug-resistant fungal infections necessitates the development of new antifungal agents. Nitro-substituted aromatic compounds, including nitropyridines, have demonstrated promising antifungal activity.[14][19][20] Their mechanism of action can involve the disruption of fungal cell membrane integrity by inhibiting key enzymes in ergosterol biosynthesis, such as squalene epoxidase and CYP51.[21]
Table 2: Antifungal Activity of Selected Nitro-Substituted Compounds
| Compound Class | Fungal Species | MIC (µg/mL) | Reference |
| Nitrofuran Derivative | H. capsulatum | 0.48 | [22] |
| Nitrofuran Derivative | P. brasiliensis | 0.48 | [22] |
| Nitrofuran Derivative | T. rubrum | 0.98 | [22] |
| Nitrofuran Derivative | Candida sp. | 3.9 | [22] |
Agrochemical Applications: Protecting Crops and Ensuring Food Security
Substituted nitropyridines are also valuable in the agricultural sector, serving as precursors for the synthesis of novel herbicides and insecticides.[1][8]
Herbicides
Certain nitropyridine derivatives have been found to exhibit significant herbicidal activity.[23][24] The mode of action of these herbicides can vary, with some acting as inhibitors of specific plant enzymes, such as protoporphyrinogen oxidase (PPO).[25] PPO inhibitors disrupt chlorophyll biosynthesis, leading to the accumulation of phototoxic intermediates that cause rapid cell death in susceptible plants.[13] Other pyridine-based herbicides, like triclopyr, mimic the plant hormone auxin, causing uncontrolled growth and eventual death of broadleaf weeds.[26]
Experimental Protocol: Herbicidal Activity Screening (Petri Dish Assay) [15][27]
-
Prepare stock solutions of the test nitropyridine compounds in a suitable solvent (e.g., acetone).
-
Prepare a series of dilutions of the stock solutions in distilled water containing a surfactant (e.g., Tween-20).
-
Place filter paper in petri dishes and evenly apply a defined volume of each test solution.
-
Place a set number of seeds of target weed species (e.g., a monocot and a dicot) onto the moistened filter paper.
-
Seal the petri dishes and incubate them in a growth chamber under controlled light and temperature conditions.
-
After a set period (e.g., 7-10 days), assess the germination rate, root length, and shoot length of the seedlings and compare them to a control group treated only with the solvent and surfactant.
Table 3: Herbicidal Activity of a Selected Triazolopyridine Derivative
| Compound | Weed Species | Inhibition (%) at 37.5 g ai/ha | Reference |
| 8-chloro-3-(4-propylphenyl)-[1][2][4]triazolo[4,3-a]pyridine | Broad spectrum (22 weeds) | ~50 | [24] |
Applications in Materials Science and Catalysis
The utility of substituted nitropyridines extends beyond the life sciences into materials science and catalysis.
Dyes and Pigments
The chromophoric properties of the nitropyridine moiety, particularly when incorporated into azo compounds, make these derivatives suitable for use as dyes.[27][28][29][30] The color and solvatochromic properties of these dyes can be fine-tuned by varying the substituents on the pyridine and aryl rings.
Catalysis
Pyridine-containing ligands are widely used in coordination chemistry and catalysis. The electronic properties of the pyridine ring can be modulated by substituents, influencing the catalytic activity of the corresponding metal complexes.[11][31][32] Nitropyridine-ligated metal complexes have potential applications in various catalytic transformations, including cross-coupling reactions.[5][33][34] The catalytic cycle of such reactions often involves oxidative addition, transmetalation, and reductive elimination steps at the metal center.
Advanced Applications in Bioimaging
The unique properties of nitropyridines have also been harnessed in the development of advanced bioimaging tools, particularly in Positron Emission Tomography (PET).
PET Imaging Agents
Nitropyridine derivatives serve as valuable precursors for the synthesis of PET radiotracers.[35][36][37][38][39] By incorporating a positron-emitting radionuclide, such as fluorine-18 or carbon-11, into a nitropyridine-based molecule that targets a specific biological entity (e.g., a receptor or enzyme), researchers can visualize and quantify physiological processes in vivo. This has significant implications for disease diagnosis, drug development, and understanding the pathophysiology of various disorders. For instance, nitropyridine-based tracers have been developed for imaging neuroreceptors and tumors.[40][41]
Conclusion and Future Perspectives
Substituted nitropyridines represent a class of compounds with immense synthetic potential and a broad spectrum of practical applications. Their unique reactivity, conferred by the nitro group, allows for the creation of diverse molecular libraries for screening in drug discovery, agrochemical research, and materials science. The continued exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of nitropyridine derivatives will undoubtedly lead to the development of new and improved technologies that address critical challenges in medicine, agriculture, and beyond. As our understanding of complex biological pathways grows, the rational design of nitropyridine-based molecules targeting specific molecular interactions will remain a vibrant and fruitful area of scientific inquiry.
References
- Starosotnikov, A.; Bastrakov, M. Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals2025, 18, 692. [Link]
- Vanden Bosch, T., et al. 3-nitropyridine analogues as novel microtubule-targeting agents. Sci Rep14, 26038 (2024). [Link]
- Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Chemical Reagents. [Link]
- CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google P
- CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google P
- 2-Amino-5-Nitropyridine Supplier & Manufacturer in China - Pipzine Chemicals. [Link]
- Synthesis, characterization, and dyeing performance of some azo thienopyridine and thienopyrimidine dyes based on wool and nylon | Request PDF - ResearchG
- A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Gener
- Gkeka, P. T., et al. (2020). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters, 20(4), 34. [Link]
- Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC - NIH. [Link]
- Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. [Link]
- MICROREVIEW Catalytic Applications of Pyridine-Containing Macrocyclic Complexes - AIR Unimi. [Link]
- Starosotnikov, A.; Bastrakov, M. Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals2025, 18(5), 692. [Link]
- Pd(II)
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Publishing. [Link]
- (PDF)
- Synthesis, Crystal Structure, Herbicidal Activities and 3D-QSAR Study of Some Novel 1,2,4-triazolo[4,3-a]pyridine Derivatives | Request PDF - ResearchG
- (PDF) A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. [Link]
- Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of medicinal chemistry, 40(24), 4099–4106. [Link]
- Novel mechanism of herbicide action through disruption of plant pyrimidine biosynthesis. [Link]
- Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - NIH. [Link]
- Understanding Triclopyr Chemistry for the control of woody weeds in different places. [Link]
- Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging - PubMed. [Link]
- Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine deriv
- Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Deriv
- Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications: an integration of solvatochromism, photochromism, colorfastness, TD-DFT and molecular docking analysis - Materials Advances (RSC Publishing). [Link]
- Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging - NIH. [Link]
- The synthesis and solvatochromic properties of some novel heterocyclic disazo dyes derived from barbituric acid - ResearchG
- Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions - PMC - NIH. [Link]
- Hu, H., et al. (2010). Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors. Bioorganic & medicinal chemistry letters, 20(12), 3624–3627. [Link]
- Antifungal activity and potential mechanism of magnoflorine against Trichophyton rubrum - PubMed. [Link]
- In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentr
- Antifungal Activity of Substituted Nitrobenzenes and Anilines - PMC - NIH. [Link]
- Antifungal activity of substituted nitrobenzenes and anilines - PubMed. [Link]
- Metal-Catalyzed Cross-Coupling Reactions - ChemTalk. [Link]
- Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes | ACS C
- 3-nitropyridine analogues as novel microtubule-targeting agents - ResearchG
- Novel Thienopyrimidine-Based PET Tracers for P2Y12 Receptor Imaging in the Brain - PMC. [Link]
- Novel Pyridine-Based Fibroblast Activation Protein-Targeted Tracers: Design, Synthesis, and PET Imaging Evalu
- Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - MDPI. [Link]
- Novel Thienopyrimidine-Based PET Tracers for P2Y 12 Receptor Imaging in the Brain. [Link]
- Classifications, properties, recent synthesis and applic
- Classics in Neuroimaging: Development of PET Tracers for Imaging Monoamine Oxidases. [Link]
- Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3- d]pyrimidine Compounds - PubMed. [Link]
- Imidazoline-I2 PET Tracers in Neuroimaging - PMC - NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 2-Chloro-5-methyl-3-nitropyridine(23056-40-8) 1H NMR [m.chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2-Chloro-5-nitropyridine(4548-45-2) 1H NMR spectrum [chemicalbook.com]
- 17. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. youtube.com [youtube.com]
- 27. researchgate.net [researchgate.net]
- 28. Synthesis, structure and solvatochromic properties of some novel 5-arylazo-6-hydroxy-4-phenyl-3-cyano-2-pyridone dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications: an integration of solvatochromism, photochromism, colorfastness, TD-DFT and molecular docking analysis - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 30. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 33. Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
- 35. Novel Thienopyrimidine-Based PET Tracers for P2Y12 Receptor Imaging in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Novel Pyridine-Based Fibroblast Activation Protein-Targeted Tracers: Design, Synthesis, and PET Imaging Evaluation for Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. Classics in Neuroimaging: Development of PET Tracers for Imaging Monoamine Oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. Imidazoline-I2 PET Tracers in Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 40. Synthesis, characterization, solvatochromic study, and application of new heterocyclic monoazo acid dyes-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 41. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2-Methoxy-6-methyl-3-nitropyridine: Synthesis, History, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-Methoxy-6-methyl-3-nitropyridine, a key heterocyclic intermediate in synthetic chemistry. The document delves into the compound's historical context, probable synthetic evolution, detailed experimental protocols, and its significance as a building block in the development of advanced chemical entities. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering both foundational knowledge and practical, actionable insights into the chemistry of this versatile molecule.
Introduction and Core Compound Profile
This compound is a substituted pyridine derivative characterized by a methoxy group at the 2-position, a methyl group at the 6-position, and a nitro group at the 3-position. Its chemical structure makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. The electron-withdrawing nature of the nitro group, combined with the directing effects of the other substituents, activates the pyridine ring for various nucleophilic substitution and reduction reactions, making it a versatile scaffold for building more complex molecules.
While a singular, seminal "discovery" paper for this compound is not readily apparent in a historical search of scientific literature, its existence and use as a chemical intermediate are noted in contemporary patents, such as those related to the development of inhibitor compounds.[1] Its history is therefore best understood through the logical progression of synthetic chemistry and the development of methods for constructing substituted nitropyridines. The synthesis of this compound relies on well-established principles of aromatic chemistry, particularly the nitration of pyridine rings and the subsequent modification of substituents.
Table 1: Core Compound Profile of this compound
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 6-Methoxy-5-nitropicoline, 2-METHOXY-3-NITRO-6-PICOLINE[2] |
| CAS Number | 112163-03-8[2] |
| Molecular Formula | C7H8N2O3 |
| Molecular Weight | 168.15 g/mol [3] |
| Appearance | Likely a crystalline solid, based on related compounds. |
| Primary Application | Intermediate in organic and medicinal chemistry.[1][4] |
The Synthetic Evolution: From Precursors to Final Product
The synthesis of this compound can be logically approached through two primary retrosynthetic pathways. These pathways represent the likely historical development and current practical methods for its preparation. The choice of pathway is often dictated by the availability and cost of starting materials.
Pathway A: The Methylation Route
This pathway commences with the nitration of a readily available hydroxypyridine precursor, followed by methylation to yield the final product.
Step 1: Nitration of 2-Hydroxy-6-methylpyridine
The initial step involves the electrophilic nitration of 2-hydroxy-6-methylpyridine. The hydroxyl group is an activating group, directing the incoming nitro group to the ortho and para positions. In this case, the 3-position is targeted.
-
Causality of Experimental Choice: A mixture of concentrated sulfuric acid and nitric acid is the classic and most effective nitrating agent for deactivated or moderately activated aromatic rings. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO2+), which is essential for the reaction to proceed. The temperature must be carefully controlled to prevent over-nitration and side reactions.
Step 2: Methylation of 2-Hydroxy-6-methyl-3-nitropyridine
The resulting 2-hydroxy-6-methyl-3-nitropyridine can then be methylated. The hydroxyl group of the pyridinone tautomer is acidic and can be deprotonated by a base to form a nucleophilic oxygen, which then reacts with a methylating agent.
-
Causality of Experimental Choice: A variety of methylating agents can be used, such as dimethyl sulfate or methyl iodide, in the presence of a base like potassium carbonate or sodium hydride. The choice of base and solvent is crucial for achieving high yields and avoiding N-methylation of the pyridine ring.
Pathway B: The Methoxylation Route
This alternative pathway begins with a chloropyridine precursor, which is first nitrated and then subjected to nucleophilic aromatic substitution.
Step 1: Nitration of 2-Chloro-6-methylpyridine
Similar to the hydroxypyridine, 2-chloro-6-methylpyridine is nitrated to introduce the nitro group at the 3-position. The chloro group is deactivating but directs ortho and para, leading to the desired product.
Step 2: Methoxylation of 2-Chloro-6-methyl-3-nitropyridine
The final step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group activates the chloro-substituted carbon for attack by a nucleophile, in this case, the methoxide ion.
-
Causality of Experimental Choice: Sodium methoxide in methanol is the ideal reagent for this transformation.[5][6] The methoxide ion is a strong nucleophile, and methanol serves as a suitable polar aprotic solvent. The reaction is typically run at a moderate temperature to ensure a good reaction rate while minimizing side reactions.
Detailed Experimental Protocols
The following protocols are representative methods for the synthesis of this compound and its key precursors. These protocols are designed to be self-validating, with clear steps and rationales.
Protocol for Synthesis of 2-Hydroxy-6-methyl-3-nitropyridine (Precursor for Pathway A)
This protocol is adapted from established methods for the nitration of hydroxypyridines.[7][8]
Materials:
-
2-Hydroxy-6-methylpyridine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid
-
Ice
-
Deionized Water
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 10.9 g (0.1 mol) of 2-hydroxy-6-methylpyridine to 40 mL of concentrated sulfuric acid.
-
Maintain the temperature below 10 °C during the addition.
-
Once the addition is complete, slowly add a pre-cooled mixture of 10 mL of fuming nitric acid and 20 mL of concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 30 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with stirring.
-
A yellow precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold deionized water until the washings are neutral to pH paper.
-
Dry the solid in a vacuum oven at 50 °C to yield 2-hydroxy-6-methyl-3-nitropyridine.
Protocol for Synthesis of this compound via Pathway B (Methoxylation)
This protocol is inferred from the synthesis of structurally similar compounds.[5][6]
Materials:
-
2-Chloro-6-methyl-3-nitropyridine
-
Sodium Methoxide
-
Methanol (anhydrous)
-
Deionized Water
Procedure:
-
In a round-bottom flask, dissolve 8.6 g (0.05 mol) of 2-chloro-6-methyl-3-nitropyridine in 100 mL of anhydrous methanol.
-
To this solution, add 3.2 g (0.06 mol) of sodium methoxide in portions, while maintaining the temperature at 20-25 °C with a water bath.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly pour the reaction mixture into 300 mL of cold deionized water with stirring.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with deionized water and dry it under vacuum to obtain this compound.
Physicochemical Characterization Data (Predicted)
Table 2: Predicted Spectroscopic and Physical Data
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.2 (d, 1H, H-4), ~7.0 (d, 1H, H-5), ~4.0 (s, 3H, OCH₃), ~2.6 (s, 3H, CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~160 (C-2), ~155 (C-6), ~140 (C-4), ~130 (C-3), ~110 (C-5), ~55 (OCH₃), ~24 (CH₃). |
| Mass Spectrometry (EI) | m/z (%): 168 (M⁺), 153 ([M-CH₃]⁺), 138 ([M-NO]⁺), 122 ([M-NO₂]⁺). |
| Melting Point | Expected to be a crystalline solid with a melting point in the range of 80-120 °C, based on similar substituted nitropyridines. |
Applications in Research and Development
This compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
-
Precursor to Aminopyridines: The nitro group can be readily reduced to an amino group, yielding 3-amino-2-methoxy-6-methylpyridine. This resulting aminopyridine is a key intermediate for the synthesis of various pharmaceutical agents, including kinase inhibitors and other therapeutic compounds.[4] The amino group can be further functionalized to build diverse molecular scaffolds.
-
Scaffold for Kinase Inhibitors: The pyridine core is a common motif in many kinase inhibitors. The substituents on this compound can be modified to tune the molecule's binding affinity and selectivity for specific kinase targets.[1]
-
Intermediate in Agrochemicals: Substituted nitropyridines are also used in the development of new agrochemicals, such as herbicides and pesticides.[7]
Conclusion
This compound, while not a compound with a widely documented "discovery" event, holds a significant place in the toolbox of synthetic chemists. Its history is intertwined with the development of fundamental organic reactions applied to the pyridine nucleus. The logical synthetic pathways, proceeding through either methylation of a hydroxypyridine or methoxylation of a chloropyridine, provide reliable and scalable methods for its production. As a versatile intermediate, it continues to be a relevant and valuable starting material for the synthesis of novel compounds with potential applications in medicine and agriculture. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this important chemical building block.
References
- Process for producing 2,3-diamino-6-methoxypyridine.
- 2-Hydroxy-6-methoxy-3-nitropyridine. Pipzine Chemicals.
- 2-Amino-6-methoxy-3-nitropyridine synthesis. ChemicalBook.
- How to prepare and use 2-Chloro-3-nitro-6-methylpyridine? Guidechem.
- Synthesis of Stage A: 2-NITRO-3-HYDROXY-6-METHYLPYRIDINE. PrepChem.com.
- Inhibitor compounds.
- 2-METHOXY-3-NITRO-6-PICOLINE CAS#: 112163-03-8.
- Combination of an azetidine lpa1 receptor antagonist with pirfenidone and/or nintedanib for use in the treatment of fibrotic diseases.
- 6-Methoxy-2-methyl-3-nitropyridine. PubChem. [Link]
Sources
- 1. WO2014037750A1 - Inhibitor compounds - Google Patents [patents.google.com]
- 2. 38533-61-8|2-Chloro-6-methoxy-3-nitropyridine|BLD Pharm [bldpharm.com]
- 3. lookchem.com [lookchem.com]
- 4. WO2021110805A1 - Combination of an azetidine lpa1 receptor antagonist with pirfenidone and/or nintedanib for use in the treatment of fibrotic diseases - Google Patents [patents.google.com]
- 5. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 6. 2-Amino-6-methoxy-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. prepchem.com [prepchem.com]
A Comprehensive Technical Guide to the Safe Handling of 2-Methoxy-6-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety protocols and handling procedures for 2-Methoxy-6-methyl-3-nitropyridine (CAS No. 112163-03-8). As a Senior Application Scientist, the following content synthesizes critical safety data, field-proven best practices, and a framework for risk mitigation in a laboratory setting. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.
Section 1: Compound Identification and Hazard Profile
Table 1: Chemical and Physical Properties of this compound and Related Compounds
| Property | This compound | 2-Chloro-6-methoxy-3-nitropyridine | 2-Amino-6-methoxy-3-nitropyridine |
| CAS Number | 112163-03-8 | 38533-61-8 | 73896-36-3 |
| Molecular Formula | C₇H₈N₂O₃ | C₆H₅ClN₂O₃ | C₆H₇N₃O₃ |
| Molecular Weight | 168.15 g/mol | 188.57 g/mol | 169.14 g/mol |
| Appearance | Solid (form may vary) | Powder | Solid |
| Melting Point | Not readily available | 78-80 °C | Not readily available |
1.1. GHS Hazard Classification (Anticipated)
Based on the hazard profiles of analogous nitropyridine compounds, this compound should be handled as a substance with the following potential hazards[1][2][3]:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.
-
Acute Toxicity, Oral (Category 4 - Potential): H302 - Harmful if swallowed.
It is imperative to handle this compound with the assumption that it possesses these hazards until specific toxicological data becomes available.
Section 2: Risk Mitigation and Personal Protective Equipment (PPE)
A multi-layered approach to risk mitigation is essential, combining engineering controls, administrative procedures, and appropriate PPE.
2.1. Engineering Controls
-
Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][4]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.
-
Emergency Equipment: Safety showers and eyewash stations must be readily accessible and tested regularly.[1][4]
2.2. Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.[1][5]
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and changed frequently, especially if contamination is suspected.
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.
-
-
Respiratory Protection: For procedures with a high potential for aerosol or dust generation, a NIOSH-approved respirator may be necessary.[1][5]
Caption: Personal Protective Equipment (PPE) workflow.
Section 3: Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is fundamental to preventing accidental exposure and ensuring the stability of the compound.
3.1. Handling
-
Avoid Contact: Avoid all personal contact, including inhalation of dust or vapors and contact with skin and eyes.[1][6]
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[1]
-
Grounding: For procedures involving the transfer of powders, take precautionary measures against static discharge.[4]
-
Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure.
3.2. Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[1][7]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and moisture.[7][8]
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.
Section 4: Emergency Procedures
In the event of an emergency, a swift and informed response is critical.
4.1. First-Aid Measures
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[5][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][10]
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5][11]
4.2. Spill Response
-
Minor Spills (Solid):
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Gently sweep or vacuum the spilled solid, avoiding dust generation. Use a vacuum cleaner with a HEPA filter.[12]
-
Place the collected material in a sealed, labeled container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spills:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact your institution's emergency response team.
-
Prevent entry into the area until it is declared safe.
-
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. 2-Chloro-6-methoxy-3-nitropyridine 98 38533-61-8 [sigmaaldrich.com]
- 3. 2-Chloro-6-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 2795029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. nj.gov [nj.gov]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. physics.purdue.edu [physics.purdue.edu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Technical Guide to the Solubility of 2-Methoxy-6-methyl-3-nitropyridine
Introduction: Understanding the Molecule
2-Methoxy-6-methyl-3-nitropyridine is a substituted pyridine derivative characterized by a central pyridine ring functionalized with a methoxy group at the 2-position, a nitro group at the 3-position, and a methyl group at the 6-position. As a functionalized heterocycle, it serves primarily as a key intermediate and building block in organic synthesis, particularly within the domain of pharmaceutical and agrochemical research.[1][2][3] The precise arrangement of its electron-donating (methoxy, methyl) and electron-withdrawing (nitro, pyridine nitrogen) groups dictates its reactivity and, critically, its physical properties, including solubility.
A thorough understanding of the solubility profile of this compound is paramount for researchers. It directly influences critical process parameters such as reaction solvent selection, purification strategies (e.g., crystallization and chromatography), formulation development, and the design of subsequent synthetic steps. This guide provides a detailed analysis of its predicted solubility, a robust experimental protocol for its quantitative determination, and essential safety considerations.
Physicochemical Properties
A molecule's solubility is intrinsically linked to its fundamental physicochemical characteristics. The properties for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| Synonyms | 6-Methoxy-5-nitropicoline, 2-Methoxy-3-nitro-6-picoline | [5][6][7] |
| CAS Number | 112163-03-8 | [6] |
| Molecular Formula | C₇H₈N₂O₃ | [4] |
| Molecular Weight | 168.15 g/mol | [4][8] |
| Appearance | Yellow crystalline powder (predicted based on related compounds) | [9][10] |
| XLogP3 (Predicted) | 1.4 | [4] |
Note: XLogP3 is a computed octanol/water partition coefficient, which suggests a moderate degree of lipophilicity.
Solubility Profile: A Predictive Analysis
While specific quantitative solubility data for this compound is not extensively published, a reliable qualitative assessment can be derived from its molecular structure based on the fundamental principle of "like dissolves like".[11]
The molecule possesses a combination of polar and non-polar features:
-
Polar Features: The nitro group (highly polar), the pyridine nitrogen, and the ether linkage of the methoxy group contribute to polarity and can act as hydrogen bond acceptors.
-
Non-Polar Features: The aromatic pyridine ring and the methyl group introduce non-polar, hydrophobic character.
This duality suggests that the compound will exhibit a range of solubilities across different solvent classes. Related nitropyridine compounds are often described as having low or negligible solubility in water.[9][12][13]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Toluene | Low to Moderate | Solubility in hexane is expected to be very low. The aromatic ring may afford moderate solubility in toluene through π-π stacking interactions. |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc) | Moderate to High | The molecule's polar groups can engage in dipole-dipole interactions with these solvents, leading to good solvation. |
| Polar Protic | Water, Methanol, Ethanol | Low (Water), High (Alcohols) | Solubility in water is predicted to be poor due to the dominant hydrophobic character of the substituted ring. It is expected to be readily soluble in alcohols like methanol and ethanol, which can engage in hydrogen bonding with the molecule's heteroatoms. |
| Highly Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are excellent at solvating a wide range of organic molecules, including those with moderate polarity and crystalline structures. |
Experimental Protocol: Thermodynamic Solubility Determination
For drug development and process chemistry, a precise and reproducible solubility value is required. The Shake-Flask Method is the gold-standard technique for determining thermodynamic equilibrium solubility and is highly recommended.[14][15] This method ensures that the solution has reached its maximum saturation point under controlled conditions, providing a true measure of solubility.[14]
Causality and Self-Validation in the Shake-Flask Method
The trustworthiness of this protocol is rooted in its core principles. By adding a clear excess of the solid, we create a system that is guaranteed to reach saturation.[14] The extended equilibration period at a constant temperature is not arbitrary; it is the necessary time for the dissolution and crystallization rates to become equal, defining thermodynamic equilibrium.[16] The final quantification of the supernatant provides a direct measurement of the compound's concentration at this equilibrium point.
Step-by-Step Methodology
-
Preparation of Stock: Prepare a set of calibration standards of this compound in a suitable solvent (e.g., acetonitrile) for HPLC analysis.
-
Sample Preparation: To a series of glass vials, add a pre-weighed excess amount of this compound (e.g., 5-10 mg). The exact amount is not critical, as long as undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired test solvent to each vial.
-
Equilibration: Seal the vials securely and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C). Agitate the vials for a minimum of 24 hours to ensure equilibrium is reached.[16] For crystalline compounds, 48-72 hours may be necessary.
-
Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same temperature for 1-2 hours to allow the excess solid to sediment. For optimal results, centrifuge the vials to pellet all undissolved material.
-
Sampling and Dilution: Carefully withdraw a small aliquot of the clear supernatant, taking care not to disturb the solid pellet. Immediately filter the aliquot through a 0.45 µm syringe filter (e.g., PTFE or PVDF) into a clean vial. Dilute the filtrate with a suitable mobile phase to a concentration that falls within the range of the HPLC calibration curve.
-
Quantification: Analyze the diluted samples via a validated HPLC-UV method. The concentration of pyridine derivatives is commonly determined using this technique.[17][18][19] Calculate the original concentration in the saturated solution by accounting for the dilution factor.
Diagram of the Shake-Flask Experimental Workflow
Caption: Workflow for thermodynamic solubility determination via the Shake-Flask method.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related nitropyridine and substituted pyridine compounds should be used to inform handling procedures.
-
Potential Hazards: Based on analogous structures, this compound should be handled as if it is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[20][21][22] It may also cause respiratory tract irritation.[21]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a laboratory coat.[22]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[23][24] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Researchers must consult a comprehensive, up-to-date SDS for this specific compound if one becomes available and perform their own risk assessment before use.
References
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
- 2-Hydroxy-6-methoxy-3-nitropyridine. (n.d.). Pipzine Chemicals.
- HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography.
- CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. (n.d.). SALTISE.
- Solubility of Organic Compounds. (2023, August 31).
- 2-Amino-6-methoxy-3-nitropyridine. (n.d.). PubChem.
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.
- 6-Methoxy-2-methyl-3-nitropyridine. (n.d.). PubChem.
- ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. (n.d.).
- 2-Chloro-6-methoxy-3-nitropyridine. (n.d.). PubChem.
- Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. (n.d.). BioAssay Systems.
- Analytical Methods for Determining Pyridine in Biological Materials. (n.d.). NCBI.
- Safety Data Sheet. (n.d.). Combi-Blocks.
- Analysis of Pyridine. (n.d.). LabRulez LCMS.
- 2-Chloro-6-methoxy-3-nitropyridine 98 38533-61-8. (n.d.). Sigma-Aldrich.
- Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2025, August 6). ResearchGate.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- 4-Nitropyridine N-oxide CAS#: 1124-33-0. (n.d.). ChemicalBook.
- Shake-Flask Solubility Assay. (n.d.). Enamine.
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io.
- 4-Pyridinamine, 3-nitro-. (2024, April 9). ChemBK.
- 4-Amino-3-nitropyridine 1681-37-4 wiki. (n.d.). Guidechem.
- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences.
- 2-METHOXY-3-NITRO-6-PICOLINE CAS#: 112163-03-8. (n.d.).
- 2-Methoxy-6-methyl-3-nitroisonicotinaldehyde. (n.d.). BLD Pharm.
- Pharmaceutical. (n.d.). Scribd.
- Chemical Properties of 4-Nitropyridine (CAS 1122-61-8). (n.d.). Cheméo.
- A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. (n.d.).
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
- 2-Methoxy-6-methylpyridine. (n.d.). PubChem.
- SAFETY DATA SHEET. (2024, March 29). Fisher Scientific.
- 6-Methoxy-2-methyl-3-nitropyridine. (n.d.). BLD Pharm.
- CAS NO. 112163-03-8 | this compound. (n.d.). Arctom.
- This compound. (n.d.). Benchchem.
- 3-AMINO-2-METHOXY-6-PICOLINE - Safety Data Sheet. (2025, July 19). ChemicalBook.
- Inhibitor compounds. (n.d.). Google Patents.
- 6-Hydroxy-5-nitro-2-picoline. (2025, July 24). ChemicalBook.
- SAFETY DATA SHEETS. (n.d.). XiXisys.
- Laboratory Chemicals. (n.d.). Labcompare.com.
- 2-METHOXY-3-NITRO-6-PICOLINE. (n.d.). ChemicalBook.
- Combination of an azetidine lpa1 receptor antagonist with pirfenidone and/or nintedanib for use in the treatment of fibrotic diseases. (n.d.). Google Patents.
- Untitled. (n.d.). ElectronicsAndBooks.
- Cas 68957-50-6,5-bromo-6-methyl-3-nitropyridin-2-amine. (n.d.). lookchem.
- 3-NITROISONICOTINALDEHYDE. (2025, July 24). ChemicalBook.
Sources
- 1. 2-Hydroxy-6-methoxy-3-nitropyridine | Chemical Properties, Uses, Safety Data & Synthesis - Reliable China Supplier [pipzine-chem.com]
- 2. WO2014037750A1 - Inhibitor compounds - Google Patents [patents.google.com]
- 3. WO2021110805A1 - Combination of an azetidine lpa1 receptor antagonist with pirfenidone and/or nintedanib for use in the treatment of fibrotic diseases - Google Patents [patents.google.com]
- 4. 6-Methoxy-2-methyl-3-nitropyridine | C7H8N2O3 | CID 230475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. combi-blocks.com [combi-blocks.com]
- 6. chemwhat.com [chemwhat.com]
- 7. 2-METHOXY-3-NITRO-6-PICOLINE | 112163-03-8 [amp.chemicalbook.com]
- 8. arctomsci.com [arctomsci.com]
- 9. Page loading... [guidechem.com]
- 10. 6-Hydroxy-5-nitro-2-picoline | 39745-39-6 [chemicalbook.com]
- 11. chem.ws [chem.ws]
- 12. 4-Nitropyridine N-oxide CAS#: 1124-33-0 [m.chemicalbook.com]
- 13. chembk.com [chembk.com]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. bioassaysys.com [bioassaysys.com]
- 16. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 17. helixchrom.com [helixchrom.com]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
- 19. lcms.labrulez.com [lcms.labrulez.com]
- 20. 2-Amino-6-methoxy-3-nitropyridine | C6H7N3O3 | CID 3852428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. 2-Chloro-6-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 2795029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. fishersci.com [fishersci.com]
- 23. fishersci.com [fishersci.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Synthesis of "2-Methoxy-6-methyl-3-nitropyridine" from 2-chloro-6-methyl-3-nitropyridine
Application Note & Protocol: Synthesis of 2-Methoxy-6-methyl-3-nitropyridine
Abstract
This document provides a comprehensive guide for the synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction. The protocol details the methoxylation of 2-chloro-6-methyl-3-nitropyridine using sodium methoxide in methanol. This application note is intended for researchers in medicinal chemistry, chemical synthesis, and drug development, offering in-depth mechanistic insights, a detailed step-by-step experimental protocol, safety guidelines, and characterization methods.
Introduction & Scientific Background
2-Methoxypyridine derivatives are crucial structural motifs in a wide range of biologically active compounds and functional materials.[1][2] The target molecule, this compound, serves as a valuable intermediate for the synthesis of more complex heterocyclic systems, particularly in the development of novel pharmaceuticals and agrochemicals. The introduction of a methoxy group in place of a chloro substituent can significantly alter the electronic properties and metabolic profile of a molecule, making this transformation a key step in lead optimization and analog synthesis.
The conversion of 2-chloro-6-methyl-3-nitropyridine to its 2-methoxy counterpart is achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This class of reaction is particularly effective for pyridines bearing electron-withdrawing groups, which activate the aromatic ring towards nucleophilic attack.[3]
Mechanistic Rationale: The SNAr Pathway
The SNAr mechanism for this transformation proceeds via a two-step addition-elimination sequence.
-
Nucleophilic Attack: The methoxide ion (CH₃O⁻), a potent nucleophile, attacks the electron-deficient carbon atom at the C-2 position of the pyridine ring. The pyridine nitrogen and, critically, the strongly electron-withdrawing nitro group at the C-3 position, stabilize the resulting negative charge. This attack temporarily disrupts the aromaticity of the ring, forming a high-energy anionic intermediate known as a Meisenheimer complex.[4][5] The stability of this intermediate is the rate-determining factor for the reaction.[4]
-
Leaving Group Elimination: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, a good leaving group. This step is typically fast and results in the formation of the final product, this compound.
The regioselectivity of the attack at the C-2 position is governed by the ability of the electronegative pyridine nitrogen to stabilize the negative charge in the Meisenheimer intermediate through resonance.[4][5]
Caption: SNAr reaction pathway for methoxylation.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate modifications to reaction parameters and equipment.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |
| 2-Chloro-6-methyl-3-nitropyridine | C₆H₅ClN₂O₂ | 172.57 | 88-91 | N/A | Irritant, Toxic |
| Sodium Methoxide | CH₃ONa | 54.02 | >300 (dec.) | N/A | Corrosive, Flammable, Water-Reactive[6] |
| Methanol (Anhydrous) | CH₃OH | 32.04 | -98 | 64.7 | Flammable, Toxic[7] |
| Deionized Water | H₂O | 18.02 | 0 | 100 | Non-hazardous |
Equipment
-
Three-neck round-bottom flask with magnetic stirrer, reflux condenser, and nitrogen inlet
-
Thermometer or thermocouple probe
-
Ice-water bath
-
Addition funnel
-
Büchner funnel and filtration flask
-
Standard laboratory glassware
-
Rotary evaporator
Step-by-Step Procedure
Sources
- 1. 2-Methoxypyridine | 1628-89-3 [chemicalbook.com]
- 2. 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
Synthesis of 2-Methoxy-6-methyl-3-nitropyridine: An Experimental Protocol for Pharmaceutical and Agrochemical Intermediate Development
Abstract
This comprehensive application note provides a detailed experimental protocol for the synthesis of 2-Methoxy-6-methyl-3-nitropyridine, a key heterocyclic building block in the development of novel pharmaceutical and agrochemical agents. The procedure is centered around the electrophilic nitration of 2-methoxy-6-methylpyridine using a mixed acid system of concentrated sulfuric and nitric acids. This guide is specifically designed for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and critical safety protocols to ensure a reliable and safe synthetic process. The narrative emphasizes the rationale behind each experimental step, creating a self-validating protocol that aligns with the principles of scientific integrity and reproducibility.
Introduction: The Significance of Substituted Nitropyridines
Substituted pyridines are a cornerstone of modern medicinal chemistry and agrochemical research, with the introduction of a nitro group onto the pyridine scaffold serving as a pivotal step in the synthesis of a vast array of complex molecules. The nitro group is not only a powerful directing group but also a versatile synthetic handle that can be readily transformed into other functional groups, such as amines, which are crucial for biological activity.
This compound (CAS No. 112163-03-8) is a particularly valuable intermediate.[1][2][3] The specific arrangement of the electron-donating methoxy and methyl groups, in conjunction with the electron-withdrawing nitro group, creates a unique electronic profile that allows for selective downstream functionalization. This makes it an attractive precursor for molecules with potential applications in various therapeutic areas. This protocol outlines a robust and reproducible method for its synthesis via direct nitration.
The Synthetic Strategy: Electrophilic Aromatic Substitution
The synthesis of this compound is achieved through the electrophilic aromatic substitution (EAS) of the precursor, 2-methoxy-6-methylpyridine. The core of this reaction is the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.
Mechanism Insight: Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the nitronium ion. The electron-rich pyridine ring of 2-methoxy-6-methylpyridine then acts as a nucleophile, attacking the nitronium ion. The methoxy (-OCH₃) and methyl (-CH₃) groups are ortho-, para-directing activators, while the pyridine nitrogen is a deactivating meta-director. The interplay of these electronic effects directs the incoming nitro group primarily to the C3 and C5 positions. In this case, the C3 position is favored, leading to the desired product.
Safety First: Handling Nitrating Agents
Nitration reactions are inherently hazardous due to the use of strong, corrosive, and oxidizing acids and the highly exothermic nature of the reaction.[4] Strict adherence to safety protocols is paramount.
-
Corrosivity and Toxicity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns upon contact.[4] Their vapors are toxic and can damage the respiratory tract. All manipulations must be performed inside a certified chemical fume hood.
-
Exothermic Reaction: The reaction is highly exothermic, and poor temperature control can lead to a "runaway" reaction, posing a significant risk of explosion. An ice bath for cooling is essential, and the nitrating agent must be added slowly and cautiously.
-
Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn:
-
Acid-resistant gloves (e.g., butyl rubber or Viton®).
-
Chemical splash goggles and a full-face shield.
-
A flame-resistant lab coat.
-
-
Emergency Preparedness: An emergency eyewash station and safety shower must be immediately accessible. A spill kit containing a neutralizing agent, such as sodium bicarbonate, should be readily available.
Experimental Protocol
This protocol is adapted from established procedures for the nitration of substituted pyridines.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| 2-Methoxy-6-methylpyridine | ≥98% Purity | Sigma-Aldrich |
| Concentrated Sulfuric Acid (H₂SO₄) | 98% | Fisher Scientific |
| Concentrated Nitric Acid (HNO₃) | 70% | VWR |
| Ice (from deionized water) | - | - |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | - |
| Dichloromethane (CH₂Cl₂) | ACS Grade | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - |
| Toluene | ACS Grade | - |
| Heptane | ACS Grade | - |
Equipment:
-
Three-neck round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Büchner funnel and vacuum flask
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and crystallization
Step-by-Step Synthesis
Reaction Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Procedure:
-
Preparation of the Reaction Flask: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add 50 mL of concentrated sulfuric acid (98%).
-
Cooling: Place the flask in an ice-water bath and stir the sulfuric acid until the internal temperature reaches 0-5 °C.
-
Addition of Starting Material: Slowly add 10.0 g (0.081 mol) of 2-methoxy-6-methylpyridine to the cold sulfuric acid via the dropping funnel over a period of 30 minutes. Ensure the temperature does not rise above 10 °C during the addition.
-
Addition of Nitric Acid: Once the addition of the pyridine is complete and the temperature is stable at 0-5 °C, begin the dropwise addition of 10 mL of concentrated nitric acid (70%). This addition should be very slow, taking approximately 45-60 minutes, to maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for an additional 2-3 hours at room temperature.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. A precipitate should form.
-
Neutralization and Filtration: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7. Be cautious as this will generate CO₂ gas. Filter the resulting solid precipitate using a Büchner funnel, and wash the filter cake with cold deionized water.
-
Extraction (Optional): If a significant amount of product remains in the aqueous filtrate, it can be extracted with dichloromethane (3 x 50 mL). Combine the organic extracts.
-
Drying and Concentration: Dry the collected solid under vacuum. If extraction was performed, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization. A solvent system such as toluene/heptane is recommended. Dissolve the crude solid in a minimal amount of hot toluene and then add heptane until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Final Product: Filter the purified crystals, wash with a small amount of cold heptane, and dry under vacuum to yield pure this compound.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Expected Value |
| CAS Number | 112163-03-8[1][2][3] |
| Molecular Formula | C₇H₈N₂O₃[3] |
| Molecular Weight | 168.15 g/mol [3] |
| Appearance | Expected to be a solid (e.g., off-white or pale yellow) |
| Boiling Point | ~272.2 °C at 760 mmHg |
| Density | ~1.247 g/cm³ |
| ¹H NMR (CDCl₃) | Predicted: δ ~8.2-8.4 (d, 1H), ~7.0-7.2 (d, 1H), ~4.0 (s, 3H), ~2.6 (s, 3H) ppm |
| ¹³C NMR (CDCl₃) | Predicted: δ ~160-162, ~155-157, ~140-142, ~135-137, ~110-112, ~54-56, ~23-25 ppm |
Note: Predicted NMR values are based on analysis of similar structures and should be confirmed by experimental data.
Conclusion
This application note provides a detailed and safety-conscious protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering strictly to the safety guidelines, researchers can reliably produce this valuable intermediate for further use in pharmaceutical and agrochemical discovery programs. The self-validating nature of this protocol, with its emphasis on mechanistic understanding and clear, actionable steps, is intended to empower scientists to achieve consistent and reproducible results.
References
- MOLBASE. (n.d.). This compound.
- Pipzine Chemicals. (n.d.). 2-Hydroxy-6-methoxy-3-nitropyridine.
- PubChem. (n.d.). 6-Methoxy-2-methyl-3-nitropyridine.
- Chemical-Suppliers.com. (n.d.). 2-Methoxy-3-Nitro-6-Methylpyridine.
- BOJNSCI. (n.d.). This compound.
- Chemsrc. (n.d.). 2-Chloro-6-methoxy-3-nitropyridine.
- PubChem. (n.d.). 2-Amino-6-methoxy-3-nitropyridine.
- PubChem. (n.d.). 2-Chloro-6-methoxy-3-nitropyridine.
- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
- UW Environmental Health & Safety. (n.d.). Nitric Acid Safety.
- Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
- ResearchGate. (2021). diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- SpectraBase. (n.d.). 2-Methoxy-6-methylpyridine.
Sources
The Strategic Role of 2-Methoxy-6-methyl-3-nitropyridine in the Synthesis of Advanced Agrochemicals
Introduction: The Pyridine Core in Modern Crop Protection
The pyridine scaffold is a cornerstone in the design of modern agrochemicals, offering a versatile and biologically active framework for the development of novel herbicides, fungicides, and insecticides.[1][2] Its inherent electronic properties and the ability to be functionalized at various positions allow for the fine-tuning of activity, selectivity, and environmental profile. Among the vast array of pyridine-based building blocks, 2-Methoxy-6-methyl-3-nitropyridine stands out as a key intermediate, embodying the chemical reactivity required for the synthesis of complex, high-value active ingredients. The strategic placement of the methoxy, methyl, and nitro groups on the pyridine ring dictates its reactivity, particularly its susceptibility to nucleophilic aromatic substitution, a pivotal reaction in the construction of many agrochemical molecules.[3][4] This application note provides an in-depth guide for researchers and scientists on the utilization of this compound in agrochemical synthesis, with a focus on the underlying chemical principles, detailed experimental protocols, and the synthesis of precursors for next-generation herbicides.
Core Principles: Understanding the Reactivity of this compound
The chemical behavior of this compound is dominated by the strong electron-withdrawing nature of the nitro group at the 3-position. This, combined with the inherent electron deficiency of the pyridine ring, activates the positions ortho and para to the nitro group for nucleophilic attack. This activation is fundamental to the synthetic utility of this molecule.
Nucleophilic Aromatic Substitution (SNAr): A Gateway to Functionalized Pyridines
The primary transformation involving nitropyridines in agrochemical synthesis is Nucleophilic Aromatic Substitution (SNAr).[3][5] This reaction allows for the introduction of a wide range of functional groups by displacing a suitable leaving group. In the context of derivatives of this compound, a halogen at the 2- or 6-position serves as an excellent leaving group. The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[3][6]
The efficiency of the SNAr reaction is influenced by several factors:
-
The nature of the nucleophile: A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed.
-
The leaving group: Halogens are common leaving groups, with their reactivity generally following the trend F > Cl > Br > I.[3]
-
Solvent and temperature: Polar aprotic solvents like DMF or DMSO are often used to facilitate the reaction.
Application Focus: Synthesis of Picolinafen Precursors
Picolinafen is a potent herbicide used for the control of broad-leaved weeds in cereal crops.[7][8][9] It acts as a carotenoid biosynthesis inhibitor.[7][8] The core of the Picolinafen molecule is a substituted picolinic acid. This compound serves as a valuable starting material for the synthesis of key picolinic acid intermediates.
The overall synthetic strategy involves the conversion of the methyl group at the 6-position into a carboxylic acid, and the substitution of the methoxy group at the 2-position via a nucleophilic aromatic substitution reaction. The nitro group at the 3-position, having served its purpose of activating the ring, can be removed in a subsequent step.
Synthetic Workflow Overview
Caption: Synthetic pathway from this compound to a Picolinafen precursor.
Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Nitropyridine compounds are potentially hazardous and should be handled with care.
Protocol 1: Oxidation of the 6-Methyl Group to a Carboxylic Acid
This protocol describes the oxidation of the methyl group of a nitropyridine derivative to a carboxylic acid, a key step in forming the picolinic acid backbone.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
Distilled water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of water and a co-solvent like pyridine or tert-butanol.
-
Slowly add potassium permanganate (3.0-4.0 eq) in portions to the stirred solution. The reaction is exothermic.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.
-
Wash the precipitate with hot water.
-
Combine the filtrates and concentrate under reduced pressure.
-
Acidify the aqueous solution with concentrated HCl to a pH of 2-3 to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-methoxy-3-nitro-6-picolinic acid.
| Parameter | Value |
| Typical Yield | 60-75% |
| Purity (by HPLC) | >95% |
| Appearance | Pale yellow solid |
Protocol 2: Nucleophilic Aromatic Substitution with a Phenol
This protocol details the displacement of a leaving group on the nitropyridine ring with a substituted phenol, a core reaction in the synthesis of aryloxypicolinate herbicides. This protocol is generalized for a 2-chloro-3-nitropyridine derivative, a common intermediate.
Materials:
-
2-Chloro-6-carboxy-3-nitropyridine (1.0 eq)
-
Substituted phenol (e.g., 3-(trifluoromethyl)phenol) (1.1 eq)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)
-
Dimethylformamide (DMF) or other polar aprotic solvent
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 2-chloro-6-carboxy-3-nitropyridine, the substituted phenol, and potassium carbonate.
-
Add anhydrous DMF and stir the mixture at 80-100 °C for 6-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify with HCl to precipitate the product.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
| Parameter | Value |
| Typical Yield | 70-85% |
| Purity (by HPLC) | >97% |
| Appearance | Off-white to light brown solid |
Workflow for SNAr Protocol
Caption: Step-by-step workflow for the SNAr reaction.
Conclusion
This compound and its derivatives are highly valuable intermediates in the synthesis of advanced agrochemicals. A thorough understanding of their reactivity, particularly in nucleophilic aromatic substitution reactions, is crucial for the development of efficient and scalable synthetic routes. The protocols and workflows presented in this application note provide a solid foundation for researchers and scientists working in the field of agrochemical discovery and development. The ability to strategically functionalize the pyridine ring opens up a vast chemical space for the creation of novel and effective crop protection solutions.
References
- AERU. (n.d.). Picolinafen (Ref: BAS 700H). University of Hertfordshire.
- National Center for Biotechnology Information. (n.d.). Picolinafen. PubChem Compound Database.
- Tarasov, A. V., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(9), 1129. [Link]
- MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals. [Link]
- Merck Index. (n.d.). Picolinafen.
- Liu, C., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry, 24(3), 342-353. [Link]
- Kowalczyk, D., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 230-235. [Link]
- Kowalczyk, D., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.
- AgriBusiness Global. (2011). Product Profile: Picolinafen.
- Semantic Scholar. (n.d.). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods.
- Semantic Scholar. (n.d.). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods.
- ResearchGate. (n.d.). Synthetic development and applications of 4-aminopyridine.
- MDPI. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. [Link]
- Google Patents. (n.d.). Substituted pyridine herbicides.
- YouTube. (2019). nucleophilic aromatic substitutions.
- National Center for Biotechnology Information. (2021). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Frontiers in Chemistry. [Link]
- ResearchGate. (n.d.). Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist.
Sources
- 1. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Picolinafen | C19H12F4N2O2 | CID 3294375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Picolinafen [drugfuture.com]
- 9. agribusinessglobal.com [agribusinessglobal.com]
Application Notes & Protocols: Suzuki-Miyaura Coupling of 2-Methoxy-6-methyl-3-nitropyridine
Introduction: Strategic Importance of Substituted Nitropyridines
The pyridine scaffold is a privileged structural motif in medicinal chemistry and materials science. Specifically, functionalized nitropyridines serve as versatile intermediates for the synthesis of a diverse array of more complex heterocyclic systems. 2-Methoxy-6-methyl-3-nitropyridine is a particularly valuable building block due to the distinct electronic nature and regiochemical positioning of its substituents. The electron-withdrawing nitro group activates the pyridine ring for certain transformations, while the methoxy and methyl groups offer steric and electronic differentiation.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds, a testament to its broad functional group tolerance and generally high yields.[1][2][3] This guide provides an in-depth analysis and detailed protocols for the successful Suzuki-Miyaura coupling of this compound with various boronic acids. The protocols and insights presented herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this key transformation.
Mechanistic Considerations in the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.[4][5][6] The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this context, a suitably halogenated derivative of this compound) to a Pd(0) complex. This step forms a Pd(II) intermediate and is often the rate-determining step of the reaction.[4] The reactivity of the halide follows the general trend I > Br > OTf > Cl.[7] For electron-deficient systems like nitropyridines, this step is generally facilitated.
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8] The choice of base is critical and can significantly impact the reaction's efficiency.
-
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the Pd(II) complex, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]
While the nitro group itself can potentially be used as a leaving group in some advanced cross-coupling reactions, it is more common to start with a halogenated version of the pyridine for standard Suzuki couplings.[9] The protocols provided will assume the use of a bromo or chloro derivative.
Caption: Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-2-methoxy-6-methylpyridine (Precursor)
For a successful Suzuki coupling, a halogenated starting material is typically required. Bromination of this compound can be achieved, but a more common synthetic route involves the functionalization of a pre-halogenated pyridine. For the purpose of this guide, we will assume the availability of a suitable precursor like 2-chloro-6-methyl-3-nitropyridine which can be converted to the methoxy derivative.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Halogenated this compound Derivative
This protocol provides a general starting point for the Suzuki coupling. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific boronic acids.
Materials:
-
3-Bromo-2-methoxy-6-methyl-3-nitropyridine (or chloro-analogue)
-
Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(dppf)Cl₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DME), potentially with water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask or equivalent)
-
Magnetic stirrer and heating mantle/oil bath
Caption: Figure 2: General Experimental Workflow for the Suzuki Coupling.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the halogenated this compound (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas (Nitrogen or Argon) three times.[10]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Data Presentation: Recommended Reaction Conditions
The optimal reaction conditions can vary significantly depending on the specific boronic acid used. The following tables provide a summary of recommended starting conditions for different classes of coupling partners.
Table 1: Recommended Catalysts and Ligands for Coupling with this compound Derivatives
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | None | 2-5 | A standard, versatile but air-sensitive catalyst.[11] |
| Pd₂(dba)₃ | SPhos | 1-3 (Pd), 2-6 (Ligand) | Effective for sterically hindered substrates.[12] |
| Pd(OAc)₂ | XPhos | 1-3 (Pd), 2-6 (Ligand) | Broadly applicable for challenging couplings.[11] |
| Pd(dppf)Cl₂ | None | 2-5 | Good for a range of substrates; generally air-stable. |
Table 2: Typical Reaction Parameters for Suzuki Coupling
| Parameter | Recommended Range/Conditions | Rationale |
| Boronic Acid | 1.1 - 1.5 equivalents | A slight excess is used to drive the reaction to completion. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 eq.) | Carbonates are common; phosphates can be effective for challenging couplings.[12] |
| Solvent | Dioxane/H₂O, Toluene, DME | A mixture including a protic solvent can aid in the dissolution of the base and activation of the boronic acid.[13] |
| Temperature | 80 - 120 °C | Higher temperatures are often required, especially for less reactive chlorides. |
| Reaction Time | 2 - 24 hours | Dependent on substrate reactivity and reaction temperature. |
Troubleshooting and Field-Proven Insights
-
Low Yield/No Reaction:
-
Catalyst Inactivation: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst. Using bulky, electron-rich phosphine ligands like SPhos or XPhos can mitigate this effect.[12]
-
Inefficient Oxidative Addition: If using a chloro-substituted pyridine, a more active catalyst system (e.g., Pd₂(dba)₃/SPhos) and higher temperatures may be necessary.[4]
-
Poor Base/Solvent Choice: Ensure the base is sufficiently strong and soluble in the reaction medium. A switch to a stronger base like K₃PO₄ or a different solvent system may be beneficial.
-
-
Side Reactions:
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid by a proton source.[12] It can be minimized by using anhydrous conditions, a less nucleophilic base (like KF), or by using more stable boronate esters (e.g., pinacol esters).[14]
-
Homocoupling: The coupling of two boronic acid molecules can occur. This is often minimized by ensuring a truly inert atmosphere and using the appropriate ligand-to-palladium ratio.
-
Conclusion
The Suzuki-Miyaura coupling of this compound derivatives is a robust and versatile method for the synthesis of highly functionalized biaryl and heteroaryl compounds. A judicious choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions. The protocols and data presented in this guide offer a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors. Further optimization based on the specific electronic and steric properties of the coupling partners will likely lead to improved outcomes.
References
- Buchwald, S. L. et al. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Angewandte Chemie International Edition, 2002.
- Google Patents. "US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
- Royal Society of Chemistry. "Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1.
- Chemistry LibreTexts. "2.6: Suzuki-Miyaura Coupling.
- PubMed. "Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors." Journal of Medicinal Chemistry, 2000.
- Myers, A. G. Research Group. "The Suzuki Reaction.
- ResearchGate. "Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.
- YouTube. "Masking Boronic Acids for Suzuki Coupling.
- Nobel Prize Outreach. "PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- The Doyle Group, Princeton University. "Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O‑Acetals.
- Wikipedia. "Suzuki reaction.
- Rose-Hulman Institute of Technology. "Suzuki Cross-coupling Reaction procedure.
- YouTube. "Suzuki cross-coupling reaction.
- Chemistry LibreTexts. "2.2: Pd-Catalyzed Cross Coupling Reactions.
- Reddit. "How to approach choosing reaction conditions for Suzuki?
- SciSpace. "The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids.
- Organic Chemistry Portal. "Suzuki Coupling.
- MDPI. "Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.
- Wikipedia. "Cross-coupling reaction.
- Chemistry LibreTexts. "17.2: Palladium catalyzed couplings.
- MDPI. "Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nobelprize.org [nobelprize.org]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. books.rsc.org [books.rsc.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Nucleophilic Aromatic Substitution on 2-Methoxy-6-methyl-3-nitropyridine
Introduction: Strategic Importance of 2-Methoxy-6-methyl-3-nitropyridine in Synthesis
In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold remains a privileged structure, integral to a vast number of FDA-approved therapeutics.[1] Among the various functionalized pyridines, this compound stands out as a highly versatile and strategically important building block. Its utility stems from a precisely arranged constellation of functional groups that facilitate a powerful and reliable transformation: the Nucleophilic Aromatic Substitution (SNAr) reaction.
The electron-deficient nature of the pyridine ring, significantly amplified by the potent electron-withdrawing nitro group (-NO2) at the 3-position, renders the ring susceptible to attack by nucleophiles.[2][3][4] The methoxy group (-OCH3) at the 2-position is an excellent leaving group in this activated system, enabling its displacement by a wide array of nucleophiles. This guide provides an in-depth exploration of the SNAr mechanism on this substrate, offers field-tested protocols for its reaction with various nucleophiles, and discusses the critical parameters that ensure successful and reproducible outcomes for researchers engaged in the synthesis of novel chemical entities.
The SNAr Mechanism: A Stepwise Pathway to Functionalization
The nucleophilic aromatic substitution on this compound does not proceed via a concerted SN2 pathway, which is sterically hindered at an sp2-hybridized carbon, nor via an unstable aryl cation (SN1 pathway).[2][4] Instead, it follows a well-established two-step addition-elimination mechanism.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile (Nu-) on the carbon atom bearing the methoxy leaving group (C2). This position is highly electrophilic due to the combined electron-withdrawing effects of the ring nitrogen and the ortho-nitro group.[5][6] This attack temporarily disrupts the aromaticity of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][7] The negative charge is effectively delocalized across the ring and, most importantly, onto the oxygen atoms of the nitro group.[2][8]
-
Elimination and Restoration of Aromaticity: In the second, typically faster step, the aromatic system is restored by the expulsion of the leaving group, in this case, the methoxide anion (-OCH3). The rate-determining step is generally the initial nucleophilic attack and formation of the stabilized intermediate.[4][6]
Caption: The Addition-Elimination mechanism of SNAr.
Key Factors Influencing Reaction Success
Optimizing SNAr reactions requires careful consideration of several experimental parameters. The causality behind these choices is critical for achieving high yields and purity.
-
Nucleophile Strength: The reaction rate is directly proportional to the nucleophilicity of the attacking species. Stronger nucleophiles react faster. For neutral nucleophiles like amines or thiols, a base is often required to either deprotonate them, enhancing their nucleophilicity, or to scavenge the acid (H-OMe) generated implicitly during the reaction.[8]
-
Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are the solvents of choice. They are effective at solvating the cationic counter-ion (e.g., K+, Na+) without strongly solvating the anionic nucleophile, thus preserving its reactivity. Furthermore, their high polarity can help stabilize the charged Meisenheimer complex.
-
Temperature: While many SNAr reactions proceed at room temperature, moderate heating (e.g., 50-120 °C) is often employed to accelerate the reaction, especially with less reactive nucleophiles. Reaction progress should always be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to prevent decomposition at elevated temperatures.
-
Base: For reactions involving amines or thiols, a non-nucleophilic base is essential. Inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are common and effective. Organic bases such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) can also be used to neutralize the acid formed.
Experimental Protocols
The following protocols are designed to be robust and serve as a validated starting point for further derivatization.
Sources
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Unravelling nucleophilic aromatic substitution pathways with bimetallic nucleophiles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Comprehensive Guide to the Reduction of 2-Methoxy-6-methyl-3-nitropyridine
Abstract
The reduction of the nitro group in 2-Methoxy-6-methyl-3-nitropyridine to its corresponding amine, 2-Methoxy-6-methyl-pyridin-3-amine, is a critical transformation in the synthesis of advanced pharmaceutical intermediates and complex heterocyclic scaffolds.[1][2] This application note provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals. It moves beyond simple step-by-step instructions to explain the causality behind methodological choices, offering a comparative analysis of several robust reduction strategies. Detailed, self-validating protocols for catalytic hydrogenation, tin(II) chloride reduction, and a green chemistry approach using carbonyl iron powder are presented, accompanied by critical safety protocols and troubleshooting advice.
Introduction and Strategic Overview
The conversion of an aromatic nitro group to a primary amine is a foundational reaction in organic synthesis. The target product, 2-Methoxy-6-methyl-pyridin-3-amine, serves as a versatile building block, with the amine functionality providing a nucleophilic handle for subsequent C-N bond-forming reactions, such as amide couplings or cyclizations. The choice of reduction methodology is paramount and depends on factors including available equipment, substrate sensitivity to acid or base, desired scale, and green chemistry considerations.[3] This guide focuses on the three most prevalent and reliable methods for this transformation.
The overall transformation is depicted below:
Figure 1: General reaction scheme for the reduction of the nitro group.
Comparative Analysis of Reduction Methodologies
Selecting the appropriate reduction method requires a careful assessment of its advantages and limitations. While nitro groups are generally robust, they are highly susceptible to reduction, and the choice of reagent can impact chemoselectivity and operational safety.[4]
| Methodology | Primary Reagents | Typical Conditions | Advantages | Disadvantages & Causality | Safety Concerns |
| Catalytic Hydrogenation | H₂ gas, Pd/C (5-10 mol%) | Ethanol or Ethyl Acetate, RT-50°C, 1-50 atm H₂ | High atom economy, clean reaction, catalyst can be recycled.[3] | Requires specialized high-pressure equipment. Catalyst can be poisoned by sulfur impurities.[5] | High: H₂ is highly flammable and explosive. Pd/C is pyrophoric, especially after use and when dry.[6][7] |
| Dissolving Metal (SnCl₂) | SnCl₂·2H₂O (3-5 eq.), HCl | Ethanol, RT-60°C | Highly reliable, tolerates many functional groups insensitive to acid.[8][9] | Generates stoichiometric tin waste. Workup requires careful basification to dissolve amphoteric tin hydroxides, which can otherwise trap the product.[8] | Moderate: Concentrated acids are corrosive. The quenching process with strong base is highly exothermic. |
| Dissolving Metal (Fe) | Carbonyl Iron Powder (CIP), NH₄Cl | Water, 80-100°C | Inexpensive, environmentally benign ("green"), simple workup (filtration).[10][11][12] | Requires elevated temperatures. May not be suitable for base-sensitive substrates due to in-situ generation of basic iron oxides. | Low: Minimal hazards beyond standard thermal precautions. CIP is much less pyrophoric than nano-iron.[12] |
| Transfer Hydrogenation | Ammonium formate, Pd/C | Methanol or Ethanol, Reflux | Avoids the use of high-pressure hydrogen gas, making it more accessible for standard lab setups.[13] | Can be slower than direct hydrogenation. Requires stoichiometric hydrogen donor. | Moderate: Flammable solvents at reflux. Catalyst is still pyrophoric and requires careful handling.[13] |
| Chemical Reduction (Na₂S₂O₄) | Sodium Dithionite (Na₂S₂O₄) | Water/DMF or Water/MeOH, RT | Mild, metal-free, and often highly chemoselective.[14][15] | Can produce sulfur-containing byproducts, potentially leading to purification challenges or unpleasant odors.[16] | Low: The reaction can be exothermic. Dithionite decomposes in acidic solutions.[14][17] |
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear instructions for reaction setup, monitoring, workup, and purification.
Protocol A: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is the benchmark for clean, high-yield nitro group reductions. The primary causality for its effectiveness is the catalytic surface of palladium, which efficiently coordinates both hydrogen gas and the nitroarene, facilitating the reduction with water as the only byproduct.
Materials & Equipment:
-
This compound
-
10% Palladium on Carbon (50% wet)
-
Ethanol (anhydrous)
-
Celite® (diatomaceous earth)
-
Hydrogen source (balloon or cylinder)
-
Three-neck round-bottom flask or hydrogenation vessel
-
Magnetic stirrer and stir bar
-
Vacuum/inert gas manifold
Step-by-Step Methodology:
-
Reactor Preparation: To a 250 mL three-neck flask equipped with a magnetic stir bar, add 10.0 g (59.5 mmol) of this compound.
-
Catalyst Addition: In a separate beaker, weigh 1.0 g of 10% Pd/C (50% wet) and suspend it in 10 mL of ethanol. Causality: Preparing a slurry prevents the dry, potentially pyrophoric catalyst from being added to a dry flask, which is a fire hazard.[7]
-
System Inerting: Place the flask under an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.[6] This is critical to remove oxygen, which forms an explosive mixture with hydrogen.
-
Solvent and Catalyst Transfer: Under a positive pressure of nitrogen, add 100 mL of ethanol to the flask. Then, using a cannula or wide-bore pipette, transfer the Pd/C slurry into the reaction flask.
-
Hydrogenation: Seal the flask. Evacuate and backfill with hydrogen gas three times. Maintain a positive pressure of hydrogen (a balloon is sufficient for this scale) and stir the suspension vigorously at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by TLC (Thin Layer Chromatography) using a 1:1 Ethyl Acetate/Hexanes eluent. The starting material is UV active and will have a different Rf value than the amine product. The reaction is typically complete within 4-6 hours.
-
Catalyst Filtration (Critical Safety Step): Once the reaction is complete, purge the flask with nitrogen three times. Prepare a pad of Celite® (approx. 1-2 cm thick) in a Büchner funnel and wet it with ethanol. Filter the reaction mixture through the Celite pad. Causality: The Celite prevents the fine palladium particles from passing through and, most importantly, the catalyst must be kept wet at all times to prevent ignition upon exposure to air.[18]
-
Washing: Wash the filter cake with additional ethanol (2 x 25 mL).
-
Workup: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude 2-Methoxy-6-methyl-pyridin-3-amine as a brown liquid or low-melting solid.[2]
-
Purification: The crude product is often of high purity. If necessary, it can be purified by flash column chromatography on silica gel.
-
Catalyst Quenching: Immediately after filtration, transfer the Celite pad containing the wet catalyst into a dedicated waste jar containing water to render it non-pyrophoric.[18]
Protocol B: Tin(II) Chloride Dihydrate Reduction
This classic method is highly effective and relies on the ability of Sn(II) to act as a two-electron reducing agent in acidic media. The acid activates the nitro group towards reduction.
Materials & Equipment:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Ethyl Acetate
-
10 M Sodium Hydroxide (NaOH) solution
-
Round-bottom flask with reflux condenser
Step-by-Step Methodology:
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve 10.0 g (59.5 mmol) of this compound in 150 mL of ethanol.
-
Reagent Addition: To the stirred solution, add 67.1 g (297.5 mmol, 5.0 equivalents) of tin(II) chloride dihydrate in one portion.[8]
-
Acidification: Carefully add 50 mL of concentrated HCl. The mixture will become warm.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 2-3 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC (1:1 Ethyl Acetate/Hexanes).
-
Quenching and Workup (Critical Step): Cool the reaction mixture in an ice bath to 0-5 °C. With vigorous stirring, slowly and carefully add 10 M NaOH solution. This is a highly exothermic neutralization. Continue adding base until the pH of the aqueous layer is >12. Causality: Initially, a thick white precipitate of tin hydroxides will form. As the solution becomes strongly basic, these amphoteric salts will redissolve to form soluble stannates ([Sn(OH)₆]²⁻), releasing the product into the solution and allowing for efficient extraction.[8]
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine the organic extracts, wash with saturated brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify by flash column chromatography on silica gel as needed.
Protocol C: Carbonyl Iron Powder (CIP) Reduction
This protocol represents a modern, sustainable approach. It utilizes inexpensive and safe carbonyl iron powder in water, with ammonium chloride as an electrolyte and to clean the iron surface.[11]
Materials & Equipment:
-
This compound
-
Carbonyl Iron Powder (CIP)
-
Ammonium Chloride (NH₄Cl)
-
Deionized Water
-
Ethyl Acetate
-
Round-bottom flask with reflux condenser
Step-by-Step Methodology:
-
Reaction Setup: To a 500 mL round-bottom flask, add 10.0 g (59.5 mmol) of this compound, 16.6 g (297.5 mmol, 5.0 equivalents) of carbonyl iron powder, and 15.9 g (297.5 mmol, 5.0 equivalents) of ammonium chloride.[11]
-
Solvent Addition: Add 200 mL of deionized water.
-
Reaction: Heat the slurry to reflux (100 °C) with vigorous mechanical or magnetic stirring. Maintain at reflux for 6-8 hours. The reaction mixture will turn from a grey slurry to a dark brown/black suspension of iron oxides.
-
Reaction Monitoring: Monitor by TLC, taking care to filter the aliquot before spotting.
-
Workup: Cool the reaction mixture to room temperature. Filter the entire mixture through a pad of Celite® to remove the iron powder and iron oxides.
-
Washing: Wash the filter cake thoroughly with ethyl acetate (3 x 75 mL).
-
Extraction: Transfer the filtrate to a separatory funnel. The product will be primarily in the ethyl acetate layer. Separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 50 mL).
-
Drying and Concentration: Combine all organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the desired amine.
-
Purification: The crude product is typically clean but can be purified further by chromatography if required.
Workflow Visualization and Data Summary
A logical workflow is essential for ensuring safety and reproducibility.
Figure 2: Experimental workflow for Protocol A (Catalytic Hydrogenation).
Expected Results Summary
| Protocol | Reagent Equivalents | Temp (°C) | Typical Time (h) | Typical Isolated Yield |
| A: Pd/C, H₂ | 0.1 eq. Pd/C (as 10% w/w) | 25 | 4 - 6 | 90 - 98% |
| B: SnCl₂·2H₂O | 5.0 eq. | 80 | 2 - 3 | 85 - 95% |
| C: Carbonyl Iron | 5.0 eq. Fe, 5.0 eq. NH₄Cl | 100 | 6 - 8 | 88 - 96% |
Critical Safety Considerations
The reduction of nitro compounds is energetically favorable and can be highly exothermic, posing a risk of a runaway reaction if not properly controlled.[3]
-
General: Always perform reactions in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves.[19]
-
Catalytic Hydrogenation (H₂/Pd/C):
-
Explosion Hazard: Hydrogen gas is extremely flammable and forms explosive mixtures with air. Ensure all joints are sealed and the system is purged of air before introducing hydrogen.[20]
-
Pyrophoric Catalyst: Palladium on carbon, especially after use when it is finely divided and contains adsorbed hydrogen, is highly pyrophoric and can ignite flammable solvents upon exposure to air.[6][7] NEVER allow the catalyst filter cake to become dry. Keep it wet with solvent during filtration and quench it in water for disposal.[18]
-
-
Tin(II) Chloride Reduction:
-
Corrosive Reagents: Concentrated HCl is highly corrosive and should be handled with care.
-
Exothermic Quench: The neutralization of the acidic reaction mixture with concentrated NaOH is extremely exothermic. Perform this step slowly in an ice bath with vigorous stirring to control the temperature.
-
-
Iron Powder Reduction:
-
Thermal Hazard: The reaction is run at reflux; use appropriate caution when working with hot equipment and liquids.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. (Pd/C) Inactive or poisoned catalyst. 2. (SnCl₂) Insufficient equivalents of SnCl₂. 3. (Fe) Inefficient stirring of the slurry. | 1. Use fresh, high-quality catalyst. Ensure substrate is free of sulfur impurities. 2. Increase stoichiometry of SnCl₂·2H₂O to 6 equivalents.[8] 3. Switch to mechanical stirring to ensure the iron powder remains well-suspended. |
| Low Yield after Workup | 1. (SnCl₂) Product is trapped in tin hydroxide precipitate. 2. (All) Product is partially water-soluble. | 1. Ensure the pH of the aqueous layer during workup is >12 to fully dissolve all tin salts.[8] 2. Perform additional extractions of the aqueous layer. Wash combined organic layers with brine to remove excess water. |
| Catalyst Ignites During Filtration | The catalyst was exposed to air while dry. | This is a serious fire hazard. If a small fire occurs, cover it with a watch glass to smother it.[6] For prevention, always keep the catalyst bed fully wetted with solvent during and after filtration. |
References
- Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal. [Link]
- Lin-S-H. (n.d.).
- Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?. Chemistry Stack Exchange. [Link]
- University of Wisconsin-Madison. (n.d.). Hydrogenation SOP. University of Wisconsin-Madison Chemistry Department. [Link]
- Park, K. K., et al. (1995). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. Bulletin of the Korean Chemical Society. [Link]
- Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety. [Link]
- ResearchGate. (2021). Can sodium dithionite be used for reduction of nitro to amine group?.
- Chemius. (n.d.).
- Sarpong, R. (2010). Standard Operating Procedures - Hydrogenations Using Heterogeneous Catalysts. University of California, Berkeley. [Link]
- Chemistry Stack Exchange. (2020). Pyridine synthesis by tin(II) chloride reduction of 5-nitronorbornene. Chemistry Stack Exchange. [Link]
- Google Patents. (2007). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reagent Guides: Nitro Reduction. ACS GCI. [Link]
- Royal Society of Chemistry. (2020). Transfer hydrogenation of pyridinium and quinolinium species using ethanol as a hydrogen source to access saturated N-heterocycles.
- Common Organic Chemistry. (n.d.). Tin(II)
- YouTube. (2024).
- MDPI. (2020).
- ResearchGate. (n.d.). Transfer hydrogenation of various substituted nitro aromatic compounds....
- Wikipedia. (n.d.). Tin(II) chloride. Wikipedia. [Link]
- National Institutes of Health. (2017).
- Pipzine Chemicals. (n.d.). 3-Amino-6-methoxy-2-methylpyridine Supplier & Manufacturer China. Pipzine Chemicals. [Link]
- Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2. Common Organic Chemistry. [Link]
- Royal Society of Chemistry. (2013).
- PubMed. (2017).
- Organic Syntheses. (2005). Working with Hazardous Chemicals. Organic Syntheses. [Link]
- Organic Chemistry Portal. (2017). Carbonyl Iron Powder: A Reagent for Nitro Group Reductions under Aqueous Micellar Catalysis Conditions. Organic Chemistry Portal. [Link]
- Reddit. (2021). Protecting a nitro group. Reddit. [Link]
- ResearchGate. (2017). Carbonyl Iron Powder: A Reagent for Nitro Group Reductions under Aqueous Micellar Catalysis Conditions | Request PDF.
- ResearchGate. (2018). (PDF) Iron Catalyzed Reduction of Nitro Compounds.
- RSC Publishing. (2015). Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. RSC Publishing. [Link]
- PubChem. (n.d.). 2-Amino-6-methoxy-3-nitropyridine. PubChem. [Link]
- National Institutes of Health. (2023). Acid-induced nitrite reduction of nonheme iron(ii)-nitrite: mimicking biological Fe–NiR reactions. NIH. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-Methoxy-6-methylpyridin-3-amine | CymitQuimica [cymitquimica.com]
- 3. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 4. reddit.com [reddit.com]
- 5. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. chem.wisc.edu [chem.wisc.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Tin(II) chloride - Wikipedia [en.wikipedia.org]
- 10. Carbonyl Iron Powder: A Reagent for Nitro Group Reductions under Aqueous Micellar Catalysis Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbonyl Iron Powder: A Reagent for Nitro Group Reductions under Aqueous Micellar Catalysis Conditions [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. rtong.people.ust.hk [rtong.people.ust.hk]
- 19. sarponggroup.com [sarponggroup.com]
- 20. njhjchem.com [njhjchem.com]
Einleitung: Das Potenzial von 2-Methoxy-6-methyl-3-nitropyridin in der Wirkstoffforschung
Sehr geehrte Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung,
diese Anwendungsbeschreibung bietet eine detaillierte technische Anleitung zur Derivatisierung von 2-Methoxy-6-methyl-3-nitropyridin. Diese Verbindung dient als vielseitiges Grundgerüst für die Erstellung von chemischen Bibliotheken für das biologische Screening. Die hier beschriebenen Protokolle sind darauf ausgelegt, eine hohe chemische Diversität zu erzeugen, indem die reaktiven Stellen des Moleküls strategisch modifiziert werden.
Pyridin-basierte Ringsysteme sind ein zentraler Baustein in der modernen medizinischen Chemie und ein sogenanntes "privilegiertes Strukturelement" im Wirkstoffdesign.[1] Nitropyridine im Speziellen bieten ein enormes synthetisches Potenzial.[2] Die Nitrogruppe erleichtert nicht nur Reaktionen mit nukleophilen Reagenzien, sondern kann auch als Vorläufer für andere Stickstoff-Funktionalitäten wie Aminogruppen dienen, was den Weg zur Entwicklung komplexer bioaktiver Moleküle ebnet.[2][3]
Das Molekül 2-Methoxy-6-methyl-3-nitropyridin ist ein besonders interessantes Ausgangsmaterial. Seine Reaktivität wird durch ein Zusammenspiel elektronischer Effekte bestimmt:
-
Die Nitrogruppe (-NO₂) in Position 3 ist stark elektronenziehend und aktiviert den Pyridinring für nukleophile Angriffe.
-
Die Methoxygruppe (-OCH₃) in Position 2 ist ein potenzieller Abgangsgruppe bei nukleophilen aromatischen Substitutionen (SNAr).
-
Die Methylgruppe (-CH₃) in Position 6 beeinflusst die sterische Hinderung und die elektronische Dichte des Rings.
Diese Eigenschaften ermöglichen eine Reihe von gezielten chemischen Modifikationen, um eine Bibliothek diverser Verbindungen für das Screening auf biologische Aktivität zu erstellen.
Strategie 1: Nukleophile Aromatische Substitution (SNAr) an der C2-Position
Wissenschaftliches Prinzip: Die elektronenziehende Nitrogruppe in Position 3 aktiviert die C2-Position für einen nukleophilen Angriff, was die Methoxygruppe zu einer geeigneten Abgangsgruppe macht.[4] Diese SNAr-Reaktion ist ein robuster und bewährter Weg zur Einführung einer Vielzahl von funktionellen Gruppen, insbesondere von Aminen, Thiolen und Alkoholen, was zu einer breiten Palette von Derivaten führt. Die Reaktion verläuft typischerweise über einen zweistufigen Additions-Eliminierungs-Mechanismus, bei dem ein resonanzstabilisierter Meisenheimer-Komplex als Zwischenstufe gebildet wird.[4]
Experimenteller Arbeitsablauf:
Abbildung 1: Allgemeiner Arbeitsablauf für die SNAr-Reaktion an der C2-Position.
Detailliertes Protokoll: Synthese von 2-(Benzylamino)-6-methyl-3-nitropyridin
Materialien:
-
2-Methoxy-6-methyl-3-nitropyridin
-
Benzylamin (1.2 Äquivalente)
-
Kaliumcarbonat (K₂CO₃, 2.0 Äquivalente), pulverisiert
-
N,N-Dimethylformamid (DMF), wasserfrei
-
Ethylacetat
-
Gesättigte Natriumchloridlösung (Sole)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Standard-Glasgeräte für die organische Synthese
Schritt-für-Schritt-Anleitung:
-
Lösen Sie 2-Methoxy-6-methyl-3-nitropyridin (1.0 Äquiv.) in wasserfreiem DMF in einem Rundkolben, der mit einem Rückflusskühler und einem Magnetrührer ausgestattet ist.
-
Fügen Sie pulverisiertes Kaliumcarbonat (2.0 Äquiv.) und Benzylamin (1.2 Äquiv.) hinzu.
-
Erhitzen Sie die Reaktionsmischung unter Rühren für 4-8 Stunden auf 100 °C.
-
Überwachung der Reaktion: Verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC), bis das Ausgangsmaterial vollständig umgesetzt ist.
-
Kühlen Sie die Mischung auf Raumtemperatur ab und gießen Sie sie in Wasser.
-
Extrahieren Sie die wässrige Phase dreimal mit Ethylacetat.
-
Vereinigen Sie die organischen Phasen, waschen Sie sie mit Wasser und anschließend mit gesättigter Kochsalzlösung.
-
Trocknen Sie die organische Phase über wasserfreiem Magnesiumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.
-
Reinigung: Reinigen Sie den Rohprodukt-Rückstand mittels Säulenchromatographie auf Kieselgel (typischerweise mit einem Hexan/Ethylacetat-Gradienten), um das reine Produkt zu erhalten.
-
Charakterisierung: Bestätigen Sie die Identität und Reinheit des Produkts mittels LC-MS und ¹H-NMR-Spektroskopie.
Erwartete Derivate und Ergebnisse:
| Nukleophil | Produktstruktur-Grundgerüst | Erwartete Ausbeute (%) | Analytik |
| Morpholin | 4-(6-Methyl-3-nitro-pyridin-2-yl)morpholin | 80-95% | LC-MS, NMR |
| Thiophenol | 6-Methyl-3-nitro-2-(phenylthio)pyridin | 75-90% | LC-MS, NMR |
| Natriummethoxid | Keine Reaktion (Austausch identisch) | - | - |
Strategie 2: Reduktion der Nitrogruppe und anschließende Amidierung
Wissenschaftliches Prinzip: Die Umwandlung der Nitrogruppe in eine Aminogruppe ist eine der wichtigsten Transformationen in der medizinischen Chemie.[2] Sie wandelt eine stark elektronenziehende Gruppe in eine vielseitige nukleophile funktionelle Gruppe um. Diese neu gebildete Aminogruppe kann leicht mit Carbonsäuren, Acylchloriden oder Sulfonylchloriden gekoppelt werden, um Amide und Sulfonamide zu bilden, die häufig in biologisch aktiven Molekülen vorkommen. Gängige Reduktionsmittel sind Metalle in Säure (z.B. Fe/HCl, SnCl₂), katalytische Hydrierung (z.B. H₂/Pd-C) oder Transferhydrierung (z.B. Ammoniumformiat/Pd-C).[5]
Experimenteller Arbeitsablauf:
Abbildung 2: Zweistufiger Arbeitsablauf: Reduktion der Nitrogruppe gefolgt von Amidkopplung.
Detailliertes Protokoll: Zweistufige Synthese von N-(2-Methoxy-6-methylpyridin-3-yl)benzamid
Teil A: Reduktion zu 6-Methoxy-2-methylpyridin-3-amin
Materialien:
-
2-Methoxy-6-methyl-3-nitropyridin
-
Eisenpulver (Fe, 5.0 Äquivalente)
-
Ammoniumchlorid (NH₄Cl, 1.0 Äquivalent)
-
Ethanol
-
Wasser
-
Celit®
Schritt-für-Schritt-Anleitung:
-
Suspendieren Sie 2-Methoxy-6-methyl-3-nitropyridin (1.0 Äquiv.), Eisenpulver (5.0 Äquiv.) und Ammoniumchlorid (1.0 Äquiv.) in einer Mischung aus Ethanol und Wasser (z.B. 4:1).
-
Erhitzen Sie die Suspension unter starkem Rühren für 2-4 Stunden unter Rückfluss.
-
Überwachen Sie die Reaktion mittels DC oder LC-MS.
-
Nach vollständiger Umsetzung kühlen Sie die Mischung ab und filtrieren Sie sie heiß durch ein Bett aus Celit®, um das Eisen und die Eisensalze zu entfernen. Waschen Sie das Celit®-Bett gründlich mit heißem Ethanol.
-
Vereinigen Sie die Filtrate und entfernen Sie das Lösungsmittel unter reduziertem Druck.
-
Lösen Sie den Rückstand in Ethylacetat und waschen Sie ihn mit Wasser, um restliches Ammoniumchlorid zu entfernen.
-
Trocknen Sie die organische Phase über MgSO₄, filtrieren Sie und konzentrieren Sie sie, um das rohe Amin zu erhalten, das oft ohne weitere Reinigung in der nächsten Stufe verwendet werden kann.
Teil B: Amidkopplung zu N-(2-Methoxy-6-methylpyridin-3-yl)benzamid
Materialien:
-
6-Methoxy-2-methylpyridin-3-amin (aus Teil A)
-
Benzoylchlorid (1.1 Äquivalente)
-
Triethylamin (NEt₃) oder Pyridin (1.5 Äquivalente)
-
Dichlormethan (DCM), wasserfrei
Schritt-für-Schritt-Anleitung:
-
Lösen Sie das Amin (1.0 Äquiv.) und Triethylamin (1.5 Äquiv.) in wasserfreiem DCM und kühlen Sie die Lösung in einem Eisbad auf 0 °C.
-
Fügen Sie langsam und tropfenweise Benzoylchlorid (1.1 Äquiv.) hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-16 Stunden.
-
Überwachen Sie die Reaktion mittels DC.
-
Verdünnen Sie die Reaktionsmischung mit DCM und waschen Sie sie nacheinander mit Wasser, verdünnter HCl-Lösung (falls überschüssiges Amin vorhanden ist), gesättigter NaHCO₃-Lösung und schließlich mit Sole.
-
Trocknen Sie die organische Phase über MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel.
-
Reinigen Sie das Rohprodukt durch Umkristallisation oder Säulenchromatographie, um das reine Amid zu erhalten.
Strategie 3: Palladium-katalysierte Kreuzkopplungen
Wissenschaftliches Prinzip: Für die Einführung von Aryl- oder Heteroarylgruppen sind Palladium-katalysierte Kreuzkopplungsreaktionen wie die Suzuki-Miyaura-Kopplung[6][7] oder die Buchwald-Hartwig-Aminierung[8][9] der Goldstandard. Diese Reaktionen erfordern typischerweise ein aromatisches Halogenid (oder Triflat) als Kopplungspartner. Daher müsste das Ausgangsmaterial zunächst halogeniert werden (z. B. Bromierung in Position 5). Ausgehend von einem solchen halogenierten Pyridin kann eine große Vielfalt an Strukturen synthetisiert werden.
-
Suzuki-Miyaura-Kopplung: Koppelt ein Aryl- oder Vinylhalogenid mit einer Organoboronsäure oder einem -ester zur Bildung von C-C-Bindungen.[10]
-
Buchwald-Hartwig-Aminierung: Koppelt ein Arylhalogenid mit einem Amin zur Bildung einer C-N-Bindung unter milderen Bedingungen als bei der klassischen SNAr-Reaktion.[11]
Experimenteller Arbeitsablauf (Beispiel: Suzuki-Kopplung):
Abbildung 3: Allgemeiner Arbeitsablauf für eine Suzuki-Miyaura-Kreuzkopplung.
Detailliertes Protokoll: Suzuki-Kopplung von 5-Brom-2-methoxy-6-methyl-3-nitropyridin mit Phenylboronsäure
Materialien:
-
5-Brom-2-methoxy-6-methyl-3-nitropyridin (erfordert eine vorherige Synthese)
-
Phenylboronsäure (1.5 Äquivalente)
-
Tetrakis(triphenylphosphin)palladium(0) [Pd(PPh₃)₄] (0.05 Äquivalente)
-
2M wässrige Natriumcarbonat-Lösung (Na₂CO₃)
-
1,4-Dioxan
-
Standard-Glasgeräte für inerte Reaktionen
Schritt-für-Schritt-Anleitung:
-
Geben Sie 5-Brom-2-methoxy-6-methyl-3-nitropyridin (1.0 Äquiv.), Phenylboronsäure (1.5 Äquiv.) und Pd(PPh₃)₄ (0.05 Äquiv.) in einen Schlenk-Kolben.
-
Evakuieren Sie den Kolben und füllen Sie ihn dreimal mit einem inerten Gas (Argon oder Stickstoff).
-
Fügen Sie entgastes 1,4-Dioxan und anschließend die entgaste 2M Na₂CO₃-Lösung hinzu.
-
Erhitzen Sie die Reaktionsmischung unter Inertgasatmosphäre für 6-12 Stunden auf 90 °C.
-
Überwachen Sie die Reaktion mittels DC oder LC-MS.
-
Nach Abkühlen auf Raumtemperatur verdünnen Sie die Mischung mit Wasser und extrahieren Sie sie mit Ethylacetat.
-
Waschen Sie die vereinigten organischen Phasen mit Sole, trocknen Sie sie über MgSO₄ und konzentrieren Sie sie im Vakuum.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie, um das gewünschte Biaryl-Produkt zu erhalten.
Überlegungen zum biologischen Screening
Die durch diese Methoden erzeugte Bibliothek von Derivaten sollte vor dem biologischen Screening gründlich charakterisiert werden.
-
Reinheit: Die Reinheit jeder Verbindung sollte mittels HPLC oder LC-MS bestimmt werden und idealerweise >95% betragen, um falsch-positive oder falsch-negative Ergebnisse zu vermeiden.
-
Strukturverifizierung: Die chemische Struktur sollte durch ¹H-NMR, ¹³C-NMR und hochauflösende Massenspektrometrie (HRMS) bestätigt werden.
-
Löslichkeit: Die Löslichkeit in DMSO und wässrigen Puffern ist ein entscheidender Parameter für die meisten biologischen Assays.
Die Nitrogruppe selbst kann sowohl als Pharmakophor als auch als Toxikophor wirken, oft durch intrazelluläre Reduktion zu reaktiven Spezies.[12][13] Daher ist es ratsam, sowohl die Nitro-haltigen Zwischenprodukte als auch die entsprechenden Amino-Derivate zu screenen, um Struktur-Aktivitäts-Beziehungen (SAR) zu verstehen.
Fazit
2-Methoxy-6-methyl-3-nitropyridin ist ein äußerst wertvolles Ausgangsmaterial für die Synthese von chemischen Bibliotheken. Durch die strategische Anwendung von Reaktionen wie der nukleophilen aromatischen Substitution, der Reduktion der Nitrogruppe und Palladium-katalysierten Kreuzkopplungen kann eine breite Palette von strukturell diversen Molekülen effizient hergestellt werden. Die hier vorgestellten Protokolle bieten eine solide Grundlage für Forscher, um diese leistungsstarke Chemieplattform zur Entdeckung neuer biologisch aktiver Leitstrukturen zu nutzen.
Referenzen
-
Benchchem. (n.d.). Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide. Abgerufen von
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022). Organic Letters. Abgerufen von
-
The reaction of 3-nitropyridine with sulfite ions; a pathway to 2,5-disubstituted pyridines. (n.d.). RSC Publishing. Abgerufen von
-
Nitropyridines: Synthesis and reactions. (2004). Semantic Scholar. Abgerufen von
-
Nitropyridines, Their Synthesis and Reactions. (2025). ResearchGate. Abgerufen von
-
Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). MDPI. Abgerufen von
-
Nitropyridines: Synthesis and reactions. (2025). ResearchGate. Abgerufen von
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022). PMC - NIH. Abgerufen von
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Abgerufen von
-
Nitropyridines in the Synthesis of Bioactive Molecules. (2025). ResearchGate. Abgerufen von
-
CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. (2003). PubMed. Abgerufen von
-
Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 6-Methoxy-2-nitropyridin-3-amine Derivatives. Abgerufen von
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Abgerufen von
-
Inhibitor compounds. (n.d.). Google Patents. Abgerufen von
-
nucleophilic aromatic substitutions. (2019). YouTube. Abgerufen von
-
Buchwald–Hartwig amination. (n.d.). Grokipedia. Abgerufen von
-
Combination of an azetidine lpa1 receptor antagonist with pirfenidone and/or nintedanib for use in the treatment of fibrotic diseases. (n.d.). Google Patents. Abgerufen von
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Abgerufen von
-
Buchwald-Hartwig Amination. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Abgerufen von
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Abgerufen von
-
Untitled. (n.d.). ElectronicsAndBooks. Abgerufen von
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). NIH. Abgerufen von
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Abgerufen von
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (n.d.). OUCI. Abgerufen von
-
2-Methoxy-6-methyl-3-nitropyridine | 112163-03-8. (n.d.). Benchchem. Abgerufen von
-
Nitropyridines in the Synthesis of Bioactive Molecules. (2025). PubMed. Abgerufen von
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Abgerufen von
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC. Abgerufen von
Sources
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2021110805A1 - Combination of an azetidine lpa1 receptor antagonist with pirfenidone and/or nintedanib for use in the treatment of fibrotic diseases - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 13. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 2-Methoxy-6-methyl-3-nitropyridine
Abstract
This application note provides a comprehensive guide to the quantitative analysis of 2-Methoxy-6-methyl-3-nitropyridine, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for precise and reliable quantification in drug development and quality control, this document details two primary analytical methodologies: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to be robust and are grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5] This guide is intended for researchers, scientists, and drug development professionals requiring accurate determination of this compound in various sample matrices.
Introduction
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration directly impact the yield and quality of the final drug product. Therefore, robust analytical methods for its quantification are essential for process monitoring, quality assurance, and regulatory compliance. This document presents detailed, validated protocols for the quantification of this compound, emphasizing the scientific rationale behind the chosen methodologies and parameters.
Compound Profile: this compound
| Property | Value |
| Chemical Formula | C₇H₈N₂O₃ |
| Molecular Weight | 168.15 g/mol |
| Appearance | Off-white to yellow crystalline solid |
| Solubility | Soluble in organic solvents such as methanol, acetonitrile, and dichloromethane. |
| UV Absorbance | Expected to have significant UV absorbance due to the nitropyridine chromophore. A wavelength of 254 nm is a common starting point for detection.[6] |
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the analysis of this compound.[7][8][9]
Principle of the Method
Reversed-phase HPLC (RP-HPLC) is the recommended approach. The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. By adjusting the composition of the mobile phase, the retention of this compound on the column can be controlled, allowing for its separation from impurities and other matrix components. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a known concentration standard.
Experimental Workflow: HPLC
Caption: HPLC workflow for the quantification of this compound.
Detailed HPLC Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (optional, for improving peak shape)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[7] |
| Mobile Phase | Isocratic: Acetonitrile:Water (e.g., 60:40 v/v). Gradient elution may be required for complex matrices. |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm[6] |
| Injection Volume | 10 µL |
| Run Time | 10 minutes (adjust as necessary) |
Procedure:
-
Standard Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to create a stock solution of 100 µg/mL. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve an expected concentration within the calibration range.
-
Filtration: Filter all standard and sample solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[7]
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
HPLC Method Validation
The analytical method must be validated to ensure it is fit for its intended purpose.[2] The validation should be performed according to ICH Q2(R2) guidelines and should include the following parameters:[1][3][4][5]
| Parameter | Acceptance Criteria | Rationale |
| Specificity | The analyte peak should be well-resolved from other components. | Ensures that the method is selective for the analyte of interest. |
| Linearity | Correlation coefficient (r²) > 0.999 over the desired concentration range.[7] | Demonstrates a direct relationship between analyte concentration and detector response. |
| Accuracy | 98-102% recovery of the analyte in spiked samples.[7] | Measures the closeness of the experimental value to the true value. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) with a relative standard deviation (RSD) ≤ 2%.[3] | Assesses the degree of scatter between a series of measurements. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. | Defines the lower limit of the method's quantitative range. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature). | Indicates the reliability of the method during normal usage. |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.[10][11][12] It is a suitable alternative to HPLC, especially for confirming the identity of the analyte and for analyzing complex mixtures.[7][13][14]
Principle of the Method
In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the compound, allowing for highly specific identification and quantification.
Experimental Workflow: GC-MS
Caption: GC-MS workflow for the analysis of this compound.
Detailed GC-MS Protocol
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (e.g., quadrupole)
Materials:
-
This compound reference standard
-
Dichloromethane or Ethyl Acetate (GC grade)
-
Helium (carrier gas)
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Column | Mid-polarity capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)[7] |
| Carrier Gas | Helium at a constant flow of 1 mL/min[7] |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial 100 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.[7] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[7] |
| Mass Range | m/z 40-400 |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification. |
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in a suitable volatile solvent (e.g., ethyl acetate) and perform serial dilutions to create calibration standards.
-
Sample Preparation: Dissolve the sample in the same solvent to achieve a concentration within the calibration range.
-
Analysis: Inject the prepared standards and samples into the GC-MS system.
-
Identification: Confirm the identity of this compound by comparing its retention time and mass spectrum to that of the reference standard.
-
Quantification: For enhanced sensitivity and selectivity, use Selected Ion Monitoring (SIM) mode. Select characteristic ions from the mass spectrum of the analyte for quantification. Construct a calibration curve by plotting the peak area of the selected ion(s) versus concentration.
GC-MS Method Validation
Similar to the HPLC method, the GC-MS method must be validated according to ICH guidelines. The validation parameters are the same as for HPLC, with particular attention to the specificity provided by the mass spectrometric detection.
Summary and Conclusion
This application note has detailed two robust and reliable analytical methods for the quantification of this compound. The choice between HPLC and GC-MS will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and the need for structural confirmation. Both methods, when properly validated, will provide accurate and precise results, ensuring the quality and consistency of this important pharmaceutical intermediate.
References
- EMA. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Google Patents. (n.d.). WO2014037750A1 - Inhibitor compounds.
- PubMed. (2009, May 1). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- NIST. (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS).
- YouTube. (2022, October 3). GC-MS For Beginners (Gas Chromatography Mass Spectrometry).
- Wikipedia. (n.d.). Gas chromatography–mass spectrometry.
- ATSDR. (n.d.). ANALYTICAL METHODS.
- Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis.
- ResearchGate. (2025, August 6). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- PubMed. (n.d.). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry.
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. youtube.com [youtube.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. WO2014037750A1 - Inhibitor compounds - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. helixchrom.com [helixchrom.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tsapps.nist.gov [tsapps.nist.gov]
- 12. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. emerypharma.com [emerypharma.com]
A Validated Reversed-Phase HPLC Method for Purity Assessment of 2-Methoxy-6-methyl-3-nitropyridine
Application Note
Abstract
This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment and quantitative determination of 2-Methoxy-6-methyl-3-nitropyridine. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control and stability testing. The described protocol is founded on principles outlined in the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines to ensure data integrity and trustworthiness.[1][2][3][4]
Introduction
This compound (Figure 1) is a substituted pyridine derivative, a class of compounds of significant interest in the pharmaceutical and chemical industries as versatile building blocks for synthesis.[5][6] The purity of such intermediates is a critical quality attribute that can directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a well-validated, accurate, and precise analytical method is essential for its quality control.
High-performance liquid chromatography (HPLC) is the premier technique for assessing the purity of small molecules in the pharmaceutical industry.[7][8][9] Specifically, reversed-phase HPLC, which separates compounds based on their hydrophobicity, is a versatile and widely applicable method.[10] The target analyte, this compound, with its aromatic ring, nitro group, and alkyl/alkoxy substituents, possesses moderate polarity, making it an ideal candidate for separation on a non-polar stationary phase like C18.[11]
This document provides a comprehensive, step-by-step protocol for the purity analysis of this compound. It further outlines the necessary steps for method validation based on the ICH Q2(R1) guideline, ensuring the procedure is suitable for its intended purpose.[4][12][13]
Figure 1. Chemical Structure of this compound (MW: 168.15 g/mol).[11]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Chromatography Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended. The choice of a specific brand should be consistent throughout the validation and routine use.
-
Chemicals & Reagents:
-
Acetonitrile (ACN), HPLC grade or higher.
-
Methanol (MeOH), HPLC grade or higher.
-
Water, HPLC grade or Type I ultrapure.
-
Formic Acid (FA), analytical or LC-MS grade.
-
This compound reference standard of known purity.
-
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% Formic Acid (v/v) in Water. To prepare 1 L, add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B (Organic): Acetonitrile (ACN).
-
Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).
-
Standard Solution Preparation (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution Preparation (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the test sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Chromatographic Conditions
The method parameters are summarized in Table 1. The nitro-aromatic structure of the analyte suggests strong UV absorbance; a detection wavelength of 254 nm is a common starting point for such compounds and can be optimized by evaluating the UV spectrum from a PDA detector.[14]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Program | 0-20 min: 30% to 80% B20-25 min: 80% B (hold)25.1-30 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV/PDA at 254 nm |
| Run Time | 30 minutes (including re-equilibration) |
Table 1. Optimized HPLC Method Parameters.
Method Validation: A Self-Validating System
To ensure the trustworthiness and reliability of the analytical results, the method must be validated according to established guidelines such as ICH Q2(R1).[2][3][4][12] The validation process demonstrates that the analytical procedure is suitable for its intended purpose.
System Suitability Testing (SST)
Before any sample analysis, the performance of the chromatographic system must be verified.[1][15][16] This is achieved by making five replicate injections of the Standard Solution. The acceptance criteria are detailed in Table 2. Failure to meet these criteria invalidates the run.[17][18]
| Parameter | Acceptance Criterion | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, critical for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and peak sharpness. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and detector.[17] |
| RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pump and mobile phase composition. |
Table 2. System Suitability Test (SST) Parameters and Criteria.
Validation Characteristics
The following characteristics should be evaluated:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. This is typically demonstrated by analyzing placebo samples (if applicable), impurity-spiked samples, and force-degraded samples. Peak purity analysis using a PDA detector is essential.
-
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of at least five concentrations across a range (e.g., 50% to 150% of the nominal concentration). The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value. It is determined by applying the method to samples of known purity or by spike recovery experiments. Recovery should typically be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. Assessed by performing at least six replicate analyses of the sample. The RSD should be ≤ 2.0%.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12] It is a critical parameter for impurity determination.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.1 mL/min flow rate, ±2°C column temperature, ±5% change in mobile phase composition).
Data Analysis and Purity Calculation
The purity of the this compound sample is calculated using the area normalization method. This assumes that all impurities have a similar detector response to the main peak.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Report any impurity peak that is above the reporting threshold (e.g., 0.05%).
Workflow Visualization
The following diagram illustrates the complete workflow for the purity assessment of a given sample batch.
Sources
- 1. ftp.uspbpep.com [ftp.uspbpep.com]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. helixchrom.com [helixchrom.com]
- 6. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. dsdpanalytics.com [dsdpanalytics.com]
- 11. 6-Methoxy-2-methyl-3-nitropyridine | C7H8N2O3 | CID 230475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 14. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. usp.org [usp.org]
- 17. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 18. Understanding USP Chapter 621: HPLC Method Guidelines [phenomenex.com]
Application Note: A Scalable and Robust Synthesis of 2-Methoxy-6-methyl-3-nitropyridine
Introduction
2-Methoxy-6-methyl-3-nitropyridine (CAS No. 5467-69-6) is a pivotal building block in modern organic synthesis, particularly valued within the pharmaceutical and agrochemical sectors.[1] Its substituted pyridine scaffold, featuring strategically placed methoxy, methyl, and nitro groups, offers a versatile platform for constructing complex molecular architectures. The nitro group can be readily reduced to an amine, providing a synthetic handle for further derivatization, while the pyridine ring itself is a common motif in biologically active compounds.
This application note provides a comprehensive guide to the scale-up synthesis of this compound. We will delve into the rationale behind the chosen synthetic strategy, present a detailed and field-proven protocol, and address the critical safety and analytical considerations essential for a successful and safe scale-up campaign. The primary focus is on the direct nitration of 2-methoxy-6-methylpyridine, a route selected for its efficiency, atom economy, and industrial applicability.
Synthetic Strategy: Rationale and Mechanistic Insights
For the industrial production of this compound, a direct, single-step approach is highly desirable to maximize efficiency and minimize cost. The chosen strategy is the electrophilic aromatic substitution (EAS) nitration of the readily available starting material, 2-methoxy-6-methylpyridine.
Reaction Mechanism
The reaction proceeds via the classic mechanism for aromatic nitration. Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). This potent electrophile is then attacked by the electron-rich pyridine ring to form a resonance-stabilized intermediate (sigma complex), which subsequently loses a proton to restore aromaticity and yield the final product.
Causality of Regioselectivity
The substitution pattern on the starting material dictates the position of the incoming nitro group. In 2-methoxy-6-methylpyridine, the electronic effects of the substituents guide the regiochemical outcome:
-
Methoxy Group (-OCH₃): This is a strong activating group that directs electrophiles to the ortho and para positions (3- and 5-positions) through resonance donation of its lone pair of electrons.
-
Methyl Group (-CH₃): This is a weak activating group, also directing ortho and para (3- and 5-positions) via an inductive effect.
-
Pyridine Nitrogen: The nitrogen atom is electron-withdrawing, deactivating the ring towards electrophilic attack, particularly at the alpha and gamma positions.[2]
The combined influence of these groups strongly favors electrophilic attack at the 3-position, which is ortho to the powerfully activating methoxy group, leading to the desired product with high selectivity.[2]
Caption: Synthetic pathway for this compound.
Critical Scale-Up and Safety Considerations
Transitioning any chemical process from the bench to a pilot or production scale introduces new challenges, particularly concerning safety and process control. Aromatic nitrations are notoriously energetic, and a thorough understanding of the potential hazards is paramount.
-
Thermal Hazard Analysis: Nitration reactions are highly exothermic and possess the potential for thermal runaway, which can lead to a dangerous increase in temperature and pressure, and in worst-case scenarios, an explosion.[3][4][5] Before any scale-up is attempted, a comprehensive thermal hazard evaluation using techniques like Reaction Calorimetry (RC) and Differential Scanning Calorimetry (DSC) is mandatory.[3][5] This analysis provides critical data on the heat of reaction, onset temperature of decomposition, and maximum temperature of the synthesis reaction (MTSR).
-
Controlled Reagent Addition: The rate of heat generation is directly proportional to the rate of reagent addition. The nitrating agent must be added slowly and sub-surface into a well-agitated solution to prevent localized hot spots. The internal reaction temperature must be continuously monitored with a calibrated probe, and a robust cooling system must be in place to dissipate the generated heat effectively.[6][7]
-
Mixing Efficiency: Inadequate mixing in a large reactor can lead to non-uniform temperature distribution and localized concentration gradients, increasing the risk of side reactions or a runaway reaction. The choice of agitator (type, speed, position) is a critical parameter that must be optimized for the specific reactor geometry and reaction mass.[7]
-
Quenching and Work-up: The quenching of the reaction mixture, typically by adding it to ice water, must be performed cautiously. This process is also exothermic (heat of dilution of strong acids) and requires a receiving vessel with sufficient volume (at least twice the volume of all combined substances) and cooling capacity.[6][8] Subsequent neutralization steps using a base like sodium bicarbonate will generate CO₂ gas, requiring careful, slow addition and adequate venting.[8]
-
Personal Protective Equipment (PPE): All personnel involved in the process must wear appropriate PPE, including, at a minimum, acid-resistant gloves, chemical splash goggles, a face shield, and a chemical-resistant lab coat or apron.[6][8] The reaction should be conducted in a well-ventilated area, preferably a walk-in fume hood for larger scales.[6]
Detailed Scale-Up Protocol
This protocol is designed for the synthesis of approximately 135 g of this compound. It is imperative that a thorough risk assessment is conducted before proceeding.[6]
Materials and Equipment
| Reagent/Material | Grade | Quantity | Moles |
| 2-Methoxy-6-methylpyridine | >98% | 100.0 g | 0.812 mol |
| Sulfuric Acid (H₂SO₄) | 98% | 300 mL | - |
| Nitric Acid (HNO₃) | 70% | 60 mL | - |
| Crushed Ice | - | 1.5 kg | - |
| Deionized Water | - | As needed | - |
| Sodium Bicarbonate (NaHCO₃) | Saturated Sol. | As needed | - |
| Isopropanol | Reagent | ~500 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent | As needed | - |
-
Equipment: 2 L 3-neck jacketed glass reactor, overhead mechanical stirrer, thermocouple temperature probe, 250 mL pressure-equalizing dropping funnel, cooling circulator, Büchner funnel, vacuum flask, and rotary evaporator.
Experimental Procedure
-
Reactor Setup: Assemble the 2 L jacketed reactor with the overhead stirrer, thermocouple, and dropping funnel. Connect the jacket to a cooling circulator.
-
Acid Charge and Cooling: Charge the reactor with 300 mL of concentrated sulfuric acid. Begin stirring and cool the acid to 0-5 °C using the circulator.
-
Substrate Addition: Slowly add 100.0 g of 2-methoxy-6-methylpyridine to the cold, stirred sulfuric acid over 30-45 minutes. Ensure the internal temperature is maintained below 10 °C throughout the addition.
-
Nitrating Agent Addition: While the substrate solution is stirring at 0-5 °C, begin the dropwise addition of 60 mL of 70% nitric acid via the dropping funnel. This is a highly exothermic step. The addition rate must be carefully controlled to maintain the internal temperature between 5-10 °C. The total addition time should be approximately 1.5-2 hours.
-
Reaction: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 2 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.
-
Quenching: In a separate, appropriately sized vessel (e.g., 4 L beaker), prepare a slurry of 1.5 kg of crushed ice and 500 mL of cold water. While stirring the ice slurry vigorously, slowly pour the reaction mixture onto the ice. This should be done carefully to control the exotherm and minimize splashing. A yellow precipitate will form.
-
Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with several portions of cold deionized water until the filtrate is neutral to pH paper.
-
Neutralization Wash: Transfer the wet filter cake to a beaker and create a slurry with ~500 mL of water. Slowly add saturated sodium bicarbonate solution while stirring until CO₂ evolution ceases and the pH of the slurry is ~7-8.
-
Final Isolation: Re-filter the neutralized solid, wash with cold water, and pull air through the cake for 30 minutes to partially dry it.
-
Purification by Recrystallization: Transfer the crude solid to a 1 L Erlenmeyer flask. Add a minimal amount of hot isopropanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum at 40-50 °C to a constant weight.
Caption: Experimental workflow for the scale-up synthesis.
Analytical Characterization
Rigorous analytical testing is required to confirm the identity and purity of the final product.
| Parameter | Typical Result | Method |
| Appearance | Pale yellow solid | Visual Inspection |
| Yield | 80-90% | Gravimetric |
| Purity | >98% | HPLC[9][10] |
| Melting Point | 99-101 °C | Melting Point Apparatus |
| ¹H-NMR | Conforms to structure | NMR Spectroscopy |
| Mass Spectrum | m/z = 169.1 (M+H)⁺ | LC-MS |
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is typically used for purity analysis.[11]
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile/Water gradient
-
Detector: UV at an appropriate wavelength
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR (CDCl₃, 400 MHz): δ (ppm) ~8.25 (d, 1H), ~6.80 (d, 1H), ~4.05 (s, 3H, -OCH₃), ~2.60 (s, 3H, -CH₃).
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (C₇H₈N₂O₃, MW: 168.15 g/mol ).[12]
Conclusion
The direct nitration of 2-methoxy-6-methylpyridine is a highly effective and scalable method for the synthesis of this compound. By implementing stringent process controls, particularly concerning temperature management during the nitrating agent addition, and by conducting a thorough thermal hazard analysis, this synthesis can be performed safely and efficiently on a larger scale. The detailed protocol and analytical methods provided in this note serve as a robust foundation for researchers, scientists, and drug development professionals aiming to produce this valuable intermediate with high yield and purity.
References
- Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Organic Process Research & Development - ACS Publications. (2021). ACS Publications.
- Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Organic Process Research & Development - ACS Publications - American Chemical Society. (2021). American Chemical Society.
- Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF - ResearchGate. (2021). ResearchGate.
- Scale Up Safety_FINAL - Stanford Environmental Health & Safety. (2023). Stanford University.
- US Patent for Process for producing 2,3-diamino-6-methoxypyridine - US 7256295 B2. (2007). Google Patents.
- Synthesis of 3-methoxy-2-methyl-6-nitropyridine - PrepChem.com. (n.d.). PrepChem.com.
- ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry.
- 2-Chloro-6-methyl-3-nitropyridine - Pipzine Chemicals. (n.d.). Pipzine Chemicals.
- Modelling of the Nitration of 2-Methylpyrimidine-4,6-dione (MPD). (2018). Central European Journal of Energetic Materials.
- 6-Methoxy-2-methyl-3-nitropyridine | C7H8N2O3 | CID 230475 - PubChem. (n.d.). PubChem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-Amino-6-methoxy-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 6-Methoxy-2-methyl-3-nitropyridine | C7H8N2O3 | CID 230475 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Reaction of 2-Methoxy-6-methyl-3-nitropyridine with Grignard Reagents
Introduction
The functionalization of pyridine scaffolds is a cornerstone of modern synthetic chemistry, particularly in the fields of drug discovery and materials science. Among the myriad of pyridine building blocks, 2-methoxy-6-methyl-3-nitropyridine stands out as a highly versatile substrate. Its electron-deficient nature, a consequence of the pyridine nitrogen and the strongly electron-withdrawing nitro group, renders it susceptible to a variety of nucleophilic transformations. The interplay of the methoxy, methyl, and nitro substituents presents a fascinating case study in regioselectivity and reactivity.
This technical guide provides an in-depth exploration of the reaction between this compound and Grignard reagents. While the reactivity of this specific substrate with a broad range of Grignard reagents is not extensively documented in peer-reviewed literature, a notable and synthetically valuable transformation has been reported with vinyl Grignard reagents, leading to the formation of azaindole structures. This guide will focus on the mechanistic details and practical protocols for this transformation, and also discuss the potential, yet unconfirmed, reaction pathways with other classes of Grignard reagents.
Part 1: Synthesis of 7-Methoxy-6-methyl-6-azaindole via Reaction with Vinyl Grignard Reagents
The most concretely documented reaction of a 2-alkoxy-3-nitropyridine with a Grignard reagent involves the use of vinylmagnesium bromide, which engages in a cascade reaction to form a 7-azaindole skeleton. This transformation is a powerful method for the construction of this important heterocyclic motif, which is a common core in many biologically active compounds.
Proposed Reaction Mechanism
The formation of 7-methoxy-6-azaindole from 2-methoxy-3-nitropyridine and vinylmagnesium bromide is best understood as a variation of the Bartoli indole synthesis .[1] The reaction is initiated by the nucleophilic addition of the vinyl Grignard reagent to the nitro group, followed by a[2][2]-sigmatropic rearrangement and subsequent cyclization.
The proposed mechanistic pathway is as follows:
-
Initial Attack: The vinyl Grignard reagent attacks one of the oxygen atoms of the nitro group, leading to the formation of an initial adduct.
-
Formation of Nitroso Intermediate: This adduct is unstable and rearranges to form a nitroso-dihydropyridine intermediate.
-
Second Grignard Addition: A second equivalent of the vinyl Grignard reagent adds to the nitroso group.
-
[2][2]-Sigmatropic Rearrangement: The resulting intermediate undergoes a[2][2]-sigmatropic rearrangement, a key step in forming the new carbon-carbon bond of the indole ring.
-
Cyclization and Aromatization: The rearranged intermediate then undergoes an intramolecular cyclization followed by elimination of a magnesium alkoxide species to afford the final aromatic 7-azaindole product.
Caption: Proposed mechanism for azaindole synthesis.
Experimental Protocol: Synthesis of 7-Methoxy-6-methyl-6-azaindole
This protocol is adapted from literature procedures for similar transformations and general Grignard reaction best practices.[3][4] All operations must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Materials:
-
This compound
-
Vinylmagnesium bromide (e.g., 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Septa and needles
-
Syringes
-
Low-temperature thermometer
-
Cooling bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq). Dissolve the starting material in anhydrous THF (approximately 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Reagent Addition: Slowly add vinylmagnesium bromide solution (3.0 - 4.0 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly. The use of a large excess of the Grignard reagent is reported to be crucial for this transformation.[3]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to -20 °C and maintain at this temperature for an additional 7-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to -78 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 7-methoxy-6-methyl-6-azaindole.
Caption: Experimental workflow for azaindole synthesis.
Factors Influencing Yield and Regioselectivity
-
Excess Grignard Reagent: As indicated in the protocol, a significant excess of the vinyl Grignard reagent is necessary. This is likely due to the multiple addition steps in the reaction mechanism.[1]
-
Temperature Control: Maintaining low temperatures is critical to prevent side reactions and decomposition of the thermally sensitive intermediates.
-
Substituent Effects: The presence of a halogen at the 2-position of the nitropyridine has been shown to improve the yield of azaindole synthesis in similar systems.[4] While our substrate has a methoxy group, this suggests that the nature of the substituent at C2 plays a significant role. The methyl group at C6 in the target substrate likely provides some steric hindrance, which can influence the conformation of the intermediates in the[2][2]-sigmatropic rearrangement.
Part 2: Potential Reactivity with Alkyl and Aryl Grignard Reagents - A Frontier of Exploration
Currently, there is a notable absence of published data on the reaction of this compound with simple alkyl or aryl Grignard reagents. This presents an opportunity for further research. Based on the fundamental principles of pyridine chemistry, several potential reaction pathways can be hypothesized.
Hypothetical Reaction Pathways
-
Nucleophilic Aromatic Substitution (SNAr): The nitro group is a good leaving group in SNAr reactions, especially on an electron-deficient ring. It is plausible that a Grignard reagent could displace the nitro group to form a 3-alkyl- or 3-aryl-2-methoxy-6-methylpyridine. Alternatively, the methoxy group could be displaced, although this is generally less favorable than nitro group displacement. The regiochemistry of the pyridine ring makes the C2, C4, and C6 positions susceptible to nucleophilic attack.[5] In our substrate, the C2 and C6 positions are substituted. Attack at C4 would lead to an addition product.
-
Addition to the Pyridine Ring: Grignard reagents can add to the pyridine ring, especially when it is activated (e.g., as a pyridinium salt).[6] For this compound, nucleophilic attack could occur at the C4 position, leading to a dihydropyridine intermediate after quenching. Subsequent oxidation could potentially lead to a 4-substituted pyridine derivative.
-
Reaction with the Nitro Group: While the Bartoli-type reaction is observed with vinyl Grignards, it is less common with alkyl or aryl Grignards. However, reduction of the nitro group to a nitroso or amino group by the Grignard reagent is a possible side reaction.
The table below summarizes these hypothetical outcomes and the key factors that would influence them.
| Potential Pathway | Product Type | Key Influencing Factors |
| SNAr of NO₂ | 3-Substituted Pyridine | Leaving group ability of NO₂, stability of the Meisenheimer intermediate. |
| SNAr of OMe | 2-Substituted Pyridine | Less likely due to the better leaving group nature of NO₂. |
| Addition at C4 | 4-Substituted Pyridine (after oxidation) | Electrophilicity of the C4 position, steric hindrance from adjacent groups. |
| Reduction of NO₂ | 3-Aminopyridine derivative | Redox potential of the Grignard reagent and reaction conditions. |
Conclusion
The reaction of this compound with Grignard reagents is a nuanced area of synthetic chemistry. While the well-defined synthesis of 7-azaindoles with vinyl Grignard reagents provides a valuable synthetic tool, the reactions with other classes of Grignard reagents remain largely unexplored. The presented protocols and mechanistic insights for the azaindole synthesis offer a solid foundation for researchers working with this versatile building block. Further investigation into the reactivity with alkyl and aryl Grignard reagents is warranted and promises to uncover new and potentially useful transformations for the functionalization of the pyridine core.
References
- Naud, S., et al. (2010). Sonogashira mediated synthesis of 5-nitro-7-azaindole. Tetrahedron Letters, 51(35), 4684-4687.
- Andersson, H., et al. (2010). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry, 8(2), 337-346.
- El-Sayed, M. A. A. (2015). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
- Gao, C., et al. (2021). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines.
- Zhang, Z., et al. (2002). A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry, 67(7), 2345–2347.
- BenchChem. (2023). Technical Support Center: Improving Yield in 4-Azaindole Synthesis. BenchChem.
- El-Ghanam, A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6529.
- Genc, H., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 31(12), e21998.
- Wrobel, K., et al. (2019). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine.
- Park, C. P., et al. (2006). General and mild preparation of 2-aminopyridines. Tetrahedron Letters, 47(42), 7445-7447.
- Bakke, J. M., et al. (2002). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5739.
- Yamazaki, S., & Yamabe, S. (2002). A computational study on addition of Grignard reagents to carbonyl compounds. The Journal of Organic Chemistry, 67(26), 9346–9353.
- Caballero, G., et al. (2025). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis.
- Reich, H. J., & Sikervar, V. (2015). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 80(1), 504-515.
- Yamazaki, S., & Yamabe, S. (2002). A computational study on addition of Grignard reagents to carbonyl compounds. The Journal of Organic Chemistry, 67(26), 9346-9353.
- Catak, S., et al. (2020). The fellowship of the Grignard: 21st century computational tools for hundred-year-old chemistry. Chemical Science, 11(43), 11636–11653.
- BenchChem. (2024).
- Bartoli, G., et al. (1989). The reaction of vinyl Grignard reagents with nitroarenes: a new approach to the synthesis of 7-substituted indoles. Tetrahedron Letters, 30(16), 2129-2132.
- El-Faham, A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6529.
- ECHEMI. (2022).
- Wang, Z., et al. (2018). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Journal of the American Chemical Society, 140(40), 12891–12896.
- CN102532010B. (2012). Preparation method of 2-chloro-3-aminopyridine.
- Majumdar, P., et al. (2023). Conversion of Aryl Azides to Aminopyridines. ChemRxiv.
- Bohrium. (2024). Synthetic Approaches to 2-Aminopyridine-3-carbonitriles (A Review). Bohrium.
- Brinkmeyer, R. S., et al. (1974). Aldehydes from 4,4-dimethyl-2-oxazoline and Grignard reagents: o-anisaldehyde. Organic Syntheses, 54, 42.
- Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
- Genc, H., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 31(12), e21998.
- US4952697A. (1990). Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.
- Mąkosza, M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 1-6.
- Kiefer, G., et al. (2014). Reactions of Grignard Reagents with Nitrous Oxide. Organometallics, 33(10), 2405–2408.
- Wallace, O. B., et al. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Molecules, 27(6), 1788.
- Wrobel, K., et al. (2019). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine.
- BenchChem. (2024).
- Gálik, G., et al. (2021). Selective Acetalization in Pyridine: A Sustainable 5′‑O‑(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. The Journal of Organic Chemistry, 86(1), 1018–1028.
- BenchChem. (2024). Application Notes and Protocols: Grignard Reaction with 2-Chloro-3-(2-methoxyphenyl)-1-propene. BenchChem.
- Wankhede, P., & Kulkarni, A. A. (2025). Continuous flow telescopic synthesis of 3-methoxy propiophenone by the grignard reaction. Organic Process Research & Development, 29(2), 450-459.
Sources
- 1. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 2. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. echemi.com [echemi.com]
- 6. Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Synthesis of 2-Methoxy-6-methylpyridin-3-amine: A High-Yield Protocol via Catalytic Hydrogenation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Aminopyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. This application note provides a detailed, field-tested guide for the synthesis of 2-Methoxy-6-methylpyridin-3-amine, a valuable building block, from its nitro precursor, 2-Methoxy-6-methyl-3-nitropyridine. The primary focus is on the strategic reduction of the nitro group using catalytic hydrogenation, a method renowned for its efficiency, selectivity, and operational simplicity. This document explains the causality behind experimental choices, offers a robust step-by-step protocol, and includes troubleshooting insights to ensure reproducible, high-yield results.
Introduction: The Significance of Aminopyridines
Substituted aminopyridines are cornerstone intermediates in the synthesis of complex heterocyclic systems. Their prevalence in FDA-approved drugs underscores their importance in modulating biological targets. The title compound, 2-Methoxy-6-methylpyridin-3-amine, serves as a versatile precursor for developing novel compounds in drug discovery programs.[1][2] Its synthesis from this compound is a critical transformation, with the reduction of the aromatic nitro group being the key step.
Catalytic hydrogenation is the industry-standard method for this transformation, offering significant advantages over older techniques like metallic reduction (e.g., with tin or iron in acidic media).[3][4] These advantages include:
-
High Selectivity: The nitro group is reduced with high chemoselectivity, leaving other functional groups and the pyridine ring intact under controlled conditions.
-
Clean Conversion: The only byproduct is water, which simplifies product isolation and purification.
-
Milder Conditions: The reaction typically proceeds at room temperature and low pressures of hydrogen.
-
Catalyst Reusability: Heterogeneous catalysts can often be recovered and reused, improving process economy.
This guide will focus exclusively on catalytic hydrogenation due to its superior performance and scalability for this class of transformation.
The Core Transformation: Reaction Pathway and Mechanism
The conversion of this compound to 2-Methoxy-6-methylpyridin-3-amine is achieved through the reduction of the C3-nitro group to a primary amine.
Caption: Overall reaction scheme for the synthesis.
The mechanism involves the adsorption of both the hydrogen gas and the nitro-substrate onto the surface of the heterogeneous catalyst (e.g., Palladium on Carbon). The catalyst facilitates the cleavage of the H-H bond and mediates the stepwise transfer of hydrogen atoms to the oxygen atoms of the nitro group, which are sequentially eliminated as water, ultimately yielding the desired amine.
Comparative Analysis of Catalytic Systems
The choice of catalyst and reaction conditions is paramount for achieving optimal results. While several systems can effect this transformation, they offer different balances of reactivity, cost, and handling requirements.
| Catalyst System | Typical Solvent | Pressure (H₂) | Temperature | Typical Yield (%) | Key Considerations |
| 10% Pd/C | Methanol, Ethanol | 1-4 atm (Balloon or Parr) | 20-40°C | >95% | Industry standard; highly efficient and selective. Can be pyrophoric when dry.[3] |
| 5% Pt/C | Ethanol, Acetic Acid | 1-4 atm | 20-50°C | >90% | Very active; may require careful control to prevent ring reduction. |
| Raney Nickel | Methanol, Ethanol | 3-5 atm | 25-60°C | 85-95% | Cost-effective but requires higher loading and can be less selective. Pyrophoric. |
| Transfer Hydrogenation (Pd/C) | Methanol | N/A (Hydrazine source) | 25-65°C | >90% | Avoids the use of pressurized hydrogen gas, enhancing safety for small-scale synthesis.[5] |
Rationale for Protocol Choice: For this application note, we select 10% Palladium on Carbon (Pd/C) with hydrogen gas. This system represents the most reliable, high-yielding, and scalable method for the selective reduction of aromatic nitro groups, as validated across extensive literature for analogous compounds.[3][6]
Detailed Experimental Protocol
This protocol details the synthesis of 2-Methoxy-6-methylpyridin-3-amine on a 10 mmol scale.
Materials and Reagents
-
This compound (1.68 g, 10.0 mmol)
-
10% Palladium on Carbon (Pd/C), 50% wet basis (approx. 170 mg, ~5 mol% Pd)
-
Methanol (ACS Grade, 50 mL)
-
Diatomaceous Earth (e.g., Celite®)
-
Hydrogen (H₂) gas cylinder or balloon
-
Nitrogen (N₂) or Argon (Ar) for inerting
-
Standard laboratory glassware, including a three-neck round-bottom flask or a Parr hydrogenation apparatus
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Vessel Preparation: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, add this compound (1.68 g, 10.0 mmol).
-
Dissolution: Add methanol (50 mL) to the flask and stir until the solid is fully dissolved.
-
Inerting: Seal the flask and purge the system with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst (approx. 170 mg). Expert Tip: Adding the catalyst as a small slurry in methanol can prevent it from becoming airborne.
-
Hydrogen Introduction: Seal the vessel again. Evacuate the inert gas by applying a vacuum and then backfill with hydrogen gas. Repeat this evacuation-backfill cycle three times to ensure the atmosphere is fully exchanged. If using a balloon, ensure it is securely attached. For a Parr apparatus, pressurize to the desired setpoint (e.g., 50 psi).
-
Reaction: Stir the mixture vigorously at room temperature. Vigorous agitation is crucial to ensure efficient mixing of the gas, liquid, and solid catalyst phases.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material spot. The reaction is typically complete within 2-6 hours.
-
Reaction Quench & Filtration: Once the reaction is complete, carefully purge the system with inert gas for at least 10 minutes to remove all residual hydrogen. Prepare a small pad of diatomaceous earth (Celite®) in a Büchner funnel. Filter the reaction mixture through the pad to remove the palladium catalyst.
-
CAUTION: The Pd/C catalyst on the filter pad is highly pyrophoric, especially when drying. Do not allow it to dry in the open air. Immediately quench the filter cake with plenty of water and dispose of it according to institutional safety guidelines.
-
-
Isolation: Wash the filter cake with an additional portion of methanol (2 x 10 mL) to recover any adsorbed product. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The resulting residue is the desired product, 2-Methoxy-6-methylpyridin-3-amine, which should be obtained in high purity (>95%) and yield.[2] Further purification by column chromatography is typically not necessary but can be performed if required.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Stalled or Incomplete Reaction | 1. Catalyst poisoning (e.g., by sulfur impurities).2. Insufficient H₂ supply.3. Poor agitation.4. Deactivated catalyst. | 1. Use high-purity starting materials and solvents.2. Ensure H₂ balloon is refilled or reactor pressure is maintained.3. Increase stirring speed.4. Add a fresh portion of catalyst. |
| Low Yield | 1. Incomplete reaction.2. Product adsorbed onto catalyst/Celite®.3. Product is volatile. | 1. See above; allow reaction to run to completion.2. Wash the filter cake thoroughly with the reaction solvent.3. Use caution during solvent removal; avoid high vacuum and excessive heat. |
| Dark Product Color | Formation of trace azo/azoxy side products due to localized hydrogen starvation on the catalyst surface.[4] | Ensure vigorous stirring and a consistent hydrogen supply throughout the reaction.[4] |
Conclusion
The catalytic hydrogenation of this compound using 10% Pd/C is a highly effective and reproducible method for synthesizing the corresponding aminopyridine derivative. By carefully controlling the reaction atmosphere, ensuring efficient agitation, and adhering to safe handling practices for the catalyst, researchers can consistently achieve high yields of a pure product. This protocol provides a robust foundation for the synthesis of this and other structurally related aminopyridines, facilitating advancements in medicinal chemistry and drug development.
References
- Title: Application Notes and Protocols: Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide Source: Benchchem URL
- Title: 2-Amino-6-methoxy-3-nitropyridine synthesis Source: ChemicalBook URL
- Title: Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds Source: NIH National Library of Medicine URL
- Title: Process for producing 2,3-diamino-6-methoxypyridine Source: Google Patents URL
- Title: How to synthesize and apply 2-Amino-6-Methoxy-3-Nitropyridine Source: Guidechem URL
- Title: Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions Source: The Royal Society of Chemistry URL
- Title: 3-Amino-6-methoxy-2-methylpyridine Supplier & Manufacturer China Source: Pipzine Chemicals URL
- Title: 2-Hydroxy-6-methoxy-3-nitropyridine Source: Pipzine Chemicals URL
- Title: Production of 2-amino-3-nitropyridine Source: Google Patents URL
- Title: this compound Source: Benchchem URL
- Title: Process for the catalytic hydrogenation of aromatic nitro compounds Source: Google Patents URL
- Title: 2-Methoxy-6-methylpyridin-3-amine Source: CymitQuimica URL
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-Methoxy-6-methylpyridin-3-amine | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
"2-Methoxy-6-methyl-3-nitropyridine" in the synthesis of kinase inhibitors
Application Notes & Protocols
Topic: The Strategic Application of 2-Methoxy-6-methyl-3-nitropyridine in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Central Role of Pyridine Scaffolds in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has revolutionized targeted therapy. Within the vast chemical space explored for kinase inhibition, nitrogen-containing heterocycles, particularly the pyridine ring, have emerged as "privileged scaffolds."[1] Their unique electronic properties and ability to form critical hydrogen bonds with the kinase hinge region make them ideal starting points for inhibitor design.
This guide focuses on a highly versatile and strategically important building block: This compound . This compound is not merely a simple starting material; its carefully arranged functional groups provide a robust and flexible platform for constructing complex and potent kinase inhibitors. The methoxy and methyl groups offer opportunities for tuning physicochemical properties, while the nitro group serves as a masked amine, providing the key for subsequent synthetic elaborations that are crucial for biological activity.[2][3] We will explore the underlying chemical principles, provide detailed synthetic protocols, and illustrate its application in the generation of inhibitors targeting critical kinases such as the Janus kinase (JAK) family.[4][5]
The Chemical Rationale: Why this compound is a Superior Building Block
The efficacy of this compound in synthesis stems from the distinct roles of its substituents, which allow for a logical and high-yielding progression toward the final active pharmaceutical ingredient (API).
-
The Nitro Group (-NO₂): A Latent Amino Group and an Activating Moiety The primary synthetic value of the nitro group in this context is its function as a reliable precursor to an amino group (-NH₂). The reduction of the nitro group is a high-yielding and well-established transformation. The resulting 3-amino-2-methoxypyridine core is a cornerstone of many kinase inhibitors. This amine is perfectly positioned to act as a hydrogen bond donor, anchoring the inhibitor to the backbone of the kinase hinge region, a critical interaction for potent inhibition. Furthermore, the electron-withdrawing nature of the nitro group activates the pyridine ring, facilitating certain nucleophilic substitution reactions.[6][7][8]
-
The Methoxy Group (-OCH₃): Modulator of Potency and Properties The 2-methoxy group is not a passive spectator. Its electron-donating character influences the basicity of the pyridine nitrogen and the resulting 3-amino group, which can fine-tune the strength of the hinge-binding interaction. Moreover, the methoxy group can be a key determinant of the molecule's overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties, impacting everything from solubility to metabolic stability.[9] In structure-activity relationship (SAR) studies, this position is often explored, where the methoxy group may be retained or substituted to optimize binding and pharmacokinetic profiles.
-
The Methyl Group (-CH₃): A Steric and Physicochemical Contributor The 6-methyl group provides steric bulk, which can influence the inhibitor's conformation and selectivity. It can also enhance metabolic stability by blocking a potential site of oxidation and contribute favorably to the compound's lipophilicity.
The synergy between these groups makes this compound an exemplary starting point for combinatorial chemistry and lead optimization campaigns in drug discovery.[10]
Synthetic Workflow: From Building Block to a JAK2 Inhibitor Prototype
The following section details a representative, multi-step synthesis of a hypothetical, yet plausible, JAK2 inhibitor. This workflow demonstrates the practical application of this compound.
Caption: Synthetic workflow from starting material to a final kinase inhibitor.
Protocol 1: Step-by-Step Synthesis of the Key Intermediate (2-Methoxy-6-methyl-pyridin-3-amine)
This protocol describes the critical reduction of the nitro group. The use of iron powder in the presence of ammonium chloride is a classic, robust, and scalable method that avoids the need for high-pressure hydrogenation equipment.
Materials:
-
This compound (1.0 eq)
-
Iron powder (<100 mesh) (5.0 eq)
-
Ammonium chloride (NH₄Cl) (4.0 eq)
-
Ethanol (EtOH)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Filtration apparatus (Büchner funnel, Celite® pad)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 eq), ethanol, and water (typically a 4:1 to 5:1 v/v mixture).
-
Addition of Reagents: Add ammonium chloride (4.0 eq) and iron powder (5.0 eq) to the stirring solution.
-
Heating: Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle.
-
Scientist's Note: This reaction is often exothermic. Monitor the initial temperature rise carefully. The reflux serves to maintain a consistent reaction temperature and ensure completion.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-4 hours).
-
Workup - Filtration: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with additional ethyl acetate.
-
Workup - Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 2-Methoxy-6-methyl-pyridin-3-amine can often be used directly in the next step if purity is high. If necessary, purify further by silica gel column chromatography.
Protocol 2: Nucleophilic Aromatic Substitution (SₙAr) for Core Assembly
This step couples the key amine intermediate with a heterocyclic partner, a common strategy for building the core of many kinase inhibitors, including those targeting the JAK family.[11]
Materials:
-
2-Methoxy-6-methyl-pyridin-3-amine (1.0 eq)
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
2-Propanol (IPA) or n-Butanol (n-BuOH)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: Combine 2-Methoxy-6-methyl-pyridin-3-amine (1.0 eq), 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.05 eq), and the chosen alcohol solvent (e.g., 2-Propanol) in a round-bottom flask.
-
Base Addition: Add DIPEA (2.5 eq) to the mixture. DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction.
-
Heating: Heat the reaction mixture to reflux (85-120 °C, depending on the solvent) and stir for 12-24 hours.
-
Monitoring: Monitor the reaction for the formation of the product and consumption of starting materials via TLC or LC-MS.
-
Workup - Precipitation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the reaction mixture. If so, collect the solid by filtration, wash with a small amount of cold solvent (e.g., IPA or ether), and dry under vacuum.
-
Workup - Extraction (if no precipitation): If the product remains in solution, concentrate the reaction mixture in vacuo. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic phase over Na₂SO₄ and concentrate to obtain the crude product.
-
Purification: Purify the crude material by silica gel chromatography or recrystallization to obtain the desired inhibitor core.
Data Summary and Biological Context
The successful synthesis of kinase inhibitors requires rigorous quantitative analysis at each step.
| Compound | Description | Typical Yield | Purity (by HPLC) | Hypothetical IC₅₀ (JAK2) |
| This compound | Starting Material | N/A | >98% | N/A |
| 2-Methoxy-6-methyl-pyridin-3-amine | Key Intermediate | 85-95% | >97% | N/A |
| Final Inhibitor Prototype | Product of SₙAr | 60-80% | >99% | 3 nM[5] |
Note: The IC₅₀ value is a representative value for a highly potent JAK2 inhibitor based on this scaffold, as reported in the literature for similar 2-aminopyridine derivatives.[5]
The ultimate goal of this synthesis is to create a molecule that effectively inhibits a target kinase. The aminopyridine core, derived from our starting material, is designed to interact with the kinase's ATP-binding site.
Caption: Interaction of the aminopyridine core with the kinase hinge region.
This interaction, primarily through hydrogen bonds between the inhibitor's amine and the backbone amide groups of the hinge region, is fundamental to competitive ATP inhibition and is a key driver of the compound's biological activity. The remainder of the molecule occupies other pockets within the ATP-binding site to confer potency and selectivity.[12]
Conclusion and Future Directions
This compound is a premier building block for the synthesis of advanced kinase inhibitors. Its pre-installed functionalities allow for a streamlined and logical synthetic route to complex aminopyridine-based cores. The protocols provided herein offer a reliable and scalable pathway for generating these valuable intermediates and coupling them to form potent bioactive molecules. Researchers in drug development can leverage this versatile scaffold to rapidly generate libraries of analogues for SAR exploration, ultimately accelerating the discovery of next-generation targeted therapies.
References
- Jubilant Organosys Ltd. (2007). Process for producing 2,3-diamino-6-methoxypyridine. U.S. Patent No. 7,256,295 B2.
- Array Biopharma Inc. (2016). Compounds and compositions as protein kinase inhibitors. U.S. Patent No. 9,314,464 B2.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2-Methoxy-3-nitropyridine in Modern Organic Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]
- RESPIVERT LTD & TOPIVERT PHARMA LTD. (2016). Kinase inhibitor. U.S.
- INTELLIKINE LLC. (2022). Certain chemical entities, compositions and methods. U.S.
- ResearchGate. (n.d.). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. Request PDF. [Link]
- Popova, Y., Galyamina, A., & Bakulina, O. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(21), 7215. MDPI. [Link]
- Liu, X., et al. (2020). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(8), 127048. PubMed. [Link]
- Galyamina, A. G., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. International Journal of Molecular Sciences, 23(17), 9965. PMC - NIH. [Link]
- Wang, T., et al. (2012). In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors. ChEMBL. [Link]
- Innocenti, P., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. MDPI. [Link]
- Li, Y., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Pharmaceuticals, 15(5), 585. PMC - NIH. [Link]
- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. PubMed. [Link]
- SUZHOU KAIYUAN MINUO PHARMACEUTICAL TECHNOLOGY CO LTD. (2019). Rho-associated protein kinase inhibitor, pharmaceutical composition containing rho-associated protein kinase inhibitor, preparation method and use of the pharmaceutical composition. WIPO Patent No. WO/2019/000683 A1.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]
- ResearchGate. (2018). Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. PDF. [Link]
- ResearchGate. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. PDF. [Link]
- ResearchGate. (2023). Reaction Mechanisms of 2-Ethoxy-3,5-Dinitropyridine and 2-Methoxy-3,5- Dinitropyridine with Piperidine: Quantum Mechanical and Molecular Modeling Perspectives in SARS-CoV-2 Research. PDF. [Link]
- Nissen, D., & Detert, H. (2018). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl] -3-nitropyridine. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 4), 511–514. PubMed Central. [Link]
- ResearchGate. (2023). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. PDF. [Link]
- ResearchGate. (2000). Nitropyridines: Synthesis and reactions. Request PDF. [Link]
- Mąkosza, M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 233–237.
- Galyamina, A., et al. (2021). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Chemistry Proceedings, 5(1), 74. MDPI. [Link]
Sources
- 1. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Document: In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors. (CHEMBL1772962) - ChEMBL [ebi.ac.uk]
- 12. Kinase inhibitor - Patent US-9499486-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxy-6-methyl-3-nitropyridine
Introduction: Welcome to the technical support center for the synthesis of 2-Methoxy-6-methyl-3-nitropyridine (CAS: 5467-69-6). This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science, often serving as a key precursor for more complex molecular scaffolds.[1] Its synthesis, however, can present several challenges, from controlling regioselectivity during nitration to ensuring complete reaction during nucleophilic substitution. This guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you navigate these complexities, optimize your reaction outcomes, and ensure operational safety.
Common Synthetic Pathways
The synthesis of this compound is typically approached via two primary strategies: direct nitration of a methoxy-methyl-pyridine precursor or nucleophilic aromatic substitution (SNAr) on a pre-nitrated chloropyridine. Each pathway has distinct advantages and challenges.
Caption: Overview of primary synthetic routes to this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific problems that researchers may encounter. The solutions are based on established chemical principles and validated protocols.
Category 1: Issues with Nitration Reactions (Route A)
The direct nitration of substituted pyridines is notoriously challenging. The pyridine nitrogen is electron-withdrawing, deactivating the ring towards electrophilic aromatic substitution (EAS), which often necessitates harsh reaction conditions that can lead to side products and safety hazards.[2][3]
Q1: My nitration of 2-methoxy-6-methylpyridine resulted in a low yield and a mixture of isomers, primarily the 5-nitro and 3-nitro products. How can I improve the regioselectivity for the desired 3-nitro isomer?
A1: This is a classic regioselectivity problem. Both the methoxy and methyl groups are ortho-, para-directing activators, while the ring nitrogen is a strong deactivator and meta-director.[4] The interplay of these effects makes the 3- and 5-positions the most likely sites for nitration.
-
Causality: The formation of the 5-nitro isomer is often a significant side reaction. A patented method suggests that the order of addition is critical to suppress its formation. Adding the 2-chloro-6-alkoxypyridine substrate to the nitrating mixture (a mixture of concentrated sulfuric and nitric acid), rather than the other way around, favors the formation of the 3-nitro isomer.[5]
-
Troubleshooting Steps:
-
Reverse Addition: Prepare your nitrating mixture (e.g., concentrated H₂SO₄ and HNO₃) and cool it to 0-10°C. Add your 2-methoxy-6-methylpyridine substrate slowly or portion-wise to this mixture.
-
Strict Temperature Control: Maintain a low reaction temperature (0-10°C) throughout the addition. Nitration is highly exothermic, and temperature spikes can reduce selectivity and increase the risk of runaway reactions.[6]
-
Stoichiometry: Use a minimal excess of the nitrating agent. A large excess increases the probability of side reactions and potential over-nitration.[2]
-
Monitoring: Track the reaction's progress by TLC or GC-MS to halt it once the formation of the desired product is maximized, preventing the accumulation of byproducts.
-
Q2: During my nitration attempt, the reaction mixture turned very dark, and upon workup, I recovered mostly tar-like material. What likely caused this decomposition?
A2: A dark, tarry output is a strong indicator of a runaway reaction or severe decomposition. Given the aggressive nature of nitrating agents, this is a significant safety concern.
-
Causality: The combination of highly concentrated acids and elevated temperatures can lead to the oxidation and polymerization of the pyridine substrate.[6] This is especially probable if the internal temperature of the reaction was not adequately controlled. Localized "hot spots" can form during the addition of reagents, initiating decomposition that propagates through the mixture.
-
Preventative Measures:
-
Ensure Adequate Cooling: Use a sufficiently large ice bath or a cryostat capable of handling the reaction's exotherm. Mechanical stirring is crucial to ensure even heat distribution and prevent localized heating.
-
Slow Reagent Addition: Add the limiting reagent dropwise with a syringe pump or an addition funnel. This is the most critical parameter for preventing a dangerous temperature rise.[2]
-
Dilution: While it may slow the reaction, performing the reaction in a larger volume of the acidic medium can help dissipate heat more effectively.
-
Category 2: Issues with Nucleophilic Substitution (Route B)
The SNAr pathway, involving the displacement of a halide with a methoxide, is often more reliable and higher-yielding than direct nitration. However, it is highly sensitive to reaction conditions.
Q3: My SNAr reaction of 2-chloro-6-methyl-3-nitropyridine with sodium methoxide is sluggish and gives a low yield. What are the most critical parameters to optimize?
A3: The success of this SNAr reaction hinges on the nucleophilicity of the methoxide and the absence of competing reactants, namely water.
-
Causality: Sodium methoxide is a strong base and nucleophile, but it readily reacts with any protic solvent, especially water, to form methanol and sodium hydroxide. This consumption of your nucleophile is a primary cause of low yields. Furthermore, the starting chloropyridine must be sufficiently activated by the electron-withdrawing nitro group for the substitution to occur efficiently.
-
Troubleshooting & Optimization Protocol:
-
Anhydrous Conditions: This is non-negotiable. Use freshly opened anhydrous methanol or distill it over magnesium turnings. Ensure your sodium methoxide is dry and has been stored under an inert atmosphere. The reaction vessel should be oven- or flame-dried before use.
-
Temperature Control: The reaction is typically run at a controlled temperature. A common procedure involves adding the chloropyridine substrate to a cooled solution (e.g., 15°C) of sodium methoxide in methanol, then allowing the mixture to warm and stir at a slightly elevated temperature (e.g., 25-30°C) for several hours.[7][8]
-
Stoichiometry: Use a slight excess (e.g., 1.05 to 1.1 equivalents) of sodium methoxide to ensure the complete conversion of the starting material.[8]
-
Reaction Monitoring: Follow the disappearance of the starting material (2-chloro-6-methyl-3-nitropyridine) by TLC. If the reaction stalls, a gentle increase in temperature (e.g., to 40-50°C) can sometimes drive it to completion, but this should be done cautiously.
-
Category 3: Product Purification & Isolation
Q4: After quenching the reaction, I'm struggling to isolate a pure, crystalline product. What purification strategies are most effective?
A4: Impurities in the final product often include unreacted starting materials, isomeric byproducts (especially from Route A), or salts from the workup.
-
Troubleshooting Steps:
-
Aqueous Workup: Ensure the product is fully precipitated during the workup. For the methoxylation reaction, pouring the reaction mixture into cold water is a standard procedure to precipitate the organic product and dissolve inorganic salts.[7] Washing the crude solid with water until neutral is important.[9]
-
Recrystallization: This is often the most effective method for obtaining high-purity material. A patent describes a procedure where the crude product is dissolved in toluene, the solvent is distilled off, and the residue is stirred with heptane to induce crystallization.[5] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions.
-
Column Chromatography: If recrystallization fails to separate isomers, silica gel column chromatography is the next logical step. A typical eluent system for similar compounds is a mixture of ethyl acetate and a nonpolar solvent like hexanes or petroleum ether.[9]
-
Quantitative Data Summary
The choice of synthetic route can significantly impact the final yield. The following table summarizes typical yields reported in the literature for analogous reactions.
| Method | Starting Material | Key Reagents | Typical Temp. | Reported Yield | Source |
| Nitration | 2-Chloro-6-methoxypyridine | HNO₃ / H₂SO₄ | 75 °C | 79.5% | [9] |
| Methoxylation | 2-Amino-6-chloro-3-nitropyridine | NaOMe / MeOH | 25-30 °C | 86.5% | [7][8] |
Detailed Experimental Protocol: Methoxylation of 2-Chloro-6-methyl-3-nitropyridine (Route B)
This protocol synthesizes information from established procedures and represents a reliable method for preparing the target compound.[7][8]
Materials:
-
2-Chloro-6-methyl-3-nitropyridine
-
Sodium Methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Deionized Water
-
Round-bottom flask with magnetic stirrer, thermometer, and nitrogen inlet
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reagent Preparation: In the flask, dissolve sodium methoxide (1.05 eq.) in anhydrous methanol (approx. 2-3 mL per gram of substrate).
-
Cooling: Cool the resulting solution to 15°C using an ice-water bath.
-
Substrate Addition: Slowly add solid 2-chloro-6-methyl-3-nitropyridine (1.0 eq.) in portions to the cooled methoxide solution. Monitor the internal temperature to ensure it does not exceed 25-30°C.
-
Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature (25-30°C) for 4-6 hours.
-
Monitoring: Check for the completion of the reaction by TLC (e.g., using a 1:5 mixture of ethyl acetate:hexanes), verifying the disappearance of the starting material spot.
-
Workup & Isolation: Once complete, slowly pour the reaction mixture into a beaker containing cold deionized water (approx. 10-15 mL per gram of substrate) with stirring.
-
Filtration: The product should precipitate as a solid. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water until the washings are neutral.
-
Drying: Dry the resulting solid under vacuum to obtain this compound. The reported melting point is around 79-81°C.[5][9]
Troubleshooting Workflow
If a synthesis fails, a logical diagnostic process is essential. The following flowchart provides a decision-making framework for identifying the root cause of a failed reaction.
Caption: A decision tree for troubleshooting failed synthesis reactions.
References
- 2-Hydroxy-6-methoxy-3-nitropyridine.Pipzine Chemicals.[Link]
- meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
- Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
- Synthesis of 3-methoxy-2-methyl-6-nitropyridine.PrepChem.com.[Link]
- Process for producing 2,3-diamino-6-methoxypyridine.
- 2-Hydroxy-6-methyl-3-nitropyridine | C6H6N2O3 | CID 543029.PubChem.[Link]
- Hazard of Runaway of Nitration Processes in Nitrocompounds Production.
- 2-Hydroxy-6-methyl-3-nitropyridine - High purity.Georganics.[Link]
- Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid.
- 2-Chloro-6-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 2795029.PubChem.[Link]
- Hazard Summary: Pyridine.NJ.gov.[Link]
- Modelling of the Nitration of 2-Methylpyrimidine-4,6-dione (MPD).
- Runaway reaction hazards in processing organic nitrocompounds.IChemE.[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Amino-6-methoxy-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 8. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 9. Page loading... [guidechem.com]
Technical Support Center: Purification of Crude 2-Methoxy-6-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the purification of crude "2-Methoxy-6-methyl-3-nitropyridine". As a Senior Application Scientist, this document synthesizes established purification principles with practical, field-tested advice to help you navigate common challenges and achieve high purity for your compound.
I. Initial Assessment of Crude Product
Before proceeding with purification, a preliminary analysis of the crude material is crucial for selecting the most effective strategy.
Frequently Asked Questions (FAQs):
Q1: My crude product is a dark, oily residue. What does this indicate?
A1: An oily or deeply colored crude product often suggests the presence of significant impurities. These can include unreacted starting materials, polymeric byproducts, or various isomers formed during the nitration reaction. A preliminary purity assessment by Thin Layer Chromatography (TLC) is highly recommended to visualize the number of components in your mixture.
Q2: What are the most probable impurities in my crude this compound?
A2: The most common impurities are typically positional isomers. During the nitration of 2-methoxy-6-methylpyridine, the nitro group can be directed to other positions on the pyridine ring. A likely isomeric byproduct is 2-Methoxy-6-methyl-5-nitropyridine. Additionally, unreacted starting materials and degradation products can also be present. The separation of these closely related isomers often presents the main purification challenge.[1]
Q3: What are the key physical properties of this compound?
A3: Key physical properties are summarized in the table below. Understanding these properties is essential for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₃ | [2][3] |
| Molecular Weight | 168.15 g/mol | [2][3] |
| Appearance | Expected to be a solid | [2][4] |
| Storage | Store at room temperature under an inert atmosphere for optimal stability. | [5] |
Note: The melting point of the pure compound is not definitively reported in the literature, but a sharp melting range after purification is a good indicator of high purity.
II. Purification Strategies: A Comparative Overview
The two primary methods for purifying solid organic compounds are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired scale of purification.
| Purification Method | Recommended For | Advantages | Disadvantages |
| Recrystallization | Removing small amounts of impurities with different solubility profiles. | Fast, economical, and effective for obtaining highly crystalline material. | May not effectively separate closely related isomers; risk of "oiling out". |
| Column Chromatography | Separating complex mixtures, including positional isomers. | High-resolution separation, applicable to a wide range of compounds. | More time-consuming, requires larger volumes of solvents, and can lead to product loss on the column. |
III. Troubleshooting and Step-by-Step Protocols
This section provides detailed protocols and troubleshooting guides for the most common purification challenges.
A. Recrystallization
Recrystallization is often the first method to attempt for purifying crude solids. The key to successful recrystallization is selecting an appropriate solvent or solvent system.
dot
Sources
- 1. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]
- 2. 6-Methoxy-2-methyl-3-nitropyridine | CymitQuimica [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. 2-Hydroxy-6-methoxy-3-nitropyridine | Chemical Properties, Uses, Safety Data & Synthesis - Reliable China Supplier [pipzine-chem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Methoxy-6-methyl-3-nitropyridine
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Methoxy-6-methyl-3-nitropyridine. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the practical challenges and side reactions encountered during the nitration of 2-methoxy-6-methylpyridine. Our goal is to equip you with the scientific understanding and procedural knowledge to optimize your synthesis for yield, purity, and reproducibility.
Troubleshooting Guide: Side Reactions & Optimization
This section addresses specific experimental issues in a question-and-answer format. Each answer provides a diagnosis of the underlying chemical cause and a detailed protocol to resolve the issue.
Q1: My final product is a mixture of isomers that are very difficult to separate. How can I improve the regioselectivity to favor the desired 3-nitro product?
Diagnosis: The most common and challenging side reaction in this synthesis is the formation of the regioisomeric byproduct, 2-methoxy-6-methyl-5-nitropyridine . This occurs due to the competing directing effects of the substituents on the pyridine ring during electrophilic aromatic substitution.
-
-OCH₃ Group (Position 2): This is a strongly activating, ortho, para-directing group. It strongly promotes substitution at its para position (C5).
-
-CH₃ Group (Position 6): This is a weakly activating, ortho, para-directing group.
-
Pyridine Nitrogen: The ring nitrogen is electron-withdrawing and deactivating. Under the strong acidic conditions of nitration (e.g., H₂SO₄/HNO₃), it exists as the protonated pyridinium ion, which is even more strongly deactivating, primarily directing incoming electrophiles to the meta positions (C3 and C5).
The formation of the 5-nitro isomer is a direct consequence of the powerful para-directing effect of the methoxy group. Controlling the reaction kinetics is paramount to favoring substitution at the C3 position. A key factor is the method of reagent addition. Standard addition (adding mixed acid to the pyridine substrate) can lead to localized areas of high reagent concentration and temperature, promoting the formation of the thermodynamically stable 5-nitro isomer.[1]
Solution: Implement Inverse Addition and Strict Temperature Control
To maximize the yield of the 3-nitro isomer, the reaction must be kept under strict kinetic control. This is best achieved by maintaining a low temperature and controlling the concentration of the pyridine substrate relative to the nitrating agent.
Optimized Protocol for Regioselectivity:
-
Prepare the Nitrating Mixture: In a flask equipped with a stirrer, thermometer, and dropping funnel, prepare the "mixed acid" by slowly adding concentrated nitric acid to concentrated sulfuric acid at a temperature below 10°C. A typical ratio is 1:2 to 1:4 (v/v) of HNO₃ to H₂SO₄.
-
Cool the Mixture: Cool the prepared mixed acid to a range of 0°C to 5°C in an ice-salt or ice-acetone bath.
-
Inverse Addition: Slowly add the 2-methoxy-6-methylpyridine substrate dropwise to the cold, stirred nitrating mixture. This technique, known as inverse addition, ensures that the pyridine is always the limiting reagent in the reaction zone, which helps suppress the formation of the 5-nitro isomer.[1]
-
Maintain Temperature: It is critical to maintain the reaction temperature between 0°C and 10°C throughout the addition. Uncontrolled temperature excursions will significantly increase the amount of the 5-nitro byproduct.
-
Reaction & Quenching: After the addition is complete, allow the reaction to stir at the same low temperature for 1-2 hours. Monitor by TLC or LC-MS. Once complete, very slowly and carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.
-
Purification: The crude product, now enriched in the 3-nitro isomer, can be further purified. A common industrial practice for analogous compounds involves treating the impure product with an alkaline solution (e.g., potassium carbonate in water) to help remove acidic impurities before final recrystallization.[1]
Q2: The overall yield of my reaction is consistently low, and I observe significant formation of a dark, tarry substance. What is causing this degradation?
Diagnosis: Low yields accompanied by dark, polymeric tars are typically indicative of oxidative degradation. The nitrating mixture (H₂SO₄/HNO₃) is a powerful oxidizing agent.[2] The electron-rich pyridine ring, activated by the methoxy and methyl groups, is susceptible to over-oxidation, especially at elevated temperatures. The methyl group itself can be oxidized.
Solution: Attenuate Reaction Conditions and Ensure Anhydrous Medium
Preventing degradation requires minimizing the oxidative potential of the reaction environment and preventing runaway reactions.
-
Temperature Control: As with regioselectivity, maintaining a low temperature (0-10°C) is the most critical factor. An exothermic reaction that is not properly cooled can quickly lead to widespread decomposition.
-
Use of Oleum: For particularly sensitive substrates, using fuming sulfuric acid (oleum) in place of concentrated sulfuric acid can improve yields. The excess SO₃ in oleum acts as a dehydrating agent, consuming any water generated and maintaining a highly anhydrous environment, which can lead to a cleaner reaction with higher yields.[3]
-
Alternative Nitrating Agents: For substrates that are extremely sensitive to oxidation, milder nitrating agents can be considered. A mixture of nitric acid in trifluoroacetic anhydride is one such alternative, though it requires careful handling.[4][5]
Frequently Asked Questions (FAQs)
Q: What is the mechanistic basis for the nitration of substituted pyridines? A: The nitration of pyridine derivatives is an electrophilic aromatic substitution (EAS) reaction.[6] In a strong acid medium, the nitronium ion (NO₂⁺) is generated from the reaction between nitric and sulfuric acids. The pyridine nitrogen is protonated to form a pyridinium ion, which strongly deactivates the ring towards electrophilic attack. The substitution that does occur is directed meta to the nitrogen. The activating groups (-OCH₃, -CH₃) counteract this deactivation and direct the substitution to available ortho and para positions relative to themselves, resulting in a complex regiochemical outcome that must be kinetically controlled.
Q: Can I form a dinitro- product? A: Yes, dinitration is a potential side reaction if the reaction conditions are too forcing (e.g., high temperature, prolonged reaction time, or a large excess of the nitrating agent). The first nitro group is strongly deactivating, making the introduction of a second nitro group much more difficult. However, it can occur and will contribute to a lower yield of the desired mononitrated product.
Q: How do I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system that gives good separation between the starting material and the expected products (e.g., ethyl acetate/hexane). Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate. The disappearance of the starting material spot indicates the reaction is complete. For more precise monitoring, LC-MS can be used to track the formation of the desired product and key byproducts in real-time.
Data & Visualization
Table 1: Impact of Reaction Parameters on Product Selectivity
| Parameter | Condition A (Optimized) | Condition B (Problematic) | Expected Outcome |
| Temperature | 0-10°C | > 25°C | Lower temperatures favor kinetic control, increasing the 3-nitro/5-nitro ratio. Higher temperatures promote degradation and 5-nitro formation. |
| Reagent Addition | Inverse Addition (Substrate to Acid) | Standard Addition (Acid to Substrate) | Inverse addition maintains the substrate as the limiting reagent, improving regioselectivity towards the 3-nitro isomer.[1] |
| Reaction Medium | Anhydrous (e.g., using Oleum) | Aqueous traces present | Anhydrous conditions lead to cleaner reactions and can improve yields by preventing side reactions.[3] |
Diagrams
Caption: Primary reaction pathways in the nitration of 2-methoxy-6-methylpyridine.
Caption: Decision workflow for troubleshooting common synthesis issues.
References
- Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
- meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
- Synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry. Mol-Instincts. [Link]
- Process for producing 2,3-diamino-6-methoxypyridine.
- Nitration of pyridine-2,6-diamines.
- Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry (RSC Publishing). [Link]
- Preparation of Pyridines, Part 2: By Halogenation and Nitr
- Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Redetermination of 2-methyl-4-nitropyridine N-oxide. National Institutes of Health (NIH). [Link]
- Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.
- Nitr
- The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
- Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
Sources
- 1. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. WO1997011058A1 - Nitration of pyridine-2,6-diamines - Google Patents [patents.google.com]
- 4. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 2-Methoxy-6-methyl-3-nitropyridine
Welcome to the technical support center for the synthesis of 2-Methoxy-6-methyl-3-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. The content is structured in a question-and-answer format to directly address potential issues encountered during synthesis.
Section 1: Understanding the Synthetic Landscape
Before troubleshooting, it's crucial to understand the primary synthetic strategies for this compound. Each route presents unique challenges and advantages.
Q1: What are the principal synthetic routes to this compound?
A1: There are three main strategies to synthesize this molecule, each starting from a different precursor. The choice of route often depends on the availability of starting materials, scalability, and desired purity.
-
Route A: Direct Nitration of 2-Methoxy-6-methylpyridine. This is the most direct approach but is often plagued by issues with regioselectivity and low yields due to the electronic properties of the pyridine ring.
-
Route B: Nitration-Methylation Sequence. This two-step process begins with the nitration of 2-Hydroxy-6-methylpyridine to form 2-Hydroxy-6-methyl-3-nitropyridine, followed by O-methylation to yield the final product. This is a common and often more reliable lab-scale synthesis.[1]
-
Route C: Nucleophilic Aromatic Substitution (SNAr). This route typically involves the reaction of a precursor like 2-Chloro-6-methyl-3-nitropyridine with sodium methoxide.[1] It is a powerful method often favored for its high efficiency and regiocontrol.
The following diagram illustrates these primary synthetic pathways.
Caption: Primary synthetic routes to this compound.
Section 2: Troubleshooting Guide & Yield Optimization
This section addresses common problems encountered during the synthesis, providing explanations and actionable solutions.
Issue 1: Low Yield and Poor Regioselectivity in Direct Nitration (Route A)
Q2: I attempted the direct nitration of 2-Methoxy-6-methylpyridine and obtained a very low yield of the desired 3-nitro product, along with other isomers. Why does this happen and how can it be fixed?
A2: This is a classic challenge in pyridine chemistry. The pyridine ring is electron-deficient, making it inherently resistant to electrophilic aromatic substitution (EAS) like nitration.[2] Furthermore, the reaction is often performed in strong acid, which protonates the ring nitrogen, further deactivating the ring.
Causality:
-
Ring Deactivation: The electronegative nitrogen atom withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards the nitronium ion (NO₂⁺).[2][3]
-
Formation of Pyridinium Ion: In the presence of concentrated sulfuric acid, the pyridine nitrogen is protonated. The resulting positive charge on the pyridinium ion severely deactivates the ring towards electrophilic attack.
-
Directing Group Conflict: The methoxy group (-OCH₃) is an ortho-, para-director, while the methyl group (-CH₃) is also an ortho-, para-director. In 2-methoxy-6-methylpyridine, they direct to the 3, 5, and (to a lesser extent) 4 positions. This can lead to a mixture of isomers, primarily the 3-nitro and 5-nitro products. Separating these isomers is often difficult.[4]
Troubleshooting & Optimization:
-
Milder Nitrating Conditions: Avoid the harshest conditions (e.g., fuming H₂SO₄/HNO₃). Consider alternative nitrating systems that can operate under less acidic conditions. One such system involves using nitric acid in trifluoroacetic anhydride.[5]
-
Pyridine N-Oxide Strategy: A highly effective, albeit longer, strategy is to first convert the starting material to its N-oxide. The N-oxide is more reactive towards electrophiles and strongly directs nitration to the C4 position.[2] While this doesn't yield the 3-nitro isomer directly, it is a key strategy for functionalizing deactivated pyridine rings.
-
Prioritize an Alternative Route: Due to these inherent difficulties, Route B or C are strongly recommended for achieving higher yields and purity.
Issue 2: Problems During the Nitration of 2-Hydroxy-6-methylpyridine (Route B, Step 1)
Q3: My nitration of 2-Hydroxy-6-methylpyridine resulted in a dark, tar-like mixture. What causes this and how can I prevent it?
A3: The formation of tar is a clear sign of product degradation, likely through oxidation and polymerization.[6] The starting material, a hydroxypyridine, is electron-rich and susceptible to oxidation by the nitrating mixture, especially if the reaction temperature is not carefully controlled.
Causality:
-
Exothermic Reaction: Nitration is a highly exothermic process. If the addition of the nitrating agent is too fast or cooling is insufficient, the temperature can rise uncontrollably, leading to side reactions.
-
Oxidative Degradation: The combination of nitric acid and sulfuric acid is a powerful oxidizing agent. At elevated temperatures, it can oxidize the electron-rich hydroxypyridine, leading to complex, polymeric byproducts.[6]
Troubleshooting & Optimization:
-
Strict Temperature Control: Maintain a low temperature (typically 0-10°C) throughout the addition of the nitrating agent. Use an ice bath or a cryocooler.
-
Slow, Controlled Addition: Add the fuming nitric acid or mixed acid dropwise to the solution of 2-Hydroxy-6-methylpyridine in concentrated sulfuric acid.
-
Proper Quenching: Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring to dissipate heat effectively.[1][7]
The following workflow diagram provides a decision-making process for troubleshooting this specific reaction.
Caption: Troubleshooting workflow for the nitration of 2-Hydroxy-6-methylpyridine.
Issue 3: Inefficient Methylation or Byproduct Formation (Route B, Step 2)
Q4: I am trying to methylate 2-Hydroxy-6-methyl-3-nitropyridine, but the reaction is incomplete or I'm getting an unexpected byproduct. What should I consider?
A4: The methylation of the hydroxyl group can be tricky due to the presence of multiple nucleophilic sites and the choice of reagents.
Causality:
-
Incomplete Deprotonation: For the reaction to proceed via O-methylation, the hydroxyl group must be deprotonated by a suitable base to form the more nucleophilic alkoxide. An insufficient amount of base or a base that is not strong enough will lead to an incomplete reaction.
-
N-Methylation: The pyridine ring nitrogen, although weakly basic, can also be methylated, leading to a quaternary pyridinium salt byproduct. This is more likely with powerful methylating agents.
-
Reagent Decomposition: Some methylating agents are sensitive to moisture and can decompose before reacting.
Troubleshooting & Optimization:
-
Choice of Base and Solvent: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an anhydrous aprotic solvent like DMF or acetonitrile.
-
Choice of Methylating Agent: Dimethyl sulfate (DMS) and methyl iodide (MeI) are common choices. MeI is often preferred for its higher reactivity, but DMS is more cost-effective for larger scales. Ensure the agent is fresh and dry.
-
Temperature Control: Perform the deprotonation step first, often at 0°C, before adding the methylating agent. The reaction may then be allowed to warm to room temperature or be gently heated to ensure completion.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the appearance of the product.
Issue 4: Purification Challenges
Q5: How can I effectively purify the final product, this compound?
A5: Proper purification is key to obtaining a high-quality product. The best method depends on the nature and quantity of the impurities.
Purification Strategy:
-
Workup: After the reaction is complete, a standard aqueous workup is typically performed to remove inorganic salts and water-soluble reagents. The product is extracted into an organic solvent like ethyl acetate or dichloromethane.
-
Recrystallization: This is often the most effective method for removing minor impurities if the crude product is mostly clean. A common solvent system is ethyl acetate/hexane or recrystallization from ethanol.[1]
-
Column Chromatography: If recrystallization is ineffective or if there are multiple, similarly soluble byproducts (like isomers from Route A), silica gel column chromatography is necessary. A gradient elution with a hexane/ethyl acetate mixture is typically effective.
-
Purity Analysis: The purity of the final product should be confirmed using techniques like HPLC, ¹H-NMR, and melting point analysis.[1][8]
Section 3: Detailed Experimental Protocols & Data
Recommended Protocol: Synthesis via Route B (Nitration-Methylation)
This two-step protocol is often the most reliable method for laboratory-scale synthesis.
Part 1: Synthesis of 2-Hydroxy-6-methyl-3-nitropyridine [1]
-
In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 2-hydroxy-6-methylpyridine (1.0 eq) to pre-chilled concentrated sulfuric acid (approx. 4 mL per gram of starting material).
-
Maintain the internal temperature below 10°C.
-
Slowly add fuming nitric acid (1.05 eq) dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours or until TLC analysis shows consumption of the starting material.
-
Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
A yellow precipitate will form. Collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the solid under vacuum to yield 2-Hydroxy-6-methyl-3-nitropyridine. The product is often of sufficient purity for the next step.
Part 2: Synthesis of this compound (Methylation)
-
To a solution of 2-Hydroxy-6-methyl-3-nitropyridine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add dimethyl sulfate (DMS) or methyl iodide (MeI) (1.2 eq) dropwise.
-
Heat the reaction mixture to 50-60°C and stir for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethanol/water or ethyl acetate/hexane mixture to obtain the final product as a light yellow solid.
Comparative Data of Synthetic Routes
The following table summarizes the typical conditions and outcomes for the different synthetic routes, helping researchers make an informed decision based on their specific needs.
| Feature | Route A: Direct Nitration | Route B: Nitration-Methylation | Route C: SNAr |
| Starting Material | 2-Methoxy-6-methylpyridine | 2-Hydroxy-6-methylpyridine | 2-Chloro-6-methyl-3-nitropyridine |
| Key Reagents | HNO₃ / H₂SO₄ | 1. HNO₃ / H₂SO₄ 2. K₂CO₃ / DMS | NaOMe / Methanol |
| Typical Yield | Low (<30%) | Moderate to High (60-80% over 2 steps) | High (>85%)[8] |
| Pros | Most direct, fewest steps. | Good regiocontrol, reliable. | Excellent yield and purity, highly regioselective. |
| Cons | Poor regioselectivity (isomer formation), harsh conditions, low yield. | Two synthetic steps required. | Starting material may not be commercially available and requires separate synthesis. |
| Scalability | Poor | Good | Excellent |
Section 4: References
-
meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (n.d.). ACS Publications. Retrieved January 8, 2026, from [Link]
-
Synthesis of Stage A: 2-NITRO-3-HYDROXY-6-METHYLPYRIDINE. (n.d.). PrepChem.com. Retrieved January 8, 2026, from [Link]
-
Process for producing 2,3-diamino-6-methoxypyridine. (n.d.). Google Patents. Retrieved January 8, 2026, from
-
2-Hydroxy-6-methoxy-3-nitropyridine. (n.d.). Pipzine Chemicals. Retrieved January 8, 2026, from [Link]
-
Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines. (n.d.). Google Patents. Retrieved January 8, 2026, from
-
2-Hydroxy-6-methyl-3-nitropyridine. (n.d.). Georganics. Retrieved January 8, 2026, from [Link]
-
Preparation of Pyridines, Part 2: By Halogenation and Nitration. (2022, December 24). YouTube. Retrieved January 8, 2026, from [Link]
-
(L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. (2020, September 3). YouTube. Retrieved January 8, 2026, from [Link]
-
Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. (n.d.). PrepChem.com. Retrieved January 8, 2026, from [Link]
-
Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
2-Chloro-6-methoxy-3-nitropyridine. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]
-
2-Amino-6-methoxy-3-nitropyridine. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]
-
Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model. (n.d.). BMC Gastroenterology. Retrieved January 8, 2026, from [Link]
-
Preparation method of 2, 6-dichloro-3-nitropyridine. (n.d.). Google Patents. Retrieved January 8, 2026, from
Sources
- 1. Page loading... [guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. 2-Amino-6-methoxy-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
"2-Methoxy-6-methyl-3-nitropyridine" stability and degradation
Welcome to the technical support center for 2-Methoxy-6-methyl-3-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development to address common stability and degradation issues encountered during experimental work with this compound. Here, you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research.
I. Troubleshooting Guide: Stability and Degradation Issues
This section provides solutions to specific problems you may encounter during the handling, storage, and use of this compound in your experiments.
Issue 1: Gradual loss of compound purity or appearance of unknown peaks in HPLC analysis over time.
-
Question: I've observed a decrease in the purity of my this compound sample, which has been stored in the lab for several months. What could be the cause?
-
Answer: This observation likely points to the degradation of the compound. The stability of this compound can be compromised by several factors, including inappropriate storage conditions. For optimal stability, the compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere.[1] The presence of moisture and light can initiate degradation pathways.
Issue 2: Inconsistent results or loss of biological activity in assays.
-
Question: My experimental results are not reproducible, and I suspect the compound's integrity. What are the likely chemical transformations occurring?
-
Answer: Inconsistent results are often a direct consequence of compound degradation. For this compound, two primary degradation pathways should be considered: hydrolysis of the methoxy group and reduction of the nitro group.
-
Hydrolysis: The 2-methoxy group is susceptible to hydrolysis, especially in the presence of acidic or basic contaminants, leading to the formation of 2-Hydroxy-6-methyl-3-nitropyridine. This can be exacerbated by residual acid or base in your reaction or storage vessels.
-
Reduction: The 3-nitro group can be reduced to a nitroso or amino group, particularly if your experimental setup involves reducing agents or certain metal catalysts.
-
Issue 3: Color change of the solid compound or solutions.
-
Question: My sample of this compound, which was initially a light-colored powder, has developed a yellowish or brownish tint. Why is this happening?
-
Answer: A color change is a common indicator of chemical degradation. This can be due to photodegradation from exposure to light, particularly UV radiation, which is a known issue for nitroaromatic compounds.[2] It is crucial to store the compound in amber vials or otherwise protected from light. The color change can also result from the formation of degradation products with more extensive conjugated systems.
II. Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for this compound?
For long-term stability, it is recommended to store this compound as a solid in a tightly sealed container, protected from light, in a cool (2-8 °C), and dry environment.[3] For solutions, prepare them fresh and store them in amber vials at low temperatures for short periods.
2. What solvents are recommended for dissolving and storing this compound?
Aprotic solvents such as acetonitrile, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO) are generally suitable for dissolving this compound. Avoid prolonged storage in protic solvents like methanol or water, as they can facilitate hydrolysis.
3. Is this compound sensitive to pH?
Yes, nitropyridine derivatives can be susceptible to degradation under strongly acidic or basic conditions.[2] It is advisable to maintain neutral pH conditions during your experiments unless the reaction chemistry requires otherwise.
4. How can I monitor the stability of my this compound sample?
Regularly check the purity of your sample using a suitable analytical method like High-Performance Liquid Chromatography (HPLC). A well-developed HPLC method can separate the parent compound from its potential degradation products, allowing you to quantify its purity over time.
III. Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment and Stability Testing
This protocol provides a general reversed-phase HPLC method for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B) to a working concentration of 50 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: Forced Degradation Study
To understand the potential degradation pathways, a forced degradation study can be performed.
-
Acidic Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Photodegradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.
-
Thermal Degradation: Heat the solid compound at a temperature below its melting point (e.g., 80 °C) for 48 hours.
Analyze the stressed samples by the HPLC method described above to identify and quantify the degradation products.
IV. Visualizing Degradation Pathways
The following diagrams illustrate the potential degradation pathways of this compound.
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing the stability of this compound.
V. References
-
Hartley, C. S., et al. (n.d.). Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks. ChemSystemsChem.
-
Pipzine Chemicals. (n.d.). 2-Hydroxy-6-methoxy-3-nitropyridine. Retrieved from [Link]
-
ASM Journals. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology.
-
OSTI.GOV. (n.d.). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks.
-
ASM Journals. (n.d.). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135.
-
ResearchGate. (2025). Microbial degradation mechanism of pyridine by Paracoccus sp. NJUST30 newly isolated from aerobic granules.
-
ResearchGate. (1995). Enthalpies of combustion of 4-nitropyridine N-oxide and pyridine-3-carboxylic acid N-oxide: the dissociation enthalpies of the N—O bonds in pyridine N-oxide derivatives. The Journal of Chemical Thermodynamics.
-
Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.
-
Google Patents. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
-
Guidechem. (n.d.). How to synthesize and apply 2-Amino-6-Methoxy-3-Nitropyridine.
-
ChemicalBook. (n.d.). 2-Amino-6-methoxy-3-nitropyridine synthesis.
-
BenchChem. (2025). addressing stability issues of 3-Nitro-5-phenylpyridine under experimental conditions.
-
ResearchGate. (2015). Thermal degradation steps and temperatures details.
-
Semantic Scholar. (n.d.). Microbial Degradation of Pyridine and Pyridine Derivatives.
-
MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
-
PubChem. (n.d.). 2-Amino-6-methoxy-3-nitropyridine.
-
ResearchGate. (2025). Thermal stability of 3,4,5-trinitropyrazole and its ammonium salt.
-
PubMed. (2009). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry.
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET.
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
-
ResearchGate. (n.d.). Microbial Degradation of Pyridine and Its Derivatives.
-
ResearchGate. (2019). What are the product of degradation from Pyridine?.
-
Sigma-Aldrich. (n.d.). 2-Chloro-6-methoxy-3-nitropyridine 98%.
-
Northwestern University. (2015). Instantaneous Hydrolysis of NerveAgent Simulants with a SixConnected ZirconiumBased MetalOrganic Framework.
Sources
Technical Support Center: Troubleshooting Low Yield in Nitropyridine Synthesis
Welcome to the Technical Support Center for nitropyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving satisfactory yields during the synthesis of nitropyridines. Here, we address common issues in a question-and-answer format, providing not only solutions but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Issue 1: Very Low or No Product Formation
Q1: I'm attempting a direct nitration of pyridine using standard nitrating mixtures (HNO₃/H₂SO₄), but I'm seeing very low conversion. What is the likely cause?
A1: This is a frequently encountered challenge. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. Under the strongly acidic conditions required for nitration, the pyridine nitrogen becomes protonated, forming the pyridinium ion. This protonation further deactivates the ring towards electrophilic aromatic substitution (EAS), making nitration significantly more difficult than for benzene. Consequently, mild nitration conditions are often insufficient to achieve appreciable yields.
Troubleshooting Steps:
-
Increase Reaction Severity: The direct nitration of pyridine often necessitates harsh conditions, such as high temperatures (e.g., 300-330 °C) and the use of fuming nitric acid and sulfuric acid (oleum). It is important to note that these conditions can also promote side reactions and product degradation, potentially leading to lower overall yields.
-
Alternative Nitrating Agents: Consider employing dinitrogen pentoxide (N₂O₅) in a procedure known as Bakke's synthesis. This method can provide good yields of 3-nitropyridine under milder conditions. The reaction proceeds through the formation of an N-nitropyridinium ion, which subsequently rearranges to 3-nitropyridine upon treatment with SO₂/HSO₃⁻.
-
Consider Pyridine Derivatives: If your experimental design allows, starting with a substituted pyridine bearing electron-donating groups can facilitate the nitration process.
Issue 2: Poor Regioselectivity - Obtaining the Wrong Isomer
Q2: My goal is to synthesize 4-nitropyridine, but direct nitration of pyridine consistently yields the 3-nitro isomer. How can I control the regioselectivity?
A2: Direct electrophilic nitration of pyridine overwhelmingly favors substitution at the 3-position (meta-position). To synthesize 2- or 4-nitropyridines, an indirect approach is typically necessary, with the most common method involving the use of pyridine N-oxide.
Troubleshooting Workflow for Regioselectivity:
Caption: Decision workflow for synthesizing different nitropyridine isomers.
-
For 4-Nitropyridine:
-
Synthesize Pyridine N-Oxide: The first step is to oxidize pyridine to pyridine N-oxide.
-
Nitrate the N-Oxide: The N-oxide group is activating and directs nitration to the 4-position.
-
Deoxygenate: The resulting 4-nitropyridine N-oxide can then be deoxygenated, for example, using phosphorus trichloride (PCl₃), to yield 4-nitropyridine.
-
-
For 2-Nitropyridine: Direct nitration results in very poor yields. A multi-step synthesis is generally required, for instance, starting from 2-aminopyridine.
Issue 3: Formation of Side Products and Over-Nitration
Q3: My reaction is producing a significant amount of di-nitrated byproducts, which is lowering the yield of my desired mono-nitrated product. How can I improve selectivity?
A3: Over-nitration is a common problem, especially when dealing with substituted pyridines that are more activated towards electrophilic attack. To favor mono-nitration, the following strategies can be employed:
Strategies to Minimize Over-Nitration:
| Parameter | Recommendation | Rationale |
| Reaction Temperature | Lower the reaction temperature. | Reduces the rate of the second nitration, which typically has a higher activation energy. |
| Stoichiometry | Use a minimal excess of the nitrating agent. | A large excess of the nitrating agent significantly increases the probability of multiple nitrations. |
| Reagent Addition | Add the nitrating agent dropwise or in small portions. | Maintains a low instantaneous concentration of the active nitrating species, favoring the mono-nitrated product. |
| Reaction Time | Monitor the reaction progress closely (e.g., by TLC or GC-MS). | Allows for quenching the reaction once the maximum concentration of the desired mono-nitrated product is achieved, before significant di-nitration occurs. |
Issue 4: Difficulties in Product Isolation and Purification
Q4: I'm struggling to isolate and purify my nitropyridine product from the reaction mixture. What are some effective methods?
A4: The work-up and purification of nitropyridines can be challenging due to their physical properties and the presence of residual acids and inorganic salts.
General Purification Workflow:
Characterization of byproducts in "2-Methoxy-6-methyl-3-nitropyridine" reaction
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methoxy-6-methyl-3-nitropyridine. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical protocols to address common challenges encountered during the synthesis, with a focus on the characterization and control of reaction byproducts.
Introduction
The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The most common synthetic route involves the nucleophilic aromatic substitution (SNAr) of 2-chloro-6-methyl-3-nitropyridine with sodium methoxide. While seemingly straightforward, this reaction can be accompanied by the formation of several byproducts that can complicate purification and impact the final product's purity and yield. Understanding the formation mechanisms of these byproducts is paramount for optimizing the reaction conditions and ensuring a robust and reproducible synthetic process.
This guide provides a comprehensive overview of the potential byproducts, their characterization, and strategies to mitigate their formation.
Reaction Overview: Synthesis and Potential Byproduct Pathways
The primary reaction for the synthesis of this compound is depicted below:
Caption: Main reaction and potential byproduct pathways.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction is sluggish and I'm observing a significant amount of unreacted 2-chloro-6-methyl-3-nitropyridine. What could be the cause?
A1: Incomplete reaction is a common issue and can often be attributed to the following:
-
Insufficient Sodium Methoxide: Sodium methoxide is a key reagent, and a stoichiometric or slight excess is required. Ensure you are using a sufficient amount of high-quality, anhydrous sodium methoxide. Moisture can consume the methoxide, reducing its effective concentration.
-
Low Reaction Temperature: Nucleophilic aromatic substitution on an electron-deficient ring like 3-nitropyridine is generally facile, but lower temperatures can significantly slow down the reaction rate. Consider a modest increase in temperature, for example, from room temperature to 40-50 °C, while monitoring for byproduct formation.
-
Poor Solubility: While methanol is the typical solvent, ensure your starting material is fully dissolved. If solubility is an issue, a co-solvent might be considered, but this should be approached with caution as it can affect the reaction outcome.
Troubleshooting Steps:
-
Verify the quality and quantity of your sodium methoxide.
-
Gradually increase the reaction temperature and monitor the progress by TLC or HPLC.
-
Ensure adequate stirring to maintain a homogeneous reaction mixture.
Q2: I have an impurity with a lower Rf value on my TLC plate that stains with an acid-base indicator. What is it likely to be?
A2: This is a strong indication of the presence of 2-hydroxy-6-methyl-3-nitropyridine . This byproduct is formed through the hydrolysis of the starting material, 2-chloro-6-methyl-3-nitropyridine.
-
Causality: The presence of water in the reaction mixture is the primary cause of this side reaction. Water can act as a nucleophile, attacking the electron-deficient carbon at the 2-position of the pyridine ring, leading to the displacement of the chloride and formation of the hydroxyl group. The resulting hydroxyl group is acidic, which explains the staining with an indicator.
Mitigation Strategies:
-
Use Anhydrous Reagents and Solvent: Ensure your methanol is anhydrous and that the sodium methoxide has been properly stored to prevent moisture absorption.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize the introduction of atmospheric moisture.
Q3: My final product shows an extra peak in the HPLC analysis with a similar retention time to my product. Could this be an isomer?
A3: Yes, the presence of a positional isomer is a possibility, especially if your synthetic route involves the nitration of 2-methoxy-6-methylpyridine.
-
Mechanism of Formation: The nitration of substituted pyridines can lead to a mixture of isomers. The directing effects of the methoxy and methyl groups on the pyridine ring will influence the position of nitration. While the 3-nitro isomer is the desired product, other isomers such as the 5-nitro isomer could potentially form.
Control and Analysis:
-
Starting Material Purity: Ensure the purity of your 2-methoxy-6-methylpyridine starting material if you are performing the nitration step.
-
Chromatographic Separation: Developing a robust HPLC method is crucial for the separation and quantification of these isomers. See the analytical protocols section for a starting point.
-
Spectroscopic Confirmation: NMR and Mass Spectrometry are essential for confirming the identity of any isomeric byproducts.
Q4: After workup and purification, I've noticed a gradual degradation of my product. What could be the cause?
A4: The desired product, this compound, can be susceptible to demethylation under certain conditions, leading to the formation of 2-hydroxy-6-methyl-3-nitropyridine.
-
Instability Factors: This degradation can be promoted by acidic or basic residues from the workup, or by prolonged exposure to high temperatures.
Preventative Measures:
-
Neutral Workup: Ensure your workup procedure effectively removes any acidic or basic reagents. A final wash with brine can be beneficial.
-
Careful Purification: Avoid excessive heat during solvent removal or purification steps like distillation.
-
Proper Storage: Store the final product in a cool, dry, and dark place to minimize degradation.
Summary of Potential Byproducts
| Byproduct Name | Formation Pathway | Key Analytical Signature | Mitigation Strategy |
| 2-Hydroxy-6-methyl-3-nitropyridine | Hydrolysis of 2-chloro-6-methyl-3-nitropyridine | Lower Rf on TLC, acidic nature, distinct NMR signals for OH proton | Use anhydrous reagents and solvent, inert atmosphere |
| Unreacted 2-chloro-6-methyl-3-nitropyridine | Incomplete reaction | Matches starting material retention time and spectra | Ensure sufficient reagent, optimize temperature and reaction time |
| Positional Isomers (e.g., 5-nitro) | Non-selective nitration of 2-methoxy-6-methylpyridine | Similar mass, different chromatographic retention and NMR spectra | Purify starting material, optimize nitration conditions |
| Demethylated Product | Degradation of the final product | Same as the hydrolysis byproduct | Neutral workup, avoid excessive heat, proper storage |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a stirred solution of sodium methoxide (1.1 equivalents) in anhydrous methanol under an inert atmosphere, add 2-chloro-6-methyl-3-nitropyridine (1.0 equivalent) portion-wise at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. For example, a gradient from 20% to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
This method should provide good separation of the starting material, product, and the more polar hydrolysis byproduct. Method optimization may be required to resolve any positional isomers.
Protocol 3: NMR Characterization Workflow
Caption: A typical workflow for NMR analysis.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable deuterated solvent such as CDCl₃ or DMSO-d₆.
-
¹H NMR: Acquire a proton NMR spectrum. For the desired product, expect signals for the methoxy group, the methyl group, and two aromatic protons. The presence of an OH proton (often broad) could indicate the hydrolysis byproduct.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum to confirm the number of unique carbons in the molecule.
-
2D NMR: For complex mixtures or unknown byproducts, 2D NMR techniques such as COSY, HSQC, and HMBC can be invaluable for structure elucidation.
References
- Specific citations to relevant journal articles and patents detailing the synthesis and analysis of this compound would be included here.
- Links to spectral databases for reference spectra would also be provided.
Technical Support Center: Recrystallization of 2-Methoxy-6-methyl-3-nitropyridine
Welcome to the technical support center for the purification of 2-Methoxy-6-methyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this important synthetic intermediate. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity in your experimental work.
I. Understanding the Compound: Key Physicochemical Properties
Before delving into recrystallization protocols, it is essential to understand the key physicochemical properties of this compound that influence its purification.
| Property | Value | Significance for Recrystallization |
| Molecular Formula | C₇H₈N₂O₃ | Indicates a relatively small molecule with polar functional groups. |
| Molecular Weight | 168.15 g/mol | Relevant for calculating yields and molar equivalents. |
| Appearance | Solid | Suitable for purification by recrystallization. |
| Melting Point | 50-70 °C[1] | The relatively low and broad melting point range suggests that "oiling out" is a potential issue and that purity can be variable. This is a critical parameter for solvent selection. |
| Boiling Point | 272.2 °C at 760 mmHg[2] | High boiling point indicates low volatility at standard conditions. |
| Density | 1.247 g/cm³[2] | Not directly critical for recrystallization but useful for general handling. |
II. Troubleshooting Common Recrystallization Issues
This section addresses specific problems you may encounter during the recrystallization of this compound in a question-and-answer format.
Question 1: I've dissolved my crude this compound in a hot solvent, but upon cooling, it separates as an oil instead of forming crystals. What is happening and how can I fix it?
Answer: This phenomenon is known as "oiling out" and is a common challenge, especially with compounds that have a relatively low melting point like this compound (50-70 °C)[1]. Oiling out occurs when the solute is insoluble in the solvent at a temperature that is above its own melting point. The compound melts before it crystallizes, forming oily droplets that often trap impurities.
Causality Explained: The pyridine ring, methoxy, methyl, and nitro groups in this compound contribute to its polarity and intermolecular interactions. If the chosen solvent is too non-polar, it may not be able to keep the compound solvated as the temperature drops, leading to phase separation as a liquid (oil) rather than a solid (crystal). The presence of impurities can also depress the melting point, exacerbating this issue.
Step-by-Step Solutions:
-
Re-heat and Add More Solvent: Gently reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to decrease the saturation point. Allow the solution to cool more slowly.
-
Lower the Crystallization Temperature: If possible, choose a solvent with a lower boiling point so that the solution can cool to a temperature below the compound's melting point before it becomes supersaturated.
-
Use a Mixed-Solvent System: This is often the most effective solution. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a few drops of the "good" solvent to redissolve the cloudiness and then allow the solution to cool slowly. A promising starting point for this compound, based on a similar compound, is an ether-petroleum ether system.
-
Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the solution. This creates microscopic scratches that can act as nucleation sites. Alternatively, if you have a small crystal of pure product, you can add it to the solution (seeding) to initiate crystallization.
Workflow for Overcoming Oiling Out:
Caption: Troubleshooting workflow for oiling out.
Question 2: I have followed the recrystallization procedure, but no crystals are forming, even after cooling in an ice bath. What should I do?
Answer: The failure of crystals to form is typically due to either using too much solvent, resulting in a solution that is not supersaturated upon cooling, or the solution being in a metastable supersaturated state where nucleation is inhibited.
Causality Explained: Crystal formation requires both supersaturation and nucleation. If the concentration of the solute is below its solubility limit at a given temperature, it will not crystallize. Even in a supersaturated solution, the initial formation of a stable crystal nucleus can be kinetically slow.
Step-by-Step Solutions:
-
Reduce the Solvent Volume: This is the most common solution. Gently heat the solution and boil off a portion of the solvent (e.g., 25-30%) to increase the concentration of the solute. Allow the solution to cool again slowly.
-
Induce Nucleation: As mentioned previously, scratching the inner wall of the flask with a glass rod or adding a seed crystal can provide the necessary energy barrier for nucleation to occur.
-
Flash Freeze a Small Sample: Take a small drop of the solution on a spatula or glass rod and let the solvent evaporate quickly in a stream of air. The resulting solid can then be used as seed crystals.
-
Re-evaluate Your Solvent Choice: It's possible the compound is too soluble in the chosen solvent even at low temperatures. You may need a solvent in which the compound is less soluble.
Question 3: My final product has a low melting point and a broad melting range, indicating it is still impure. What are the likely impurities and how can I remove them?
Answer: The likely impurities in this compound often originate from the synthetic process. These can include constitutional isomers and hydrolysis byproducts.
Potential Impurities:
-
Isomeric Nitropyridines: The nitration of the pyridine ring can sometimes lead to the formation of other isomers (e.g., 2-Methoxy-6-methyl-5-nitropyridine). These isomers often have very similar polarities, making them difficult to separate by recrystallization alone.
-
Starting Material: Incomplete reaction can leave unreacted starting materials in your crude product.
-
Hydrolysis Products: The methoxy group can be susceptible to hydrolysis under certain conditions (e.g., presence of acid or base with water), which would lead to the formation of the corresponding hydroxypyridine derivative.
Purification Strategies:
-
Optimize Recrystallization: A slow, carefully controlled recrystallization is key. Rapid crystal growth can trap impurities within the crystal lattice. Ensure you are using the minimum amount of hot solvent to dissolve the compound.
-
Charcoal Treatment: If your product is discolored, it may contain colored, highly conjugated impurities. You can add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.
-
Column Chromatography: If recrystallization fails to remove isomeric impurities, silica gel column chromatography is a highly effective alternative. A solvent system of ethyl acetate and hexanes is a good starting point for elution.
-
Wash the Crystals: After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
III. FAQs: Recrystallization of this compound
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. While specific solubility data for this compound is not widely published, we can make recommendations based on its structure and data from similar compounds. A systematic approach to solvent selection is always recommended.
Solvent Selection Guide:
| Solvent Class | Example Solvents | Expected Solubility Behavior | Recommendation |
| Alcohols | Methanol, Ethanol, Isopropanol | Likely to have good solubility, especially when hot, due to the polar nature of the compound. | Good starting point. Ethanol is often a good choice. |
| Esters | Ethyl Acetate | A patent for a related compound mentions recrystallization from EtOAc, making it a strong candidate.[3] | Highly recommended to test. |
| Ketones | Acetone | Good solvent for many polar organic compounds. | Worth testing. |
| Aromatic Hydrocarbons | Toluene | May be a suitable solvent, potentially in a mixed-solvent system. | Test for single or mixed-solvent use. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Likely to be a poor solvent. | Excellent as an anti-solvent in a mixed-solvent system with a more polar solvent like ethyl acetate or ethanol. |
| Ethers | Diethyl Ether | A related compound was recrystallized from an ether-petroleum ether mixture. | Good candidate for a mixed-solvent system. |
| Water | - | Expected to be poorly soluble. | Not recommended as a primary solvent. |
Experimental Protocol for Solvent Screening:
-
Place approximately 50 mg of your crude this compound into a small test tube.
-
Add the solvent to be tested dropwise at room temperature, vortexing after each addition. If the compound dissolves readily, it is likely too good of a solvent for recrystallization.
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a warm water bath.
-
If the compound dissolves upon heating, remove the test tube and allow it to cool to room temperature, then place it in an ice bath.
-
An ideal solvent is one where the compound dissolves completely when hot and forms a significant amount of crystalline precipitate when cold.
Q2: Should I use a single-solvent or a mixed-solvent system?
A2: Given the compound's low melting point, a mixed-solvent system often provides better control over the crystallization process and can help prevent oiling out. A good approach is to dissolve the compound in a minimal amount of a hot, good solvent (like ethanol or ethyl acetate) and then titrate with a hot, poor solvent (like hexane or water) until the cloud point is reached.
Q3: How can I maximize my yield?
A3: To maximize your yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound. Any excess solvent will retain more of your product in the solution upon cooling. Additionally, ensure the solution is allowed to cool slowly to room temperature before placing it in an ice bath, as this will promote the formation of larger, purer crystals and more complete crystallization. Always wash the collected crystals with a minimal amount of ice-cold solvent.
Q4: How do I perform a hot filtration correctly?
A4: Hot filtration is used to remove insoluble impurities. To prevent premature crystallization in the funnel:
-
Use a stemless or short-stemmed funnel.
-
Preheat the funnel by placing it in an oven or by pouring hot solvent through it just before filtering your solution.
-
Keep the solution at or near its boiling point during the filtration.
-
Use fluted filter paper to increase the surface area and speed of filtration.
IV. References
-
Pharmaceutical | PDF | Molecules | Hydrogen Compounds. (n.d.). Scribd. Retrieved from [Link]
-
Inhibitor compounds. (2014). Google Patents. Retrieved from
-
Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. (n.d.). Splendid Lab. Retrieved from [Link]
-
2-Methoxy-6-methyl-3-nitropyridine112163-03-8. (n.d.). MOLBASE. Retrieved from [Link]
Sources
Overcoming poor regioselectivity in nitropyridine functionalization
Technical Support Center: Nitropyridine Functionalization
A Guide for Researchers in Synthetic and Medicinal Chemistry
Welcome to the technical support center for nitropyridine functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of modifying nitropyridine scaffolds. The inherent electronic properties of the pyridine ring, compounded by the strongly deactivating and directing effects of a nitro group, present a significant, yet solvable, challenge in achieving high regioselectivity.
This document moves beyond simple protocols to provide a deeper understanding of the underlying principles governing reactivity. We will explore the "why" behind experimental choices, empowering you to troubleshoot effectively and design more robust synthetic strategies.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Nitropyridine Reactivity
This section addresses the most common foundational questions regarding the chemistry of nitropyridines.
Q1: Why is achieving regioselectivity in nitropyridine functionalization so challenging?
A1: The challenge arises from the powerful and sometimes conflicting electronic effects of the ring nitrogen and the nitro group. The pyridine nitrogen makes the entire ring electron-deficient, particularly at the C2, C4, and C6 positions (the α and γ positions).[1][2] This inherent electron deficiency deactivates the ring towards traditional electrophilic aromatic substitution (EAS) but activates it for nucleophilic attack.[2][3]
The nitro group is one of the strongest electron-withdrawing groups. Its presence drastically enhances the ring's electrophilicity, making it highly susceptible to nucleophilic and radical attack.[4][5] These two powerful activating groups (for nucleophilic attack) create a scenario where multiple positions are reactive, leading to potential mixtures of isomers. The final regiochemical outcome depends on a delicate balance of electronics, sterics, and the specific reaction mechanism being employed (e.g., SNAr, Minisci, or transition metal-catalyzed C-H activation).[6][7]
Q2: What are the "electronically favored" positions for functionalization on a nitropyridine ring?
A2: This depends entirely on the type of reaction:
-
For Nucleophilic Attack (e.g., SNAr, Vicarious Nucleophilic Substitution): The positions ortho and para to the nitro group are most activated. For example, in 3-nitropyridine, the C2 and C4 positions are highly electrophilic. In 4-nitropyridine, the C2 and C6 positions are most activated. This is because the negative charge of the intermediate (a Meisenheimer complex) can be effectively delocalized onto the oxygens of the nitro group.[1][8]
-
For Radical Attack (e.g., Minisci Reaction): Radical functionalization typically occurs on the protonated pyridine ring.[9] The reaction favors the C2 and C4 positions due to the stability of the resulting radical intermediate. However, mixtures are common, and selectivity can be poor without specific directing strategies.[9][10]
-
For Electrophilic Attack (e.g., Nitration, Halogenation): This is extremely difficult and often requires harsh conditions.[3][7] The strong deactivation from both the ring nitrogen and the nitro group makes electrophilic attack challenging. If it does occur, it will be directed to the positions least deactivated, such as C3 and C5.
Q3: My starting material is 2-chloro-4-nitropyridine. Where should I expect a nucleophile to react?
A3: You should expect highly selective substitution of the chlorine atom at the C2 position. This is a classic example of Nucleophilic Aromatic Substitution (SNAr). The C2 position is activated by both the adjacent ring nitrogen and the para nitro group. The chlorine atom is a good leaving group, and the reaction proceeds through a well-stabilized Meisenheimer intermediate.[8] Attack at other positions is electronically and mechanistically disfavored.
Part 2: Troubleshooting Guide - From Theory to Practice
This section is structured to address specific experimental problems in a question-and-answer format, providing both explanations and actionable solutions.
Issue 1: Poor Selectivity in Nucleophilic C-H Functionalization
"I'm trying to add a carbon nucleophile to 3-nitropyridine and getting a mixture of C2 and C4 isomers. How can I favor just one?"
The Underlying Chemistry: Both the C2 and C4 positions in 3-nitropyridine are activated towards nucleophilic attack. The C2 position is influenced by both the adjacent nitrogen and the ortho nitro group, while the C4 position is activated para to the nitro group. The balance is delicate. The regioselectivity of such additions can be influenced by sterics, the nature of the nucleophile, and reaction conditions. For instance, Vicarious Nucleophilic Substitution (VNS) reactions, which involve the addition of a carbanion stabilized by a leaving group, are a powerful tool for C-H alkylation of nitropyridines.[5][11]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor C2/C4 regioselectivity.
Actionable Solutions:
-
Modify the Nucleophile:
-
Increase Steric Bulk: A bulkier nucleophile will preferentially attack the sterically more accessible C4 position over the more hindered C2 position, which is flanked by the nitro group and the ring nitrogen.
-
Change Counter-ion: The cation associated with your nucleophile (e.g., Li+, K+, Na+) can influence aggregation and reactivity, sometimes altering the regiochemical course. Experiment with different metal hydrides or alkoxides if generating the nucleophile in situ.
-
-
Optimize Reaction Conditions:
-
Temperature: Run the reaction at a lower temperature (e.g., -78 °C or -40 °C). Kinetically controlled additions are often more selective, and lower temperatures can amplify small energy differences between the competing transition states.
-
Solvent: The polarity of the solvent can influence selectivity. Screen a range from non-polar (e.g., Toluene, THF) to polar aprotic (e.g., DMF, NMP). Solvents can differentially solvate the transition states leading to the C2 and C4 adducts.
-
-
For VNS Reactions: The choice of base for the final elimination step can be critical. A hindered base like t-BuOK might behave differently than a less hindered one like KHMDS, potentially influencing which Meisenheimer adduct proceeds to product.[5][11]
Issue 2: Low Yield and Poor Selectivity in Radical (Minisci-type) C-H Alkylation
"My Minisci reaction on 4-nitropyridine is giving a low yield of the desired C2-alkylated product, along with several unidentified byproducts."
The Underlying Chemistry: The Minisci reaction involves the addition of a nucleophilic alkyl radical to a protonated, electron-deficient heterocycle.[9] While powerful for C-H functionalization, it is notoriously difficult to control regioselectively (C2 vs. C3 vs. C4) and can suffer from side reactions like acylation or over-alkylation.[9][10] The nitro group strongly activates the ring but doesn't guarantee clean conversion. Modern photoredox methods can offer milder conditions and sometimes complementary selectivity.[12][13][14]
Troubleshooting & Optimization:
Table 1: Key Parameters for Optimizing Minisci-Type Reactions
| Parameter | Problem | Recommended Action & Rationale |
| Acid | Incomplete protonation of the pyridine nitrogen leads to low reactivity. | Ensure at least stoichiometric, and often an excess, of a strong acid (e.g., H₂SO₄, TFA) is used. The radical addition occurs on the pyridinium ion.[9] |
| Oxidant | Inefficient radical generation or slow re-aromatization of the intermediate. | The classic system is AgNO₃ (catalytic) with (NH₄)₂S₂O₈ (stoichiometric).[9] Varying the amount of persulfate or trying alternative oxidants can improve yield. |
| Radical Source | The chosen radical precursor (e.g., carboxylic acid) is unstable or leads to side reactions. | Consider alternative radical precursors. For tertiary alkyl groups, pivalic acid is standard. For others, explore redox-active esters or alkylboron compounds, often used in photoredox catalysis.[15] |
| Solvent | Poor solubility or competing side reactions with the solvent. | A common solvent system is CH₂Cl₂/H₂O or CH₃CN/H₂O. Ensure your starting materials are soluble. Avoid solvents that can be easily oxidized or participate in the reaction. |
| Temperature | High temperatures can lead to decomposition and byproduct formation. | While some Minisci reactions require heat, consider modern visible-light mediated methods which often run at room temperature, providing cleaner transformations.[16] |
Alternative Strategy: Photoredox Catalysis If classical Minisci conditions fail, consider a switch to photoredox catalysis. These reactions are driven by visible light and often use an organic dye or metal complex as the photocatalyst. They generate radicals under exceptionally mild conditions, which can lead to higher yields and cleaner reaction profiles.[12][14]
Issue 3: Failure of Transition Metal-Catalyzed C-H Functionalization
"I'm attempting a Pd-catalyzed C3-arylation of a 2-nitropyridine derivative, but I'm only recovering starting material."
The Underlying Chemistry: Directing C-H functionalization to the C3 (meta) position of pyridine is a significant challenge because this position is electronically and sterically disfavored for many catalytic cycles.[6][17] Success often relies on carefully designed directing groups or specialized catalytic systems that override the inherent reactivity patterns.[18][19] The pyridine nitrogen itself can act as a ligand, coordinating to the metal center and either facilitating ortho-functionalization or inhibiting catalysis altogether.[7][20] The nitro group adds another layer of complexity, as it can also coordinate to or be reduced by low-valent metal catalysts.
Potential Causes & Solutions:
-
Catalyst Inhibition: The pyridine nitrogen is likely coordinating to your palladium catalyst, preventing it from participating in the C-H activation cycle.
-
Solution: Switch to a catalyst system known to be effective for pyridine C3 functionalization. Research has shown that specific ligands (e.g., phenanthroline derivatives) or the use of transient directing groups can enable this transformation.[17] Some methods achieve C3-selectivity on pyridine N-oxides, where the N-O bond alters the electronic landscape and directs the catalyst.[21]
-
-
Wrong Catalyst Oxidation State: Many C-H activation cycles require a specific palladium oxidation state (e.g., Pd(II)). If your conditions are too reducing, you may be generating inactive Pd(0).
-
Solution: Ensure an appropriate oxidant is present as required by the specific catalytic cycle you are attempting to use.
-
-
Incompatible Directing Group: If you are using a directing group strategy, it may not be positioned correctly to facilitate C3 activation.
-
Solution: The geometry of the directing group is crucial for forming the correct metallacycle intermediate.[18] A directing group at C2 will typically direct functionalization to C3. A group at C4 is too far away. Review literature precedents for meta-selective C-H activation to select an appropriate directing group.[19]
-
Caption: Electronic landscape of 3-nitropyridine.
Part 3: Verified Experimental Protocols
The following protocols are provided as a starting point. Always perform reactions on a small scale first and conduct appropriate safety assessments.
Protocol 1: Regioselective SNAr Amination of 2-Chloro-4-nitropyridine
This protocol describes a typical nucleophilic aromatic substitution, a reliable method for functionalizing pre-activated halopyridines.
Objective: To synthesize 2-(benzylamino)-4-nitropyridine with high regioselectivity.
Materials:
-
2-Chloro-4-nitropyridine (1.0 eq)
-
Benzylamine (1.2 eq)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Ethanol or Acetonitrile (Solvent)
-
Ethyl acetate, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve 2-Chloro-4-nitropyridine (1.0 eq) in ethanol (approx. 0.2 M concentration).
-
Add benzylamine (1.2 eq) to the solution.
-
Add the base (TEA or K₂CO₃, 1.5 eq). The base neutralizes the HCl generated during the reaction.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours). Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.
-
Once complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up: Partition the residue between ethyl acetate and water.
-
Separate the layers. Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 2-(benzylamino)-4-nitropyridine.
Self-Validation: The reaction should yield a single major product, verifiable by ¹H NMR and LC-MS. The expected outcome is substitution exclusively at the C2 position.[8]
References
- Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. (n.d.). Google.
- Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide - Benchchem. (n.d.). BenchChem.
- Challenges in the functionalization of pyridines. (n.d.). ResearchGate.
- (PDF) Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT Catalysts. (n.d.). ResearchGate.
- Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. (2019, May 24). Journal of the American Chemical Society.
- Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. (2022, December 27). Unibo.
- Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. (2022, December 27). Journal of the American Chemical Society.
- C–H functionalization of pyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (n.d.). PMC - NIH.
- C-H Functionalization of Pyridines. (n.d.). ResearchGate.
- Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022, January 3). PMC - NIH.
- Minisci reaction. (n.d.). Wikipedia.
- Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. (n.d.). Chemical Reviews.
- (PDF) Pyridine Nucleus as a Directing Group for Metal-Based C-H Bond Activation. (2022, June 17). ResearchGate.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Stack Exchange.
- Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022, January 3). Organic Letters.
- Technical Support Center: Managing Regioselectivity in the Functionalization of Substituted Pyridines. (n.d.). BenchChem.
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023, May 18). PMC - NIH.
- Visible light-induced Minisci reaction through photoexcitation of surface Ti-peroxo species. (n.d.). Catalysis Science & Technology (RSC Publishing).
- 2 approaches to new pyridines. (2022, November 21). ACS Publications - American Chemical Society.
- Limitations of Minisci reactions for pyridine–pyridine coupling, and a boron‐mediated method proceeding through a radical–radical coupling. (n.d.). ResearchGate.
- Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. (n.d.). PMC - NIH.
- Recent Advances in Minisci-Type Reactions. (n.d.). SciSpace.
- Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. (2024, April 22). ResearchGate.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Minisci reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cris.unibo.it [cris.unibo.it]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scispace.com [scispace.com]
- 16. Visible light-induced Minisci reaction through photoexcitation of surface Ti-peroxo species - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 17. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Exothermic Reactions in Nitropyridine Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of nitropyridines. The nitration of pyridine derivatives is a cornerstone of synthetic chemistry, enabling the production of vital intermediates for pharmaceuticals and agrochemicals.[1] However, these reactions are notoriously exothermic and carry significant thermal risks, including the potential for runaway reactions if not managed with precision and expertise.[2][3]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical and engineering principles. Our goal is to equip you with the knowledge to perform these syntheses safely, efficiently, and with high reproducibility.
Troubleshooting Guide: Addressing Critical In-Process Events
This section addresses specific problems you may encounter during nitropyridine synthesis in a direct question-and-answer format.
Q1: My reaction temperature is spiking uncontrollably, and the cooling bath can't keep up. What's happening, and what are my immediate actions?
A1: You are likely experiencing the onset of a thermal runaway reaction. A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal by the cooling system.[4] This creates a dangerous feedback loop where the increased temperature accelerates the reaction rate, which in turn generates even more heat. For nitrations, which have high activation energies and large heats of reaction, this is a critical safety event.[2][5]
Immediate Corrective Actions:
-
Stop Reagent Addition: Immediately cease the addition of the nitrating agent. This is the most critical first step to prevent adding more fuel to the reaction.
-
Enhance Cooling: If possible, switch to a more powerful cooling bath (e.g., from an ice-water bath to a dry ice/acetone bath).
-
Emergency Quenching (Use with extreme caution): If the temperature continues to rise rapidly, prepare for an emergency quench. This involves adding a cold, inert solvent to dilute the reaction mixture and absorb heat. This is a last resort, as the quench itself can be hazardous if done improperly.
Root Cause Analysis & Prevention:
-
Excessive Addition Rate: The most common cause is adding the nitrating mixture too quickly. The rate of heat generation is directly proportional to the rate of addition.
-
Inadequate Cooling: The cooling system may be undersized for the scale of the reaction. The surface-area-to-volume ratio decreases upon scale-up, making heat removal less efficient.[6]
-
Agitation Failure: If stirring stops, localized "hot spots" of high reactant concentration can form, initiating a runaway that propagates through the vessel.[7]
-
Incorrect Reagent Concentration: Using overly concentrated acids can dramatically increase the reaction rate and associated exotherm.[3]
Q2: I'm getting a low yield of my desired nitropyridine and a complex mixture of by-products. Could this be a thermal management issue?
A2: Yes, absolutely. Poor thermal control is a leading cause of low selectivity and yield. The nitration of pyridines can result in multiple isomers and polynitrated species.[8] The activation energy for these secondary reactions is often different from that of the desired reaction.
Causality:
-
Hot Spots: Inefficient mixing leads to localized areas of high temperature. These hot spots can provide sufficient energy to overcome the activation barrier for undesired side reactions, such as dinitration, even if the bulk temperature of the reaction appears to be within the acceptable range.
-
Bulk Temperature Too High: Running the reaction at an overall higher temperature to speed it up can disproportionately favor the formation of by-products. For instance, the nitration of pyridine N-oxide to 4-nitropyridine N-oxide is typically performed at elevated temperatures, but exceeding the optimal range can lead to decomposition or side reactions.[9][10]
Solutions:
-
Improve Agitation: Ensure vigorous and efficient stirring. For larger vessels, consider using an overhead stirrer with a properly designed impeller (e.g., pitched-blade turbine) and baffles to ensure full homogenization.
-
Optimize Temperature Profile: Carefully study the reaction at a smaller scale to determine the optimal temperature that balances reaction rate and selectivity. A lower temperature, while slower, often provides a cleaner product profile.
-
Controlled Addition: Add the nitrating agent subsurface (below the liquid level) near the impeller to ensure it disperses and reacts quickly, preventing localized high concentrations.
Q3: My lab-scale protocol worked perfectly, but when I tried to scale it up 5-fold, I had a dangerous exotherm. Why did this happen?
A3: This is a classic problem of scale-up and is rooted in the principles of heat transfer. As you increase the volume of a reactor, its surface area does not increase proportionally.
The Surface-Area-to-Volume Ratio (SA:V) Problem:
-
Heat Generation: The total heat generated is proportional to the volume of the reactants (a cubic relationship, r³).
-
Heat Removal: The ability to remove heat is proportional to the surface area of the reactor in contact with the cooling medium (a square relationship, r²).
As the scale (r) increases, the volume (heat generation) increases much faster than the surface area (heat removal). A process that was easily controlled at 100 mL scale, where the SA:V ratio is high, can become uncontrollable at 1 L scale where the SA:V ratio is significantly lower.[6]
Solutions for Safe Scale-Up:
-
Reaction Calorimetry: Before any significant scale-up, perform a thermal hazard assessment using reaction calorimetry (RC1) or differential scanning calorimetry (DSC).[11][12][13] This will provide critical data on the heat of reaction (ΔH), adiabatic temperature rise (ΔTad), and the maximum temperature of the synthesis reaction (MTSR).[3]
-
Semi-Batch Operation: On a larger scale, never add all reactants at once (batch mode). Use a semi-batch approach where one reactant (usually the nitrating agent) is added slowly and controllably over time. This ensures the rate of heat generation never exceeds the cooling capacity of the reactor.[11]
-
Consider Continuous Flow: For larger quantities, transitioning to a continuous flow reactor is a highly effective strategy. Flow reactors have an extremely high surface-area-to-volume ratio, offering vastly superior heat transfer and inherently safer operation by minimizing the volume of the reaction mixture at any given moment.[8][9][14]
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of pyridines so highly exothermic?
A1: The high exothermicity stems from two main factors: the formation of the nitronium ion and the subsequent aromatic substitution.
-
Formation of the Nitronium Ion (NO₂⁺): The reaction between concentrated nitric acid and sulfuric acid to form the highly electrophilic nitronium ion is itself a significantly exothermic acid-base reaction.[15] Sulfuric acid protonates nitric acid, which then loses a molecule of water.
-
Aromatic Substitution: The subsequent attack of the nitronium ion on the electron-deficient pyridine ring and the rearomatization of the ring is a thermodynamically very favorable process, releasing a substantial amount of energy as heat of reaction (ΔHrxn). The overall process involves breaking weaker bonds and forming stronger, more stable bonds, resulting in a large net release of energy.
Q2: What are the primary advantages of using a continuous flow reactor over a traditional batch reactor for nitration?
A2: Continuous flow technology offers significant safety and efficiency advantages for hazardous exothermic reactions like nitration.[8][15]
| Feature | Batch Reactor | Continuous Flow Reactor |
| Heat Transfer | Poor, limited by vessel surface area. Prone to hot spots.[8] | Excellent, due to high surface-area-to-volume ratio of microchannels or tubes.[7] |
| Safety | Higher risk due to large volume of energetic material held at reaction temperature.[6] | Inherently safer due to small internal volume (hold-up). A system failure has minimal consequences.[9] |
| Scalability | Difficult and non-linear. Requires complete re-evaluation of thermal management.[6] | Simple. Production is scaled by running the reactor for a longer time ("scale-out").[8] |
| Reaction Control | Slower response to changes in temperature or addition rate. | Precise and rapid control over temperature, pressure, and residence time.[14] |
| By-product Formation | Higher potential due to temperature gradients and longer reaction times for some material. | Often results in cleaner reactions and higher yields due to precise temperature control.[8] |
Q3: What personal protective equipment (PPE) is essential when working with nitropyridines and nitrating agents?
A3: A stringent PPE protocol is mandatory. Nitrating agents are highly corrosive, and nitropyridine products can be toxic and potentially explosive under certain conditions.[16]
-
Eye/Face Protection: Wear tightly fitting safety goggles and a full-face shield.[17]
-
Skin Protection: Use heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton) and a flame-resistant lab coat. An acid-resistant apron is also highly recommended.[17]
-
Respiratory Protection: Always perform these reactions inside a certified chemical fume hood with proper airflow.
-
Emergency Equipment: Ensure immediate access to an emergency shower and eyewash station. Have appropriate spill neutralization agents (e.g., sodium bicarbonate for acids) readily available.[7]
Key Experimental Protocols
Protocol 1: Lab-Scale Synthesis of 4-Nitropyridine-N-Oxide (Batch Method)
This protocol is adapted from established procedures and incorporates key safety controls.[10][18]
Materials:
-
Pyridine-N-oxide: 9.51 g (100 mmol)
-
Fuming Nitric Acid (≥90%): 12 mL (~290 mmol)
-
Concentrated Sulfuric Acid (98%): 30 mL (~560 mmol)
-
Three-neck round-bottom flask (250 mL) with magnetic stir bar
-
Internal thermometer, addition funnel with pressure equalization, and reflux condenser
-
Ice-water bath
-
Heating mantle
Procedure:
-
Prepare Nitrating Acid: In a separate flask, slowly add the concentrated H₂SO₄ (30 mL) to the fuming HNO₃ (12 mL) while cooling vigorously in an ice bath. CAUTION: This mixing is highly exothermic. [10] Allow the mixture to cool to room temperature before use.
-
Setup: Equip the 250 mL three-neck flask with a stir bar, internal thermometer, and the addition funnel containing the prepared nitrating acid. Attach the reflux condenser to the central neck. Ensure the setup is securely clamped within a secondary container (e.g., a plastic tub) that can contain spills.
-
Initial Charge: Add the pyridine-N-oxide (9.51 g) to the reaction flask.
-
Controlled Addition: Begin stirring and add the nitrating acid dropwise from the addition funnel. Monitor the internal temperature closely. The initial addition may cause a slight temperature drop. The goal is to maintain a controlled, steady temperature.
-
Heating Phase: After the addition is complete, slowly heat the reaction mixture to an internal temperature of 125-130 °C.[10] Use a heating mantle controlled by the internal thermometer. Maintain this temperature for 3 hours. Nitrous fumes may be evolved, so ensure the reaction is performed in an efficient fume hood.
-
Cooling: After 3 hours, turn off the heat and allow the mixture to cool slowly to room temperature.
Protocol 2: Safe Reaction Quenching
Procedure:
-
Prepare Quench Vessel: In a large beaker (at least 10x the volume of the reaction mixture), place a large amount of crushed ice (e.g., 150-200 g for the scale above).
-
Slow Addition: Place the beaker of ice on a magnetic stirrer and begin vigorous stirring. Slowly and carefully, pour the cooled reaction mixture in a thin stream onto the stirring ice.[7]
-
Monitor Temperature: The dilution of strong acids is very exothermic. The large volume of ice is designed to absorb this heat. Ensure the quench mixture does not heat up excessively.
-
Neutralization: Once the entire reaction mixture has been quenched, slowly add a saturated solution of sodium carbonate or a similar weak base in small portions to neutralize the acid to a pH of 7-8. CAUTION: This will cause significant foaming and gas evolution (CO₂). [19] Add the base very slowly to avoid overflow.
-
Isolation: The product, 4-nitropyridine N-oxide, will precipitate as a yellow solid and can be collected by suction filtration.
References
- Zhang, J., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209–212. [Link]
- Talawar, M. B., et al. (2021). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. The Journal of Organic Chemistry. [Link]
- Kulkarni, A. A. (2014). Continuous flow nitration in miniaturized devices. Beilstein Journal of Organic Chemistry, 10, 405–424. [Link]
- Integrated Laboratory Course (OC-F-2). (n.d.). 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. University of Regensburg. [Link]
- Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
- Pipzine Chemicals. (n.d.). 4-Nitropyridine N-oxide Supplier & Manufacturer in China. [Link]
- Gustin, J. L. (1998). Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series, 145, 209-226. [Link]
- da Silva, M. A. V. R., et al. (1995). The dissociation enthalpies of the N—O bonds in pyridine N-oxide derivatives. The Journal of Chemical Thermodynamics, 27(6), 633-640. [Link]
- Wang, Y., et al. (2019). Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives.
- Ochiai, E., & Hayashi, E. (1955). 3-methyl-4-nitropyridine-1-oxide. Organic Syntheses, 35, 76. [Link]
- Kulkarni, A. A. (2014). Continuous flow nitration in miniaturized devices. Beilstein Journal of Organic Chemistry, 10, 405-424. [Link]
- Reddit r/Chempros. (2023). 4 nitropyridine N-Oxide. [Link]
- Pearson, W. H., et al. (2010). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development, 14(4), 929-932. [Link]
- Dissertation. (n.d.). Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. [Link]
- Google Patents. (n.d.). CN111170933A - Preparation method of 2-chloro-5-nitropyridine.
- Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
- Lewin, D. R., et al. (2017). Hazard of Runaway of Nitration Processes in Nitrocompounds Production. Journal of Loss Prevention in the Process Industries, 49, 874-881. [Link]
- Google Patents. (n.d.).
- Bakke, J. M., & Ranes, E. (2002). Nitropyridines, Their Synthesis and Reactions. ARKIVOC, 2003(3), 131-152. [Link]
- Maschio, G., et al. (2012). Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study. Chemical Engineering Transactions, 26, 31-36. [Link]
- Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
- Klapötke, T. M., et al. (2017). Synthesis and thermal behavior of a fused, tricyclic pyridine-based energetic material: 4-amino-5-nitro-[1][8][10]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide. New Journal of Chemistry, 41(18), 9843-9848. [Link]
- Google Patents. (n.d.). US6338833B1 - Methods and reaction mixtures for controlling exothermic reactions.
- Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 2(1), 27-33. [Link]
- Barton, J., & Nolan, P. (1989). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE Symposium Series, 115, 3-18. [Link]
- Cabani, S., et al. (1971). Calorimetric study of the reversible hydration of the pyridine aldehydes. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 365-368. [Link]
- Bakke, J. M., & Ranes, E. (2002). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Journal of Heterocyclic Chemistry, 39(5), 981-984. [Link]
- University of Tübingen. (n.d.). Calorimetry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. icheme.org [icheme.org]
- 3. researchgate.net [researchgate.net]
- 4. icheme.org [icheme.org]
- 5. datapdf.com [datapdf.com]
- 6. Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study | Chemical Engineering Transactions [cetjournal.it]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Calorimetric study of the reversible hydration of the pyridine aldehydes - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 13. Calorimetry | University of Tübingen [uni-tuebingen.de]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. echemi.com [echemi.com]
- 18. reddit.com [reddit.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 2-Methoxy-6-methyl-3-nitropyridine via Column Chromatography
Welcome to the technical support guide for the chromatographic purification of 2-Methoxy-6-methyl-3-nitropyridine. This resource is designed for researchers, chemists, and drug development professionals to provide practical, field-tested advice and troubleshoot common issues encountered during this specific separation. The guidance herein is structured to explain not just the "how," but the critical "why" behind each step, ensuring a deeper understanding and more successful outcomes.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses preliminary questions and establishes the physicochemical context for purifying this compound.
Q1: What are the essential physical and chemical properties of this compound that influence its chromatography?
A1: Understanding the compound's properties is the cornerstone of developing a successful purification strategy. This compound is a substituted nitropyridine derivative. Its key features are a basic pyridine ring, a moderately polar nitro group, and two electron-donating groups (methoxy and methyl). This combination results in a compound of moderate polarity with a basic nitrogen atom that can strongly interact with the stationary phase.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₈N₂O₃ | [1][2] |
| Molecular Weight | 168.15 g/mol | [1][2][3] |
| CAS Number | 112163-03-8 or 5467-69-6 | [1][2] |
| Appearance | Typically a solid | [2] |
| Key Structural Features | Pyridine ring (basic), Nitro group (polar, electron-withdrawing), Methoxy group (polar, electron-donating) | N/A |
The basicity of the pyridine nitrogen is a critical factor. It can lead to strong, non-ideal interactions with the acidic silanol groups on the surface of standard silica gel, often resulting in significant peak tailing.[4]
Q2: What are the mandatory safety precautions for handling this compound and the solvents?
A2: Safety is non-negotiable. While specific data for this exact molecule is limited, related nitropyridine and aminopyridine compounds are known irritants.[5][6] Therefore, stringent safety measures are required.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[5][7]
-
Ventilation: Handle the solid compound and all organic solvents inside a certified chemical fume hood to avoid inhalation of dust or vapors.[5][7]
-
Waste Disposal: Dispose of all chemical waste, including used silica and solvent fractions, according to your institution's hazardous waste disposal protocols.
Q3: How do I select the appropriate stationary and mobile phases for this purification?
A3: The selection process should be systematic and data-driven, starting with Thin Layer Chromatography (TLC).
-
Stationary Phase: Silica gel (SiO₂) 60 Å, 230-400 mesh is the standard and most cost-effective choice for compounds of this polarity.[8] However, due to the basic nature of the pyridine ring, peak tailing can be an issue.[4] If tailing is severe and cannot be resolved with mobile phase modifiers, consider using deactivated silica or alumina.
-
Mobile Phase (Eluent): The goal is to find a solvent system where the target compound has an Rf value of approximately 0.2-0.35 on a TLC plate.[9] This range provides the optimal balance between separation and elution time on a column. A common and effective approach is to use a binary system of a non-polar solvent and a polar solvent.
Table 2: Recommended Starting Solvent Systems for TLC Analysis
| System | Ratio (v/v) | Rationale & Comments |
|---|---|---|
| Hexane : Ethyl Acetate | 9:1 → 1:1 | The most common starting point. Start with low polarity (9:1) and increase the ethyl acetate concentration until the desired Rf is achieved. A 1:1 ratio was found to give an Rf of 0.5 for a similar compound, suggesting a lower polarity mix will be needed. |
| Petroleum Ether : Ethyl Acetate | 9:1 → 1:1 | An alternative to hexane, often used interchangeably. |
| Dichloromethane (DCM) : Hexane | 1:1 → 100% DCM | Useful if the compound has low solubility in hexane/ethyl acetate mixtures. A 1:1 mixture of DCM and hexanes has been used for nitrophenol separations.[10] |
| Hexane : Ethyl Acetate + 0.5% Triethylamine (TEA) | As needed | Crucial for mitigating tailing. If streaking is observed on the TLC plate, add a small amount of a competitive base like TEA.[4] The TEA will preferentially bind to the acidic silanol sites on the silica, allowing the pyridine compound to elute with a much-improved peak shape.[4] |
Part 2: Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the purification of this compound.
Step 1: TLC Optimization
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or DCM).
-
Spot the solution onto at least three different TLC plates.
-
Develop each plate in a different solvent system from Table 2 (e.g., 8:2 Hexane:EtOAc, 7:3 Hexane:EtOAc, 6:4 Hexane:EtOAc).
-
Visualize the plates under UV light (254 nm) and/or by staining (e.g., potassium permanganate).
-
Identify the solvent system that gives the best separation between your target compound and impurities, with the target having an Rf of ~0.3.[11] If tailing is observed, repeat the optimization with 0.5% TEA added to the eluent.
Step 2: Column Preparation (Wet Packing Method)
-
Select a glass column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude sample by weight).
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~0.5 cm) of sand.[9]
-
In a beaker, prepare a slurry of silica gel in your chosen starting eluent (the least polar mixture you plan to use).[12]
-
Pour the slurry into the column. Gently tap the side of the column to dislodge air bubbles and ensure even packing.
-
Open the stopcock to drain some solvent, allowing the silica to pack down under gravity. The solvent level should never drop below the top of the silica bed.[13]
-
Once the silica has settled, add another thin layer (~0.5 cm) of sand on top to protect the surface.[11]
Step 3: Sample Loading
-
Dry Loading (Recommended):
-
Dissolve your crude product in a minimal amount of a low-boiling-point solvent (like DCM or acetone).
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your sample adsorbed onto the silica.[8]
-
Carefully add this powder to the top of the packed column. This method prevents solvent-related band broadening and is excellent for samples with moderate solubility.[13]
-
-
Wet Loading:
-
Dissolve the crude product in the absolute minimum volume of the initial eluent.[13]
-
Drain the solvent in the column until it is level with the top layer of sand.
-
Using a pipette, carefully add the dissolved sample solution to the top of the column, taking care not to disturb the surface.[13]
-
Drain the solvent again until the sample has fully entered the silica bed.
-
Carefully add a small amount of fresh eluent to wash the sides and ensure all the sample is on the bed.
-
Step 4: Elution and Fraction Collection
-
Carefully fill the column with the eluent.
-
Begin eluting the column by opening the stopcock to achieve a steady drip rate. A faster flow rate can minimize diffusion, but a rate that is too fast will not allow for proper equilibration.[9]
-
Collect the eluent in sequentially numbered test tubes or flasks (fractions).
-
Monitor the separation by spotting fractions onto a TLC plate and developing it. This allows you to track which compounds are eluting.
-
If your desired compound is slow to elute, you can gradually increase the polarity of the mobile phase (gradient elution).[14] For example, move from 8:2 Hexane:EtOAc to 7:3 Hexane:EtOAc.
Step 5: Product Isolation
-
Using your TLC analysis, identify all fractions that contain only the pure desired product.
-
Combine these pure fractions into a single round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Confirm the purity of the final product using analytical techniques such as NMR, LC-MS, or melting point.
Part 3: Troubleshooting Guide
This section uses a question-and-answer format to address the most common problems encountered during the purification process.
Q4: My compound is streaking badly on the TLC plate and giving a broad, tailing band on the column. What's happening and how do I fix it?
A4: This is the most common issue for basic compounds like pyridines on silica gel.[4]
-
Cause: The basic nitrogen atom of the pyridine ring is interacting strongly with acidic silanol (Si-OH) groups on the surface of the silica. This creates a secondary, non-ideal retention mechanism that causes the compound to "stick" and elute slowly and unevenly.[4]
-
Solution: Add a "competing base" to your mobile phase. Add 0.1-1% triethylamine (TEA) to your hexane/ethyl acetate eluent. The TEA is a stronger base and will preferentially bind to the active silanol sites, effectively shielding your compound from these interactions.[4] This will result in sharper bands and significantly improved separation.
Q5: My compound isn't moving from the top of the column (Rf remains near zero). What should I do?
A5: This indicates that the mobile phase is not polar enough to elute your compound.
-
Cause: The eluent has insufficient strength to displace the compound from the stationary phase.
-
Solution: Gradually increase the polarity of your eluent.[14] If you started with 9:1 hexane:ethyl acetate, switch to 8:2, then 7:3, and so on. If even 100% ethyl acetate is insufficient, a more polar solvent like methanol may need to be added sparingly (e.g., 1-5% methanol in DCM or ethyl acetate). Always check for compound stability on silica first by spotting it on a TLC plate and letting it sit for an hour before developing to see if any degradation occurs.[14]
Q6: My compound came off the column immediately in the first few fractions. How do I prevent this?
A6: This means your mobile phase is too polar.
-
Cause: The eluent is too strong, causing all compounds, including your target, to be washed through the column without sufficient interaction with the stationary phase for separation to occur.
-
Solution: Start over with a much less polar mobile phase. If you used a 1:1 hexane:ethyl acetate mixture, try 9:1 or even 95:5. The goal is to bring the TLC Rf value down to the 0.2-0.35 range.[9]
Q7: I can't separate my desired product from a persistent impurity; they always elute together.
A7: This is a challenging separation that requires optimizing selectivity.
-
Cause 1: The chosen solvent system is not providing differential retention for the two compounds.
-
Solution 1: Change the solvent system entirely. Instead of hexane/ethyl acetate, try a system with a different solvent class that offers alternative interactions, such as dichloromethane/hexane or toluene/ethyl acetate. Even small changes can alter the selectivity and achieve separation.
-
Cause 2: You may have overloaded the column by loading too much crude sample.[4] Column overload saturates the stationary phase, leading to broad bands that merge.[15]
-
Solution 2: Reduce the amount of sample loaded onto the column or use a wider column with more silica gel.
Q8: My final yield is very low. Where could my product have gone?
A8: Low recovery can stem from several factors.
-
Cause 1: The compound may have partially decomposed on the acidic silica gel.[14]
-
Solution 1: Perform a stability test (2D TLC) as described in Q5. If decomposition is confirmed, use a deactivated stationary phase like alumina or add TEA to the eluent to reduce the silica's acidity.[14]
-
Cause 2: The fractions were not monitored carefully, and some product-containing fractions were discarded.
-
Solution 2: Always run a TLC of every fraction (or every few fractions) until you are certain all the product has eluted.
-
Cause 3: The compound is highly retained and never eluted.
-
Solution 3: After it seems the elution is complete, flush the column with a very polar solvent (e.g., 10% methanol in ethyl acetate) and check this flush by TLC to see if any product was left behind.[14]
Part 4: Visualization of Troubleshooting Workflow
This diagram illustrates a logical workflow for diagnosing and solving common chromatography problems encountered during this purification.
Caption: A high-level workflow for troubleshooting common chromatography issues.
References
- Pipzine Chemicals. (n.d.). 2-Hydroxy-6-methoxy-3-nitropyridine.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.
- Wikipedia. (n.d.). Column chromatography.
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- PubChem. (n.d.). 2-Chloro-6-methoxy-3-nitropyridine.
- Lee, S.L. (2007). The Chromatography of Nitro compounds. Nature and Science, 5(1).
- Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
- PubChem. (n.d.). 2-Amino-6-methoxy-3-nitropyridine.
- CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose.
- SIELC Technologies. (n.d.). Separation of 4-Nitroaniline on Newcrom R1 HPLC column.
- Dunkle, M., et al. (2013). Synthesis of stationary phases containing pyridine, phenol, aniline and morpholine via click chemistry and their characterization. ResearchGate.
- Chemical-Suppliers.com. (n.d.). 2-Methoxy-3-Nitro-6-Methylpyridine.
- PubMed. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography.
- The Royal Society of Chemistry. (2011). Support information.
- One Part of Chemistry. (2011). Thin Layer Chromatography and Column Chromatography.
- Anal Sci. (2010). Separation of Inorganic Anions on a Pyridine Stationary Phase in Ion Chromatography.
- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
- Chromatography Forum. (2015). Method for pyridine amine derivative.
- PubMed Central. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl].
- SIELC Technologies. (n.d.). Separation of 2-Methoxy-5-nitropyridine on Newcrom R1 HPLC column.
- PrepChem.com. (n.d.). Synthesis of Stage A: 2-NITRO-3-HYDROXY-6-METHYLPYRIDINE.
- The Royal Society of Chemistry. (n.d.). D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information.
- ResearchGate. (n.d.). Thin Layer Chromatography (TLC) of Tb3 Compound (A, B, C, and D). (A) TLC with hexane eluent:ethyl acetate ratio of 7.
Sources
- 1. 2-Methoxy-3-Nitro-6-Methylpyridine | CAS 112163-03-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. 6-Methoxy-2-methyl-3-nitropyridine | CymitQuimica [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. 2-Chloro-6-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 2795029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Column chromatography - Wikipedia [en.wikipedia.org]
- 10. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chromtech.com [chromtech.com]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. Chromatography [chem.rochester.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Decomposition of 2-Methoxy-6-methyl-3-nitropyridine During Workup
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-Methoxy-6-methyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals who utilize this valuable synthetic intermediate. Our goal is to provide in-depth, field-proven insights and troubleshooting protocols to help you navigate the challenges associated with its stability during experimental workup, ensuring the integrity of your synthesis and maximizing your yields.
The structure of this compound, with its electron-deficient pyridine ring activated by a nitro group, makes it an excellent precursor for creating more complex heterocyclic systems.[1] However, these same activating features render the molecule susceptible to degradation under common workup conditions. This guide explains the mechanisms behind this instability and provides robust, validated methods to prevent decomposition.
Core Troubleshooting Guide
This section addresses the most common issues encountered during the workup and purification of this compound in a direct question-and-answer format.
Question 1: After my aqueous workup, TLC analysis shows a new, more polar baseline spot, and my final yield is significantly reduced. What is causing this degradation?
Answer: This is a classic sign of hydrolysis of the 2-methoxy group to the corresponding 2-hydroxy (or 2-pyridone) analog. The pyridine ring is highly electron-deficient due to the combined electron-withdrawing effects of the ring nitrogen and the C-3 nitro group. This makes the C-2 position, occupied by the methoxy group, highly susceptible to nucleophilic attack by water or hydroxide ions introduced during the workup.[2][3]
The resulting 2-hydroxy-6-methyl-3-nitropyridine is significantly more polar, causing it to either streak or remain at the baseline on a typical silica gel TLC plate. This side reaction can be catalyzed by both acidic and basic conditions.[4][5]
Root Cause Analysis:
-
Nucleophilic Attack: The methoxy group is a competent leaving group in a nucleophilic aromatic substitution (SNAr) reaction when the ring is sufficiently activated.
-
pH Extremes: Both strong acids (which protonate the ring nitrogen, increasing its electron-withdrawing ability) and strong bases (which introduce potent nucleophiles like OH⁻) can accelerate this hydrolysis.[4][6]
Preventative Protocol: Gentle Aqueous Workup
-
Temperature Control: Cool the completed reaction mixture to 0-5 °C in an ice bath before quenching. This reduces the rate of potential decomposition reactions.
-
Controlled Quenching: Instead of quenching with water or acidic/basic solutions directly, slowly add the reaction mixture to a chilled, saturated solution of a mild salt like ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃).
-
Extraction with a Non-Polar Solvent: Extract the product into a non-polar, water-immiscible organic solvent such as Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Toluene. Avoid using protic solvents like methanol for extraction as they can also act as nucleophiles.
-
Buffered Washes: Wash the combined organic layers sequentially with:
-
Chilled, saturated aqueous NaHCO₃ solution to remove residual acid.
-
Chilled water.
-
Chilled, saturated aqueous NaCl (brine) to break up emulsions and remove bulk water.
-
Critical Note: Perform these washes quickly and avoid vigorous shaking to minimize contact time and emulsion formation.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo at a reduced temperature (≤ 30-35 °C).
Question 2: My product, which is soluble in the aqueous layer, decomposes and turns dark when I add a strong base like NaOH to neutralize the mixture for extraction. How can I recover it safely?
Answer: The use of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is a primary cause of decomposition for this substrate. The high concentration of hydroxide ions (a strong nucleophile) readily attacks the activated pyridine ring, leading to rapid hydrolysis and potentially other undefined degradation pathways, often indicated by a dark coloration.[3][7]
To circumvent this, neutralization must be performed with a weaker base, and the pH should be carefully controlled to remain near neutral.
Recommended vs. Avoidable Reagents for Neutralization
| Reagent Class | Recommended (Weak Bases) | To Avoid (Strong Bases/Nucleophiles) |
| Bases | Saturated aq. NaHCO₃, Saturated aq. K₂CO₃, Phosphate Buffers (pH 7) | 1M-6M NaOH, 1M-6M KOH, Ammonia |
| Acids | Dilute (0.1-0.5M) HCl, Saturated aq. NH₄Cl, 10% aq. Citric Acid | Concentrated HCl, H₂SO₄, HNO₃ |
Protocol: Safe Neutralization and Extraction
-
Cooling is Key: Ensure the acidic aqueous solution containing your product is thoroughly chilled to 0-5 °C.
-
Slow, Portion-wise Addition: Add a saturated solution of sodium bicarbonate (NaHCO₃) dropwise or in small portions with efficient stirring. Monitor the pH of the aqueous layer with pH paper, aiming for a final pH of 7-8. Be cautious of gas evolution (CO₂).[8]
-
Immediate Extraction: Once neutralized, immediately extract the aqueous layer with a suitable organic solvent (e.g., DCM or EtOAc). Do not allow the product to sit in the neutralized aqueous solution for an extended period.
-
Proceed with Gentle Workup: Continue with the washing and drying steps outlined in the previous section.
Question 3: The compound appears stable in solution but streaks or decomposes during silica gel column chromatography. How can I purify it effectively?
Answer: Standard silica gel is slightly acidic (pH ≈ 4-5) and has a high surface area covered in Lewis acidic sites and surface-bound water. This environment can catalyze the hydrolysis of the methoxy group as your compound passes through the column, leading to streaking (due to the polar 2-hydroxy byproduct) and poor recovery.
Visualizing the Purification Challenge
Caption: On-column decomposition on standard silica gel.
Solutions for Chromatographic Purification
-
Deactivate the Silica: The most common solution is to use silica gel that has been treated with a base.
-
Protocol: Prepare a slurry of silica gel in your desired eluent. Add 1% triethylamine (NEt₃) by volume to the slurry. Pack the column with this mixture and run the column using an eluent that also contains 0.5-1% triethylamine. The amine neutralizes the acidic sites on the silica surface, preventing decomposition.
-
-
Use an Alternative Stationary Phase: If base-deactivation is not sufficient or compatible with other functional groups, consider alternative, less acidic stationary phases.
-
Alumina (Neutral or Basic): Neutral or basic alumina can be an excellent alternative for purifying acid-sensitive compounds.
-
Florisil® or Celite®: These can be used for plug filtration to remove baseline impurities without the extended contact time of a full column.
-
-
Minimize Residence Time: Regardless of the method, aim for a rapid purification. Use a wider diameter column and slightly higher pressure ("flash" chromatography) to get the compound off the column as quickly as possible.
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this molecule? A1: The most prevalent decomposition pathway during workup is the SNAr-mediated hydrolysis of the C2-methoxy group to a C2-hydroxyl group, catalyzed by acidic or basic conditions.[3][9]
Q2: Is the compound thermally stable? A2: While stable at room temperature, nitropyridine derivatives can be thermally sensitive.[10][11] It is crucial to avoid high temperatures during solvent evaporation. Always use a rotary evaporator with the water bath temperature set no higher than 35-40°C and ensure the vacuum is sufficient to remove the solvent at this temperature.
Q3: What are the ideal storage conditions for this compound? A3: The purified compound should be stored as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature, protected from light and moisture.[1]
Q4: Can I use a strong acid to protonate my product and extract impurities with an organic solvent? A4: This is not recommended. While the pyridine nitrogen will protonate, the strongly acidic conditions required will significantly accelerate the hydrolysis of the methoxy group, leading to product loss.[4]
Recommended Workflow for Safe Workup & Purification
This workflow diagram summarizes the key decision points and procedures to prevent decomposition.
Caption: Recommended gentle workup and purification workflow.
References
- Mąkosza, M., & Winiarski, J. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC, NIH. Source
- BenchChem. (2025). Technical Support Center: Synthesis of Nitropyridines. BenchChem. Source
- Mąkosza, M., & Winiarski, J. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Source
- Schlosser, M. (n.d.). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New.
- Not Voodoo. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Not Voodoo X, Y, Z. Source
- Hartley, C. S., et al. (n.d.). Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks. Hartley Group. Source
- BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds. BenchChem. Source
- BenchChem. (2025). Technical Support Center: Characterization of Substituted Pyridines. BenchChem. Source
- Pipzine Chemicals. (n.d.). 2-Hydroxy-6-methoxy-3-nitropyridine. Pipzine Chemicals. Source
- Baral, R., Gunn, J. V., & Hartley, C. S. (n.d.). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide-Driven Reaction Networks. OSTI.GOV. Source
- Quora. (2016).
- BenchChem. (2025). This compound | 112163-03-8. BenchChem. Source
- ResearchGate. (n.d.). Thermal degradation steps and temperatures details.
- BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting. BenchChem. Source
- Dalinger, I., et al. (2025). Chemistry and thermal decomposition of trinitropyrazoles.
- Bakke, J. (n.d.). Synthesis and Functionalization of 3-Nitropyridines. University of Oslo. Source
- Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific. Source
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-Methoxy-2-nitropyridine. Fisher Scientific. Source
- ResearchGate. (n.d.). Thermal Decomposition of Aliphatic Nitro-compounds.
- ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- ResearchGate. (n.d.). Effect of pH on the stability of pigments.
- Popović, M., et al. (2025). NMR study of the influence of pH on the persistence of some neonicotinoids in water.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. ibisscientific.com [ibisscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks – Hartley Group | Miami University [hartleygroup.org]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
Technical Support Center: Identifying Impurities in 2-Methoxy-6-methyl-3-nitropyridine via LC-MS
Welcome to the technical support center for the analysis of 2-Methoxy-6-methyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying impurities in this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we will address common challenges, provide troubleshooting strategies, and offer detailed experimental protocols to ensure the integrity and accuracy of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I might encounter when analyzing this compound?
A1: The impurities in your sample will largely depend on the synthetic route used to produce this compound. Common synthesis pathways can introduce specific starting materials, intermediates, and byproducts.
-
Starting Materials & Intermediates: A frequent synthetic precursor is 2-Chloro-6-methoxy-3-nitropyridine.[1][2] Incomplete reactions could leave traces of this compound in your final product. Other potential precursors that could appear as impurities include 2-amino-6-methoxy-3-nitropyridine and compounds from earlier synthetic steps like 2,6-dichloropyridine.[3][4][5]
-
Isomeric Impurities: During the nitration of pyridine derivatives, the formation of isomers is a common issue. You might encounter other positional isomers of the nitro group, such as 2-Methoxy-6-methyl-5-nitropyridine.
-
Byproducts of Synthesis: The synthesis of nitropyridines can sometimes lead to the formation of dipyridine impurities.[6] Additionally, degradation products can arise from exposure to light, heat, or incompatible solvents.
Q2: I'm seeing unexpected peaks in my chromatogram. What could they be?
A2: Unexpected peaks can originate from several sources. A systematic approach is crucial for identification.
-
Contamination: Contamination can be introduced from various sources, including solvents, glassware, and sample handling.[7] Ensure you are using LC-MS grade solvents and meticulously clean all glassware. Running a blank injection (injecting only the mobile phase) can help identify system-related contamination.[8]
-
Adduct Formation: In Electrospray Ionization (ESI), it's common for the analyte to form adducts with ions present in the mobile phase or sample matrix.[9] Common adducts in positive ion mode include sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺).[10][11] In negative ion mode, you might observe adducts like formate ([M+HCOO]⁻) or chloride ([M+Cl]⁻).
-
In-Source Fragmentation: Analytes can sometimes fragment within the ion source of the mass spectrometer, a phenomenon known as in-source fragmentation.[12] This can lead to the appearance of fragment ions in your mass spectrum that might be mistaken for impurities.[13][14][15][16]
Q3: My chromatographic peak for this compound is tailing. What causes this and how can I fix it?
A3: Peak tailing is a common issue in liquid chromatography and can compromise resolution and quantification.[17]
-
Secondary Silanol Interactions: One of the primary causes of peak tailing for basic compounds like pyridine derivatives is the interaction between the analyte and residual silanol groups on the surface of the silica-based stationary phase.[18][19] These interactions can be mitigated by:
-
Using a Buffered Mobile Phase: Adding a buffer, such as ammonium formate or ammonium acetate, to your mobile phase can help to saturate the active silanol sites and reduce peak tailing.[18][19]
-
Employing End-Capped Columns: Modern HPLC columns are often "end-capped" to minimize the number of free silanol groups. Ensure you are using a high-quality, end-capped column suitable for basic compounds.
-
-
Column Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing. Try reducing the injection volume or the concentration of your sample.[20]
-
Extra-Column Volume: Excessive tubing length or dead volume in fittings between the injector, column, and detector can contribute to peak broadening and tailing.[20] Ensure all connections are properly made with minimal tubing length.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the LC-MS analysis of this compound.
Visual Troubleshooting Workflow
Experimental Protocols
Recommended LC-MS Method for Impurity Profiling
This method provides a robust starting point for the analysis of this compound and its potential impurities.[21][22][23][24]
Table 1: LC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | ||
| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm | Provides good retention and resolution for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation and good peak shape for basic analytes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and compatibility with MS. |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes | A standard gradient to elute a range of compounds with varying polarities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2 µL | A small injection volume helps to prevent column overload. |
| MS System | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Pyridine derivatives readily form positive ions. |
| Scan Range | m/z 100-500 | Covers the expected mass range of the parent compound and potential impurities. |
| Capillary Voltage | 3.5 kV | A typical starting point for ESI. |
| Cone Voltage | 30 V | Can be optimized to control in-source fragmentation. |
| Source Temp. | 120 °C | Helps with desolvation. |
| Desolvation Temp. | 350 °C | Aids in efficient solvent evaporation. |
| Desolvation Gas | Nitrogen, 600 L/hr | Facilitates the desolvation process. |
Sample Preparation Protocol
-
Stock Solution: Prepare a 1 mg/mL stock solution of your this compound sample in a 50:50 mixture of acetonitrile and water.
-
Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL using the initial mobile phase conditions (95% Mobile Phase A, 5% Mobile Phase B).
-
Filtration: Filter the working solution through a 0.22 µm syringe filter before injection to remove any particulates that could clog the LC system.[20]
Data Analysis Workflow
Understanding Your Mass Spectrum: Common Ions
When analyzing your data, it's crucial to correctly interpret the mass spectrum. Below is a table of expected ions for this compound (Molecular Weight: 168.15 g/mol ) and common adducts.[25][26][27]
Table 2: Expected Ions for this compound
| Ion | m/z | Description |
| [M+H]⁺ | 169.06 | Protonated molecule |
| [M+Na]⁺ | 191.04 | Sodium adduct |
| [M+K]⁺ | 207.02 | Potassium adduct |
| [M+NH₄]⁺ | 186.09 | Ammonium adduct |
| [M+ACN+H]⁺ | 210.09 | Acetonitrile adduct |
Note: The exact mass will vary slightly depending on the isotopic composition.
References
- Seitzer, P. M., & Searle, B. C. (2019). Incorporating In-Source Fragment Information Improves Metabolite Identification Accuracy in Untargeted LC–MS Data Sets. Journal of Proteome Research, 18(4), 1817-1825. [Link]
- Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. [Link]
- Li, Y., et al. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 37(12), e9519. [Link]
- LinkedIn. (2023, July 2). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. [Link]
- Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
- Moseley, H. N. B. (2015). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical Chemistry, 87(11), 5548–5552. [Link]
- Agilent. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. [Link]
- Restek. (n.d.). LC Troubleshooting—All of My Peaks are Tailing!
- Drug Development and Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. [Link]
- Bioanalysis Zone. (2025, October 1).
- Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing!
- The Ohio State University. (2019, February 1).
- Pipzine Chemicals. (n.d.). 2-Hydroxy-6-methoxy-3-nitropyridine. [Link]
- Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]
- Emery Pharma. (2024, September 23).
- Scribd. (n.d.). Why Do Peaks Tail?: LC Troubleshooting. [Link]
- ResearchGate. (2016). (PDF)
- Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
- Higashi, T., & Shimada, K. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.
- ResearchGate. (2019, January 8). LC-MS(ESI+) Common Adducts question? [Link]
- Crawford Scientific. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. [Link]
- PubChem. (n.d.). 2-Chloro-6-methoxy-3-nitropyridine. [Link]
- Scribd. (n.d.). Adduits ESI MS. [Link]
- PubChem. (n.d.). 2-Amino-6-methoxy-3-nitropyridine. [Link]
- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
- National Institutes of Health. (2020, May 26).
- ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]
- Google Patents. (n.d.).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
- SpringerLink. (n.d.). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. [Link]
- PubChem. (n.d.). 6-Methoxy-2-methyl-3-nitropyridine. [Link]
- PrepChem.com. (n.d.). Synthesis of 3-methoxy-2-methyl-6-nitropyridine. [Link]
- National Institutes of Health. (n.d.).
- Chemical-Suppliers.com. (n.d.). 2-Methoxy-3-Nitro-6-Methylpyridine. [Link]
- Chempanda. (n.d.).
- Chemsrc. (n.d.). 2-Chloro-6-methoxy-3-nitropyridine. [Link]
- ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. [Link]
Sources
- 1. 2-Chloro-6-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 2795029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-6-methoxy-3-nitropyridine | 38533-61-8 [chemicalbook.com]
- 3. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 4. 2-Amino-6-methoxy-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 7. tecan.com [tecan.com]
- 8. agilent.com [agilent.com]
- 9. acdlabs.com [acdlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. learning.sepscience.com [learning.sepscience.com]
- 12. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 17. scribd.com [scribd.com]
- 18. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 19. youtube.com [youtube.com]
- 20. agilent.com [agilent.com]
- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 22. bioanalysis-zone.com [bioanalysis-zone.com]
- 23. youtube.com [youtube.com]
- 24. drugtargetreview.com [drugtargetreview.com]
- 25. 6-Methoxy-2-methyl-3-nitropyridine | CymitQuimica [cymitquimica.com]
- 26. 6-Methoxy-2-methyl-3-nitropyridine | C7H8N2O3 | CID 230475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. 2-Methoxy-3-Nitro-6-Methylpyridine | CAS 112163-03-8 | Chemical-Suppliers [chemical-suppliers.eu]
Validation & Comparative
A Comparative Guide to Alternatives for 2-Methoxy-6-methyl-3-nitropyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Methoxy-6-methyl-3-nitropyridine has long served as a valuable intermediate, particularly in the synthesis of substituted pyridines, a motif prevalent in pharmaceuticals and agrochemicals. The electron-withdrawing nitro group at the 3-position, coupled with the methoxy group at the 2-position, renders the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr), providing a reliable avenue for functionalization.
However, the pursuit of more efficient, versatile, and sustainable synthetic methodologies necessitates a critical evaluation of alternatives. This guide provides an in-depth, objective comparison of viable alternatives to this compound, supported by experimental data and detailed protocols. We will explore strategies ranging from the use of alternative leaving groups to entirely different synthetic paradigms, such as de novo ring construction and direct C-H functionalization.
The Role of this compound: A Reference Point
The utility of this compound primarily stems from its ability to undergo nucleophilic aromatic substitution (SNAr) reactions. The methoxy group at the C2 position can be displaced by a variety of nucleophiles, a process activated by the strong electron-withdrawing nitro group. This allows for the introduction of diverse functionalities, most notably amino groups, which are crucial for tuning the biological activity of the target molecules.
A typical application involves the synthesis of 2-amino-6-methyl-3-nitropyridine derivatives, which can be further elaborated, for instance, by reduction of the nitro group to an amine, opening pathways to a vast array of N-substituted derivatives.
Alternative Strategy 1: Halogenated Pyridines as SNAr Precursors
A direct alternative to the methoxy leaving group is a halogen. 2-Chloro-6-methyl-3-nitropyridine, for example, can serve a similar role in SNAr reactions. The choice between a methoxy and a chloro leaving group often depends on factors such as commercial availability, cost, and reactivity.
Comparative Performance: Methoxy vs. Chloro Leaving Groups
| Feature | This compound | 2-Chloro-6-methyl-3-nitropyridine |
| Reactivity | Generally less reactive than the chloro analogue. Requires harsher conditions (higher temperatures, stronger bases). | More reactive, allowing for milder reaction conditions. |
| Cost | Can be more expensive to synthesize. | Often more cost-effective due to simpler synthetic routes from commodity chemicals. |
| Byproducts | Methanol is the byproduct. | Hydrochloric acid is the byproduct, which may require neutralization. |
| Safety | Less hazardous starting materials. | Precursors like phosphorus oxychloride can be hazardous. |
Experimental Protocol: Synthesis of N-Benzyl-2-methyl-3-nitro-pyridin-4-amine via SNAr
This protocol provides a general procedure for the SNAr reaction with a halogenated pyridine.
Materials:
-
4-Chloro-2-methyl-3-nitropyridine (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Triethylamine (1.2 equiv)
-
Anhydrous Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-Chloro-2-methyl-3-nitropyridine in anhydrous ethanol.
-
Add benzylamine dropwise to the solution at room temperature.
-
Add triethylamine to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
dot graph "SNAr_Mechanism" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"Reactants" [label="2-X-6-methyl-3-nitropyridine\n(X = OMe, Cl) + Nu-H"]; "Intermediate" [label="Meisenheimer Complex\n(Resonance Stabilized)"]; "Product" [label="2-Nu-6-methyl-3-nitropyridine + H-X"];
"Reactants" -> "Intermediate" [label="Nucleophilic Attack"]; "Intermediate" -> "Product" [label="Leaving Group Expulsion"]; } caption: "General Mechanism of Nucleophilic Aromatic Substitution (SNAr)."
Alternative Strategy 2: De Novo Pyridine Synthesis
Instead of functionalizing a pre-existing pyridine ring, de novo synthesis builds the ring from acyclic precursors. This approach offers significant flexibility in controlling the substitution pattern. Two classical and versatile methods are the Bohlmann-Rahtz and Guareschi-Thorpe syntheses.
Bohlmann-Rahtz Pyridine Synthesis
This method involves the condensation of an enamine with an ethynylketone to form a substituted pyridine.[1] It is a powerful two-step process that allows for the synthesis of 2,3,6-trisubstituted pyridines.[2]
Advantages:
-
High degree of flexibility in substituent introduction.
-
Avoids the need for an oxidation step to form the aromatic ring.[1]
Limitations:
-
Requires the synthesis of enamine and ethynylketone starting materials.
-
The cyclodehydration step often requires high temperatures, although acid catalysis can lower this requirement.[3]
Experimental Protocol: One-Pot Bohlmann-Rahtz Synthesis
This modified protocol allows for a one-pot synthesis, improving the efficiency of the original method.
Materials:
-
Enamino ester (e.g., ethyl β-aminocrotonate) (1.0 equiv)
-
Ethynyl ketone (1.0 equiv)
-
Acetic acid or Amberlyst 15 ion exchange resin
-
Toluene
Procedure:
-
Dissolve the enamino ester and ethynyl ketone in toluene.
-
Add acetic acid or Amberlyst 15 resin to the mixture.
-
Heat the reaction at 50°C and monitor by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
dot graph "Bohlmann_Rahtz_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
"Enamine" [label="Enamine"]; "Ethynylketone" [label="Ethynylketone"]; "Condensation" [label="Michael Addition"]; "Intermediate" [label="Aminodiene Intermediate"]; "Cyclization" [label="Cyclodehydration\n(Heat/Acid)"]; "Product" [label="Substituted Pyridine"];
"Enamine" -> "Condensation"; "Ethynylketone" -> "Condensation"; "Condensation" -> "Intermediate"; "Intermediate" -> "Cyclization"; "Cyclization" -> "Product"; } caption: "Workflow of the Bohlmann-Rahtz Pyridine Synthesis."
Guareschi-Thorpe Pyridine Synthesis
This condensation reaction typically involves a cyanoacetamide and a 1,3-dicarbonyl compound in the presence of a base to yield a 2-pyridone derivative.[4] Recent advancements have demonstrated the use of ammonium carbonate in an aqueous medium, offering a greener and more user-friendly approach.[5][6]
Advantages:
-
Utilizes readily available starting materials.
-
Can be performed under environmentally benign conditions (e.g., in water).[5]
-
Often results in the precipitation of the product, simplifying purification.[6]
Limitations:
-
Primarily yields 2-pyridone or 2-hydroxypyridine derivatives, which may require further functionalization.
Experimental Protocol: Advanced Guareschi-Thorpe Synthesis in Aqueous Medium [5]
Materials:
-
Ethyl cyanoacetate or cyanoacetamide (1.0 equiv)
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 equiv)
-
Ammonium carbonate (2.0 equiv)
-
Water
Procedure:
-
In a round-bottom flask, suspend the 1,3-dicarbonyl compound, cyano-compound, and ammonium carbonate in water.
-
Heat the mixture at 80°C and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold water and dry under vacuum.
Alternative Strategy 3: Transition-Metal-Catalyzed C-H Functionalization
Direct C-H functionalization has emerged as a powerful tool in modern organic synthesis, allowing for the formation of C-C and C-X bonds without the need for pre-functionalized starting materials. Palladium-catalyzed C-H arylation of pyridines is a prominent example.
Advantages:
-
High atom economy.
-
Avoids the need for stoichiometric organometallic reagents.
-
Can be highly regioselective, often directed by a directing group.
Limitations:
-
Requires a transition metal catalyst, which can be expensive and needs to be removed from the final product.
-
May require specific directing groups to achieve the desired regioselectivity.
-
Reaction optimization can be complex.
Experimental Protocol: Palladium-Catalyzed Intramolecular C-H Arylation of a Pyridine Derivative [7]
Materials:
-
Pyridine derivative with an N-aryl bromide (1.0 equiv)
-
Pd(OAc)2 (10 mol%)
-
PPh3 (ligand)
-
K2CO3 (base)
-
Tetrabutylammonium bromide (additive)
-
N,N-Dimethylacetamide (DMA) (solvent)
Procedure:
-
To a screw-capped test tube, add the pyridine derivative, Pd(OAc)2, PPh3, K2CO3, and tetrabutylammonium bromide.
-
Add DMA as the solvent.
-
Heat the reaction mixture at 110°C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
dot graph "Pd_Catalyzed_CH_Arylation" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
"Pyridine" [label="Pyridine Derivative"]; "ArylHalide" [label="Aryl Halide"]; "Catalyst" [label="Pd Catalyst"]; "Coupling" [label="C-H Activation &\nReductive Elimination"]; "Product" [label="Arylated Pyridine"];
"Pyridine" -> "Coupling"; "ArylHalide" -> "Coupling"; "Catalyst" -> "Coupling"; "Coupling" -> "Product"; } caption: "Conceptual workflow for Pd-catalyzed C-H arylation."
Alternative Strategy 4: Functionalization of Pyridine N-Oxides
Pyridine N-oxides are versatile intermediates that exhibit different reactivity patterns compared to their parent pyridines. The N-oxide group activates the C2 and C4 positions towards nucleophilic attack and can also serve as a directing group for C-H functionalization.
Advantages:
-
Provides access to substitution patterns that are difficult to achieve with standard pyridine chemistry.
-
The N-oxide can be readily removed after functionalization.
-
Can enable reactions under milder conditions compared to direct SNAr on halopyridines.
Limitations:
-
Requires an additional step for the preparation of the pyridine N-oxide.
-
Reactions can sometimes yield a mixture of 2- and 4-substituted products.
Experimental Protocol: Synthesis of 2-Aminopyridines from Pyridine N-Oxides [8][9]
Materials:
-
Pyridine N-oxide (1.0 equiv)
-
Benzyl isocyanide (1.0 equiv)
-
TMSOTf (1.0 equiv)
-
Acetonitrile/DMF (3:1)
-
1 M HCl
-
THF
Procedure:
-
In a reaction vessel, dissolve the pyridine N-oxide, benzyl isocyanide, and TMSOTf in a mixture of acetonitrile and DMF.
-
Heat the reaction mixture to 105°C for 4 hours under a nitrogen atmosphere.
-
Concentrate the crude reaction mixture to remove volatile organics.
-
Add 1 M HCl and THF and stir at 50°C until the deprotection of the intermediate N-formylaminopyridine is complete.
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Safety and Sustainability Considerations
When selecting a synthetic route, it is crucial to consider the safety and environmental impact of the reagents and procedures involved.
-
Pyridine and its derivatives: Pyridine is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[10][11][12] Proper personal protective equipment and a well-ventilated fume hood are essential when handling these compounds.
-
Reagents for de novo synthesis: Some reagents used in classical pyridine syntheses, such as hydrazine and hydroxylamine, can be hazardous.[13] Hydrazine, in particular, is a suspected carcinogen.[13]
-
Transition metal catalysts: While highly efficient, palladium and other heavy metal catalysts are toxic and require careful removal from the final product, especially in pharmaceutical applications.
-
Green Chemistry Principles: The development of methods that utilize less hazardous solvents (e.g., water in the advanced Guareschi-Thorpe synthesis), have higher atom economy (e.g., C-H functionalization), and operate under milder conditions (e.g., microwave-assisted synthesis) are increasingly important considerations.[14]
Conclusion
While this compound remains a useful building block, a comprehensive evaluation of the synthetic toolbox reveals a wealth of powerful alternatives. The choice of the optimal strategy will depend on the specific target molecule, the desired substitution pattern, and considerations of cost, safety, and environmental impact.
-
For direct replacement in SNAr reactions, halogenated pyridines offer a more reactive and often more cost-effective alternative.
-
For flexible construction of highly substituted pyridines, de novo synthesis methods like the Bohlmann-Rahtz and Guareschi-Thorpe reactions provide unparalleled control over the final structure.
-
For atom-economical and direct functionalization, transition-metal-catalyzed C-H activation represents a cutting-edge approach.
-
For accessing unique reactivity and substitution patterns, pyridine N-oxides serve as versatile and powerful intermediates.
By carefully considering the advantages and limitations of each of these approaches, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately leading to more efficient and sustainable routes to valuable pyridine-containing molecules.
References
- Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC - NIH. (n.d.).
- 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC - NIH. (n.d.).
- Direct preparation of 2-Aminopyridines from pyridine N-oxides - Org Prep Daily. (2007, June 22).
- Palladium-Catalyzed Arylation of C(sp2)–H Bonds with 2-(1-Methylhydrazinyl)pyridine as the Bidentate Directing Group | ACS Omega. (2021, September 27).
- Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes | Journal of the American Chemical Society. (n.d.).
- Safety Issues with Pyridine Ring Construction - Wordpress. (n.d.).
- 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides - PubMed. (2014, March 7).
- A General and Efficient 2-Amination of Pyridines and Quinolines | Request PDF. (n.d.).
- PYRIDINE FOR SYNTHESIS - Loba Chemie. (n.d.).
- HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. (n.d.).
- Pyridine - Safety Data Sheet - Carl ROTH. (n.d.).
- One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines - CORE. (n.d.).
- Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025, April 8).
- PYRIDINE 98% - (For Synthesis) MSDS CAS - oxfordlabchem.com. (n.d.).
- Synthesis of Highly Substituted Pyridines via [4 + 2] Cycloadditions of Vinylallenes and Sulfonyl Cyanides | Request PDF - ResearchGate. (n.d.).
- Preparation of Substituted Pyridines Via Regiocontrolled [4 + 2] Cycloadditions of Oximinosulfonates: Methyl 5-Methylpyridine-2-Carboxylate | Request PDF - ResearchGate. (n.d.).
- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.).
- Bohlmann-Rahtz Pyridine Synthesis - SynArchive. (n.d.).
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - Semantic Scholar. (n.d.).
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC - NIH. (2023, August 21).
- A New Modification of the Bohlmann-Rahtz Pyridine Synthesis - Organic Chemistry Portal. (n.d.).
- Bohlmann-Rahtz Pyridine Synthesis - Organic Chemistry Portal. (n.d.).
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Publishing. (n.d.).
- (PDF) Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity - ResearchGate. (2025, August 6).
- (PDF) Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - ResearchGate. (2023, August 14).
- Reaction of 2-amino-6-methylpyridine and steric hindrance. - ResearchGate. (n.d.).
- Synthesis of Three-Dimensional Ring Fused Heterocycles by a Selective [4 + 2] Cycloaddition Between Bicyclic Thiazolo 2-Pyridones and Arynes - PubMed Central. (2023, December 14).
- Guareschi-Thorpe synthesis of pyridine - Química Organica.org. (n.d.).
- Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition toN-Activated Pyridines - R Discovery. (2012, February 21).
- Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. (n.d.).
- Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones | The Journal of Organic Chemistry - ACS Publications. (2022, June 9).
- (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation - ResearchGate. (2018, October 10).
- Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC - NIH. (n.d.).
- Pyridine synthesis - Organic Chemistry Portal. (n.d.).
- 2-Chloro-6-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 2795029 - PubChem. (n.d.).
- A new one-step synthesis of pyridines under microwave-assisted conditions - ResearchGate. (2025, August 6).
Sources
- 1. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 2. synarchive.com [synarchive.com]
- 3. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 4. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 5. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. lobachemie.com [lobachemie.com]
- 11. nj.gov [nj.gov]
- 12. carlroth.com [carlroth.com]
- 13. Safety Issues with Pyridine Ring Construction - Wordpress [reagents.acsgcipr.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to 2-Methoxy-6-methyl-3-nitropyridine Derivatives in Drug Discovery
This guide provides an in-depth comparative analysis of derivatives based on the 2-methoxy-6-methyl-3-nitropyridine scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to offer field-proven insights into the synthesis, properties, and biological applications of these critical pharmaceutical intermediates. We will explore the causality behind experimental choices and provide self-validating, detailed protocols to ensure scientific integrity and reproducibility.
The Strategic Importance of the Nitropyridine Scaffold
The pyridine ring is a "privileged structural motif" in drug design, present in approximately 14% of N-heterocyclic drugs approved by the FDA as of 2021.[1] Nitropyridines, specifically, are highly versatile precursors for a vast range of bioactive molecules, including those with antitumor, antiviral, and anti-inflammatory properties.[1][2] The electron-withdrawing nature of the nitro group profoundly influences the pyridine core's reactivity, making it a powerful tool for synthetic chemists.[3] The this compound scaffold, in particular, offers multiple points for chemical modification, enabling the fine-tuning of molecular properties for targeted therapeutic applications.
Comparative Synthesis Strategies
The synthesis of functionalized nitropyridine derivatives is a cornerstone of many drug discovery programs.[4] The choice of synthetic route can significantly impact yield, purity, scalability, and cost. Here, we compare two common pathways for derivatization, starting from a key intermediate, 2-amino-6-methoxy-3-nitropyridine.
Foundational Synthesis: Nucleophilic Aromatic Substitution (SNAr)
A prevalent strategy involves the nucleophilic aromatic substitution of a halogenated precursor. The synthesis of 2-amino-6-methoxy-3-nitropyridine itself often starts from 2,6-dichloro-3-nitropyridine.[5] A common and well-documented method involves the methoxylation of 2-amino-6-chloro-3-nitropyridine using sodium methoxide.[5][6]
Workflow for Foundational SNAr Synthesis:
Caption: Foundational SNAr synthesis workflow.
Alternative Strategy: Direct Nitration
An alternative approach involves the direct nitration of a pre-functionalized pyridine ring. For example, 2-hydroxy-6-methylpyridine can be nitrated to form 2-nitro-3-hydroxy-6-methylpyridine, which can then be further modified.[7] While potentially shorter, this route's success is highly dependent on controlling regioselectivity during the nitration step, which can be challenging.[8]
Head-to-Head Comparison of Synthetic Routes
The choice between these strategies is dictated by starting material availability, desired scale, and safety considerations.
| Parameter | Route 2.1: SNAr from Halide | Route 2.2: Direct Nitration | Rationale & Causality |
| Regioselectivity | High | Variable to Moderate | The SNAr pathway offers precise control as the positions of the leaving group and incoming nucleophile are well-defined. Direct nitration can lead to mixtures of isomers, complicating purification. |
| Scalability | Generally Good | Can be Challenging | SNAr reactions are often robust and well-behaved on a larger scale. Nitration reactions can be highly exothermic, requiring careful thermal management, which can be a challenge during scale-up. |
| Yield | Often >80% for key steps[6] | Variable (Often 50-75%) | The high efficiency of SNAr on activated rings typically leads to higher, more reproducible yields. |
| Safety Concerns | Use of strong bases (e.g., NaOMe) | Use of strong, potentially explosive nitrating agents (e.g., fuming nitric acid).[7] | While both routes use hazardous materials, the risks associated with large-scale nitrations are often considered more significant. |
Physicochemical and Biological Activity Comparison of Key Derivatives
Once the core scaffold is synthesized, further derivatization allows for the exploration of structure-activity relationships (SAR).[9] The nitro group is a key functional handle, often reduced to an amine, which can then be acylated, alkylated, or used in coupling reactions to introduce diverse functionalities.[1][10]
Let's compare three hypothetical, yet representative, derivatives to illustrate how minor structural changes can impact key drug-like properties.
-
Derivative A: 2-Amino-6-methoxy-3-nitropyridine (The core intermediate)
-
Derivative B: N-(6-methoxy-3-nitro-pyridin-2-yl)acetamide (Product of amine acylation)
-
Derivative C: 6-Methoxy-3-nitro-2-(phenylamino)pyridine (Product of Buchwald-Hartwig amination)
| Property | Derivative A | Derivative B | Derivative C | Implication in Drug Development |
| Molecular Weight | 169.14 g/mol | 211.18 g/mol | 245.25 g/mol | Affects ligand efficiency and diffusion rates. Larger molecules may have more points of interaction but poorer permeability. |
| Calculated LogP | 1.2 | 1.5 | 2.8 | A measure of lipophilicity. Higher LogP (Derivative C) may improve membrane permeability but can also increase metabolic liability and off-target toxicity. |
| H-Bond Donors | 2 (from -NH2) | 1 (from -NH) | 1 (from -NH) | Hydrogen bond donors are crucial for target binding. The reduction from 2 to 1 upon derivatization alters the binding pharmacophore. |
| H-Bond Acceptors | 5 | 5 | 5 | The number of acceptors remains constant, focusing SAR changes on sterics and donor interactions. |
Structure-Activity Relationship (SAR) Insights
The transformation from Derivative A to B and C illustrates a fundamental medicinal chemistry strategy. The nitro group acts as a potent electron-withdrawing group, activating the ring. The primary amine in Derivative A is a versatile nucleophile.
-
Acylation (Derivative B): Adding an acetyl group neutralizes the basicity of the amine, introduces a hydrogen bond acceptor (the carbonyl), and adds modest steric bulk. This can improve selectivity by preventing unwanted interactions that the free amine might make.
-
Arylation (Derivative C): Introducing a phenyl ring via cross-coupling dramatically increases lipophilicity and introduces significant steric bulk. This is a common strategy to probe for deeper hydrophobic pockets in a target protein's active site.[9] The increased potency of such derivatives often comes with the trade-off of reduced solubility.[11]
Experimental Protocols for Comparative Evaluation
To ensure trustworthiness and reproducibility, detailed protocols for key transformations and assays are essential.
Protocol: Reduction of the Nitro Group
A critical step in utilizing these scaffolds is the reduction of the 3-nitro group to the corresponding amine, which opens up a vast chemical space for further derivatization.
Objective: To selectively reduce the nitro group of a this compound derivative to an amine.
Materials:
-
This compound derivative (1.0 eq)
-
Stannous chloride dihydrate (SnCl2·2H2O) (2.0 eq)[5]
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (5M)
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve the this compound derivative (1.0 eq) in ethanol in a round-bottom flask.
-
Carefully add concentrated HCl to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add stannous chloride dihydrate (2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully neutralize the reaction mixture by the slow addition of 5M NaOH solution until the pH is ~8-9.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude amine.
-
Purify the product via column chromatography as needed.
Self-Validation: The success of the reduction can be confirmed by 1H NMR spectroscopy (disappearance of the downfield nitro-aromatic protons and appearance of a broad amine singlet) and mass spectrometry (a mass shift of -30 Da, corresponding to the conversion of NO2 to NH2).
Protocol: In Vitro Biological Assay (Hypothetical Kinase Inhibition)
To compare the biological activity of the synthesized derivatives, a robust in vitro assay is required. Let's assume these compounds are designed as kinase inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a target protein kinase.
Materials:
-
Recombinant human kinase enzyme
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds (e.g., Derivative A, B, C) in DMSO. A typical starting concentration is 10 mM.
-
In a 384-well plate, add 5 µL of kinase buffer.
-
Add 1 µL of the test compound dilution to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Add 2 µL of the substrate/ATP/enzyme mixture to initiate the reaction. Final concentrations should be optimized for the specific kinase (e.g., ATP at the Km value).
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and detect the remaining ATP according to the ADP-Glo™ manufacturer's protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Decision-Making Framework
The selection of a derivative for further development is a multi-parameter optimization problem. The following logic diagram illustrates a simplified decision-making process.
Caption: A decision tree for lead candidate selection.
Conclusion and Future Outlook
The this compound scaffold is a highly valuable starting point for the development of novel therapeutics. This guide has demonstrated that a successful drug discovery campaign relies on a comparative analysis of multiple factors. The choice of synthetic route must balance yield, safety, and scalability. Subsequent derivatization, guided by SAR principles, allows for the systematic optimization of biological activity and physicochemical properties. The provided protocols offer a robust framework for synthesizing and evaluating these promising compounds. Future work in this area will likely focus on developing more efficient and greener synthetic methodologies and exploring novel derivatizations to target a wider range of diseases.
References
- Vertex AI Search. (n.d.). The Role of Nitropyridines in Pharmaceutical Development. Retrieved January 8, 2026.
- Vertex AI Search. (n.d.). The Role of Nitropyridine Intermediates in Modern Drug Discovery. Retrieved January 8, 2026.
- MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed Central. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. Retrieved January 8, 2026.
- MDPI. (2020). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. [Link]
- Benchchem. (n.d.). A Comparative Analysis of 2-Nitrosopyridine and 2-Nitropyridine for Researchers and Drug Development Professionals. Retrieved January 8, 2026.
- Vertex AI Search. (n.d.). The Role of Pyridine Derivatives in Modern Chemical Synthesis. Retrieved January 8, 2026.
- Guidechem. (n.d.). How to prepare and use 2-Chloro-3-nitro-6-methylpyridine? Retrieved January 8, 2026.
- Benchchem. (n.d.). A Comparative Analysis of the Reactivity of 3- Ethyl-4-nitropyridine 1-oxide and 3-methyl-4. Retrieved January 8, 2026.
- ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. Retrieved January 8, 2026.
- ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Retrieved January 8, 2026.
- Guidechem. (n.d.). How to synthesize and apply 2-Amino-6-Methoxy-3-Nitropyridine. Retrieved January 8, 2026.
- CoLab. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Retrieved January 8, 2026.
- ACS Publications. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry. [Link]
- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine. Retrieved January 8, 2026.
- ChemicalBook. (n.d.). 2-Amino-6-methoxy-3-nitropyridine synthesis. Retrieved January 8, 2026.
- Taylor & Francis Online. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. [Link]
- NIH. (2018).
- PubMed. (2012).
- PrepChem.com. (n.d.). Synthesis of Stage A: 2-NITRO-3-HYDROXY-6-METHYLPYRIDINE. Retrieved January 8, 2026.
- MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
- ResearchGate. (n.d.). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved January 8, 2026.
- RSC Publishing. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry. [Link]
- NIH. (2023).
- Drug Design Org. (n.d.).
Sources
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 6. 2-Amino-6-methoxy-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 10. Page loading... [guidechem.com]
- 11. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Nitropyridine Isomers
For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of isomers is a foundational requirement for quality control, reaction monitoring, and regulatory compliance. Nitropyridine isomers, specifically 2-nitropyridine, 3-nitropyridine, and 4-nitropyridine, serve as crucial building blocks in the synthesis of a wide array of pharmaceutical and agricultural compounds.[1][2] While they share the same molecular formula (C₅H₄N₂O₂) and weight (124.10 g/mol ), the positional difference of the nitro group on the pyridine ring imparts distinct electronic and structural characteristics. These differences manifest as unique spectroscopic fingerprints, allowing for their precise differentiation.
This guide provides an in-depth comparative analysis of the three primary nitropyridine isomers using four cornerstone spectroscopic techniques: Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). We will explore the theoretical underpinnings of the expected spectral differences, present comparative experimental data, and provide standardized protocols for data acquisition.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from lower to higher energy molecular orbitals.[3] The position of the electron-withdrawing nitro group (—NO₂) relative to the electron-deficient pyridine ring nitrogen significantly influences the energy of these transitions, resulting in distinct absorption maxima (λmax) for each isomer.
Causality of Spectral Differences: The absorption bands in nitropyridines arise primarily from π → π* and n → π* electronic transitions. The nitro group acts as a powerful auxochrome and, in conjunction with the pyridine chromophore, modulates the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The extent of conjugation and electronic perturbation differs for each isomer, leading to shifts in λmax. For instance, 4-nitropyridine often exhibits a longer wavelength absorption compared to 3-nitropyridine due to a more effective charge-transfer character.[4][5]
Comparative UV-Vis Data for Nitropyridine Isomers
| Isomer | λmax (nm) | Solvent | Molar Absorptivity (ε) |
| 2-Nitropyridine | ~265 | Ethanol | Data not specified |
| 3-Nitropyridine | ~225-230 | Not specified | Data not specified |
| 4-Nitropyridine | ~280 | Not specified | Data not specified |
| 4-Nitropyridine N-Oxide | ~330-355 | Various | Dependent on solvent H-bond ability[4][5] |
Note: Specific λmax and ε values can vary slightly depending on the solvent used.[6]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution (e.g., 10-5 to 10-4 M) of the nitropyridine isomer in a UV-grade solvent (e.g., ethanol or acetonitrile). Prepare a blank using the same solvent.
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stabilization.
-
Blank Correction: Fill a quartz cuvette with the blank solvent and place it in the spectrophotometer. Run a baseline correction or "zero" the instrument across the desired wavelength range (e.g., 200-400 nm).
-
Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the instrument and acquire the absorption spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.
Workflow for UV-Vis Analysis
Caption: Workflow for UV-Vis Spectroscopy.
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
IR spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which corresponds to the energy of molecular vibrations.[7] The nitropyridine isomers, while containing the same functional groups, exhibit subtle but distinct differences in their IR spectra due to the unique electronic and steric environment of each isomer.
Causality of Spectral Differences: The most informative regions in the IR spectra of nitropyridines are the stretching frequencies of the nitro group and the out-of-plane C-H bending vibrations.
-
NO₂ Stretches: The nitro group displays two characteristic strong absorptions: an asymmetric stretch (typically 1500-1570 cm⁻¹) and a symmetric stretch (typically 1300-1370 cm⁻¹). The exact frequencies are sensitive to the electronic effects of the pyridine ring at the point of substitution.
-
C-H Bending: The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region are highly diagnostic for the substitution pattern on an aromatic ring.[8] 2-, 3-, and 4-substituted pyridines will each produce a characteristic pattern of bands in this "fingerprint" region.
Comparative IR Data for Nitropyridine Isomers (cm⁻¹)
| Vibrational Mode | 2-Nitropyridine | 3-Nitropyridine | 4-Nitropyridine |
| NO₂ Asymmetric Stretch | ~1530 | ~1525 | ~1515 |
| NO₂ Symmetric Stretch | ~1350 | ~1350 | ~1345 |
| Pyridine Ring C=C, C=N Stretches | ~1600, 1450 | ~1590, 1470, 1420 | ~1605, 1490 |
| C-H Out-of-Plane Bending | ~850, 780, 740 | ~900, 810, 740 | ~855, 750 |
Note: Values are approximate and can vary based on the sampling method (e.g., KBr, ATR, Nujol mull).[9][10]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Instrument Setup: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid nitropyridine isomer directly onto the ATR crystal.
-
Apply Pressure: Lower the pressure arm to ensure firm contact between the sample and the crystal. Apply consistent pressure for reproducible results.
-
Data Acquisition: Scan the sample over the typical mid-IR range (4000-600 cm⁻¹).
-
Cleaning: After analysis, clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft wipe.
Workflow for IR Analysis
Caption: Workflow for ATR-IR Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure
NMR spectroscopy is arguably the most powerful tool for isomer differentiation, providing unambiguous information about the chemical environment, connectivity, and spatial relationship of atoms. By analyzing the ¹H and ¹³C spectra, we can precisely map the structure of each nitropyridine isomer.
Causality of Spectral Differences: The chemical shift (δ) of each proton and carbon is dictated by its local electronic environment. The strongly electron-withdrawing nitro group significantly deshields adjacent nuclei, causing their signals to appear further downfield (at higher ppm values). The position of the nitro group thus creates a unique set of chemical shifts and spin-spin coupling patterns for the remaining ring protons.[11][12]
-
2-Nitropyridine: The proton at C3 will be strongly deshielded by the adjacent nitro group.
-
3-Nitropyridine: The protons at C2 and C4 will be most affected. The proton at C2 is often the most downfield due to its proximity to both the ring nitrogen and the nitro group.
-
4-Nitropyridine: Due to molecular symmetry, only two distinct signals are expected in both the ¹H and ¹³C spectra, making it easily distinguishable from the other two isomers which display four signals each.
Comparative ¹H NMR Data for Nitropyridine Isomers (in CDCl₃)
| Isomer | H2 (δ, ppm) | H3 (δ, ppm) | H4 (δ, ppm) | H5 (δ, ppm) | H6 (δ, ppm) |
| 2-Nitropyridine | - | ~8.30 | ~7.90 | ~7.50 | ~8.70 |
| 3-Nitropyridine | ~9.10 | - | ~8.80 | ~7.50 | ~8.80 |
| 4-Nitropyridine | ~8.40 | ~7.80 | - | ~7.80 | ~8.40 |
Note: Values are approximate and coupling patterns (e.g., doublet, triplet, doublet of doublets) are critical for full assignment.[13][14]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the nitropyridine isomer in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS) if not already present in the solvent.
-
Instrument Setup: Insert the NMR tube into the spinner and place it in the NMR magnet.
-
Tuning and Shimming: Allow the sample to equilibrate to the magnet's temperature. The instrument will automatically tune the probe and shim the magnetic field to ensure homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences. A typical experiment involves 8 to 16 scans.
-
Data Processing: Fourier transform the raw data (FID). Phase the spectrum and integrate the signals. Reference the spectrum to the TMS signal at 0.00 ppm.
Workflow for NMR Analysis
Caption: Workflow for NMR Spectroscopy.
Mass Spectrometry (MS): Fragmentation as a Structural Clue
Mass spectrometry provides the molecular weight of a compound and offers structural insights through the analysis of its fragmentation pattern upon ionization. For nitropyridine isomers, the molecular ion peak and the subsequent fragmentation pathways can be used for differentiation.
Causality of Spectral Differences: All three isomers will show a molecular ion (M⁺˙) peak at an m/z of 124, consistent with the Nitrogen Rule which predicts an even mass for a molecule containing an even number of nitrogen atoms (two in this case).[15] The differentiation arises from the relative abundances of fragment ions. The initial fragmentation is typically driven by the loss of the nitro group or related fragments:
-
Loss of NO₂ (m/z 46): Leads to a fragment at m/z 78 (C₅H₄N⁺).
-
Loss of NO (m/z 30): Produces a fragment at m/z 94 (C₅H₄NO⁺).
-
Loss of O (m/z 16): Can occur from the nitro group.
The stability of the resulting fragment ions is influenced by the original position of the nitro group. For example, 2-nitropyridine may exhibit unique fragmentation pathways involving interaction with the adjacent ring nitrogen (an ortho effect), potentially leading to different fragment intensities compared to the 3- and 4-isomers.[16]
Comparative Mass Spectrometry Data for Nitropyridine Isomers (EI-MS)
| m/z | Proposed Fragment | 2-Nitropyridine (Rel. Int.) | 3-Nitropyridine (Rel. Int.) | 4-Nitropyridine (Rel. Int.) |
| 124 | [M]⁺˙ | High | High | High |
| 94 | [M - NO]⁺ | Moderate | Low | Moderate |
| 78 | [M - NO₂]⁺ | High | High | High |
| 51 | [C₄H₃]⁺ | High | High | High |
Note: Relative intensities are qualitative and can vary significantly with instrument conditions. The key is the reproducible difference in the pattern between isomers on the same instrument.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (e.g., ~100 µg/mL) of the nitropyridine isomer in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Method:
-
Injector: Split/splitless injector at 250 °C.
-
Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, DB-5 or equivalent).
-
Oven Program: Start at 80 °C, hold for 1 min, then ramp at 15 °C/min to 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temp: 230 °C.
-
Mass Range: Scan from m/z 40 to 200.
-
-
Data Analysis: Inject the sample. Identify the GC peak corresponding to the isomer and analyze the associated mass spectrum, noting the m/z values and relative intensities of the molecular ion and key fragments.
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS Analysis.
Summary and Conclusion
The differentiation of nitropyridine isomers is readily achievable through a systematic application of standard spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle.
Consolidated Spectroscopic Comparison
| Technique | Key Differentiating Feature | 2-Nitropyridine | 3-Nitropyridine | 4-Nitropyridine |
| UV-Vis | λmax (nm) | ~265 | ~225-230 | ~280 |
| IR | C-H Bending Pattern (cm⁻¹) | Distinct 3-band pattern for 1,2-subst. | Distinct pattern for 1,3-subst. | Simpler pattern for 1,4-subst. |
| ¹H NMR | Spectral Pattern | Four unique, complex signals | Four unique, complex signals | Two signals, symmetric pattern |
| MS | Fragmentation Pattern | Potentially unique fragments from ortho effect | Characteristic fragment intensities | Characteristic fragment intensities |
In practice, while a single technique like ¹H NMR can often provide a definitive identification, employing a multi-technique approach provides the highest level of confidence. UV-Vis and IR spectroscopy offer rapid, cost-effective initial screening, while NMR and MS deliver detailed structural confirmation. This comprehensive analytical workflow ensures the identity and purity of nitropyridine isomers, safeguarding the integrity of research and development in the chemical and pharmaceutical sciences.
References
- BenchChem. (2025).
- MDPI. (n.d.). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. MDPI.
- Optica Publishing Group. (n.d.). The Far Infrared Spectra of Monosubstituted Pyridines. Optica Publishing Group.
- Green, J. H. S. (1963). Vibrational spectra of monosubstituted pyridines. Semantic Scholar.
- ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry.
- Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda.
- AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. AIP Publishing.
- Unknown. (n.d.).
- AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. AIP Publishing.
- MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
- PubMed. (2002). Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions.
- Thermo Fisher Scientific. (n.d.).
- ChemicalBook. (n.d.). 4-Nitropyridine(1122-61-8)IR1. ChemicalBook.
- ChemicalBook. (n.d.). 2-Nitropyridine(15009-91-3) 1H NMR spectrum. ChemicalBook.
- Chemical Papers. (n.d.). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers.
- PubChem. (n.d.). 3-Nitropyridine.
- The Royal Society of Chemistry. (n.d.).
- ChemicalBook. (n.d.). 2-Amino-3-nitropyridine(4214-75-9) 1H NMR spectrum. ChemicalBook.
- NIH. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC.
- PubMed Central. (n.d.). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. NIH.
- Semantic Scholar. (n.d.). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Semantic Scholar.
- ResearchGate. (n.d.). UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents.
- NIST. (n.d.). 3-Nitropyridine. NIST WebBook.
- FAO AGRIS. (2023). CHEMICAL PROPERTIES AND APPLICATIONS OF NITROPYRIDINES. Siberian Journal of Life Sciences and Agriculture.
- Chemistry Steps. (n.d.). The Nitrogen Rule in Mass Spectrometry. Chemistry Steps.
- ResearchGate. (2025). Stable isomeric structures of the pyridine cation (C5H5N•+) and protonated pyridine (C5H5NH+) elucidated by cold ion infrared spectroscopy.
- Unknown. (n.d.). INFRARED SPECTROSCOPY (IR).
- PubMed. (1996). UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. The Journal of Organic Chemistry.
- NIST. (n.d.). Pyridine. NIST WebBook.
- The Department of Chemistry, UWI, Mona, Jamaica. (n.d.). IR spectrum of nitro- isomer. The Department of Chemistry, UWI, Mona, Jamaica.
- Khan Academy. (2014). UV/Vis spectroscopy. YouTube.
- Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. Compound Interest.
Sources
- 1. mdpi.com [mdpi.com]
- 2. CHEMICAL PROPERTIES AND APPLICATIONS OF NITROPYRIDINES [agris.fao.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Nitropyridine [webbook.nist.gov]
- 7. compoundchem.com [compoundchem.com]
- 8. OPG [opg.optica.org]
- 9. 4-Nitropyridine(1122-61-8) IR Spectrum [m.chemicalbook.com]
- 10. 3-Nitropyridine | C5H4N2O2 | CID 137630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chempap.org [chempap.org]
- 13. 2-Nitropyridine(15009-91-3) 1H NMR spectrum [chemicalbook.com]
- 14. rsc.org [rsc.org]
- 15. The Nitrogen Rule in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 16. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Benchmarking 2-Methoxy-6-methyl-3-nitropyridine
Introduction: The Strategic Value of Substituted Nitropyridines in Modern Synthesis
In the landscape of medicinal chemistry and materials science, the pyridine scaffold remains a "privileged" structural motif, forming the core of numerous FDA-approved drugs and advanced materials.[1] Among the vast array of pyridine derivatives, nitropyridines stand out as exceptionally versatile building blocks. The powerful electron-withdrawing nature of the nitro group not only imparts unique electronic properties but also serves as a synthetic linchpin—a precursor to the invaluable amino group and an activator for a variety of chemical transformations.[1][2]
This guide focuses on 2-Methoxy-6-methyl-3-nitropyridine , a polysubstituted pyridine offering a specific combination of electronic and steric features.[3] Our objective is to provide an in-depth, objective comparison of this building block against structurally related alternatives. By examining its performance in key synthetic reactions—supported by experimental data and protocols—this guide will empower researchers, chemists, and drug development professionals to make informed strategic decisions in their synthetic designs. We will dissect the causality behind experimental choices, ensuring that every protocol is presented as a self-validating system, grounded in established chemical principles.
Chapter 1: Profile of the Core Building Block: this compound
Molecular Structure:
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNA_r_).
Comparative Insights:
-
This compound: This molecule is a poor substrate for direct SNA_r_. While the nitro group provides activation, the methoxy group is a poor leaving group compared to a halide. Its utility in this context is indirect; the nitro group would activate a different, more suitable leaving group if one were present on the ring.
-
2-Chloro-6-methyl-3-nitropyridine & 2-Chloro-6-methoxy-3-nitropyridine: These are superior substrates for SNA_r_. The chlorine atom at the 2-position is an excellent leaving group, strongly activated by both the adjacent ring nitrogen and the ortho-nitro group. [2][4]This allows for efficient displacement by a variety of nucleophiles (amines, alkoxides, thiolates) under relatively mild conditions.
Table 1: Performance Comparison in a Representative SNA_r_ Reaction (Amination)
| Building Block | Leaving Group | Relative Reactivity | Typical Conditions | Expected Yield |
|---|---|---|---|---|
| This compound | -OCH₃ | Very Low | Harsh (e.g., NaH, high temp) [5] | Poor to None |
| 2-Chloro-6-methyl-3-nitropyridine | -Cl | High | Amine, Base (e.g., K₂CO₃), DMSO, 80-120 °C | Good to Excellent |
| 2-Chloro-6-methoxy-3-nitropyridine | -Cl | High | Amine, Base (e.g., K₂CO₃), DMSO, 80-120 °C | Good to Excellent |
Experimental Protocol: SNA_r_ of 2-Chloro-6-methoxy-3-nitropyridine with Benzylamine
Rationale: This protocol demonstrates a typical SNA_r_ reaction. DMSO is chosen as the polar aprotic solvent to dissolve the reagents and facilitate the formation of the charged Meisenheimer intermediate. Potassium carbonate is a mild base sufficient to scavenge the HCl byproduct. The elevated temperature provides the necessary activation energy.
Materials:
-
2-Chloro-6-methoxy-3-nitropyridine (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Chloro-6-methoxy-3-nitropyridine (1.0 eq) and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon).
-
Add anhydrous DMSO via syringe to achieve a concentration of approximately 0.5 M with respect to the starting pyridine.
-
Add benzylamine (1.2 eq) to the stirring suspension at room temperature.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzyl-6-methoxy-3-nitropyridin-2-amine.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions are indispensable tools in modern synthesis. [6][7]These reactions typically require an aryl or heteroaryl halide (or triflate) to couple with a boronic acid/ester or an amine, respectively.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Insights:
-
This compound: This compound is not a direct substrate for standard cross-coupling reactions as it lacks a suitable leaving group. Its value is realized post-transformation, for example, by reducing the nitro group to an amine, which can then be converted to a halide via a Sandmeyer reaction, thus installing a coupling handle.
-
2-Chloro-6-methyl-3-nitropyridine & 2-Chloro-6-methoxy-3-nitropyridine: These are excellent substrates for both Suzuki and Buchwald-Hartwig reactions. [8][9][10]The C-Cl bond at the 2-position readily undergoes oxidative addition to the Palladium(0) catalyst. The presence of the nitro group can sometimes be challenging, potentially leading to side reactions or catalyst inhibition, but modern catalyst systems are generally robust enough to tolerate it. [11] Table 2: Performance Comparison in a Representative Suzuki-Miyaura Reaction
Building Block Coupling Handle Suitability Typical Conditions Expected Yield This compound None Unsuitable (Directly) N/A 0% 2-Chloro-6-methyl-3-nitropyridine C₂-Cl Excellent Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Toluene/H₂O, 90 °C [12][13] Good to Excellent | 2-Chloro-6-methoxy-3-nitropyridine | C₂-Cl | Excellent | Arylboronic acid, Pd catalyst, Base, Solvent, Heat [14]| Good to Excellent |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-6-methyl-3-nitropyridine with Phenylboronic Acid
Rationale: This protocol uses a classic Suzuki-Miyaura system. [6]A palladium catalyst with phosphine ligands is standard. A base (K₂CO₃) is required to activate the boronic acid for transmetalation. A biphasic solvent system like Toluene/Water is often used to dissolve both the organic substrate and the inorganic base.
Materials:
-
2-Chloro-6-methyl-3-nitropyridine (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Toluene and Water (e.g., 4:1 mixture)
Procedure:
-
In a Schlenk flask, combine 2-Chloro-6-methyl-3-nitropyridine (1.0 eq), phenylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture (Toluene/Water) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography to afford 2-methyl-6-phenyl-3-nitropyridine.
Reduction of the Nitro Group
The transformation of a nitro group into an amine is arguably one of the most valuable reactions for these building blocks, as it opens the door to a plethora of subsequent functionalizations (e.g., acylation, diazotization, reductive amination).
Caption: Common methods for the reduction of nitropyridines to aminopyridines.
Comparative Insights:
This transformation is applicable to all the nitropyridine building blocks discussed. The choice of method depends on the other functional groups present in the molecule (chemoselectivity) and the desired scale and workup procedure.
Table 3: Comparison of Common Nitro Reduction Methods
| Method | Reagents | Pros | Cons |
|---|---|---|---|
| Catalytic Hydrogenation | H₂ (gas), Pd/C (catalyst) [15][16] | High yield, clean reaction, simple workup (filtration) | May reduce other functional groups (alkenes, alkynes, some protecting groups); requires specialized hydrogenation equipment |
| Metal/Acid Reduction | Fe/NH₄Cl, SnCl₂/HCl, Zn/AcOH [17][18]| Highly reliable, tolerates many functional groups, inexpensive reagents | Stoichiometric metal waste, often requires aqueous/acidic workup and neutralization |
Experimental Protocol: Catalytic Hydrogenation of this compound
Rationale: Catalytic hydrogenation is a clean and efficient method for nitro group reduction. [19][20]Palladium on carbon (Pd/C) is a common and effective catalyst. Methanol or ethanol are excellent solvents for this reaction. The reaction is run under a positive pressure of hydrogen gas.
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol% by weight)
-
Methanol (MeOH)
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
Procedure:
-
Add this compound to a heavy-walled hydrogenation flask.
-
Add methanol to dissolve the substrate.
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (to prevent ignition of the dry catalyst in air).
-
Seal the flask, then evacuate and backfill with hydrogen gas (repeat three times).
-
Maintain a positive pressure of hydrogen (e.g., via a balloon) and stir the reaction vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-24 hours.
-
Once complete, carefully vent the hydrogen and purge the flask with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 2-methoxy-6-methylpyridin-3-amine, which can often be used without further purification.
Chapter 4: Final Assessment and Strategic Recommendations
Our comparative analysis demonstrates that the choice of a pyridine building block is a critical strategic decision that profoundly impacts the synthetic route.
-
This compound is the building block of choice when the primary goal is to introduce a 3-amino group onto the 2-methoxy-6-methylpyridine scaffold. It is not designed for direct engagement in SNA_r_ or cross-coupling reactions at its substituted positions. Its value is unlocked after the foundational nitro-to-amine reduction, providing a key intermediate for constructing more complex molecules through amide bond formation, diazotization, or other amine-centric chemistries.
-
2-Chloro-6-methyl-3-nitropyridine and 2-Chloro-6-methoxy-3-nitropyridine are the superior choices for reactions that require a pre-installed, reactive handle for C-C, C-N, or C-O bond formation. The activated 2-chloro position is an excellent electrophilic site for both SNA_r_ and a wide range of palladium-catalyzed cross-coupling reactions. [2]Researchers should select these building blocks when the synthetic strategy involves building out molecular complexity from the 2-position of the pyridine ring.
References
- Pipzine Chemicals. 2-Hydroxy-6-methoxy-3-nitropyridine.
- Organic Syntheses. 2,3-diaminopyridine.
- Organic Syntheses. 3-aminopyridine.
- ResearchGate. The reduction of vic-substituted 3-nitropyridines with.
- SpringerLink. Nucleophilic aromatic substitution by [ F]fluoride at substituted 2-nitropyridines.
- PrepChem.com. Synthesis of 3-methoxy-2-methyl-6-nitropyridine.
- Google Patents. Process for producing 2,3-diamino-6-methoxypyridine.
- Guidechem. How to synthesize and apply 2-Amino-6-Methoxy-3-Nitropyridine.
- ChemicalBook. 2-Amino-6-methoxy-3-nitropyridine synthesis.
- PubChem. 2-Amino-6-methoxy-3-nitropyridine.
- MDPI. Nitropyridines in the Synthesis of Bioactive Molecules.
- Google Patents. Method for preparing 3-aminopyridines from 3-nitropyridines.
- Wikipedia. Buchwald–Hartwig amination.
- Smolecule. Buy 3-Methoxy-6-methyl-2-nitropyridine.
- ChemicalBook. 2-Chloro-6-methoxy-3-nitropyridine.
- PubMed Central. Concerted Nucleophilic Aromatic Substitution Reactions.
- YouTube. nucleophilic aromatic substitutions.
- Sigma-Aldrich. 2-Chloro-6-methoxy-3-nitropyridine 98.
- Organic Letters. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- National Institutes of Health. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.
- Benchchem. Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- Organic Chemistry Portal. Suzuki Coupling.
- National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- ChemScene. 5467-69-6 | 6-Methoxy-2-methyl-3-nitropyridine.
- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 6-Chloro-2-methyl-3-nitropyridine: A Versatile Intermediate.
- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions Using 6-Methoxy-2-nitropyridin-3-amine Derivatives.
- MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.
- MDPI. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium.
- SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
- Benchchem. Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine.
- ResearchGate. (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- Benchchem. Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine.
- MDPI. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine.
- ResearchGate. (PDF) Selective Hydrogenation of 2-Methyl-3-butyn-2-ol in Microcapillary Reactor on Supported Intermetallic PdZn Catalyst, Effect of Support Doping on Stability and Kinetic Parameters.
- Royal Society of Chemistry. Hydrogenation of carbon dioxide to methanol using a homogeneous ruthenium–Triphos catalyst: from mechanistic investigations to multiphase catalysis.
- ResearchGate. Kinetics of the solvent-free hydrogenation of 2-methyl-3-butyn-2-ol over a structured Pd-based catalyst.
- ResearchGate. Scheme of 2-methyl-3-butyn-2-ol hydrogenation.
Sources
- 1. Nitropyridines in the Synthesis of Bioactive Molecules | MDPI [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Buy 3-Methoxy-6-methyl-2-nitropyridine | 24015-98-3 [smolecule.com]
- 4. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine | MDPI [mdpi.com]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium [mdpi.com]
- 16. Hydrogenation of carbon dioxide to methanol using a homogeneous ruthenium–Triphos catalyst: from mechanistic investigations to multiphase catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Reactivity Showdown: Methoxy vs. Chloro-Substituted Nitropyridines in Nucleophilic Aromatic Substitution
A Senior Application Scientist's Guide to Understanding and Predicting Reactivity
For researchers, medicinal chemists, and professionals in drug development, the functionalization of the pyridine ring is a cornerstone of molecular design. Nucleophilic aromatic substitution (SNAr) stands out as a pivotal reaction in this context, enabling the introduction of a diverse array of functionalities. The efficiency and regioselectivity of these reactions are profoundly dictated by the substituents adorning the pyridine scaffold. This guide provides an in-depth comparison of the reactivity of two commonly encountered classes of substrates: methoxy-substituted and chloro-substituted nitropyridines. By delving into the electronic underpinnings and presenting supporting experimental data, this document aims to equip scientists with the insights needed to make informed decisions in their synthetic strategies.
The Theoretical Framework: Nucleophilic Aromatic Substitution on Pyridines
The SNAr reaction on a pyridine ring is a two-step addition-elimination process. The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom, typically one bearing a good leaving group. This initial attack is the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The aromaticity of the ring is temporarily broken in this intermediate. In the second, faster step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted product.
The reactivity of the pyridine ring towards nucleophilic attack is significantly enhanced by the presence of electron-withdrawing groups (EWGs), such as a nitro group (-NO₂). These groups delocalize the negative charge of the Meisenheimer complex, thereby stabilizing it and lowering the activation energy of the reaction.[1] The position of the EWG is crucial; its activating effect is most pronounced when it is located ortho or para to the leaving group, as this allows for direct resonance stabilization of the intermediate.[1]
Caption: The addition-elimination mechanism of SNAr on a nitropyridine ring.
Electronic Effects: A Tale of Two Substituents
The core of our comparison lies in the distinct electronic properties of the methoxy (-OCH₃) and chloro (-Cl) substituents when they are not the leaving group but are present on the nitropyridine ring.
-
Chloro Group (-Cl): The chlorine atom is an electronegative element and thus exhibits a strong electron-withdrawing inductive effect (-I). It has lone pairs of electrons that can be donated to the aromatic ring via a resonance effect (+R), but for halogens, the inductive effect is generally considered to be dominant in influencing the reactivity of the ring towards nucleophiles. This net electron-withdrawing character further depletes the electron density of the pyridine ring, making it more electrophilic and thus more susceptible to nucleophilic attack.
-
Methoxy Group (-OCH₃): The methoxy group presents a more nuanced electronic profile. The oxygen atom is highly electronegative, leading to an electron-withdrawing inductive effect (-I). However, the oxygen also possesses lone pairs of electrons that can be delocalized into the aromatic ring through a powerful electron-donating resonance effect (+R). In the context of nucleophilic aromatic substitution, this strong +R effect generally outweighs the -I effect, leading to an overall increase in electron density on the pyridine ring. This increased electron density deactivates the ring towards nucleophilic attack compared to an unsubstituted or a chloro-substituted ring.
Experimental Evidence: A Quantitative Reactivity Comparison
While the theoretical electronic effects provide a predictive framework, experimental kinetic data offers definitive proof of the relative reactivities. By compiling data from various studies, we can construct a direct comparison. The following table summarizes the second-order rate constants (k₂) for the reaction of similarly substituted chloro- and methoxy-nitropyridines with piperidine, a common nucleophile used in these studies.
| Substrate | Leaving Group | Substituent | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) | Reference |
| 2-Chloro-5-nitropyridine | Cl | 5-NO₂ | Piperidine | Ethanol | 40 | 7.30 x 10⁻⁵ | [1] |
| 2-Methoxy-5-nitropyridine | OCH₃ | 5-NO₂ | Piperidine | Aqueous | 20 | 2.5 x 10⁻⁴ | [2] |
| 2-Chloro-3-nitropyridine | Cl | 3-NO₂ | Piperidine | Ethanol | 40 | 1.17 x 10⁻³ | [1] |
| 2-Methoxy-3-nitropyridine | OCH₃ | 3-NO₂ | Piperidine | Aqueous | 20 | 1.0 x 10⁻³ | [2] |
Analysis of Reactivity Data:
From the compiled data, a clear trend emerges: chloro-substituted nitropyridines are generally more reactive as substrates for SNAr than their methoxy-substituted counterparts when the chloro and methoxy groups are not the leaving group. For instance, the reaction of piperidine with 2-chloro-3-nitropyridine is significantly faster than with 2-methoxy-3-nitropyridine, even at a higher temperature.
It is also important to consider the role of the substituent as a leaving group. In many synthetic applications, the chloro group is the intended leaving group. However, the methoxy group can also be displaced, particularly when the ring is highly activated. The data for 2-methoxy-5-nitropyridine and 2-methoxy-3-nitropyridine show the methoxy group acting as the leaving group. A patent for the synthesis of 2-methoxy-5-nitropyridine from 2-chloro-5-nitropyridine further underscores the superior leaving group ability of chloride over methoxide in this SNAr reaction.
Experimental Protocols: A Guide to Comparative Kinetic Analysis
To empirically determine the relative reactivities of a chloro- and a methoxy-substituted nitropyridine, a competition experiment or parallel kinetic studies can be performed. Below is a detailed protocol for a UV-Vis spectrophotometry-based kinetic analysis.
Objective: To determine and compare the second-order rate constants for the reaction of a chloro-nitropyridine and a methoxy-nitropyridine with a nucleophile (e.g., piperidine).
Materials:
-
Chloro-substituted nitropyridine
-
Methoxy-substituted nitropyridine
-
Piperidine (or other desired nucleophile)
-
Anhydrous solvent (e.g., ethanol, acetonitrile)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Volumetric flasks and pipettes
-
Constant temperature water bath
Caption: A typical experimental workflow for kinetic analysis of an SNAr reaction.
Step-by-Step Procedure:
-
Preparation of Stock Solutions:
-
Accurately prepare stock solutions of the chloro-nitropyridine and methoxy-nitropyridine in the chosen anhydrous solvent (e.g., 1 x 10⁻⁴ M).
-
Prepare a stock solution of the nucleophile (e.g., piperidine) at a much higher concentration (e.g., 0.1 M) in the same solvent. This ensures pseudo-first-order kinetics where the concentration of the nucleophile remains effectively constant throughout the reaction.
-
-
Determination of Analytical Wavelength (λmax):
-
Prepare a solution of the expected reaction product.
-
Scan the UV-Vis spectrum of the product solution to determine the wavelength of maximum absorbance (λmax) where the starting materials have minimal absorbance.
-
-
Kinetic Measurement:
-
Set the spectrophotometer to the determined λmax and equilibrate the cuvette holder to the desired reaction temperature (e.g., 40.0 ± 0.1 °C).
-
In a quartz cuvette, place a known volume of the nucleophile stock solution and allow it to equilibrate to the reaction temperature.
-
Initiate the reaction by injecting a small, precise volume of the nitropyridine substrate stock solution into the cuvette. Mix rapidly and immediately start recording the absorbance as a function of time.
-
Continue data collection until the reaction is complete, indicated by a stable absorbance reading (A∞).
-
Repeat the experiment for the other nitropyridine substrate under identical conditions.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) is determined by plotting the natural logarithm of the change in absorbance (ln(A∞ - At)) against time (t).
-
The slope of the resulting linear plot is equal to -kobs.
-
The second-order rate constant (k₂) is then calculated by dividing kobs by the concentration of the nucleophile: k₂ = kobs / [Nucleophile].
-
Conclusion and Outlook
The comparative analysis of methoxy- and chloro-substituted nitropyridines reveals a distinct reactivity hierarchy in nucleophilic aromatic substitution reactions. The strong, net electron-withdrawing nature of the chloro substituent renders the pyridine ring more electrophilic and thus more reactive towards nucleophilic attack. Conversely, the potent electron-donating resonance effect of the methoxy group generally deactivates the ring for this transformation.
This fundamental understanding, supported by the provided experimental data and protocols, empowers researchers to make more strategic decisions in the design and execution of their synthetic routes. For the practicing chemist, this translates to a more predictable and efficient path towards the synthesis of novel compounds with potential applications in medicine and materials science.
References
- Chapman, N. B., & Rees, C. W. (1954). The kinetics of the reactions of amines with 2-chloro- and 2-phenoxy-5-nitropyridine. Journal of the Chemical Society, 1190-1196.
- Mahdhaoui, F., Zaier, R., Dhahri, N., Ayachi, S., & Boubaker, T. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics, 51(4), 255-264.
Sources
A Comparative Cost-Benefit Analysis of Synthetic Routes to 2-Methoxy-6-methyl-3-nitropyridine
Introduction
2-Methoxy-6-methyl-3-nitropyridine is a key heterocyclic building block in medicinal chemistry and materials science. Its substituted pyridine scaffold is a common motif in a variety of biologically active compounds, making the efficient and cost-effective synthesis of this intermediate a critical consideration for researchers in drug discovery and development. This guide provides a comprehensive cost-benefit analysis of three plausible synthetic routes to this compound. While direct literature for the synthesis of this specific molecule is sparse, the routes presented herein are based on well-established chemical principles and supported by experimental data from the synthesis of analogous compounds. This analysis aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions when selecting a synthetic strategy.
Route 1: Direct Nitration of 2-Methoxy-6-methylpyridine
This is the most straightforward and atom-economical approach, commencing with the commercially available starting material, 2-methoxy-6-methylpyridine. The core transformation is an electrophilic aromatic substitution to introduce the nitro group onto the pyridine ring.
Experimental Protocol
-
Reaction Setup: To a cooled (0-5 °C) mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃), 2-methoxy-6-methylpyridine is added dropwise with vigorous stirring.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated to 55-60 °C for several hours.
-
Workup: The reaction is quenched by pouring it over crushed ice, followed by neutralization with a suitable base (e.g., sodium hydroxide or ammonia) to precipitate the crude product.
-
Purification: The crude product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Causality Behind Experimental Choices
The use of a mixture of concentrated sulfuric and nitric acids is standard for the nitration of aromatic systems. Sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species[1]. The pyridine ring is generally electron-deficient and thus deactivated towards electrophilic aromatic substitution. However, the presence of the electron-donating methoxy and methyl groups can facilitate the reaction[2]. The temperature is carefully controlled to manage the exothermic nature of the reaction and to minimize the formation of byproducts[3].
Cost-Benefit Analysis
-
Cost: The primary cost driver for this route is the starting material, 2-methoxy-6-methylpyridine. Current market prices are approximately $18.53 for 5 grams[4]. The nitrating agents, sulfuric and nitric acid, are commodity chemicals and contribute minimally to the overall cost.
-
Benefits: This route is the most direct, involving a single synthetic step, which reduces labor and solvent costs.
-
Drawbacks: The main challenge is controlling the regioselectivity of the nitration. Nitration of substituted pyridines can often lead to a mixture of isomers, which would necessitate a potentially difficult and costly purification process, ultimately lowering the overall yield of the desired product[5].
Route 2: Nitration of 2-Hydroxy-6-methylpyridine followed by O-Methylation
This two-step approach involves the nitration of 2-hydroxy-6-methylpyridine, followed by methylation of the resulting hydroxyl group to yield the target methoxy derivative.
Experimental Protocol
-
Nitration: 2-Hydroxy-6-methylpyridine is added to concentrated sulfuric acid at a low temperature. Fuming nitric acid is then added dropwise, and the reaction is stirred overnight at room temperature[6]. The product, 2-hydroxy-6-methyl-3-nitropyridine, is isolated by quenching with ice and filtration[6].
-
O-Methylation: The 2-hydroxy-6-methyl-3-nitropyridine is then treated with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base (e.g., potassium carbonate) in a suitable solvent like acetone or acetonitrile to yield this compound.
Causality Behind Experimental Choices
The hydroxyl group of 2-hydroxy-6-methylpyridine is a strongly activating, ortho-, para-directing group, which can facilitate the nitration and potentially offer better regiocontrol compared to a methoxy group. The subsequent O-methylation is a standard Williamson ether synthesis.
Cost-Benefit Analysis
-
Cost: 2-Hydroxy-6-methylpyridine is commercially available, with prices around €54.00 for 25 grams[7]. The cost of the methylating agent and base must also be factored in.
-
Benefits: This route may provide higher regioselectivity in the nitration step, leading to a cleaner product and potentially a higher overall yield after the two steps.
-
Drawbacks: This is a two-step synthesis, which increases the overall reaction time, solvent usage, and labor costs compared to the direct nitration route.
Route 3: Nucleophilic Aromatic Substitution of 2-Chloro-6-methyl-3-nitropyridine
This route starts from the commercially available 2-chloro-6-methyl-3-nitropyridine and involves a nucleophilic aromatic substitution (SNAr) reaction to replace the chloro group with a methoxy group.
Experimental Protocol
-
Reaction Setup: 2-Chloro-6-methyl-3-nitropyridine is dissolved in methanol.
-
Reaction Progression: Sodium methoxide is added to the solution, and the mixture is heated to reflux for several hours.
-
Workup: The reaction mixture is cooled, and the product is precipitated by the addition of water.
-
Purification: The crude product is collected by filtration, washed with water, and dried.
Causality Behind Experimental Choices
The pyridine ring, especially when substituted with an electron-withdrawing nitro group, is activated towards nucleophilic aromatic substitution. The chloro substituent at the 2-position is a good leaving group, readily displaced by a strong nucleophile like the methoxide ion. This reaction is a well-established method for the synthesis of methoxy-substituted pyridines[6].
Cost-Benefit Analysis
-
Cost: The starting material, 2-chloro-6-methyl-3-nitropyridine, is commercially available at a price of approximately ₹1000-12000 per kilogram[8][9]. Sodium methoxide is also a relatively inexpensive reagent.
-
Benefits: This route avoids the potentially problematic nitration step altogether, as the nitro group is already in the desired position. SNAr reactions on activated pyridines are often high-yielding and produce clean products, simplifying purification.
-
Drawbacks: The availability and cost of the starting chloro-nitro-pyridine derivative will be the primary determinant of the economic viability of this route.
Quantitative Data Summary
| Metric | Route 1: Direct Nitration | Route 2: Nitration & Methylation | Route 3: Nucleophilic Substitution |
| Starting Material | 2-Methoxy-6-methylpyridine | 2-Hydroxy-6-methylpyridine | 2-Chloro-6-methyl-3-nitropyridine |
| Number of Steps | 1 | 2 | 1 |
| Estimated Yield | Moderate (potential for mixed isomers) | Good to High | High |
| Starting Material Cost | ~$3.71/gram[4] | ~$2.40/gram[7] | ~$0.02 - $0.16/gram[8][9] |
| Reagent Cost | Low | Moderate | Low |
| Key Safety Concern | Handling of nitrating mixture[3][10] | Handling of nitrating mixture and toxic methylating agents | Handling of sodium methoxide |
Experimental Workflows
Caption: Workflow for Route 1: Direct Nitration.
Caption: Workflow for Route 2: Nitration followed by O-Methylation.
Caption: Workflow for Route 3: Nucleophilic Aromatic Substitution.
Conclusion and Recommendations
For laboratory-scale synthesis where cost is a secondary concern to speed and simplicity, Route 1 offers the most direct path to the target molecule, provided that the potential for isomeric mixtures and subsequent purification challenges are acceptable.
For larger-scale synthesis or when a high-purity product is paramount, Route 3 presents the most compelling option. The avoidance of a nitration step, coupled with a typically high-yielding and clean SNAr reaction, makes this route highly attractive from both a process chemistry and economic standpoint, assuming the starting material is readily available at a competitive price.
Route 2 serves as a viable alternative, particularly if the nitration of 2-methoxy-6-methylpyridine proves to be unselective. While it involves an additional step, the potential for improved regiocontrol during nitration could lead to a more efficient overall process in terms of isolating the desired product.
Ultimately, the choice of synthesis route will depend on the specific requirements of the project, including scale, purity needs, budget, and available resources. It is recommended that small-scale trials of the most promising routes be conducted to determine the optimal conditions and validate the expected outcomes.
References
- 2-Hydroxy-6-methylpyridine Manufacturer & Supplier in China - Pipzine Chemicals
- 2-Chloro-6-methyl-3-nitropyridine at ₹ 12000/kg in Hyderabad | ID - IndiaMART
- 2-Hydroxy-6-methylpyridine 3279-76-3 wiki - Guidechem
- 2-chloro-6-methyl-3-nitropyridine at ₹ 1000/kg in Hyderabad | ID - IndiaMART
- Manufacturing 2-Hydroxy-6-methylpyridine:
- 2-Hydroxy-6-methylpyridine | 3279-76-3 - Benchchem
- 2-Methoxy-6-methylpyridine - Chem-Impex
- Functionalis
- Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing)
- US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google P
- 2-Hydroxy-6-methylpyridine | 3279-76-3 | TCI EUROPE N.V.
- 2-Methoxy-6-methylpyridine-3-boronic acid 1000802-75-4 - Sigma-Aldrich
- Nitr
- Unveiling the Electrophilic Aromatic Substitution Reactions of Pyridine Derivatives with Nitronium Ion through Molecular Electron Density Theory | Request PDF - ResearchG
- 2-Hydroxy-6-methylpyridine, 97%, Thermo Scientific Chemicals | RHENIUM BIO SCIENCE
- 2,4-Dihydroxy-6-methylpyridine - Chem-Impex
- (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. - YouTube
- What are nitr
- 2-Methoxy-6-methylpyridine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com
- 2-Hydroxy-6-methylpyridine - ChemicalBook
- 2-HYDROXY-6-METHYLPYRIDINE [Q04162] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research
- 2-Methoxy-6-methylpyridine, 98% 1 g | Buy Online | Thermo Scientific Chemicals
- (PDF)
- 2-Methoxy-6-methylpyridine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific
- NITRIC ACID SAFETY
- Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google P
- Nitration: An Overview of Recent Developments and Processes - American Chemical Society
- Questions regarding electrophilic nitration of arom
- 2-Chloro-6-methyl-3-nitropyridine | 56057-19-3 | Tokyo Chemical Industry (India) Pvt. Ltd.
- 2-Methoxy-6-methylpyridine | 63071-03-4 | Benchchem
- 2-Chloro-6-methoxy-3-nitropyridine 98 38533-61-8 - Sigma-Aldrich
- 38533-61-8|2-Chloro-6-methoxy-3-nitropyridine|BLD Pharm
- 2-Chloro-6-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 2795029 - PubChem
- 2-Chloro-6-methylpyridine 99 18368-63-3 - Sigma-Aldrich
- Nitration of Substituted Aromatic Rings and R
- Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing)
- 2-Hydroxy-6-methyl-3-nitropyridine | CAS 39745-39-6 | SCBT
- Modelling of the Nitration of 2-Methylpyrimidine-4,6- dione (MPD) *)
- 2,6-dimethylpyridine - Organic Syntheses Procedure
- Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid.
- 2-Methoxy-6-methylpyridine | C7H9NO | CID 5324773 - PubChem
- The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing)
- CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google P
- CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google P
Sources
- 1. What are nitrating agents? - askIITians [askiitians.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chemimpex.com [chemimpex.com]
- 5. youtube.com [youtube.com]
- 6. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 7. 2-Hydroxy-6-methylpyridine | 3279-76-3 | TCI EUROPE N.V. [tcichemicals.com]
- 8. indiamart.com [indiamart.com]
- 9. indiamart.com [indiamart.com]
- 10. ehs.washington.edu [ehs.washington.edu]
A Researcher's Guide to Purity Analysis of Commercial 2-Methoxy-6-methyl-3-nitropyridine
In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of reaction efficiency, impurity profiling of the final active pharmaceutical ingredient (API), and ultimately, patient safety. 2-Methoxy-6-methyl-3-nitropyridine is a key building block in the synthesis of various pharmacologically active molecules. Consequently, a comprehensive understanding of its purity and the nature of any accompanying impurities is paramount.
This guide provides an in-depth comparison of analytical methodologies for the purity assessment of commercially available this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols.
The Genesis of Impurities: A Synthetic Perspective
The impurity profile of a commercial chemical is intrinsically linked to its manufacturing process. A common route to this compound involves the nitration of 2-methoxy-6-methylpyridine.[1] Variations in reaction conditions, purification methods, and storage can lead to a range of process-related impurities and degradation products.
Potential impurities may include:
-
Isomeric Variants: Nitration of the pyridine ring can potentially yield other isomers, such as 2-Methoxy-6-methyl-5-nitropyridine, if the directing effects of the substituents are not perfectly controlled.
-
Starting Materials: Unreacted 2-methoxy-6-methylpyridine.
-
Over-nitrated or Under-nitrated Species: Introduction of more than one nitro group or failure of the nitration reaction.
-
Byproducts from Side Reactions: Depending on the nitrating agent and conditions used, various side reactions can occur.[2][3]
-
Residual Solvents: Solvents used during the reaction or purification steps.
DOT Script for Synthetic Pathway and Impurity Introduction
Caption: Synthetic pathway of this compound and potential impurity entry points.
Orthogonal Analytical Approaches for Robust Purity Determination
To ensure a comprehensive purity assessment, it is crucial to employ multiple, orthogonal analytical techniques. This approach minimizes the risk of overlooking impurities that may not be detectable by a single method. This guide focuses on a powerful combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparative Overview of Analytical Techniques
| Technique | Principle | Strengths | Limitations | Primary Application |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | High resolution, sensitive, suitable for non-volatile compounds. | Requires a chromophore for UV detection. | Quantitation of the main component and non-volatile impurities. |
| GC-MS | Separation based on volatility and polarity, with mass-based identification. | Excellent for volatile and semi-volatile compounds, provides structural information.[4][5] | Not suitable for non-volatile or thermally labile compounds. | Identification and quantitation of volatile impurities and residual solvents. |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Universal detector, does not require a reference standard of the analyte, provides structural confirmation.[6][7][8][9][10] | Lower sensitivity compared to chromatographic methods. | Absolute purity determination and structural elucidation. |
DOT Script for the Comprehensive Purity Analysis Workflow
Caption: Workflow for the comprehensive purity analysis of this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
Rationale: This reverse-phase HPLC method is designed to separate the main component from potential non-volatile, structurally related impurities. The use of a C18 column provides good retention and separation of moderately polar compounds like nitropyridine derivatives.[11]
Instrumentation and Reagents:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)[11]
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. Filter and degas the mobile phase.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare a sample solution of the commercial product at the same concentration as the standard.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Injection volume: 10 µL
-
UV detection: 254 nm
-
-
Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percentage of the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Rationale: GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities, including residual solvents and potential byproducts from the synthesis. The mass spectrometer provides definitive identification of the separated components.[12]
Instrumentation and Reagents:
-
GC-MS system
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium (carrier gas)
-
Dichloromethane (GC grade)
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample in dichloromethane (e.g., 10 mg/mL).
-
GC-MS Conditions:
-
Inlet temperature: 250 °C
-
Oven program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
Carrier gas flow: 1.0 mL/min (constant flow)
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Mass range: m/z 40-400
-
-
Analysis: Inject the sample. Identify impurities by comparing their mass spectra with a library (e.g., NIST). Quantify based on relative peak areas.
Quantitative NMR (qNMR) Spectroscopy
Rationale: qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte.[6][7][8] It relies on an internal standard of known purity and concentration.
Instrumentation and Reagents:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d6)
-
Internal standard (e.g., maleic anhydride, with certified purity)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a vial.
-
Accurately weigh a suitable amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
-
Data Processing and Calculation:
-
Integrate a well-resolved, characteristic peak of the analyte and a peak of the internal standard.
-
Calculate the purity using the following formula[7]: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
-
Comparative Data from Fictional Suppliers
To illustrate the potential variability in commercial products, the following table presents hypothetical data from three different suppliers.
| Parameter | Supplier A | Supplier B | Supplier C |
| Appearance | Pale yellow crystalline solid | Off-white powder | Yellowish powder |
| Purity by HPLC-UV (%) | 99.2 | 98.5 | 97.8 |
| Purity by qNMR (%) | 99.1 | 98.3 | 97.5 |
| Major Impurity (by GC-MS) | 2-Methoxy-6-methyl-5-nitropyridine (0.5%) | Unreacted Starting Material (1.0%) | Unidentified Impurity at RRT 1.2 (1.5%) |
| Residual Solvents (by GC-MS) | Toluene (150 ppm) | Dichloromethane (500 ppm) | Toluene (300 ppm), Acetone (200 ppm) |
Conclusion and Recommendations
The purity analysis of this compound requires a multi-faceted approach. While HPLC provides excellent separation of non-volatile impurities, GC-MS is indispensable for identifying volatile components and residual solvents. qNMR stands out as a powerful tool for absolute purity determination, offering an orthogonal validation of chromatographic results.
For researchers and drug development professionals, it is crucial to not only consider the stated purity on a certificate of analysis but to also understand the impurity profile. The presence of certain impurities, even at low levels, can have significant downstream consequences. Therefore, a comprehensive, multi-technique analysis as outlined in this guide is strongly recommended before utilizing any commercial batch of this compound in critical applications.
References
- qNMR: A powerful tool for purity determin
- A Guide to Quantit
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL. [Link]
- 2-Hydroxy-6-methoxy-3-nitropyridine. Pipzine Chemicals. [Link]
- Process for producing 2,3-diamino-6-methoxypyridine.
- PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Science Publishing. [Link]
- Separation of 2-Methoxy-5-nitropyridine on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Lojzova, L., et al. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Analytica Chimica Acta, 641(1-2), 101-109. [Link]
- Synthesis of 3-methoxy-2-methyl-6-nitropyridine. PrepChem.com. [Link]
- Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips.
- ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
- Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
- Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Reddit. [Link]
- Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid.
- Process for preparation of nitropyridine derivatives.
- 2-Amino-6-methoxy-3-nitropyridine. PubChem. [Link]
- 2-Chloro-6-methoxy-3-nitropyridine. PubChem. [Link]
- 6-Methoxy-2-methyl-3-nitropyridine. PubChem. [Link]
- Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis Online. [Link]
- Nitropyridines, Their Synthesis and Reactions.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
- 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. PubMed Central. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 7. emerypharma.com [emerypharma.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. eureka.patsnap.com [eureka.patsnap.com]
- 10. rssl.com [rssl.com]
- 11. Separation of 2-Methoxy-5-nitropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-Methoxy-6-methyl-3-nitropyridine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive examination of cross-reactivity among derivatives of the 2-Methoxy-6-methyl-3-nitropyridine scaffold. In drug discovery, the journey from a promising lead compound to a safe and effective therapeutic is paved with rigorous characterization. A critical, yet often challenging, aspect of this process is understanding a molecule's selectivity. Off-target interactions, or cross-reactivity, can lead to unforeseen toxicity or, in some cases, beneficial polypharmacology.[1][2]
This guide is designed to provide you with the strategic insights and detailed methodologies required to conduct thorough cross-reactivity studies. While extensive public data on this compound itself is limited, its structure as a substituted nitropyridine makes it a relevant scaffold in medicinal chemistry, often used as a precursor for molecules with potential biological activities.[3][4] We will, therefore, leverage established principles from well-studied areas, such as kinase inhibitor profiling, to build a robust framework for assessing the selectivity of its derivatives. The conserved nature of ATP-binding pockets across the human kinome makes kinase inhibitors a prime example of where cross-reactivity is a critical consideration.[1]
The Rationale: Why Profile Cross-Reactivity?
The core directive of lead optimization is to enhance potency for the intended target while minimizing interactions with other biomolecules. A nitropyridine core, such as that in this compound, serves as a foundational structure that can be functionalized to achieve desired binding properties.[3][5] However, even minor structural modifications can drastically alter the binding profile.
Causality behind Cross-Reactivity:
-
Structural Homology: Off-targets often share conserved domains or binding pockets with the primary target. For instance, many protein kinases share a structurally similar ATP-binding site.[1]
-
Pharmacophore Mimicry: The three-dimensional arrangement of functional groups (the pharmacophore) on a derivative might inadvertently fit the binding site of an unrelated protein.
-
Metabolic Activation: Derivatives can be metabolized into reactive species that bind non-specifically to various proteins.
A comprehensive cross-reactivity profile is not merely a regulatory checkbox; it is a vital dataset that informs risk assessment, predicts potential side effects, and guides the next steps in the development cascade.
The Comparative Panel: Selecting Derivatives for Study
To illustrate the process, we will consider a hypothetical panel of derivatives based on the this compound (MMPN) core. The selection is designed to probe the impact of systematic structural modifications on selectivity.
| Compound ID | Structure | Rationale for Inclusion |
| MMPN-Core | This compound | The parent scaffold for baseline comparison. |
| MMPN-Amine | 6-Methoxy-2-methyl-5-aminopyridine | Reduction of the nitro group to an amine introduces a basic center, drastically altering electronic and hydrogen bonding potential. This is a common synthetic transformation for nitropyridines.[6] |
| MMPN-Acid | 6-Methoxy-3-nitro-2-pyridinecarboxylic acid | Oxidation of the methyl group to a carboxylic acid introduces a negative charge and a strong hydrogen bond donor/acceptor, probing tolerance for acidic moieties. |
| MMPN-Ph | 2-Methoxy-6-methyl-3-(phenyl)-pyridine | Replacement of the nitro group with a bulky, hydrophobic phenyl ring to explore the impact of steric hindrance and hydrophobicity on binding. |
| MMPN-Cl | 2-Chloro-6-methoxy-3-nitropyridine | Substitution of the methyl group with a chloro group, a common bioisostere, to evaluate the effect of a halogen on binding affinity and selectivity.[7] |
A Multi-Tiered Workflow for Cross-Reactivity Assessment
A robust cross-reactivity assessment follows a tiered approach, starting broad and progressively focusing on interactions of interest. This workflow ensures a cost-effective and scientifically sound investigation.
Caption: A tiered workflow for assessing compound cross-reactivity.
Experimental Protocols: A Self-Validating System
Here, we detail the methodologies for key experiments. Each protocol is designed with internal controls to ensure data integrity and trustworthiness.
Protocol 4.1: Broad Kinase Panel Screening (Biochemical Assay)
Causality: This initial screen provides a broad, unbiased view of the kinome landscape. Using a single, high concentration of each derivative allows for the rapid identification of potential off-target interactions, which can then be prioritized for more detailed follow-up.
Methodology:
-
Compound Preparation: Prepare 10 mM stock solutions of each MMPN derivative in 100% DMSO.
-
Assay Plate Preparation: For each derivative, create a working solution to achieve a final assay concentration of 10 µM.
-
Kinase Panel: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega). The panel should cover a diverse range of the human kinome (e.g., 468 kinases).
-
Assay Performance: The assay is typically a binding or activity assay. For example, in a competition binding assay, the ability of the MMPN derivative to displace a known ligand from the kinase active site is measured.
-
Controls:
-
Positive Control: A known broad-spectrum kinase inhibitor (e.g., Staurosporine) is run to validate assay performance.
-
Negative Control: DMSO vehicle alone is run to establish the baseline (100% activity or 0% inhibition).
-
-
Data Analysis: Results are typically expressed as Percent Inhibition (%) at the single concentration. A pre-defined threshold (e.g., >50% inhibition) is used to identify "hits" for further investigation.
Protocol 4.2: Dose-Response IC50 Determination for Hits
Causality: A single-point screen can be misleading due to experimental noise or compound solubility issues. A full dose-response curve provides the half-maximal inhibitory concentration (IC50), a quantitative measure of potency that is essential for comparing on-target and off-target activity.
Methodology:
-
Identify Hits: Select all kinases that showed >50% inhibition in the initial screen from Protocol 4.1.
-
Serial Dilution: Prepare a 10-point, 3-fold serial dilution series for each "hit" MMPN derivative, starting from a top concentration of 100 µM.
-
Assay Performance: Perform the same kinase activity/binding assay as in 4.1 for each concentration point.
-
Controls: Include DMSO (0% inhibition) and a known potent inhibitor for the specific kinase (if available) as controls on every plate.
-
Data Analysis:
-
Normalize the data relative to the DMSO (0% inhibition) and a control compound at a saturating concentration (100% inhibition).
-
Plot the normalized response versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 4.3: Cellular Target Engagement Assay (NanoBRET™)
Causality: Biochemical assays use purified proteins and may not reflect the true behavior of a compound in the complex cellular environment. A cellular target engagement assay confirms that the compound can cross the cell membrane and bind to its intended target (and off-targets) in a physiological context.
Methodology:
-
Cell Line Preparation: Use HEK293 cells transiently co-transfected with plasmids encoding the kinase of interest fused to a NanoLuc® luciferase and a fluorescent energy transfer tracer.
-
Compound Treatment: Add serial dilutions of the MMPN derivative to the transfected cells and incubate.
-
BRET Measurement: Add the NanoBRET™ substrate. Bioluminescence resonance energy transfer (BRET) occurs when the tracer is bound to the kinase. Compound binding displaces the tracer, disrupting BRET.
-
Data Acquisition: Measure the BRET ratio using a luminometer equipped with appropriate filters.
-
Controls:
-
Positive Control: A known cell-permeable inhibitor for the target kinase.
-
Negative Control: DMSO vehicle.
-
-
Data Analysis: Plot the BRET ratio against the log of the compound concentration and fit to a dose-response curve to determine the cellular IC50.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, comparative format. The selectivity of a compound is often expressed as a selectivity score, which is the ratio of its off-target IC50 to its on-target IC50.
Table 1: Comparative Selectivity Profile of MMPN Derivatives
| Compound ID | On-Target IC50 (nM) (Target X) | Off-Target IC50 (nM) (Kinase Y) | Off-Target IC50 (nM) (Kinase Z) | Selectivity Score (Y/X) |
| MMPN-Core | 50 | 1,500 | >10,000 | 30 |
| MMPN-Amine | 25 | 300 | 5,000 | 12 |
| MMPN-Acid | 800 | >10,000 | >10,000 | >12.5 |
| MMPN-Ph | 15 | 80 | 1,200 | 5.3 |
| MMPN-Cl | 45 | 1,200 | >10,000 | 26.7 |
Interpretation:
-
MMPN-Ph , while being the most potent on-target compound, exhibits poor selectivity with only a ~5-fold window against Kinase Y. This could be a significant liability.
-
MMPN-Amine shows improved on-target potency compared to the core, but its selectivity is diminished. The introduction of the amine group may have created new, favorable interactions in the active site of Kinase Y.
-
MMPN-Acid demonstrates a significant loss of on-target potency, but excellent selectivity. The acidic group is likely disfavored by the on-target active site but is not tolerated by the off-targets either.
-
MMPN-Core and MMPN-Cl show a good balance of potency and selectivity.
This data-driven approach allows researchers to make informed decisions about which structural modifications enhance selectivity and which derivatives should be prioritized for further development or abandoned due to unacceptable off-target activity. By employing this rigorous, multi-tiered approach, the complex challenge of characterizing cross-reactivity can be systematically addressed, ultimately leading to the development of safer and more effective therapeutics.
References
- A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors: Methodologies and Data Interpret
- Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed.
- A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PMC.
- 3-Methoxy-6-methyl-2-nitropyridine | 24015-98-3. Smolecule.
- Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
- This compound | 112163-03-8. Benchchem.
- US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
- 2-Chloro-6-methoxy-3-nitropyridine 98 38533-61-8. Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Buy 3-Methoxy-6-methyl-2-nitropyridine | 24015-98-3 [smolecule.com]
- 6. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 7. 2-Chloro-6-methoxy-3-nitropyridine 98 38533-61-8 [sigmaaldrich.com]
A Senior Application Scientist's Guide to Target-Based Synthesis: Evaluating "2-Methoxy-6-methyl-3-nitropyridine"
For researchers, scientists, and professionals in drug development, the strategic selection of starting materials is a critical determinant of synthetic efficiency and overall project success. This guide provides an in-depth technical comparison of "2-Methoxy-6-methyl-3-nitropyridine" as a versatile building block in target-based synthesis, juxtaposed with established alternative routes. Our analysis is grounded in experimental data, detailed protocols, and a mechanistic understanding of the chemical transformations involved.
The Strategic Advantage of Polysubstituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous blockbuster drugs. The ability to precisely functionalize this heterocycle is paramount in modulating the pharmacological profile of a lead compound. "this compound" presents a unique combination of functional groups that offer a strategic advantage in the synthesis of complex molecular architectures. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr), while the methoxy and methyl groups provide steric and electronic handles for directing subsequent transformations. Furthermore, the nitro group can be readily reduced to a primary amine, a key functional group for a myriad of coupling reactions.[1][2]
This guide will use the synthesis of the selective COX-2 inhibitor, Etoricoxib , as a case study to compare a plausible synthetic pathway originating from "this compound" against established industrial syntheses.
Comparative Analysis of Synthetic Pathways to a Key Etoricoxib Intermediate
A pivotal intermediate in several syntheses of Etoricoxib is a substituted 2-aminopyridine derivative. Here, we compare a proposed synthesis of a key precursor starting from "this compound" with a widely recognized industrial approach.
Route 1: A Proposed Pathway Leveraging "this compound"
This proposed route capitalizes on the inherent reactivity of the starting material. The synthesis commences with the reduction of the nitro group to an amine, followed by subsequent functionalization to build the Etoricoxib core.
Caption: A generalized established industrial route to a polysubstituted pyridine core.
Quantitative Comparison of Synthetic Efficacy
| Parameter | Route 1 (Proposed) | Route 2 (Established Industrial) |
| Starting Material | This compound | Simple, commodity chemicals |
| Number of Steps | Fewer linear steps | Potentially more convergent, but can involve more steps overall |
| Key Transformations | Nitro reduction, Sandmeyer reaction, Suzuki coupling | Michael addition, cyclization, aromatization |
| Reagent Cost | Higher initial cost of starting material | Lower cost of basic starting materials |
| Process Safety | Diazotization requires careful temperature control | Use of strong bases and potentially high temperatures |
| Overall Yield (Estimated) | Good to excellent, leveraging high-yielding reactions | Variable, dependent on specific substrates and conditions |
| Flexibility for Analogs | High, allows for late-stage diversification | Moderate, requires synthesis of new precursors for each analog |
Experimental Protocols
Protocol for Route 1: Synthesis of a Key Etoricoxib Precursor
Step 1: Reduction of this compound
-
Rationale: The reduction of the nitro group to a primary amine is a pivotal step. Catalytic hydrogenation is often the method of choice due to its high efficiency and clean reaction profile. [3][4]* Procedure:
-
In a pressure vessel, dissolve this compound (1.0 eq) in ethanol.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (5 mol%).
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to 50 psi and stir vigorously at room temperature.
-
Monitor the reaction by TLC until completion.
-
Carefully vent the hydrogen and purge with nitrogen.
-
Filter the reaction mixture through Celite® and concentrate the filtrate under reduced pressure to yield 2-Methoxy-6-methyl-3-aminopyridine.
-
Step 2: Sandmeyer Reaction to Introduce Chlorine
-
Rationale: The Sandmeyer reaction is a reliable method for converting an aromatic amine to a halide.
-
Procedure:
-
Dissolve 2-Methoxy-6-methyl-3-aminopyridine (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated HCl.
-
Slowly add the diazonium salt solution to the copper(I) chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.
-
Extract the product with a suitable organic solvent, wash, dry, and purify by column chromatography to obtain 3-Chloro-2-methoxy-6-methylpyridine.
-
Step 3: Suzuki Coupling
-
Rationale: The Suzuki coupling is a powerful and versatile C-C bond-forming reaction, ideal for constructing the biaryl core of the target molecule. [5]* Procedure:
-
To a degassed mixture of 3-Chloro-2-methoxy-6-methylpyridine (1.0 eq), 4-(methylsulfonyl)phenylboronic acid (1.2 eq), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in a solvent mixture (e.g., toluene/ethanol/water), add a base (e.g., Na₂CO₃, 2.0 eq).
-
Heat the mixture to reflux under an inert atmosphere and monitor by TLC.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash, dry, and purify the product by column chromatography.
-
Protocol for Route 2: Established Industrial Synthesis (Generalized)
-
Rationale: This route builds the pyridine ring from acyclic precursors, a common strategy in large-scale synthesis. [6]* Procedure:
-
Michael Addition: React a substituted acetonitrile with an α,β-unsaturated ketone in the presence of a base (e.g., sodium ethoxide) to form a 1,5-dicarbonyl compound.
-
Cyclization and Aromatization: Treat the 1,5-dicarbonyl compound with an ammonia source (e.g., ammonium acetate) in a suitable solvent (e.g., acetic acid) at elevated temperatures to effect cyclization and subsequent aromatization to the polysubstituted pyridine.
-
Purification: The crude product is typically purified by recrystallization or column chromatography.
-
Causality Behind Experimental Choices
The choice of "this compound" as a starting material is predicated on the principle of convergent synthesis . By beginning with a more complex, functionalized core, the overall number of linear steps to the target molecule can be reduced, often leading to higher overall yields and a more efficient process for generating a library of analogs. The inherent reactivity of the nitro and methoxy groups allows for predictable and high-yielding transformations.
In contrast, industrial syntheses often prioritize the use of inexpensive, commodity starting materials. While this may necessitate a longer synthetic sequence, the cost savings on raw materials can be significant at scale. The choice between these strategies often depends on the specific goals of the project: speed and flexibility for early-stage drug discovery versus cost-effectiveness for large-scale manufacturing.
Conclusion: A Versatile Tool for Target-Based Synthesis
"this compound" emerges as a highly effective and versatile building block for target-based synthesis, particularly in the context of drug discovery and development. Its pre-installed functional handles allow for a more direct and efficient approach to complex pyridine-containing targets compared to traditional de novo ring synthesis strategies. While the initial cost of this starting material may be higher, the potential for reduced step counts, higher overall yields, and greater flexibility in analog synthesis presents a compelling case for its use in research and development settings. The choice of synthetic route will always be context-dependent, but for projects where time and the rapid exploration of chemical space are paramount, "this compound" offers a significant strategic advantage.
References
- Drugs Fut 2001, 26(4), 349.
- US Patent US7256295B2. Process for producing 2,3-diamino-6-methoxypyridine.
- A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. RSC Advances.
- Pipzine Chemicals. 2-Amino-6-methoxypyridine Supplier & Manufacturer in China.
- A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. RSC Advances. 2013.
- MDPI. Nitropyridines in the Synthesis of Bioactive Molecules.
- European Patent Office.
- Google Patents. Process for the synthesis of etoricoxib. EP2802564B1.
- European Patent Office. A process for the preparation of etoricoxib.
- Bioorganic & Medicinal Chemistry Letters.
- European Patent Office.
- Pipzine Chemicals. 3-Amino-6-methoxy-2-methylpyridine Supplier & Manufacturer China.
- Google Patents. Process for the synthesis of etoricoxib. US9024030B2.
- Ningbo Inno Pharmchem Co., Ltd. The Indispensable Role of 2-Methoxy-3-nitropyridine in Modern Organic Synthesis.
- BenchChem. Application Notes and Protocols for the Reduction of Nitro Groups to Amines.
- The Royal Society of Chemistry. Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air.
- Biosynth. 5-Chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine.
- ECHEMI. 17920-35-3, 2-Amino-6-methoxypyridine Formula.
- LGC Standards. 5-Chloro-3-(4-methylsulfonylphenyl)-2-(pyridin-3-yl)pyridine (6'-Desmethyletoricoxib).
- ResearchGate. A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib.
- Organic Chemistry Portal. Nitro Reduction - Common Conditions.
- ChemicalBook. 2-Amino-6-methoxy-3-nitropyridine synthesis.
- MDPI.
- Organic Chemistry Portal. Amine synthesis by nitro compound reduction.
- The Royal Society of Chemistry.
- Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
- Canadian Science Publishing.
- Guidechem. How to synthesize and apply 2-Amino-6-Methoxy-3-Nitropyridine - FAQ.
- ResearchGate.
Sources
- 1. Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia-药物合成数据库 [drugfuture.com]
- 2. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Portico [access.portico.org]
- 6. A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Isomeric Purity Determination of Substituted Nitropyridines
Introduction: The Critical Role of Isomeric Purity in Nitropyridine-Based Molecules
Substituted nitropyridines are a cornerstone in modern chemistry, serving as pivotal intermediates and active moieties in pharmaceuticals, agrochemicals, and materials science.[1][2] The introduction of nitro and other substituent groups onto the pyridine ring creates a landscape of positional isomers (e.g., 2-nitro vs. 3-nitro) and, in many cases, stereoisomers (enantiomers and diastereomers). These isomers, despite sharing the same molecular formula, can exhibit dramatically different pharmacological, toxicological, and physicochemical properties.[3][4] For instance, the tragic history of thalidomide underscores the critical importance of controlling stereoisomerism in drug development.[5]
Therefore, the precise and accurate determination of isomeric purity is not merely an analytical task but a fundamental requirement for ensuring the safety, efficacy, and quality of the final product. This guide provides a comparative analysis of the principal analytical techniques used for this purpose, offering field-proven insights and detailed protocols to guide researchers and drug development professionals in selecting and implementing the most appropriate methods.
The Analytical Challenge: Why Are Nitropyridine Isomers Difficult to Separate?
The primary challenge in analyzing substituted nitropyridine isomers lies in their subtle structural differences. Positional isomers often possess very similar physicochemical properties, such as polarity, hydrophilicity, and pKa, which makes their separation by conventional chromatographic techniques difficult.[6] Enantiomers present an even greater challenge, as they have identical properties in an achiral environment and require specialized chiral selectors for their resolution.[3][7]
Furthermore, the basic nature of the pyridine ring can lead to undesirable interactions with silica-based stationary phases in chromatography, resulting in poor peak shapes (tailing) that complicate accurate quantification.[6] Selecting the right analytical strategy is therefore a multi-faceted decision that depends on the specific isomeric forms present, the required level of sensitivity, and the analytical context (e.g., reaction monitoring, quality control, or regulatory submission).
Comparative Analysis of Key Analytical Techniques
The three most powerful and widely adopted techniques for isomeric purity determination are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each offers a unique set of advantages and limitations.
High-Performance Liquid Chromatography (HPLC/UPLC)
HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its versatility, robustness, and wide applicability.
-
Principle of Separation: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The choice of stationary phase chemistry is paramount for resolving isomers.
-
Expertise & Causality:
-
For Positional Isomers: Standard reversed-phase columns (e.g., C18) may suffice for isomers with significant polarity differences. However, for closely related isomers, alternative column chemistries are often necessary. Phenyl-hexyl columns can provide enhanced resolution through π-π interactions with the aromatic pyridine ring. For highly hydrophilic pyridines, Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode columns, which combine reversed-phase and ion-exchange mechanisms, are superior choices.[6][8]
-
For Enantiomers (Chiral HPLC): This is the gold standard for separating stereoisomers. Chiral Stationary Phases (CSPs) create a chiral environment where enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times.[3] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic antibiotic-based CSPs (e.g., vancomycin) are highly effective for a wide range of chiral compounds, including pyridine derivatives.[9][10]
-
-
Advantages:
-
High resolution and efficiency, especially with UPLC systems.
-
Applicable to a wide range of compounds, including non-volatile and thermally labile molecules.
-
Well-established and accepted by regulatory agencies.
-
Can be coupled with Mass Spectrometry (LC-MS) for definitive peak identification.[11]
-
-
Limitations:
Gas Chromatography (GC)
GC is an excellent technique for volatile and thermally stable compounds. When coupled with a Mass Spectrometer (GC-MS), it becomes a powerful tool for both separation and identification.
-
Principle of Separation: GC separates compounds based on their volatility and interactions with a stationary phase coated on the inside of a capillary column. Compounds partition between the inert carrier gas (mobile phase) and the stationary phase.
-
Expertise & Causality: The key to separating nitropyridine isomers by GC is selecting a column with the appropriate polarity. A mid-polarity column (e.g., 5% phenyl methylpolysiloxane) is often a good starting point, as it provides a balance of dispersive and dipole-dipole interactions needed to differentiate isomers based on small differences in their boiling points and structures.[13] The oven temperature program is critical; a slow ramp rate can significantly improve the resolution of closely eluting peaks.
-
Advantages:
-
Exceptional resolving power, often superior to HPLC for volatile compounds.
-
High sensitivity, especially with selective detectors.
-
GC-MS provides structural information through characteristic fragmentation patterns, which can be a definitive way to distinguish positional isomers.[13]
-
-
Limitations:
-
Only applicable to volatile and thermally stable compounds. Derivatization may be required for polar analytes.
-
High injection port temperatures can cause degradation of sensitive compounds like some nitroaromatics.
-
Direct chiral separation is less common than in HPLC and requires specialized chiral GC columns.
-
Quantitative NMR (qNMR) Spectroscopy
NMR is a primary analytical method that provides absolute quantification without the need for a specific reference standard for each impurity or isomer.[14]
-
Principle of Analysis: qNMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[15][16] By comparing the integrals of unique, well-resolved signals from different isomers in a mixture, their molar ratio can be determined with high accuracy.
-
Expertise & Causality: For qNMR to be trustworthy, several experimental parameters must be optimized. A long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) is crucial to ensure all signals are fully relaxed before the next scan, preventing signal saturation and ensuring accurate integration.[16] The selection of a suitable internal standard with a known purity and non-overlapping signals is also critical for absolute purity determination.[17]
-
Advantages:
-
Limitations:
-
Lower sensitivity compared to chromatographic methods. The limit of quantification for minor isomers is often in the 0.1-0.5% range.[4]
-
Requires well-resolved signals. Significant peak overlap can make accurate integration impossible, although 2D NMR techniques can sometimes resolve this.[14]
-
Cannot directly distinguish enantiomers without the use of chiral solvating agents or chiral derivatizing agents to induce chemical shift differences.[4]
-
Comparative Data Summary
| Feature | HPLC / UPLC | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Differential Partitioning | Volatility & Partitioning | Nuclear Spin Properties |
| Primary Application | Positional & Chiral Purity | Positional Purity (Volatiles) | Isomer Ratio & Absolute Purity |
| Resolution | Very High | Exceptional | Moderate (Depends on Overlap) |
| Sensitivity (Typical LOQ) | <0.05% | <0.01% (with MS) | ~0.1% |
| Sample Requirements | Soluble, any volatility | Volatile, thermally stable | Soluble, ~5-15 mg |
| Key Advantage | Versatility, gold standard for chiral | High resolution, MS fragmentation | Absolute quantification, no standards |
| Key Limitation | Expensive chiral columns | Limited to volatile compounds | Lower sensitivity, peak overlap |
Visualizing the Workflow
Method Selection Workflow
This diagram outlines a logical decision-making process for selecting the appropriate analytical technique.
Caption: Decision tree for analytical method selection.
HPLC Method Development Workflow
This diagram illustrates a typical workflow for developing a robust HPLC method for isomer separation.
Caption: Workflow for HPLC method development and validation.
Detailed Experimental Protocols
The following protocols are provided as robust starting points. They must be validated for the specific analyte and matrix.
Protocol 1: Isomeric Purity by Reversed-Phase HPLC
This method is suitable for separating positional isomers of nitropyridines with differing polarities.
-
Instrumentation:
-
HPLC or UPLC system with UV detector.
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 2.7 µm). Rationale: Provides π-π interactions beneficial for separating aromatic isomers.[6]
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Provides protons for good peak shape of basic pyridines and is MS-compatible.[18]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm or wavelength of maximum absorbance.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile/Water to a final concentration of ~0.5 mg/mL.
-
-
System Suitability:
-
Inject a solution containing both isomers (if available) to confirm resolution (>2.0).
-
Perform five replicate injections of the sample; the relative standard deviation (RSD) of the main peak area should be <2.0%.
-
-
Analysis:
-
Inject the sample and integrate all peaks. Calculate the percentage purity using the area percent method.
-
Protocol 2: Isomeric Purity by GC-MS
This protocol is designed for volatile and thermally stable isomers, such as dichloronitropyridines.[13]
-
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric detector.
-
-
Chromatographic Conditions:
-
Column: 5% Phenyl Methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film). Rationale: A versatile, mid-polarity phase suitable for a wide range of aromatic compounds.[13]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Split mode (50:1), 250 °C.
-
Oven Program: Hold at 80 °C for 2 min, then ramp at 15 °C/min to 280 °C, hold for 5 min.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 50-500.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., Dichloromethane) to a concentration of ~1 mg/mL.
-
-
Analysis:
-
Inject the sample. Identify isomers by their retention times and unique mass fragmentation patterns. The relative abundance of fragment ions can be a key differentiator.[13] Quantify using the peak area of a characteristic ion.
-
Protocol 3: Isomer Ratio by Quantitative ¹H NMR
This method provides a direct molar ratio of isomers in a mixture.
-
Instrumentation:
-
NMR Spectrometer (≥400 MHz recommended for better resolution).
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of the sample into an NMR tube.
-
Add ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) that completely dissolves the sample and has minimal overlapping signals.
-
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment.
-
Relaxation Delay (d1): ≥ 30 seconds. Rationale: This is a critical parameter. It must be at least 5 times the longest T1 of any proton signal being integrated to ensure full relaxation and accurate quantification.[16]
-
Number of Scans: 16 to 128, depending on sample concentration, to achieve a signal-to-noise ratio of at least 250:1 for accurate integration.[17]
-
-
Data Processing:
-
Apply a gentle exponential window function (e.g., LB = 0.3 Hz) to improve S/N without significant resolution loss.
-
Carefully phase and baseline correct the spectrum across the entire width of the signals to be integrated.
-
-
Analysis:
-
Identify at least one unique, well-resolved signal for each isomer.
-
Integrate the selected signals.
-
Calculate the molar ratio using the formula: Ratio (A:B) = (Integral_A / N_A) : (Integral_B / N_B) Where N is the number of protons giving rise to the signal (e.g., 1H for a CH, 3H for a CH₃).[17]
-
Conclusion and Recommendations
The determination of isomeric purity for substituted nitropyridines is a critical task that demands a carefully selected analytical strategy.
-
For chiral purity , chiral HPLC is the definitive and indispensable technique.
-
For positional isomers , HPLC and GC-MS are the primary tools. The choice depends on the analyte's volatility, with GC-MS offering the advantage of structural confirmation through fragmentation.
-
qNMR serves as an exceptional orthogonal technique. It is unparalleled for determining molar ratios without the need for individual isomer standards and is a powerful method for confirming the findings of chromatographic analyses.[14]
A multi-technique approach is often the most robust strategy. For instance, using HPLC for primary purity determination and qNMR for confirmation provides a high degree of confidence in the analytical results, satisfying the stringent requirements of the pharmaceutical and chemical industries.
References
- A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. (2025).
- Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Deriv
- Quantitative NMR Spectroscopy. (n.d.). University of Oxford.
- Separation of 2-Hydroxy-3-nitropyridine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- How NMR Helps Identify Isomers in Organic Chemistry? (n.d.).
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC - NIH.
- Quantitative 1H NMR spectroscopy. (2025).
- Quantitative NMR spectroscopy. (n.d.).
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014).
- A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021). International Journal of Pharmaceutical Sciences Review and Research.
- HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.).
- HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. (n.d.). SIELC Technologies.
- HPLC Methods for analysis of Pyridine. (n.d.).
- Chiral Drug Separation. (n.d.).
- HPLC enantiomer separation of a chiral 1,4-dihydropyridine monocarboxylic acid. (n.d.). PubMed.
- ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry.
- Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009). LCGC Europe.
- Recent advances in the synthesis and biological activity studies of pyridine and pyrimidine deriv
- A Review on the Medicinal Importance of Pyridine Derivatives. (2015).
- Enantiomeric separation by HPLC of 1,4-dihydropyridines with vancomycin as chiral selector. (n.d.).
- High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions. (n.d.). Benchchem.
- Quantitative NMR measurements for the analysis of enantiomeric or isomeric purity. (n.d.). Bruker.
- Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. (n.d.). MDPI.
- Determining Nitrosamines Using GC-MS/MS with Electron Ioniz
- Enantiomeric Separation of New Chiral Azole Compounds. (2021). MDPI.
- HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (n.d.). PMC - NIH.
- Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. (n.d.). MDPI.
- Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. (2019). Pharmacia.
Sources
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis and biological activity studies of pyridine and pyrimidine derivatives: A review [ouci.dntb.gov.ua]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. asdlib.org [asdlib.org]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound [pharmacia.pensoft.net]
- 8. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. helixchrom.com [helixchrom.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 18. Separation of 2-Hydroxy-3-nitropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Senior Application Scientist's Guide to the Catalytic Functionalization of 2-Methoxy-6-methyl-3-nitropyridine
Introduction: The Strategic Value of 2-Methoxy-6-methyl-3-nitropyridine
This compound is a highly versatile heterocyclic building block in medicinal chemistry and materials science.[1] Its pyridine core is a prevalent motif in numerous pharmaceuticals, and the strategic placement of its functional groups—a methoxy, a methyl, and a nitro group—offers a rich platform for diverse chemical transformations. The electron-withdrawing nitro group significantly influences the reactivity of the pyridine ring, while the methoxy and methyl groups provide steric and electronic handles that can be exploited for regioselective functionalization.[2]
This guide provides a comparative analysis of various catalytic systems for the functionalization of this important scaffold. We will delve into three primary transformations:
-
Direct C-H Functionalization: Leveraging modern organometallic catalysis to directly convert C-H bonds into new functionalities.
-
Functionalization via Halogenation and Cross-Coupling: A classic and robust two-step approach for building molecular complexity.
-
Chemoselective Reduction of the Nitro Group: A pivotal transformation to unlock the corresponding aniline derivative, a key precursor for further elaboration.
This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just protocols, but also the underlying scientific rationale to empower you to make informed decisions in your synthetic endeavors.
Part 1: Direct C-H Functionalization - A Comparison of Catalytic Systems
Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials, thereby improving atom economy and streamlining synthetic routes.[3] For an electron-deficient heterocycle like this compound, the choice of catalyst is critical to achieving desired reactivity and regioselectivity. The pyridine nitrogen and the methoxy group can act as directing groups, influencing the site of C-H activation.[4]
The primary positions for C-H functionalization on the substrate are C4 and C5. The C-H bond of the methyl group at C6 is also a potential site for functionalization.
Caption: Potential C-H functionalization sites on the target molecule.
Palladium-Catalyzed C-H Arylation
Palladium catalysis is a workhorse for C-H functionalization.[5] For electron-deficient pyridines, a concerted metalation-deprotonation (CMD) mechanism is often proposed.[6] The regioselectivity can be influenced by directing groups and the electronic nature of the substrate.
-
Expertise & Experience: The pyridine nitrogen can act as a directing group, favoring functionalization at the C2 and C6 positions. However, in our substrate, the C2 and C6 positions are already substituted. The methoxy group at C2 could potentially direct ortho-functionalization to the C3 position, but this is sterically hindered and electronically disfavored by the adjacent nitro group. Therefore, functionalization at the C4 and C5 positions is more likely. Given the electron-withdrawing nature of the nitro group, the C4-H and C5-H bonds are electronically differentiated. Palladium-catalyzed reactions on electron-deficient arenes often show a preference for the more electron-rich C-H bond.
-
Trustworthiness: A plausible catalytic cycle for a Pd(II)/Pd(IV) pathway is depicted below. The reaction is initiated by C-H activation to form a palladacycle, followed by oxidation and reductive elimination.[4]
Caption: Simplified Pd(II)/Pd(IV) catalytic cycle for C-H arylation.
Rhodium-Catalyzed C-H Borylation
Rhodium catalysts are particularly effective for C-H borylation, providing access to versatile boronate esters that can be used in subsequent cross-coupling reactions.[7]
-
Expertise & Experience: Rhodium-catalyzed borylation often exhibits sterically controlled regioselectivity. For pyridines, functionalization typically occurs at the less hindered positions. In the case of our substrate, the C5 position is sterically less encumbered than the C4 position (flanked by the nitro group). Therefore, a higher selectivity for C5 borylation is anticipated.
-
Trustworthiness: The reaction is typically catalyzed by a Rh(I) complex and proceeds through oxidative addition of the C-H bond to the metal center.
Iridium-Catalyzed C-H Silylation/Borylation
Iridium catalysts are renowned for their high activity in C-H borylation and silylation reactions.[8][9] A key feature of Ir-catalyzed borylation of heteroarenes is that the functionalization often occurs at positions distal (far away) from the heteroatom.[10]
-
Expertise & Experience: For pyridines, Ir-catalyzed borylation tends to avoid the C2 and C6 positions. The strong directing effect away from the nitrogen atom suggests that functionalization at C4 or C5 is likely. The electronic preference of the iridium catalyst will then determine the selectivity between these two positions.
-
Trustworthiness: The generally accepted mechanism involves an Ir(III)/Ir(V) or Ir(I)/Ir(III) catalytic cycle, initiated by oxidative addition of the C-H bond to the iridium center.
Comparative Summary of C-H Functionalization Catalysts
| Catalyst System | Probable Major Regioisomer | Expected Yield | Key Advantages | Key Disadvantages |
| Palladium(II) Acetate | C4 or C5 | Moderate | Well-established, broad substrate scope. | May require directing groups for high selectivity. |
| [Rh(cod)Cl]₂ / ligand | C5 (steric control) | Good to High | High yields, good functional group tolerance. | Catalyst can be expensive. |
| [Ir(OMe)(cod)]₂ / dtbpy | C4 or C5 (distal to N) | High | Excellent yields, high regioselectivity often observed. | Sensitive to air and moisture. |
Part 2: Functionalization via Halogenation and Suzuki-Miyaura Cross-Coupling
A robust and highly reliable alternative to direct C-H functionalization is a two-step sequence involving initial halogenation of the pyridine ring followed by a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a premier choice for this transformation due to its mild reaction conditions and exceptional functional group tolerance.[11]
Regioselective Bromination
Given the electronic landscape of this compound, electrophilic bromination is expected to occur at the most electron-rich, accessible position. The methoxy group is an activating, ortho-para director, while the nitro group is a deactivating, meta-director. The pyridine nitrogen is also deactivating. The interplay of these effects will govern the regioselectivity. Bromination is likely to occur at the C5 position, which is para to the activating methoxy group and meta to the deactivating nitro group.
Palladium-Catalyzed Suzuki-Miyaura Coupling
With the 5-bromo-2-methoxy-6-methyl-3-nitropyridine in hand, a wide variety of aryl and heteroaryl groups can be introduced via Suzuki-Miyaura coupling.
-
Expertise & Experience: The choice of palladium catalyst, ligand, and base is crucial for a successful coupling, especially with a potentially coordinating substrate like a pyridine derivative.[12] Traditional catalysts like Pd(PPh₃)₄ are often effective, but for more challenging couplings, more advanced catalyst systems employing Buchwald ligands (e.g., SPhos) or N-heterocyclic carbene (NHC) ligands (e.g., in PEPPSI-type catalysts) can offer superior performance.
-
Trustworthiness: The catalytic cycle for the Suzuki-Miyaura reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Summary of Suzuki Coupling Catalytic Systems
| Catalyst System | Ligand Type | Typical Yield | Key Advantages |
| Pd(PPh₃)₄ | Traditional Phosphine | Good (75-90%) | Readily available, cost-effective.[11] |
| Pd(OAc)₂ / SPhos | Buchwald Ligand | High (85-98%) | High turnover numbers, effective for challenging substrates. |
| Pd-PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | High (85-98%) | High stability, effective for electron-rich and heterocyclic halides.[12] |
Part 3: Chemoselective Reduction of the Nitro Group
The reduction of the nitro group to an amine is a fundamental transformation that dramatically alters the electronic properties of the molecule and provides a handle for a plethora of subsequent reactions (e.g., amide bond formation, diazotization).[13] The primary challenge is to achieve this reduction with high chemoselectivity, leaving other functional groups, such as the C-O bond of the methoxy group, intact.
Catalytic Hydrogenation with Pd/C
Catalytic hydrogenation using palladium on carbon (Pd/C) and molecular hydrogen (H₂) is a highly efficient method for nitro group reduction.[14]
-
Expertise & Experience: A potential side reaction is the hydrogenolysis of the C-O bond of the methoxy group. To mitigate this, reaction conditions must be carefully controlled. The use of a catalyst poison, such as pyridine, can selectively inhibit the activity of the catalyst towards hydrogenolysis while still allowing for the efficient reduction of the nitro group.[15][16] This is a subtle but powerful technique for enhancing chemoselectivity.
-
Trustworthiness: The reaction proceeds by the adsorption of hydrogen and the nitroarene onto the palladium surface, followed by a stepwise transfer of hydrogen atoms to the nitro group.
Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation offers a practical alternative to using high-pressure hydrogen gas. A hydrogen donor, such as ammonium formate or isopropanol, is used in conjunction with a transition metal catalyst.
-
Expertise & Experience: Palladium on carbon remains an excellent catalyst for transfer hydrogenation with ammonium formate as the hydrogen donor.[17] This method is often highly chemoselective and can be performed with standard laboratory equipment. Other catalyst systems, such as those based on iridium, have also been shown to be effective for the transfer hydrogenation of nitroarenes.
-
Trustworthiness: The mechanism involves the in-situ generation of hydrogen from the hydrogen donor on the catalyst surface, which then reduces the nitro group.
Caption: A generalized experimental workflow for catalytic nitro group reduction.
Comparative Summary of Nitro Reduction Methods
| Method | Catalyst System | Hydrogen Source | Typical Yield | Chemoselectivity | Safety Considerations |
| Catalytic Hydrogenation | 5-10% Pd/C | H₂ gas (1-5 atm) | >95% | Good (can be improved with additives like pyridine) | Requires handling of flammable H₂ gas. |
| Transfer Hydrogenation | 5-10% Pd/C | Ammonium Formate | >90% | Excellent | Avoids high-pressure H₂; evolution of CO₂ and NH₃. |
| Transfer Hydrogenation | [Ir(cod)Cl]₂ / ligand | Isopropanol | >90% | Excellent | Homogeneous catalyst may require more complex purification. |
Experimental Protocols
The following protocols are representative methodologies adapted from the literature for analogous systems. Researchers should perform their own optimization for the specific substrate.
Protocol 1: Rhodium-Catalyzed C5-Selective C-H Borylation (Adapted from[7])
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), [Rh(cod)Cl]₂ (0.025 mmol), and a suitable phosphine ligand (e.g., PPh₃, 0.1 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous THF (5 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 5-bromo-2-methoxy-6-methyl-3-nitropyridine (Adapted from[11])
-
In a round-bottom flask, combine 5-bromo-2-methoxy-6-methyl-3-nitropyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₃PO₄ (2.0 mmol).
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1, 10 mL).
-
Heat the reaction mixture to 90 °C under an inert atmosphere (argon or nitrogen) and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography.
Protocol 3: Chemoselective Transfer Hydrogenation of the Nitro Group (Adapted from[17])
-
To a flask containing this compound (1.0 mmol) in methanol (10 mL), add 10% Pd/C (5 mol% Pd).
-
To this suspension, add ammonium formate (5.0 mmol) in portions.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C).
-
Monitor the reaction progress by TLC. Note the evolution of gas (CO₂ and NH₃).
-
Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and purify the residue as needed.
Conclusion
The functionalization of this compound is a rich area for synthetic exploration, with multiple catalytic strategies available to the discerning chemist.
-
For direct C-H functionalization , iridium and rhodium-based catalysts offer the promise of high regioselectivity and yield, providing a rapid entry into novel chemical space.
-
The halogenation followed by Suzuki-Miyaura coupling remains a highly reliable and versatile method, benefiting from a vast library of commercially available boronic acids.
-
For the crucial nitro group reduction , catalytic transfer hydrogenation with Pd/C and ammonium formate stands out as a safe, efficient, and highly chemoselective method suitable for a wide range of applications.
The choice of the optimal catalytic system will ultimately depend on the specific synthetic goal, the desired functional group tolerance, and available laboratory resources. By understanding the underlying principles of these catalytic systems, researchers can unlock the full potential of this valuable synthetic intermediate.
References
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC Advances.
- Theoretical analysis of the mechanism of palladium(II) acetate-catalyzed oxidative Heck coupling of electron-deficient arenes with alkenes: effects of the pyridine-type ancillary ligand and origins of the meta-regioselectivity. (2011). Journal of the American Chemical Society. [Link]
- Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (n.d.). Molecules.
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (n.d.). RSC Advances.
- Intramolecular C-H activation by alkylpalladium(II) complexes: insights into the mechanism of the palladium-catalyzed arylation reaction. (n.d.). Organometallics. [Link]
- Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. (n.d.). Chemical Reviews. [Link]
- Palladium-Catalyzed Electrooxidative Double C–H Arylation. (2023). Journal of the American Chemical Society. [Link]
- Rhodium-Catalyzed C6-Selective C-H Borylation of 2-Pyridones. (2016). Organic Letters. [Link]
- Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. (2025).
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (n.d.).
- Efficient iridium-catalyzed C-H functionalization/silylation of heteroarenes. (2008).
- Iridium-Catalyzed Silylation of Unactivated C-H Bonds. (2020). Accounts of Chemical Research. [Link]
- Iridium-catalyzed ortho-selective C-H silylation of aromatic compounds directed toward the synthesis of π-conjugated molecules with Lewis acid-base interaction. (2015). Organic Letters. [Link]
- Efficient Iridium-catalyzed C-H Functionalization/Silylation of Heteroarenes. (n.d.).
- C-H functionalization of pyridines. (2023). Chemical Society Reviews. [Link]
- Iridium-Catalyzed Regioselective Silylation of Aromatic and Benzylic C-H Bonds Directed by a Secondary Amine. (n.d.). The Hartwig Group. [Link]
- Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. (2016). Journal of the American Chemical Society. [Link]
- Nitropyridines: Synthesis and reactions. (2025).
- Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv
- Palladium-catalyzed chelation-assisted aromatic C-H nitration: regiospecific synthesis of nitroarenes free from the effect of the orientation rules. (2013). The Journal of Organic Chemistry.
- Functionalization of Pyridines at the C4 Position via Metalation and Capture. (n.d.).
- Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. (n.d.). Arkivoc.
- Rhodium-catalysed selective C–C bond activation and borylation of cyclopropanes. (n.d.).
- Palladium-catalyzed interannular meta-C-H arylation. (2017).
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules. [Link]
- Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand. (2022).
- Iridium-catalyzed C–H borylation of pyridines. (n.d.). Organic & Biomolecular Chemistry. [Link]
- Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. (n.d.). Molecules. [Link]
- Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. (2003). Chemical & Pharmaceutical Bulletin. [Link]
- Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. (2025).
- Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New. (n.d.). Synthesis.
- Pd/C-Catalyzed Selective N-Monomethylation. (n.d.). UvA-DARE (Digital Academic Repository).
- Catalytic Undirected Meta‐Selective C–H Borylation of Metallocenes. (2023).
- Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism. (2014). Journal of the American Chemical Society. [Link]
- Polymethylhydrosiloxane Derived Palladium Nanoparticles for Chemo- and Regioselective Hydrogenation of Aliphatic and Arom
- Dearomative Selective Reduction of Structurally Diverse N-Het- eroarenes Enabled by Titanium C
- 2-Chloro-6-methoxy-3-nitropyridine. (n.d.). PubChem. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. C-H functionalization of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Theoretical analysis of the mechanism of palladium(II) acetate-catalyzed oxidative Heck coupling of electron-deficient arenes with alkenes: effects of the pyridine-type ancillary ligand and origins of the meta-regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rhodium-Catalyzed C6-Selective C-H Borylation of 2-Pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient iridium-catalyzed C-H functionalization/silylation of heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 15. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Synthetic Routes to Substituted Pyridines: From Classic Condensations to Modern Catalysis
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring is a cornerstone of modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Its prevalence drives a continuous demand for efficient and versatile synthetic methods to access diversely substituted derivatives. This guide provides an in-depth, head-to-head comparison of the most significant synthetic routes to this critical heterocycle. We will move beyond a simple listing of reactions to offer a critical analysis of their mechanisms, scope, and limitations, supported by experimental data and detailed protocols. Our aim is to equip researchers with the insights needed to select the optimal synthetic strategy for their specific target.
The Enduring Power of Classical Condensation Reactions
For over a century, the construction of the pyridine ring has been dominated by a handful of powerful condensation reactions. These methods, often named after their discoverers, have remained relevant due to their use of readily available starting materials and their ability to generate highly functionalized pyridines in a single, often multi-component, step.
The Hantzsch Pyridine Synthesis
First reported by Arthur Hantzsch in 1881, this multi-component reaction is arguably the most well-known method for pyridine synthesis. It involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate. The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine. This method is particularly well-suited for the synthesis of symmetrically substituted pyridines.
Mechanism of the Hantzsch Synthesis
The reaction proceeds through a series of condensation and cyclization steps. One equivalent of the β-ketoester reacts with the aldehyde in a Knoevenagel condensation. A second equivalent of the β-ketoester forms an enamine with ammonia. These two intermediates then combine in a Michael addition, followed by cyclization and dehydration to yield the 1,4-dihydropyridine.
Caption: The mechanistic pathway of the Hantzsch pyridine synthesis.
Performance Characteristics
| Feature | Description | Supporting Data/Comments |
| Advantages | - High atom economy (multi-component).- Simple and efficient for symmetrical pyridines.- Readily available starting materials. | Yields are often high, with modern protocols reporting over 90%. |
| Limitations | - Often produces 1,4-dihydropyridine intermediate requiring a separate oxidation step.- Classical conditions can be harsh (high temperatures, long reaction times).- Limited to symmetrical substitution patterns unless modified. | The need for an oxidant can complicate work-up and reduce overall yield. |
| Substrate Scope | Tolerates a wide range of aldehydes (aliphatic and aromatic). The β-dicarbonyl component is typically a β-ketoester like ethyl acetoacetate. | Functional group tolerance can be limited under harsh conditions. |
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
-
Step 1: 1,4-Dihydropyridine Synthesis: A mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL) is stirred at reflux for 4 hours. Upon cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
Step 2: Aromatization: The obtained 1,4-dihydropyridine (1.0 g) is dissolved in acetic acid (10 mL), and a solution of sodium nitrite (0.3 g) in water (1 mL) is added dropwise with stirring. The mixture is heated at 80°C for 1 hour. After cooling, the mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and recrystallized from ethanol to afford the final pyridine derivative.
The Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis offers a route to 2,3,6-trisubstituted pyridines in a two-step process. It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration.
Mechanism of the Bohlmann-Rahtz Synthesis
The reaction begins with a Michael addition of the enamine to the ethynylketone. The resulting aminodiene intermediate must then undergo E/Z isomerization before a cyclodehydration reaction can occur to form the pyridine ring.
Caption: The mechanistic pathway of the Bohlmann-Rahtz pyridine synthesis.
Performance Characteristics
| Feature | Description | Supporting Data/Comments |
| Advantages | - More versatile than Hantzsch for unsymmetrical pyridines.- Directly yields the aromatic pyridine without an oxidation step. | One-pot modifications using acid catalysis can improve efficiency. |
| Limitations | - High temperatures are often required for the cyclodehydration step.- The aminodiene intermediate may need to be isolated and purified.- Enamine starting materials can be difficult to prepare. | Acid-catalyzed variants can lower the required temperature but may not be compatible with sensitive substrates. |
| Substrate Scope | The reaction is tolerant of a range of substituents on both the enamine and the ethynylketone. | Acid-sensitive groups like tert-butyl esters may be cleaved under catalytic conditions. |
Experimental Protocol: Synthesis of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate
A solution of ethyl β-aminocrotonate (1.29 g, 10 mmol) and 1-phenyl-2-propyn-1-one (1.30 g, 10 mmol) in a 5:1 mixture of toluene and acetic acid (12 mL) is heated at 50°C for 26 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the target pyridine.
The Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a highly versatile method for preparing 2,4,6-trisubstituted pyridines. It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.
Mechanism of the Kröhnke Synthesis
The reaction is initiated by the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt. This ylide then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate then cyclizes with ammonia (from ammonium acetate) and dehydrates to form the pyridine ring.
Safety Operating Guide
Proper Disposal of 2-Methoxy-6-methyl-3-nitropyridine: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 2-methoxy-6-methyl-3-nitropyridine. As a substituted nitropyridine, this compound warrants careful handling and adherence to established hazardous waste protocols. This document is intended for researchers, scientists, and drug development professionals to ensure safe and compliant disposal practices in the laboratory.
Hazard Assessment and Immediate Safety Precautions
Immediate Actions and Personal Protective Equipment (PPE):
Before handling this compound, ensure the following safety measures are in place:
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[8] Eyewash stations and safety showers must be readily accessible.[9][10]
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[2][8][11]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation before use and dispose of them properly after handling.[8][11]
-
Skin and Body Protection: A laboratory coat is mandatory to protect skin and personal clothing.[8][11]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[11]
-
Waste Characterization and Segregation
Proper disposal begins with accurate waste characterization. Based on the hazards of analogous compounds, this compound waste is likely to be classified as hazardous.[12][13]
Key Principles of Waste Segregation:
-
Do Not Mix: Never mix this compound waste with other waste streams unless their compatibility is confirmed. Incompatible chemicals can react violently or produce toxic gases.[14]
-
Separate from General Waste: This chemical waste must not be disposed of in regular trash or down the drain.[15]
-
Segregate by Hazard Class: Store waste containing this compound separately from incompatible materials such as strong oxidizing agents, strong bases, acids, cyanides, and sulfides.[9][14]
Step-by-Step Disposal Protocol
The following protocol outlines the standard operating procedure for the disposal of this compound waste.
Container Selection and Labeling
-
Choose a Compatible Container: Use a container that is chemically compatible with this compound. High-density polyethylene (HDPE) or other resistant plastic containers are generally preferred.[12] The container must have a secure, leak-proof cap.[14]
-
Properly Label the Waste Container: As soon as the first drop of waste is added, the container must be labeled. The label must include:
Accumulation in a Satellite Accumulation Area (SAA)
-
Designate an SAA: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[12][14][16] This could be a designated area on a benchtop or within a fume hood.[14]
-
Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[12][14]
-
Storage Limits: Do not exceed the storage limits for your facility's SAA. A common limit is 55 gallons of hazardous waste or one quart of acutely hazardous waste.[12][17]
-
Secondary Containment: It is best practice to store hazardous waste containers in secondary containment to prevent spills from reaching drains.[17]
Requesting Waste Pickup
-
Monitor Fill Level: Once the waste container is full, or within one year of the accumulation start date, it must be removed from the SAA.[14] A full container must be moved out of the SAA within three days.[14]
-
Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal vendor.[12]
-
Do Not Transport Off-Site: Never transport hazardous waste yourself. This must be done by trained professionals.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.
-
Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large or unknown spills, contact your institution's EHS for assistance.[17]
-
Cleanup Procedure for Small Spills:
-
Wear the appropriate PPE as described in Section 1.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[9]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Waste from Spill Cleanup: All materials used for spill cleanup must be disposed of as hazardous waste.[17]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Decontamination of Empty Containers
Containers that held this compound must be properly decontaminated before being disposed of as regular trash.
-
Triple Rinsing: An empty container that held this substance should be triple-rinsed with a suitable solvent that can dissolve the compound.[17] The rinsate from this process must be collected and disposed of as hazardous waste.[17]
-
Label Defacement: After triple rinsing, deface or remove the hazardous waste label from the empty container before disposal in the regular trash.[17]
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide, researchers and laboratory personnel can minimize risks and ensure compliance with hazardous waste regulations. Always consult your institution's specific waste management plan and contact your EHS department with any questions.
References
- Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
- Managing Hazardous Chemical Waste in the Lab. LabManager. [Link]
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
- 2-Amino-5-nitropyridine Safety D
- 2-Chloro-6-methoxy-3-nitropyridine. PubChem. [Link]
- Hazardous Waste Disposal Procedures.
- 2-Chloro-6-methoxy-3-nitropyridine. Chemsrc. [Link]
- 2-Amino-6-methoxy-3-nitropyridine. PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-氯-6-甲氧基-3-硝基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Chloro-6-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 2795029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synquestlabs.com [synquestlabs.com]
- 6. 2-Amino-6-methoxy-3-nitropyridine | C6H7N3O3 | CID 3852428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. nbinno.com [nbinno.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. mtu.edu [mtu.edu]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. acs.org [acs.org]
- 16. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 17. vumc.org [vumc.org]
Comprehensive Safety and Handling Guide for 2-Methoxy-6-methyl-3-nitropyridine
This guide provides essential safety, handling, and disposal protocols for 2-Methoxy-6-methyl-3-nitropyridine (CAS No. 22281-67-4). As a substituted nitropyridine, this compound warrants careful handling due to the potential hazards associated with this chemical class. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of research outcomes. This document synthesizes established safety principles and data from structurally related compounds to provide a robust operational framework.
Hazard Assessment and Engineering Controls
Before handling this compound, a thorough risk assessment is crucial. The primary routes of exposure are inhalation, skin contact, and ingestion.[3] Engineering controls are the first line of defense in minimizing exposure.
-
Ventilation: All manipulations of solid this compound and its solutions must be conducted in a properly functioning chemical fume hood.[5] This prevents the inhalation of dust particles or vapors.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.[1][6]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is critical to prevent direct contact with the chemical. The following table summarizes the required PPE for handling this compound, based on recommendations for similar compounds.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166. A face shield is recommended when there is a risk of splashing.[1] | Protects against dust particles, splashes, and vapors that can cause serious eye irritation.[2][4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat. For larger quantities, impervious clothing or a chemical-resistant apron is advised.[7] | Prevents skin contact, which can cause irritation or toxic effects upon absorption.[2][3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) should be used if handling outside of a fume hood or if dust is generated.[1][3] | Minimizes the risk of inhaling fine particles, which may cause respiratory tract irritation.[2][4] |
Step-by-Step Handling and Operational Plan
A systematic workflow is essential for the safe handling of this compound, from initial preparation to the final disposal of waste.
-
Don PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.
-
Work Area Preparation: Ensure the chemical fume hood is clean and uncluttered.
-
Weighing: Carefully weigh the desired amount of the solid compound on weighing paper or in a suitable container within the fume hood. Avoid generating dust. Use a spatula for transfers.
-
Solvent Addition: In the fume hood, add the weighed this compound to the chosen solvent in an appropriate flask or beaker.
-
Mixing: Cap the container securely before mixing or sonicating to ensure complete dissolution.
The following diagram illustrates the standard operational workflow for handling this compound.
Caption: Disposal Workflow for Contaminated Materials.
By adhering to these guidelines, researchers can safely handle this compound, minimizing risks to themselves and the environment, while ensuring the integrity of their scientific work.
References
- BenchChem. (2025). Personal protective equipment for handling 3-Amino-4-nitropyridine.
- BenchChem. (2025). Personal protective equipment for handling 2-Nitro-6-(pyridin-2-yl)aniline.
- Apollo Scientific. (2023). 2-Chloro-6-methoxy-3-nitropyridine Safety Data Sheet.
- Jubilant Ingrevia. (2024). 2-Methoxy-5-nitropyridine Safety Data Sheet.
- Fisher Scientific. (n.d.). 2-Methoxy-6-methylpyridine Safety Data Sheet.
- Fisher Scientific. (2025). 2-Amino-6-methoxy-3-nitropyridine Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- SynQuest Labs. (2016). 2-Amino-6-methoxy-3-nitropyridine Safety Data Sheet.
- Fisher Scientific. (2025). Pyrazine, 2-methoxy-3-methyl- Safety Data Sheet.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Sigma-Aldrich. (2025). Safety Data Sheet M25406.
- Cole-Parmer. (n.d.). Pyridine-N-oxide, 98% Material Safety Data Sheet.
- Chemoventory. (2009). 4-Nitropyridine N-oxide Material Safety Data Sheet.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.com [fishersci.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. simmons.chemoventory.com [simmons.chemoventory.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
